molecular formula C10H13BrN2O B1331041 3-Bromo-4-morpholinoaniline CAS No. 347324-26-9

3-Bromo-4-morpholinoaniline

Cat. No.: B1331041
CAS No.: 347324-26-9
M. Wt: 257.13 g/mol
InChI Key: IWWZCFFYGZRVHR-UHFFFAOYSA-N
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Description

3-Bromo-4-morpholinoaniline is a chemical building block of interest in medicinal chemistry and drug discovery. It features both a morpholine ring, a common motif in bioactive molecules , and a bromine substituent, which serves as a versatile handle for further synthetic modification via cross-coupling reactions. The primary amine group allows for the formation of amide bonds or Schiff bases, enabling the creation of diverse compound libraries. Research involving similar 4-morpholinoaniline derivatives demonstrates their utility as key precursors in synthesizing molecules for biological evaluation, including potential anticonvulsant agents . As a multi-functional intermediate, this compound is designed for use in the discovery and development of new pharmaceutical candidates. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWZCFFYGZRVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350171
Record name 3-Bromo-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347324-26-9
Record name 3-Bromo-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of 3-Bromo-4-morpholinoaniline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

CAS Number: 347324-26-9[1]

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 3-Bromo-4-morpholinoaniline. We will explore its fundamental physicochemical properties, delve into a detailed, field-proven synthetic protocol, and illuminate its strategic importance as a versatile building block in the synthesis of contemporary therapeutics. This whitepaper emphasizes the causality behind experimental choices and provides a framework for the reliable application of this compound in medicinal chemistry.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates. Its inclusion can enhance aqueous solubility, metabolic stability, and bioavailability. The strategic placement of a morpholine group on an aniline core, as seen in this compound, creates a versatile scaffold for the development of novel therapeutics. The bromine atom at the meta-position to the amine offers a reactive handle for further molecular elaboration through various cross-coupling reactions, making this compound a highly valuable starting material in the synthesis of complex, biologically active molecules. This guide will provide the foundational knowledge necessary to effectively utilize this compound in drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity of the final active pharmaceutical ingredient (API). The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 347324-26-9[1]
Molecular Formula C₁₀H₁₃BrN₂O[1]
Molecular Weight 257.14 g/mol [1]
Appearance Off-white to brown crystalline powderInferred from related compounds
Purity Typically ≥95%[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and reliable method for forming aryl-nitrogen bonds. A plausible and efficient synthetic route starts from 3-bromo-4-fluoroaniline. The fluorine atom, being a good leaving group in SNAr reactions, is displaced by morpholine.

Diagram of the Synthetic Pathway

Synthesis of this compound reactant1 3-Bromo-4-fluoroaniline (CAS: 656-64-4) product This compound (CAS: 347324-26-9) reactant1->product Nucleophilic Aromatic Substitution (SNAr) High Temperature reactant2 Morpholine (CAS: 110-91-8) reactant2->product Applications of this compound start This compound suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald heck Heck Coupling start->heck sonogashira Sonogashira Coupling start->sonogashira product_suzuki Aryl-Aryl Compounds suzuki->product_suzuki product_buchwald Diaryl Amines buchwald->product_buchwald product_heck Stilbene Derivatives heck->product_heck product_sonogashira Aryl Alkynes sonogashira->product_sonogashira

Sources

"3-Bromo-4-morpholinoaniline" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-morpholinoaniline

Executive Summary

This compound is a substituted aromatic amine featuring a unique combination of a reactive aniline moiety, a synthetically versatile bromine atom, and the medicinally significant morpholine ring. This guide provides a comprehensive technical overview of its chemical and physical properties, a plausible synthetic route, characteristic reactivity, and its potential as a high-value intermediate for researchers and professionals in drug development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] The presence of both a bromine atom and an amino group provides orthogonal handles for synthetic elaboration, positioning this compound as a strategic building block for creating diverse libraries of novel chemical entities. This document synthesizes data from analogous structures to present a detailed profile, including predicted spectroscopic data, handling protocols, and potential applications, thereby serving as a foundational resource for its use in research and development.

Introduction: A Strategic Building Block

In the landscape of modern medicinal chemistry, the rational design of molecular building blocks is paramount. This compound emerges as a compound of significant interest due to the strategic combination of its three core functional components:

  • The Aniline Core: A primary aromatic amine that serves as a fundamental nucleophile and a versatile precursor for a vast array of chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions.

  • The Morpholine Ring: Recognized as a "privileged pharmacophore," the morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic properties.[1] Its presence can lead to more favorable drug-like characteristics.

  • The Bromine Atom: This halogen serves multiple purposes. It acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of further molecular complexity. Additionally, its lipophilic nature can influence compound permeability, and it can function as a metabolic blocking group to prevent unwanted enzymatic degradation at that position.

The structural similarity of this compound to key pharmaceutical intermediates, such as 3-Fluoro-4-morpholinoaniline—a critical precursor for the antibiotic Linezolid—underscores its potential in the development of new therapeutic agents.[3] This guide aims to provide the foundational chemical knowledge required to effectively utilize this promising intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. While experimental data for this specific molecule is sparse, a reliable profile can be constructed from public chemical databases and comparison with closely related analogues.

Table 1: Core Chemical Identifiers
PropertyValueSource
IUPAC Name 3-bromo-4-morpholin-4-ylaniline-
CAS Number 347324-26-9[4]
Molecular Formula C₁₀H₁₃BrN₂O[5]
Molecular Weight 257.13 g/mol [6]
Canonical SMILES C1=CC(=C(C=C1N)Br)N2CCOCC2[5]
InChIKey IWWZCFFYGZRVHR-UHFFFAOYSA-N[5]
Table 2: Physical and Chemical Properties (Observed and Predicted)
PropertyValue / DescriptionRationale / Comparative Data
Appearance Expected to be a light yellow to brown crystalline solid.Based on analogues like 3-fluoro-4-morpholinoaniline (off-white to brown powder)[3] and 4-morpholinoaniline (purple to brown powder).[7]
Melting Point Estimated: 120-140 °CBased on 3-fluoro-4-morpholinoaniline (121-123 °C)[3] and 4-morpholinoaniline (132-135 °C).[7]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ethyl acetate, chloroform) and aqueous acidic solutions.The morpholine group enhances aqueous solubility over simple bromoanilines.[8][9] The basic aniline nitrogen ensures solubility in acids like aqueous HCl.[9]
pKa (Anilinium ion) Estimated: ~4.0The pKa of the anilinium ion of 4-morpholinoaniline is predicted to be ~6.7.[7] The adjacent electron-withdrawing bromine atom is expected to decrease the basicity of the aniline nitrogen, thus lowering its pKa.

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons (6.5-7.5 ppm): Three protons on the benzene ring will appear as a complex set of doublets and doublets of doublets, with coupling constants characteristic of ortho and meta relationships.

    • Amine Protons (~3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with solvent and concentration.

    • Morpholine Protons (3.0-4.0 ppm): Two distinct signals, likely triplets, integrating to 4 protons each. The protons closer to the oxygen (-O-CH₂-) are expected downfield (~3.8 ppm) compared to those closer to the nitrogen (-N-CH₂-, ~3.1 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum should display 8 unique signals (due to symmetry in the morpholine ring):

    • Aromatic Carbons (110-150 ppm): Six distinct signals for the benzene ring carbons. The carbons directly attached to nitrogen and bromine will have characteristic shifts.

    • Morpholine Carbons (45-70 ppm): Two signals corresponding to the -N-CH₂- carbons (~48 ppm) and the -O-CH₂- carbons (~66 ppm).

  • Mass Spectrometry (MS): The mass spectrum will be a key identifier:

    • Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z ≈ 256 and 258.

    • Isotopic Pattern: Due to the presence of one bromine atom, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br:⁵⁰.⁷%, ⁸¹Br:⁴⁹.³%), which is a definitive confirmation of a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the functional groups:

    • N-H Stretch (3300-3500 cm⁻¹): A pair of sharp peaks characteristic of a primary amine.

    • C-H Stretch (2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds.

    • C=C Aromatic Stretch (1500-1600 cm⁻¹): Absorption bands typical of the benzene ring.

    • C-O-C Ether Stretch (1100-1150 cm⁻¹): A strong, characteristic band for the morpholine ether linkage.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application.

Proposed Synthetic Pathway

A robust and scalable synthesis can be proposed based on established methodologies for similar compounds, such as nucleophilic aromatic substitution (SₙAr) followed by nitro group reduction.[10]

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution:

    • To a solution of a suitable starting material, such as 2-bromo-4-fluoro-1-nitrobenzene, in a polar aprotic solvent (e.g., DMSO or NMP), add morpholine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (2.0 equivalents).

    • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed. The fluorine atom, being para to the strongly electron-withdrawing nitro group, is highly activated towards SₙAr and will be displaced preferentially over the bromine.

    • Upon completion, cool the reaction, pour it into water, and extract the product, 4-(3-bromo-4-nitrophenyl)morpholine, with an organic solvent like ethyl acetate.

    • Purify the intermediate via recrystallization or column chromatography.

  • Nitro Group Reduction:

    • Dissolve the intermediate, 4-(3-bromo-4-nitrophenyl)morpholine, in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include iron powder with ammonium chloride in aqueous ethanol, tin(II) chloride in ethanol, or catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst).[11]

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC/LC-MS).

    • Filter the reaction mixture (e.g., through Celite to remove the catalyst or iron salts) and concentrate the filtrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization to yield the desired compound.

Synthetic Workflow for this compound start 2-Bromo-4-fluoro- 1-nitrobenzene morpholine Morpholine, K₂CO₃ DMSO, 80-120°C intermediate 4-(3-Bromo-4-nitrophenyl)morpholine morpholine->intermediate SₙAr Reaction reduction Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) Ethanol product This compound reduction->product Nitro Reduction

A plausible two-step synthetic workflow for this compound.
Chemical Reactivity

The molecule possesses two primary sites of reactivity, enabling a wide range of derivatization strategies.

  • Reactions at the Aniline Nitrogen: The primary amine is a potent nucleophile and can readily undergo acylation with acyl chlorides or anhydrides to form amides, react with sulfonyl chlorides to form sulfonamides, or undergo reductive amination with aldehydes and ketones.

  • Reactions on the Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing amino and morpholino groups. The position ortho to the amino group (C2) is the most likely site for substitution reactions like further halogenation or nitration, although conditions must be carefully controlled to avoid side reactions. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions.

Reactivity Map cluster_amine Amine Reactivity cluster_ring Aromatic Ring Reactivity main This compound amide Amide Derivatives main->amide Acyl Chloride, Base sulfonamide Sulfonamide Derivatives main->sulfonamide Sulfonyl Chloride, Base coupling Cross-Coupling Products (e.g., Biaryls) main->coupling Boronic Acid, Pd Catalyst eas Electrophilic Substitution (at C2 position) main->eas Electrophile (e.g., NBS)

Key reaction pathways for the derivatization of this compound.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its application as a versatile scaffold for the synthesis of potential drug candidates. Its structural motifs are prevalent in molecules targeting a range of diseases.

  • Scaffold for Bioactive Molecules: Analogous to the synthesis of Linezolid from its fluoro-counterpart, this compound can be used to generate libraries of new chemical entities.[3] The aniline nitrogen can be functionalized to introduce pharmacophores that interact with specific biological targets.

  • Anticancer and Antimicrobial Research: The morpholine heterocycle is a component of numerous anticancer and antimicrobial agents.[2][12] Derivatives of this compound, such as its sulfonamides and amides, could be synthesized and screened for activity against various cancer cell lines or microbial strains.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a starting fragment in FBDD campaigns. The bromine atom allows for controlled vectoral expansion via cross-coupling, enabling the systematic exploration of chemical space around a core binding fragment.

Drug Discovery Logic start This compound (Core Building Block) derivatization Synthetic Derivatization (Amidation, Sulfonylation, Cross-Coupling) start->derivatization library Library of Novel Chemical Entities derivatization->library screening High-Throughput Screening (HTS) library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Logical workflow from building block to potential drug candidate.

Safety, Handling, and Storage

  • Hazard Identification:

    • Expected to be harmful if swallowed, inhaled, or in contact with skin, similar to its fluoro-analogue.[15]

    • Likely to cause skin and serious eye irritation.[16]

    • Aromatic amines as a class are known for potential toxicity.

  • Recommended Handling Protocol:

    • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in medicinal chemistry and pharmaceutical research. Its combination of a reactive aniline group, a versatile bromine handle, and the pharmacologically advantageous morpholine ring makes it an attractive starting point for the synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling procedures based on established chemical principles and data from analogous structures. For drug development professionals, this compound represents not just a molecule, but a gateway to new chemical diversity and therapeutic possibilities.

References

[6] PubChem. 4-Bromo-3-morpholinoaniline | C10H13BrN2O | CID 39358861. [Link]

[10] ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

[3] Borun Chemical. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]

[15] PubChem. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. [Link]

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

[1] MDPI. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

[12] ResearchGate. Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. [Link]

[2] PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

[9] Reddit. r/chemhelp - Solubility of 4-bromo aniline in solvents?. [Link]

Sources

"3-Bromo-4-morpholinoaniline" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

<-33> A Technical Guide to 3-Bromo-4-morpholinoaniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in contemporary medicinal chemistry. We delve into its molecular structure, physicochemical properties, and established synthetic routes. Detailed protocols for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are presented. Furthermore, this guide explores the significance of the morpholinoaniline scaffold in drug discovery, highlighting its role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction to this compound

This compound is a substituted aniline derivative that has garnered significant interest in the pharmaceutical industry. The unique combination of a bromine atom and a morpholine ring on the aniline scaffold imparts specific electronic and steric properties, making it a valuable precursor for a range of biologically active molecules.[1][2] The morpholine moiety, in particular, is a privileged structure in medicinal chemistry, often utilized to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as improving aqueous solubility and brain permeability.[3]

Chemical Identity and Nomenclature
  • IUPAC Name: 3-Bromo-4-(morpholin-4-yl)aniline

  • CAS Number: 347324-26-9[4]

  • Molecular Formula: C₁₀H₁₃BrN₂O[4]

  • Molecular Weight: 257.14 g/mol [4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, purification, and formulation.

PropertyValueSource
Molecular Weight257.14 g/mol [4]
AppearanceSolid (form may vary)N/A
HazardIrritant[4]

Synthesis of this compound

The synthesis of substituted anilines like this compound can be approached through various established methods in organic chemistry.[5] A common and logical synthetic strategy involves the reduction of a corresponding nitroaromatic precursor. This approach is advantageous due to the wide availability of substituted nitroaromatics.[5]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The primary disconnection is at the C-N bond of the aniline, leading back to the corresponding nitro compound. This nitro intermediate can be synthesized via a nucleophilic aromatic substitution reaction.

G target This compound nitro 4-(2-Bromo-4-nitrophenyl)morpholine target->nitro Nitro Group Reduction precursor 1,2-Dibromo-4-nitrobenzene + Morpholine nitro->precursor Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol describes a representative synthesis of this compound from 1,2-dibromo-4-nitrobenzene.

Step 1: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,2-dibromo-4-nitrobenzene (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add morpholine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Bromo-4-nitrophenyl)morpholine.

Step 2: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-(2-Bromo-4-nitrophenyl)morpholine (1.0 eq) in ethanol or a similar solvent.

  • Catalyst Addition: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5][6] Alternatively, metal/acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.[5]

  • Reaction Conditions: If using catalytic hydrogenation, the reaction is typically stirred at room temperature under a hydrogen balloon for several hours.[6] If using a metal/acid system, the mixture may require heating.[5] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, if Pd/C was used, the mixture is filtered through a pad of celite to remove the catalyst.[6] The filtrate is then concentrated under reduced pressure. If a metal/acid system was used, the reaction is basified to liberate the free aniline, followed by extraction with an organic solvent.[5]

  • Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product.[5]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction a 1,2-Dibromo-4-nitrobenzene + Morpholine b Reaction at 80-100°C a->b c Work-up & Purification b->c d 4-(2-Bromo-4-nitrophenyl)morpholine c->d e 4-(2-Bromo-4-nitrophenyl)morpholine f Reduction (e.g., Pd/C, H₂) e->f g Work-up & Purification f->g h This compound g->h

Caption: Workflow for the synthesis of this compound.

Comprehensive Structural Elucidation

The unambiguous identification of this compound requires a combination of spectroscopic techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the morpholine ring. The aromatic protons will likely appear as a complex multiplet system due to their specific substitution pattern. The morpholine protons will typically present as two multiplets, corresponding to the -CH₂-N and -CH₂-O groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amine, bromine, morpholine).

Table of Expected NMR Data (based on analogous structures):

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic-H6.5 - 7.5100 - 150
-CH₂-N (Morpholine)~2.9 - 3.2~50 - 55
-CH₂-O (Morpholine)~3.8 - 4.0~65 - 70
-NH₂Broad singlet, variableN/A

Note: These are estimated chemical shift ranges. Actual values will depend on the solvent and experimental conditions.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[7] The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation:

A common fragmentation pathway for morpholine-containing compounds is the loss of the morpholine ring or parts of it.

G M [M]+• m/z = 256/258 F1 [M - C₄H₈NO]+• m/z = 170/172 M->F1 Loss of Morpholine F2 [M - Br]+• m/z = 177 M->F2 Loss of Bromine

Caption: Potential mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Table of Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H (amine)3300 - 3500Two bands for primary amine
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 2960Stretching
C=C (aromatic)1500 - 1600Ring stretching
C-N (amine)1250 - 1350Stretching
C-O (ether)1000 - 1300Stretching
C-Br500 - 600Stretching

Note: These are typical ranges for the specified functional groups.[10]

Purity Assessment

Assessing the purity of synthesized this compound is critical, especially for its use in drug development. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[11][12]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to determine the purity of the compound.

Sample Protocol:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile.[12]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: A dilute solution of the compound in the mobile phase.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Applications and Future Directions

The this compound scaffold is a valuable building block in the synthesis of various pharmaceutical agents.[13] The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents. The morpholine ring is known to improve the drug-like properties of molecules.[3]

Derivatives of morpholinoaniline have been investigated for a range of therapeutic applications, including as anti-cancer agents.[13] The structural features of this compound make it an attractive starting material for the development of kinase inhibitors and other targeted therapies.

Future research will likely focus on the synthesis of novel derivatives of this compound and the evaluation of their biological activities against various disease targets. The development of more efficient and greener synthetic routes will also be an area of interest.[14]

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this versatile chemical intermediate in their pursuit of novel therapeutics.

References

  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (URL: )
  • of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations - ChemRxiv. (URL: [Link])

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications. (URL: [Link])

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC - NIH. (URL: [Link])

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Spectroscopic Characterization of 3-Bromo-4-morpholinoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-Bromo-4-morpholinoaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established principles of spectroscopic analysis and supported by comparative data from analogous chemical structures.

Introduction

This compound is a substituted aniline derivative incorporating both a bromine atom and a morpholine ring. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the electron-donating morpholino group and the electron-withdrawing bromine atom.[1] Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development endeavor involving this molecule. This guide explains the causality behind expected spectral features, ensuring a robust understanding for its application in further synthesis and analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The key features of this compound (C₁₀H₁₃BrN₂O) that will dictate its spectral characteristics are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

  • Substituents:

    • An amino (-NH₂) group at position 1.

    • A bromine (-Br) atom at position 3.

    • A morpholino group at position 4.

  • Morpholine Ring: A saturated heterocyclic amine, which contains methylene (-CH₂-) groups adjacent to both an oxygen and a nitrogen atom.

Below is a diagram illustrating the molecular structure and the numbering of the key atoms for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amino protons, and the protons of the morpholine ring. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.95d1HH-2Ortho to the powerful electron-donating -NH₂ group, expected to be upfield. Coupled to H-6 (meta coupling, J ≈ 2.5 Hz).
~6.70dd1HH-6Ortho to the morpholino group and meta to -NH₂. Coupled to H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.5 Hz).
~6.85d1HH-5Ortho to the bromine and meta to the morpholino group. Coupled to H-6 (ortho coupling, J ≈ 8.5 Hz).
~4.0 (broad)s2H-NH₂Broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Position is solvent-dependent.
~3.85t4H-CH₂-O-Methylene protons adjacent to the oxygen in the morpholine ring. Deshielded by the electronegative oxygen. J ≈ 4.5 Hz.
~3.05t4H-CH₂-N- (Aryl)Methylene protons adjacent to the nitrogen and the aromatic ring. Deshielded by nitrogen. J ≈ 4.5 Hz.

Note: Predicted values are based on the analysis of similar substituted anilines and standard chemical shift tables.[2][3]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The symmetry of the morpholine ring will result in two signals for its four carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~145.0C-1 (C-NH₂)Attached to the strongly electron-donating amino group, resulting in a downfield shift.
~118.0C-2Shielded by the ortho amino group.
~110.0C-3 (C-Br)Attached to bromine; the heavy atom effect causes a characteristic upfield shift compared to what might be expected from induction alone.
~142.0C-4 (C-N)Attached to the morpholino nitrogen, shifted downfield.
~125.0C-5Influenced by the para amino group and ortho bromine.
~116.0C-6Shielded by the para amino group.
~67.0-CH₂-O-Methylene carbons adjacent to the electronegative oxygen in the morpholine ring.
~50.0-CH₂-N- (Aryl)Methylene carbons adjacent to the nitrogen, shifted upfield relative to the O-CH₂ carbons.

Note: Predicted values are based on the analysis of related bromo-anilines and morpholino-substituted aromatics.[4]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Workflow: NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of This compound B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. A->B C 3. Add a small amount of TMS (Tetramethylsilane) as an internal standard (δ 0.00). B->C D 4. Insert sample into the NMR spectrometer (e.g., 500 MHz). C->D E 5. Shim the magnetic field to optimize homogeneity. D->E F 6. Acquire ¹H NMR spectrum (e.g., 16 scans). E->F G 7. Acquire ¹³C NMR spectrum (e.g., 1024 scans). F->G H 8. Apply Fourier transform to the FID. G->H I 9. Phase correct the spectra. H->I J 10. Calibrate ¹H spectrum to TMS at 0.00 ppm. I->J K 11. Integrate peaks and assign multiplicities. J->K

Caption: Standard workflow for NMR analysis.

Justification of Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic bands for the N-H bonds of the primary amine, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-N and C-O bonds of the morpholine ring.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300MediumN-H stretch (Amine)Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the benzene ring.[6]
2980 - 2840StrongAliphatic C-H stretchArises from the C-H bonds of the methylene groups in the morpholine ring.
1620 - 1580StrongN-H bend (Amine)The scissoring vibration of the primary amine.
1500 - 1450StrongAromatic C=C stretchThese absorptions are characteristic of the benzene ring skeleton.[6]
1250 - 1200StrongAryl C-N stretchVibration of the C-N bond connecting the aromatic ring to the morpholine nitrogen.
1120 - 1100StrongC-O-C stretch (Ether)A very prominent band characteristic of the ether linkage within the morpholine ring.
~800StrongC-H out-of-plane bendThe substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic bands in the fingerprint region.
700 - 550MediumC-Br stretchThe carbon-bromine bond vibration is expected in the lower frequency region of the spectrum.

Note: Predicted values are based on standard IR correlation tables and data from similar aromatic amines and ethers.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common, rapid technique for obtaining IR spectra of solid samples.

Workflow: ATR-IR Analysis

G A 1. Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and dry completely. B 2. Record a background spectrum of the empty ATR crystal. A->B C 3. Place a small amount of solid This compound onto the crystal. B->C D 4. Apply pressure using the anvil to ensure good contact. C->D E 5. Acquire the sample spectrum (typically 16-32 scans). D->E F 6. The instrument software automatically subtracts the background from the sample spectrum. E->F

Caption: Standard workflow for ATR-IR analysis.

Trustworthiness of Protocol: Recording a background spectrum is a critical self-validating step. It corrects for atmospheric CO₂ and H₂O absorptions, as well as any instrumental artifacts, ensuring that the final spectrum is solely that of the sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The presence of bromine is a key diagnostic feature due to its isotopic pattern.

Table 4: Predicted Key m/z Peaks and Their Interpretation

m/z (relative intensity)IonInterpretation
256 / 258 (approx. 1:1)[M]⁺˙Molecular Ion Peak . The pair of peaks of nearly equal intensity is the hallmark of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The nominal mass is 257.13 g/mol .[9]
199 / 201 (approx. 1:1)[M - C₃H₇O]⁺Loss of a C₃H₇O fragment from the morpholine ring.
172 / 174 (approx. 1:1)[M - C₄H₈NO]⁺Loss of the entire morpholine substituent via cleavage of the C-N bond.
171[M - Br]⁺Loss of the bromine atom. This fragment will not have the isotopic bromine pattern.
92[C₆H₆N]⁺A fragment corresponding to the aniline radical cation, resulting from the loss of both bromine and the morpholine group.
86[C₄H₈NO]⁺The morpholino group itself as a fragment.

Isotopic Pattern of Bromine: The two stable isotopes of bromine, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), result in a characteristic M and M+2 pattern for all bromine-containing fragments, which is a powerful diagnostic tool.[10]

Experimental Protocol: Mass Spectrometry

Workflow: Electron Ionization Mass Spectrometry (EI-MS)

G A 1. Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument via direct infusion or a GC/LC inlet. B 2. The sample is vaporized in the ion source. A->B C 3. The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. B->C D 4. The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole). C->D E 5. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. D->E F 6. The detector records the abundance of each ion, generating the mass spectrum. E->F

Caption: Standard workflow for EI-MS analysis.

Expertise in Method Selection: Electron Ionization (EI) is chosen for its ability to produce extensive, reproducible fragmentation patterns that serve as a "fingerprint" for the compound, aiding in structural confirmation and library matching.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a detailed spectral signature for this compound. By following the validated experimental protocols, researchers can reliably obtain and interpret high-quality data, ensuring the integrity of their scientific work and facilitating the advancement of drug discovery and materials science applications.

References

  • Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Czopek, A., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]

  • Jarrar, B. M., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Available at: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry. Available at: [Link]

  • 4-Bromo-3-morpholinoaniline. (n.d.). PubChem. Available at: [Link]

  • 3-Bromoaniline. (n.d.). PubChem. Available at: [Link]

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  • 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

  • 3-Bromo-4-fluoroaniline. (n.d.). SpectraBase. Available at: [Link]

  • Arulchakkaravarthi, D., et al. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Benzenamine, 4-bromo-. (n.d.). NIST WebBook. Available at: [Link]

  • N-(3-bromo-4-methoxybenzylidene)-3,4-(methylenedioxy)aniline - Optional[1H NMR]. (n.d.). SpectraBase. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-4-morpholinoaniline

In the landscape of modern medicinal chemistry and drug development, the synthesis of highly functionalized aromatic intermediates is a cornerstone of innovation. Among these, this compound emerges as a molecule of significant strategic value. Its structure, featuring a brominated aniline core appended with a morpholine moiety, presents a versatile scaffold for the construction of complex bioactive molecules. While its direct analogue, 3-Fluoro-4-morpholinoaniline, is widely recognized as a pivotal intermediate in the synthesis of the oxazolidinone antibiotic Linezolid[1][2], the bromo-variant offers a distinct set of synthetic handles. The carbon-bromine bond is particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), opening up avenues for molecular elaboration that are less readily accessible with its fluoro counterpart.

This guide provides a comprehensive exploration of the viable synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect two primary retrosynthetic strategies, offering detailed, step-by-step protocols grounded in established chemical principles. The discussion will emphasize the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, underpinned by mechanistic logic and authoritative references.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and viable forward-synthesis strategies.

G cluster_1 Pathway I: S N Ar Strategy cluster_2 Pathway II: Electrophilic Bromination Strategy Target This compound Disconnection1 C-N (Morpholine) Bond Target->Disconnection1 S N Ar Disconnection Disconnection2 C-Br Bond Target->Disconnection2 Electrophilic Substitution Disconnection Intermediate1 3-Bromo-4-fluoro nitrobenzene + Morpholine Disconnection1->Intermediate1 StartingMaterial1 4-Fluoronitrobenzene Intermediate1->StartingMaterial1 Electrophilic Bromination Intermediate2 4-Morpholinoaniline Disconnection2->Intermediate2 StartingMaterial2 4-Fluoronitrobenzene + Morpholine Intermediate2->StartingMaterial2 S N Ar + Reduction

Caption: Retrosynthetic analysis of this compound.

  • Pathway I (SNAr Strategy): The primary disconnection is the C-N bond between the aromatic ring and the morpholine nitrogen. This suggests a Nucleophilic Aromatic Substitution (SNAr) reaction, where morpholine acts as the nucleophile. For this to be effective, the aromatic ring must be activated by a strong electron-withdrawing group (EWG), typically a nitro group (-NO₂), and possess a suitable leaving group, such as a halogen, para to the EWG. The bromine is introduced prior to the substitution.

  • Pathway II (Electrophilic Bromination Strategy): The alternative disconnection targets the C-Br bond. This implies an electrophilic aromatic substitution (bromination) reaction on a pre-formed 4-morpholinoaniline precursor. This approach requires careful control due to the highly activating nature of the aniline and morpholine substituents.

Pathway I: The Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway is often preferred for its high regioselectivity and efficiency. The strategy hinges on the powerful activating effect of a nitro group to facilitate the displacement of a halide by morpholine.

Mechanistic Principle: The Addition-Elimination Mechanism

Nucleophilic Aromatic Substitution (SNAr) is a two-step process.[3][4][5] First, the nucleophile (morpholine) attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically faster step, the leaving group (in our case, fluoride) is eliminated, restoring the aromaticity of the ring.[5][6] The presence of the nitro group ortho or para to the leaving group is crucial for stabilizing the intermediate, thereby accelerating the reaction.[5][6]

G cluster_workflow S N Ar Synthesis Workflow Start 4-Fluoronitrobenzene Step1_Product 3-Bromo-4-fluoronitrobenzene Start->Step1_Product Step 1: Bromination (NBS, Acetic Acid) Step2_Product 4-(2-Bromo-4-nitrophenyl)morpholine Step1_Product->Step2_Product Step 2: S N Ar (Morpholine, Heat) Final_Product This compound Step2_Product->Final_Product Step 3: Nitro Reduction (H₂, Pd/C)

Caption: Workflow for the SNAr synthesis pathway.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene

The initial step involves the regioselective bromination of 4-fluoronitrobenzene. The nitro group is a meta-director, while the fluorine is an ortho-, para-director. The ortho-directing influence of the activating fluorine atom dominates, directing the incoming electrophile (Br⁺) to the position ortho to the fluorine.

  • Procedure:

    • To a reaction vessel, add 4-fluoronitrobenzene (1.0 eq) and glacial acetic acid (4-8 vol).

    • Cool the mixture to 15-25°C in a water bath.

    • Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, ensuring the temperature does not exceed 25°C.[7]

    • Stir the reaction mixture at this temperature for 4-10 hours, monitoring completion by TLC or HPLC.

    • Upon completion, pour the reaction mixture into ice water (approx. 10 vol).

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.[7]

  • Causality: The use of acetic acid as a solvent provides a polar protic medium that facilitates the reaction. NBS is chosen as a safer and more convenient source of electrophilic bromine compared to liquid Br₂. Maintaining a low temperature controls the reaction rate and minimizes potential side products.

Step 2: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

This is the key SNAr step. The highly electronegative fluorine atom at the C4 position, activated by the para-nitro group, serves as an excellent leaving group for nucleophilic attack by morpholine.

  • Procedure:

    • Charge a flask with 3-bromo-4-fluoronitrobenzene (1.0 eq) and a suitable solvent such as ethanol, DMF, or DMSO.

    • Add morpholine (1.5-2.5 eq). The excess morpholine can also act as the base to neutralize the HF by-product.

    • Heat the reaction mixture to 80-100°C and stir for several hours until TLC/HPLC analysis indicates the consumption of the starting material.

    • Cool the mixture to room temperature and pour it into water to precipitate the product.

    • Collect the yellow solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or isopropanol.

  • Causality: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. Fluorine is the preferred leaving group over bromine in SNAr on activated rings because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack. The C-F bond-breaking step is not rate-determining.[5]

Step 3: Synthesis of this compound (Nitro Group Reduction)

The final step is the reduction of the nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method widely used in industry.

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-(2-bromo-4-nitrophenyl)morpholine (1.0 eq) in a solvent like ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.[8]

    • Stir the mixture vigorously at room temperature for 3-6 hours. Monitor the reaction by observing hydrogen uptake and TLC/HPLC analysis.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[8]

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography to obtain this compound.

  • Causality: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. The reaction proceeds on the surface of the catalyst where both the nitro compound and hydrogen are adsorbed. This method is preferable to metal/acid reductions (like SnCl₂/HCl or Fe/HCl) as it avoids harsh acidic conditions and simplifies workup, often providing a purer product.

Data Summary: SNAr Pathway
StepStarting MaterialKey ReagentsSolventTypical Yield
14-FluoronitrobenzeneN-Bromosuccinimide (NBS)Acetic Acid90-95%[7]
23-Bromo-4-fluoronitrobenzeneMorpholineEthanol/DMF85-95%
34-(2-Bromo-4-nitrophenyl)morpholineH₂, 10% Pd/CEthanol/Methanol>95%[8]

Pathway II: The Electrophilic Bromination Approach

This alternative route constructs the morpholinoaniline core first and then introduces the bromine atom via electrophilic aromatic substitution. This pathway requires careful control to achieve the desired mono-bromination at the correct position.

Mechanistic Principle: Controlling Electrophilic Aromatic Substitution

Both the amino (-NH₂) and morpholino groups are strong activating, ortho-, para-directing groups due to the lone pair of electrons on the nitrogen atoms.[9] Direct bromination of 4-morpholinoaniline would be unselective and likely lead to over-bromination, yielding di- or tri-brominated products.[10][11] To circumvent this, the reactivity of the amino group must be tempered by converting it into a less activating group, such as an amide (acetanilide). This is a classic protection strategy.[10][12] The bulky acetyl group also sterically hinders the ortho-positions relative to itself, further favoring substitution at the position ortho to the morpholino group.

G cluster_workflow Electrophilic Bromination Workflow Start 4-Morpholinoaniline Step1_Product 4-Morpholinoacetanilide Start->Step1_Product Step 1: Amine Protection (Acetic Anhydride) Step2_Product 3-Bromo-4-morpholino acetanilide Step1_Product->Step2_Product Step 2: Bromination (Br₂, Acetic Acid) Final_Product This compound Step2_Product->Final_Product Step 3: Deprotection (Acid Hydrolysis)

Caption: Workflow for the Electrophilic Bromination pathway.

Experimental Protocol

(This pathway presupposes the synthesis of 4-morpholinoaniline, which is readily prepared via SNAr of morpholine on 4-fluoronitrobenzene followed by nitro reduction, as detailed in Pathway I, Steps 2 & 3, but starting with 4-fluoronitrobenzene.)

Step 1: Protection of 4-Morpholinoaniline

  • Procedure:

    • Dissolve 4-morpholinoaniline (1.0 eq) in glacial acetic acid in a flask.

    • Add acetic anhydride (1.1-1.2 eq) dropwise while stirring. An exotherm may be observed.

    • Stir the mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture into cold water to precipitate the N-acetylated product, 4-morpholinoacetanilide.

    • Collect the solid by filtration, wash with water, and dry.

  • Causality: The lone pair on the amino nitrogen is delocalized into the adjacent carbonyl group of the acetyl moiety. This reduces its ability to donate electron density into the aromatic ring, thus "taming" its activating effect for the subsequent bromination step.[11][12]

Step 2: Bromination of 4-Morpholinoacetanilide

  • Procedure:

    • Dissolve the 4-morpholinoacetanilide (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.[13]

    • Stir for 1-3 hours, monitoring the reaction by TLC. The color of the bromine should dissipate as it is consumed.

    • Upon completion, pour the mixture into water. If necessary, add a small amount of sodium bisulfite to quench any excess bromine.[14]

    • Filter the precipitated solid, wash with water, and dry to yield 3-bromo-4-morpholinoacetanilide.

  • Causality: The acetamido group is an ortho-, para-director, but it is less activating than the morpholino group. The morpholino group strongly directs the electrophilic bromine to its ortho position (C3), which is also meta to the acetamido group. This concerted directing effect leads to high regioselectivity for the desired product.

Step 3: Deprotection (Hydrolysis) of the Amide

  • Procedure:

    • Suspend the 3-bromo-4-morpholinoacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).[14][15]

    • Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the hydrolysis proceeds.

    • Cool the reaction mixture. The product may crystallize out as its hydrochloride salt.

    • To isolate the free base, pour the mixture into water and basify by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is >10.

    • The free amine will precipitate. Collect the solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.

  • Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the free amino group to yield the final target molecule. The initial product is the hydrochloride salt, which is often a crystalline, easily purified solid. Neutralization with a strong base is required to liberate the free aniline.

Characterization and Purity Assessment

Confirmation of the final product's identity and purity is critical. The following analytical techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the aromatic protons, the morpholine protons (typically two triplets), and the amine protons. 13C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-O stretching for the morpholine ether linkage (~1115 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by detecting and quantifying any residual starting materials or by-products.

Conclusion and Pathway Comparison

Both synthetic pathways presented are chemically sound and lead to the desired this compound. However, they offer different advantages and disadvantages.

  • Pathway I (SNAr) is generally more direct and atom-economical. It avoids the protection-deprotection sequence, reducing step count and potentially increasing overall yield. The regioselectivity is excellent, controlled by the inherent mechanism of the SNAr reaction. This route is often more amenable to large-scale industrial production.

For researchers and drug development professionals, the choice of pathway will depend on factors such as starting material availability, scale, cost, and desired purity. In most scenarios, the SNAr approach represents the more elegant and efficient solution for the synthesis of this compound.

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • BYJU'S. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Unacademy. (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |.
  • ResearchGate. (n.d.). Mechanism for para-bromination of active aniline.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-morpholinoaniline. PubChem Compound Database.
  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • BOC Sciences. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • ChemicalBook. (n.d.). 3-BROMO-4-CHLOROANILINE synthesis.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum.
  • BLDpharm. (n.d.). 858679-57-9|3-Bromo-4-(2-morpholinoethoxy)aniline.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Matrix Scientific. (n.d.). 347324-26-9 Cas No. | this compound.
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  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylaniline 98 7745-91-7.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Eureka.
  • Google Patents. (2007, May 22). United States Patent.
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-fluoroaniline. PubChem Compound Database.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline.
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
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An In-depth Technical Guide on the Starting Materials for the Synthesis of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-4-morpholinoaniline

This compound is a key substituted aniline derivative that serves as a crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its unique structural features, including the electron-donating morpholino and amino groups and the strategically placed bromine atom, make it a versatile intermediate for creating complex molecular architectures with desired biological activities. Understanding the synthesis of this compound begins with a thorough knowledge of its starting materials and the rationale behind their selection. This guide provides a detailed exploration of the primary synthetic route to this compound, focusing on the characteristics of the core starting materials and the causality behind the experimental choices.

The Primary Synthetic Pathway: A Three-Step Approach

The most common and efficient synthesis of this compound is a three-step process that begins with readily available starting materials. This pathway is favored for its high yields and well-understood reaction mechanisms. The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Nitro Group Reduction 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Morpholinonitrobenzene 4-Morpholinonitrobenzene 4-Fluoronitrobenzene->4-Morpholinonitrobenzene + Morpholine (Base, Solvent) Morpholine Morpholine 3-Bromo-4-morpholinonitrobenzene 3-Bromo-4-morpholinonitrobenzene 4-Morpholinonitrobenzene->3-Bromo-4-morpholinonitrobenzene + Brominating Agent (Solvent) Brominating_Agent Brominating Agent (e.g., NBS, Br2) This compound This compound 3-Bromo-4-morpholinonitrobenzene->this compound + Reducing Agent (Solvent) Reducing_Agent Reducing Agent (e.g., Pd/C, H2)

Caption: Overall synthetic workflow for this compound.

Part 1: The Core Starting Materials and the Initial Nucleophilic Aromatic Substitution

The synthesis commences with two fundamental starting materials: 4-fluoronitrobenzene and morpholine. The selection of these reagents is critical for the success of the first step, a nucleophilic aromatic substitution (SNAAr) reaction.

4-Fluoronitrobenzene: The Activated Electrophile
PropertyValueSource
Molecular Formula C6H4FNO2[1]
Molar Mass 141.10 g/mol [1]
Appearance Yellow solid or oil[1]
Melting Point 22-24 °C[1]
Boiling Point 206 °C[1]

Causality of Choice: 4-Fluoronitrobenzene is an ideal substrate for this reaction due to two key features:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO2) deactivates the benzene ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution. It achieves this by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

  • Fluorine as an Excellent Leaving Group: In the context of SNAAr, fluoride is an excellent leaving group. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Morpholine: The Nucleophile
PropertyValue
Molecular Formula C4H9NO
Molar Mass 87.12 g/mol
Appearance Colorless liquid
Boiling Point 129 °C

Causality of Choice: Morpholine is a secondary cyclic amine that serves as the nucleophile in this reaction. Its nitrogen atom possesses a lone pair of electrons that readily attacks the electron-deficient carbon atom of the 4-fluoronitrobenzene.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

The reaction between 4-fluoronitrobenzene and morpholine yields 4-(4-nitrophenyl)morpholine.[2]

Protocol:

  • To a solution of 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 equivalents).

  • Add a base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to neutralize the HF formed during the reaction.

  • Heat the reaction mixture, typically between 80-120 °C, and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-(4-nitrophenyl)morpholine.

Part 2: Introduction of Bromine via Electrophilic Aromatic Substitution

The second step involves the bromination of the intermediate, 4-morpholinonitrobenzene. This is an electrophilic aromatic substitution reaction where the choice of the brominating agent is crucial for achieving the desired regioselectivity.

4-Morpholinonitrobenzene: The Activated Substrate

The product from the first step now becomes the substrate for bromination. The morpholino group is a strong activating group and is ortho, para-directing. Since the para position is already occupied by the nitro group, the incoming electrophile (Br+) will be directed to the ortho position.

Brominating Agents

The choice of brominating agent can influence the reaction conditions and yield. Common choices include:

  • N-Bromosuccinimide (NBS): A mild and easy-to-handle source of electrophilic bromine. It is often used in polar solvents like acetic acid.[3]

  • Bromine (Br2): A more reactive and corrosive option, typically used with a Lewis acid catalyst or in a polar solvent.[4]

ReagentAdvantagesDisadvantages
NBS Easy to handle, selectiveHigher cost
Br2 Lower costCorrosive, requires careful handling
Experimental Protocol: Synthesis of 3-Bromo-4-morpholinonitrobenzene

Protocol using NBS:

  • Dissolve 4-morpholinonitrobenzene (1 equivalent) in glacial acetic acid.

  • Slowly add N-bromosuccinimide (1.0-1.1 equivalents) to the solution while maintaining the temperature, typically at room temperature or slightly elevated.[3]

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry to yield 3-bromo-4-morpholinonitrobenzene.

Bromination_Mechanism Start 4-Morpholinonitrobenzene Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + Br+ Product 3-Bromo-4-morpholinonitrobenzene Intermediate->Product - H+

Caption: Simplified mechanism of electrophilic bromination.

Part 3: Final Step - Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 3-bromo-4-morpholinonitrobenzene to an amino group, yielding the target molecule, this compound.

Choice of Reducing Agent

Several methods can be employed for the reduction of aromatic nitro groups. The choice depends on factors such as scale, functional group tolerance, and desired reaction conditions.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[5] This method is highly effective and produces water as the only byproduct.

  • Metal/Acid Reduction: A classic method using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust and cost-effective for large-scale synthesis.

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, H2High yield, clean reactionRequires specialized equipment for handling hydrogen gas
Metal/Acid Reduction Fe/HCl or SnCl2/HClCost-effective, scalableGenerates metallic waste, workup can be tedious
Experimental Protocol: Synthesis of this compound

Protocol using Catalytic Hydrogenation:

  • In a pressure vessel, suspend 3-bromo-4-morpholinonitrobenzene (1 equivalent) and 5-10% palladium on carbon (typically 1-5 mol%) in a solvent such as ethanol or ethyl acetate.[5]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography if necessary.

Alternative Synthetic Strategies

While the three-step pathway is the most common, alternative routes to substituted anilines exist. These can involve different starting materials and reaction sequences. For instance, it might be possible to start with a pre-brominated aniline and introduce the morpholino group subsequently. However, such routes often face challenges with regioselectivity and the reactivity of the starting materials.

Conclusion

The synthesis of this compound is a well-established process that relies on a logical sequence of reactions and carefully selected starting materials. The initial choice of 4-fluoronitrobenzene and morpholine allows for an efficient nucleophilic aromatic substitution. The subsequent electrophilic bromination and nitro group reduction are robust transformations that lead to the desired product in good overall yield. A thorough understanding of the properties of these starting materials and the rationale behind their use is fundamental for any researcher or scientist working in the field of organic synthesis and drug development.

References

  • Pineau, M., et al. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • ChemRxiv. (2020, September 18). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Cambridge Open Engage. Retrieved from [Link]

  • Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 4-Morpholinoaniline | CAS#:2524-67-6. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-morpholinoaniline. National Institutes of Health. Retrieved from [Link]

  • Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Angewandte Chemie International Edition, 62(21), e202301166. [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

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A Comprehensive Technical Guide to 3-Bromo-4-morpholinoaniline (CAS: 347324-26-9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the morpholinoaniline scaffold stands out as a "privileged structure"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its prevalence is not coincidental; the morpholine ring confers advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing successful drug candidates.[3][4] A prime example of its significance is in the structure of Linezolid, a crucial antibiotic used to combat multidrug-resistant Gram-positive bacterial infections.[5][6]

This technical guide provides an in-depth analysis of a specific, functionalized analogue: 3-Bromo-4-morpholinoaniline . We will explore its chemical identity, a rational and field-proven synthetic approach, its potential applications in drug discovery, and the necessary protocols for safe handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.

Section 1: Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. This compound is a substituted aromatic amine where the aniline backbone is functionalized with a bromine atom at the meta-position and a morpholine ring at the para-position relative to the amino group.

IUPAC Name: 3-Bromo-4-(morpholin-4-yl)aniline

Synonyms:

  • This compound

  • 3-Bromo-4-(4-morpholinyl)benzenamine

The structural and identifying information for this compound is summarized in the table below.

IdentifierValueSource
CAS Number 347324-26-9[7][8]
Molecular Formula C₁₀H₁₃BrN₂O[8]
Molecular Weight 257.13 g/mol [9]
InChI InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2[8]
InChIKey IWWZCFFYGZRVHR-UHFFFAOYSA-N[8]
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)N)Br[8]

Section 2: A Proposed Synthetic Strategy and Rationale

While multiple synthetic routes can be envisioned, an efficient and reliable pathway leverages principles of nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This approach is analogous to the well-established synthesis of related compounds like 3-fluoro-4-morpholinoaniline, the key intermediate for Linezolid.[10][11]

Synthetic Workflow Overview

The proposed two-step synthesis starts from a readily available di-halogenated nitrobenzene. The electron-withdrawing nitro group is essential as it activates the aromatic ring for SNAr, facilitating the displacement of a halide by the secondary amine of morpholine. The subsequent reduction of the nitro group to the primary amine furnishes the final product.

G A 1,2-Dibromo-4-nitrobenzene (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) (e.g., K2CO3, DMSO, 100°C) A->C B Morpholine (Nucleophile) B->C D 4-(2-Bromo-4-nitrophenyl)morpholine (Intermediate) C->D Formation of C-N bond E Nitro Group Reduction (e.g., Pd/C, H2 or Fe/NH4Cl) D->E Selective Reduction F This compound (Final Product) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Each step includes criteria for success and logical checkpoints.

Step 1: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine (Intermediate D)

  • Rationale: 1,2-Dibromo-4-nitrobenzene is chosen as the starting material. The bromine atom at position 2 is activated for substitution by the para-nitro group. A mild base like potassium carbonate is sufficient to deprotonate the morpholine, and a polar aprotic solvent like DMSO facilitates the SNAr reaction.

  • Procedure:

    • To a round-bottom flask charged with 1,2-dibromo-4-nitrobenzene (1.0 eq), add potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to form a stirrable slurry.

    • Add morpholine (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-6 hours).

    • Validation Checkpoint: A successful reaction will show a new, more polar spot on the TLC plate corresponding to the product.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water. The product should precipitate as a solid.

    • Filter the solid, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Final Product F)

  • Rationale: The reduction of the nitro group is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[12] Alternatively, reduction with iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective and scalable option.[10]

  • Procedure (using Catalytic Hydrogenation):

    • Dissolve the intermediate D (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Purge the vessel with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator at 50 psi).[12]

    • Stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed. The product aniline is typically UV-active and stains with permanganate.

    • Validation Checkpoint: The complete disappearance of the yellow color of the nitro compound is a strong visual indicator of reaction completion.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for creating novel therapeutics. Its structure combines two key features highly valued by medicinal chemists: the morpholine moiety and the bromo-aniline core.

The Role of the Morpholine Moiety

The morpholine ring is not merely a passive solubilizing group; it actively contributes to a compound's drug-like properties.[1] It possesses a well-balanced lipophilic-hydrophilic profile and a reduced pKa value compared to other cyclic amines, which can improve oral bioavailability and permeability across the blood-brain barrier (BBB).[4] Its inclusion can enhance potency and modulate the overall pharmacokinetic and pharmacodynamic (PK/PD) profile of a drug candidate.[3]

The Utility of the Bromo-Aniline Scaffold

The bromo-aniline core serves as a robust and versatile platform for molecular elaboration.[13][14] The bromine atom is a particularly useful synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[15][16] This allows for the strategic introduction of diverse chemical functionalities to probe a target's binding site, a process central to structure-activity relationship (SAR) studies.

G Scaffold This compound (Core Scaffold) Handle Bromine Atom (Synthetic Handle) Scaffold->Handle Amine Amine Group (Functionalization Site) Scaffold->Amine Coupling Cross-Coupling Reactions (Suzuki, Buchwald, etc.) Handle->Coupling Enables Amidation Amide/Sulfonamide Formation Amine->Amidation Enables Deriv1 Aryl/Heteroaryl Derivatives Coupling->Deriv1 Creates Deriv2 Functionalized Amides Amidation->Deriv2 Creates Deriv3 Complex Scaffolds Deriv1->Deriv3 Deriv2->Deriv3

Caption: Strategic utility of this compound in medicinal chemistry.

By replacing the fluorine atom of the Linezolid intermediate with bromine, researchers can explore new SAR, potentially altering the compound's binding affinity, selectivity, or metabolic profile. The larger, more polarizable bromine atom can form different interactions (e.g., halogen bonding) within a protein's active site compared to fluorine.

Section 4: Safety, Handling, and Storage

As with any halogenated aniline, this compound should be handled with care, assuming it possesses potential toxicity and irritant properties based on data from structurally related compounds.[17][18][19][20]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed, in contact with skin, or if inhaled.[18]

    • Causes skin and serious eye irritation.[18][19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[17]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat and other protective clothing to prevent skin exposure.[17][20]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[17]

  • Handling Procedures:

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[20]

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed building block with significant potential for drug discovery and development. Its combination of a pharmacokinetically favorable morpholine ring and a synthetically versatile bromo-aniline core makes it an attractive starting point for the synthesis of novel compound libraries. By understanding its chemical properties, rational synthesis, and potential applications, researchers can effectively utilize this compound to accelerate the discovery of the next generation of therapeutic agents.

References

  • B. T. T. Tran, P. L. T. T. Do, T. T. Nguyen, and T. T. H. Le, "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules," Archiv der Pharmazie, 2019. [Online]. Available: [Link]

  • M. S. Reddy, G. N. Sastry, and P. P. Reddy, "A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid)," International Journal of ChemTech Research, 2012. [Online]. Available: [Link]

  • V. J. Ram, "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies," ResearchGate, 2020. [Online]. Available: [Link]

  • D. Ghislieri, A. C. S. H. Kennington, J. M. D. L. P. E. M. L. Puglisi, and S. V. Ley, "Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification," Angewandte Chemie International Edition, 2019. [Online]. Available: [Link]

  • S. Singh, S. Kumar, and S. Kumar, "Synthesis and SAR of morpholine and its derivatives: A review update," E3S Web of Conferences, 2023. [Online]. Available: [Link]

  • Unknown Author, "Synthesis method of linezolid intermediate," Patsnap, n.d. [Online]. Available: [Link]

  • P. K. Sharma, A. Amin, and M. Kumar, "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)," Bioorganic Chemistry, 2020. [Online]. Available: [Link]

  • S. I. L. de-Souza, F. A. S. e-Silva, and A. M. T. de-Souza, "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Chemical Neuroscience, 2020. [Online]. Available: [Link]

  • S. S. K. Reddy, D. B. Janakiramudu, and D. S. Rao, "Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates," ResearchGate, 2018. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond," NINGBO INNO PHARMCHEM CO.,LTD., n.d. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Mastering Linezolid Synthesis: A Guide to Key Intermediates," NINGBO INNO PHARMCHEM CO.,LTD., n.d. [Online]. Available: [Link]

  • Unknown Author, "Synthesis method of linezolid intermediate," Google Patents, n.d. [Online].
  • Liskon Biological, "Application areas of p-bromoaniline," Liskon Biological, 2024. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "4-Bromo-3-morpholinoaniline," PubChem, n.d. [Online]. Available: [Link]

  • A. A. El-Sayed, R. A. El-Adle, and E. M. El-Telbani, "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line," Future Journal of Pharmaceutical Sciences, 2024. [Online]. Available: [Link]

  • Chemsrc, "4-Morpholinoaniline," Chemsrc, n.d. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "3-Bromo-4-iodoaniline," PubChem, n.d. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "3-Bromo-4-fluoroaniline," PubChem, n.d. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "3-Bromo-4-chloroaniline," PubChem, n.d. [Online]. Available: [Link]

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"3-Bromo-4-morpholinoaniline" safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for qualified professionals and is not a substitute for a formal risk assessment, institutional safety training, or a product-specific Safety Data Sheet (SDS). Always consult your institution's EHS department and the manufacturer's SDS before handling any chemical.

Executive Summary

This compound is a substituted aromatic amine, a chemical class widely used as a building block in pharmaceutical and materials synthesis.[1][2] Its molecular architecture, featuring a brominated aniline core coupled with a morpholine moiety, presents a multifaceted safety profile that demands a nuanced and proactive approach to handling. The primary hazards are associated with the aniline backbone, which is known for its potential to cause methemoglobinemia, skin sensitization, and possible carcinogenicity.[3] The presence of a bromine atom adds concerns related to reactivity and environmental persistence. This guide provides a comprehensive framework for risk assessment, mitigation, and emergency response, grounded in the chemical principles governing the compound's behavior.

Section 1: Chemical & Toxicological Profile

Understanding the safety profile of this compound begins with a deconstruction of its functional groups and their synergistic contributions to its reactivity and toxicity.

  • The Aromatic Amine Core: The aniline substructure is the primary driver of toxicological concern. Aromatic amines as a class are known for their ability to be absorbed through the skin and lungs.[3][4] Once absorbed, they can lead to the oxidation of iron in hemoglobin, converting it from the ferrous (Fe2+) to the ferric (Fe3+) state. This forms methemoglobin, which is incapable of transporting oxygen, leading to a condition called methemoglobinemia.[3] Symptoms can include cyanosis (blueish skin), headache, dizziness, and fatigue, with high-level exposure potentially causing collapse and death.[3] Furthermore, aniline itself is considered a potential occupational carcinogen by NIOSH, as it has been shown to cause spleen cancer in animals.[5]

  • The Bromo Substituent: Halogenation of an aromatic ring can modify its toxicological and chemical properties. The bromo group is electron-withdrawing, which can influence the metabolic pathways of the aniline ring. Halogenated anilines are also noted for their environmental persistence and potential toxicity to aquatic life.[6]

  • The Morpholine Moiety: The morpholine group is a saturated heterocycle that significantly increases the molecular weight and may alter the compound's solubility and absorption characteristics compared to simpler anilines. While morpholine itself has a different safety profile, its presence here modulates the electronic properties of the aniline ring.

While specific toxicological data for this compound is not extensively published, data from analogous compounds (e.g., 4-Bromoaniline, 3-Fluoro-4-morpholinoaniline) provides a strong basis for hazard assessment. These analogs are consistently classified as harmful if swallowed, toxic in contact with skin, and causing skin and eye irritation.[7][8][9][10][11]

Table 1: Physicochemical & GHS Hazard Data

PropertyValue / ClassificationSource
Chemical Name This compound-
Synonyms 3-Bromo-4-(morpholin-4-yl)aniline-
CAS Number 42488-59-5-
Molecular Formula C₁₀H₁₃BrN₂O[12]
Molecular Weight 257.13 g/mol -
GHS Pictograms Analog Data[7][10]
Signal Word Danger / Warning Analog Data[9][10]
Hazard Statements H302: Harmful if swallowed.H312/H311: Harmful/Toxic in contact with skin.H331/H332: Toxic/Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H373: May cause damage to organs through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects.Analog Data[9][10][13][14]
Precautionary Statements P260, P264, P270, P271, P273, P280[9][13]

Section 2: Core Risk Assessment & Mitigation Strategy

A proactive safety culture is paramount. The handling of this compound should be governed by the "Hierarchy of Controls," a systematic approach to minimizing risk.

HierarchyOfControls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution If elimination is not feasible Engineering Engineering Controls (e.g., Certified Fume Hood) Substitution->Engineering If substitution is not feasible Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative Must be used in conjunction PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Must be used in conjunction

Caption: Hierarchy of Controls Workflow.

  • Elimination/Substitution: The most effective control is to avoid using the chemical altogether or substitute it with a less hazardous alternative. In drug development, this is often not feasible, making downstream controls critical.

  • Engineering Controls (Primary Barrier): All manipulations of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood. The rationale is to prevent inhalation of airborne particulates and vapors, which is a primary route of exposure for aniline compounds.[15] The fume hood provides a physical barrier and constant exhaust ventilation.

  • Administrative Controls (Procedural Safety):

    • Standard Operating Procedures (SOPs): Develop detailed, compound-specific SOPs for all procedures.

    • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

    • Training: All personnel must be trained on the specific hazards of aromatic amines, the symptoms of methemoglobinemia, and the emergency procedures outlined in this guide and the SDS.[16]

  • Personal Protective Equipment (PPE) (Final Barrier): PPE does not eliminate the hazard; it provides a final barrier. Its selection must be deliberate.

    • Hand Protection: Handle with gloves inspected prior to use.[15] Nitrile gloves are commonly used, but the specific glove type should be chosen based on the solvent used and the manufacturer's breakthrough time data. Always use proper glove removal technique to avoid skin contact.[15]

    • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory.[15]

    • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a high splash risk, consider a chemically resistant apron or coveralls.

    • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors/particulates is necessary.[8]

Section 3: Laboratory Handling Protocols

The following protocols are designed as self-validating systems, incorporating safety checks and rationales at each step.

Protocol 3.1: Weighing and Aliquoting (Solid)
  • Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves). Ensure the chemical fume hood is operational and the sash is at the recommended height. Place a weigh boat, spatula, and sealable container for the aliquot inside the fume hood.

  • Execution: Carefully open the stock container inside the fume hood. Use a dedicated spatula to transfer the desired amount of solid this compound to the weigh boat. Avoid generating dust.

    • Causality: Aromatic amine dusts can be easily inhaled or settle on surfaces, leading to exposure through inhalation or inadvertent skin contact.[13] Performing this in a fume hood contains any dust generated.

  • Transfer & Sealing: Transfer the weighed solid into the designated sealable container. Tightly cap the container.

  • Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol) to remove residual particulates. Dispose of the towel and weigh boat in the designated solid hazardous waste container.

  • Closure: Securely close the main stock bottle.

  • Final Check: Before removing the newly prepared aliquot from the fume hood, wipe the exterior of the container to ensure it is free of contamination.

Protocol 3.2: Solution Preparation and Reaction Setup
  • Preparation: Conduct the entire procedure within a chemical fume hood. Assemble all necessary glassware and ensure it is clean and dry.

  • Solvent Addition: Add the desired solvent to the reaction vessel containing the weighed this compound.

    • Causality: Adding the solid to the solvent can sometimes lead to splashing. While both methods are used, ensuring the solid is wetted quickly minimizes the risk of dust generation.

  • Handling Incompatibilities: Be aware of potential hazardous reactions.

    • Strong Oxidizing Agents: Avoid contact with strong oxidizers, as they can react violently with the aniline moiety.

    • Acids and Acid Chlorides: Reactions can be exothermic.[17]

    • Thermal Decomposition: Upon combustion, this compound may release toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[13]

  • Reaction Monitoring: Use established techniques (TLC, LC-MS) to monitor the reaction. Do not open the reaction vessel outside of the fume hood.

  • Waste Segregation: Keep separate, labeled waste containers for halogenated and non-halogenated liquid waste as required by institutional protocols.

Section 4: Emergency Preparedness & Response

Rapid and correct response to an exposure or spill is critical to mitigating harm.

EmergencyResponse cluster_paths Response Pathways Start Incident Occurs Spill Spill - Evacuate immediate area - Alert others - If major, call EHS - If minor, use spill kit Start->Spill SkinContact Skin Contact - Immediately flush with soap & water for 15 min - Remove contaminated clothing - Seek immediate medical attention Start->SkinContact EyeContact Eye Contact - Immediately flush with water for 15 min - Lift upper/lower eyelids - Seek immediate medical attention Start->EyeContact Inhalation Inhalation - Move to fresh air - If breathing stops, give artificial respiration - Seek immediate medical attention Start->Inhalation End Report Incident Spill->End SkinContact->End EyeContact->End Inhalation->End

Caption: Emergency Response Workflow.

First-Aid Measures
  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing. Seek immediate medical attention.[3] The onset of methemoglobinemia symptoms can be delayed by 2 to 4 hours or longer.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[3]

  • Inhalation: Move the person into fresh air.[18] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response
  • Minor Spill (Solid): Wearing appropriate PPE and within a fume hood, carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Avoid generating dust.

  • Minor Spill (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Major Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health & Safety (EHS) department and emergency services.[15]

Section 5: Waste Disposal & Environmental Fate

This compound is classified as very toxic to aquatic life with long-lasting effects.[13] It must not be allowed to enter drains or the environment.[15]

  • Disposal: All waste containing this compound (solid, liquid, contaminated PPE) must be disposed of as hazardous waste.

  • Containers: Collect waste in suitable, closed, and clearly labeled containers.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your EHS department for specific institutional procedures.

References

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Occupational Safety and Health Administration (OSHA). (2024). ANILINE.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline - IDLH.
  • Industrial Chemical Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aniline.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
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  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 4-Bromoaniline.
  • Echemi. (n.d.). 3-BROMO-5-FLUORO-4-METHOXYANILINE SDS.
  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-3-methoxyaniline.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Bromo-4-fluoroaniline.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-Bromo-4-fluoroaniline.
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  • National Center for Biotechnology Information (NCBI). (n.d.). 4-Bromo-3-morpholinoaniline.
  • Chemsrc. (2025). 3-Bromo-4-methylaniline.
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  • Ossila. (2023). Safety Data Sheet - 3-Fluoro-4-morpholinoaniline.

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Navigating the Uncharted: A Material Safety Guide to 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Research Chemical

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential hazards and safe handling practices for 3-Bromo-4-morpholinoaniline (CAS No. 347324-26-9). As a dedicated Material Safety Data Sheet (MSDS) is not publicly available for this specific compound, the information herein is synthesized from data on structurally analogous compounds, including other bromoanilines and aromatic amines, as well as established principles of chemical safety. This guide is intended for use by trained professionals in a laboratory setting and should not be considered a substitute for a manufacturer-provided MSDS. All laboratory activities should be preceded by a thorough risk assessment.

Section 1: The Compound in Profile - Identification and Properties

This compound is a substituted aniline derivative. Its structure, featuring a bromine atom and a morpholine ring on the aniline backbone, suggests its potential utility as a building block in medicinal chemistry and materials science.[1][2] The presence of the aromatic amine and the halogen imparts specific chemical reactivity and, consequently, predictable toxicological concerns.[3][4][5]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Bromo-3-morpholinoaniline4-Bromoaniline3-Bromo-4-methylaniline
CAS Number 347324-26-9[1]1175912-43-2[2]106-40-1[6]7745-91-7[7]
Molecular Formula C10H13BrN2O[1]C10H13BrN2O[2]C6H6BrN[6]C7H8BrN
Molecular Weight 257.14 g/mol [1]257.13 g/mol [2]172.02 g/mol [6]186.05 g/mol [7]
Appearance Likely a solid (predicted)Not specifiedWhite to off-white crystalline solid[6]Solid[7]
Melting Point Not availableNot available66-68°C[6]27-30°C[7]
Boiling Point Not availableNot available243°C[6]254-257°C[7]
Solubility Predicted to be soluble in organic solventsNot specifiedSlightly soluble in water; soluble in ethanol, ether, chloroform[6]Not specified

Section 2: Hazard Identification and Toxicological Assessment

While specific toxicological data for this compound is not available, the hazards can be inferred from its chemical class. Aromatic amines are a well-documented class of compounds with potential for significant health effects.[3][4][5][8][9] The presence of a bromine atom can further influence its toxicological profile.

Primary Expected Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][10]

  • Skin Corrosion/Irritation: Causes skin irritation.[10]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[10]

  • Methemoglobinemia: Aromatic amines can be absorbed into the body, leading to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (blue discoloration of the skin and lips).[11] Onset of symptoms may be delayed.[11]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[10] The liver and kidneys are potential target organs.[8]

  • Carcinogenicity and Mutagenicity: Many aromatic amines are classified as known or suspected carcinogens and/or mutagens.[3][4][5][8][9] It is prudent to handle this compound as a potential carcinogen.

  • Environmental Hazards: Bromoanilines are often toxic to aquatic life with long-lasting effects.[10][11]

Section 3: Prudent Practices for Safe Handling and Storage

A proactive approach to safety is paramount when working with research chemicals of unknown toxicity.[12][13][14]

3.1 Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

  • Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[13][14]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.[13]

    • Body Protection: A lab coat must be worn and kept buttoned.[13]

    • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.2 Handling Procedures

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[14]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[13]

3.3 Storage

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area.[12][13]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[11]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazards.[12][13]

Section 4: Emergency Response Protocols

Rapid and informed action is critical in the event of an exposure or spill.[15][16][17][18][19]

4.1 First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

4.2 Spill Response

  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[19]

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Section 5: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.[13]

  • Waste Classification: this compound waste should be treated as hazardous.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Section 6: Experimental Workflows and Diagrams

Workflow for Handling Potentially Hazardous Solids

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling potentially hazardous solid chemicals.

Emergency Response for Chemical Exposure

cluster_immediate_action Immediate Actions cluster_first_aid First Aid cluster_medical Medical Attention exposure Chemical Exposure Occurs alert Alert Others Nearby exposure->alert flush_eyes Flush Eyes with Water (15+ min) exposure->flush_eyes remove_source Remove from Source of Exposure alert->remove_source remove_clothing Remove Contaminated Clothing remove_source->remove_clothing fresh_air Move to Fresh Air remove_source->fresh_air flush_skin Flush Skin with Water (15+ min) remove_clothing->flush_skin call_emergency Call Emergency Services flush_skin->call_emergency flush_eyes->call_emergency fresh_air->call_emergency provide_sds Provide MSDS/Info to Responders call_emergency->provide_sds

Caption: Emergency response workflow for chemical exposure incidents.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines? (2025). Dr.Oracle. [Link]

  • Aromatic Amines. (n.d.). Breast Cancer Prevention Partners (BCPP). [Link]

  • The impact of aromatic amines on the environment: risks and damages. (2012). PubMed. [Link]

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  • What to Do in a Chemical Emergency. (2024). Centers for Disease Control and Prevention (CDC). [Link]

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  • Method for preparing 3-bromo-4-methoxyaniline. (n.d.).
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. [Link]

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The Strategic Application of 3-Bromo-4-morpholinoaniline in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 4-Morpholinoaniline Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, often leading to compounds with desirable therapeutic properties. The 4-morpholinoaniline core is a prominent example of such a scaffold. The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, is frequently incorporated into drug candidates to enhance their physicochemical properties. It can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable tool for optimizing lead compounds.[1] The aniline portion of the scaffold provides a versatile platform for further chemical modifications, allowing for the fine-tuning of a molecule's biological activity. This scaffold is a key component in a variety of approved and investigational drugs, particularly in the realm of oncology and immunology.

This technical guide focuses on a specific, yet highly promising derivative of this scaffold: 3-Bromo-4-morpholinoaniline . The introduction of a bromine atom at the 3-position of the aniline ring offers unique opportunities for both modulating biological activity and enabling diverse synthetic transformations. This document will provide an in-depth exploration of the synthesis, potential research applications, and strategic utility of this compound in the pursuit of novel therapeutics.

Chemical Properties and Synthesis of this compound

Chemical Structure and Properties

PropertyValue
IUPAC Name 3-Bromo-4-(morpholin-4-yl)aniline
CAS Number 347324-26-9
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Appearance Off-white to brown crystalline powder

Data sourced from PubChem.[2]

The strategic placement of the bromine atom ortho to the amino group and meta to the morpholine ring significantly influences the molecule's electronic and steric properties, which in turn can affect its binding affinity to biological targets and its reactivity in chemical syntheses.

Proposed Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution to form 4-(2-Bromo-4-nitrophenyl)morpholine

  • To a solution of 1,2-dibromo-4-nitrobenzene in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4-(2-bromo-4-nitrophenyl)morpholine.

  • Purify the crude product by column chromatography on silica gel.

Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the displacement of one of the bromine atoms by morpholine. The use of a base is crucial to neutralize the HBr formed during the reaction.

Step 2: Reduction of the Nitro Group to form this compound

  • Dissolve the purified 4-(2-bromo-4-nitrophenyl)morpholine in a suitable solvent system, such as ethanol/water or acetic acid.

  • Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

  • If using iron powder, heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the solid catalyst or iron salts.

  • If an acidic medium was used, neutralize the filtrate with a base such as sodium bicarbonate or sodium hydroxide.

  • Extract the product into an organic solvent, wash the combined organic layers, dry, and concentrate to afford the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality: The nitro group is readily reduced to a primary amine under various conditions. Catalytic hydrogenation is often a clean and efficient method, while metal/acid reductions are cost-effective alternatives for larger-scale syntheses.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 1,2-Dibromo-4-nitrobenzene product1 4-(2-Bromo-4-nitrophenyl)morpholine start1->product1 Heat (80-100°C) reagents1 Morpholine, K₂CO₃, DMSO reagents1->product1 start2 4-(2-Bromo-4-nitrophenyl)morpholine product1->start2 product2 This compound start2->product2 Reduction reagents2 Fe / NH₄Cl or H₂ / Pd/C reagents2->product2

Potential Research Applications in Drug Discovery

The this compound scaffold is a highly attractive starting point for the development of novel therapeutic agents, primarily due to its potential as a precursor for kinase inhibitors.

Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for drug development. The 4-anilino moiety is a well-established pharmacophore in a multitude of kinase inhibitors, often acting as a hinge-binding motif in the ATP-binding pocket of the kinase.

Rationale for Targeting Kinases:

  • Proven Scaffold: The broader 4-morpholinoaniline and 4-anilinoquinazoline scaffolds have yielded successful drugs and clinical candidates targeting kinases such as EGFR, PI3K, and BTK.[6][7][8][9][10]

  • Modulation of Properties: The morpholine group often enhances drug-like properties.[1]

  • Strategic Halogenation: The 3-bromo substituent can serve two key purposes:

    • Direct Interaction: The bromine atom can form halogen bonds or other non-covalent interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

    • Synthetic Handle: The bromine atom is an excellent functional group for further chemical elaboration through cross-coupling reactions.

Proposed Target Kinase Families:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer.[7] Several PI3K inhibitors incorporate a morpholine-containing scaffold.[6][11][12] The morpholino-triazine based drug, PKI-587, is a dual PI3K/mTOR inhibitor, highlighting the utility of this moiety in targeting this pathway.[7][13]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling and is a validated target for B-cell malignancies.[8][14] Many BTK inhibitors, both covalent and reversible, are being explored, with various heterocyclic scaffolds.[15][16][17] The 4-anilino core is a viable starting point for developing novel BTK inhibitors.

Experimental Workflow: Kinase Inhibitor Screening Cascade

Kinase_Inhibitor_Screening_Workflow start This compound Derivatives Library primary_screen Primary Kinase Screen (e.g., PI3Kα, BTK) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC₅₀ Determination) hit_id->dose_response selectivity Kinome Selectivity Profiling dose_response->selectivity cell_based Cell-Based Assays (Target Engagement & Pathway Inhibition) selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt

Detailed Protocol: In Vitro Kinase Assay (Luminescence-based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

  • Prepare Kinase Reaction Buffer: A typical buffer contains Tris-HCl, MgCl₂, DTT, and BSA at appropriate concentrations.

  • Compound Preparation: Serially dilute the this compound derivatives in DMSO to create a concentration range for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the specific substrate (peptide or lipid), and ATP to the reaction buffer.

    • Add the diluted compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of positive and negative controls in every assay plate ensures the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the screen.

A Versatile Building Block for Chemical Libraries

The true power of this compound lies in its potential as a versatile building block for creating large and diverse chemical libraries. The bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aniline ring and a wide range of boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 3-position, enabling extensive exploration of the structure-activity relationship (SAR).

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amines at the 3-position. This can be used to append additional pharmacophores or to modulate the physicochemical properties of the molecule.

Logical Relationship of Synthetic Utility

Synthetic_Utility cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Chemical Libraries core This compound suzuki Suzuki-Miyaura Coupling core->suzuki buchwald Buchwald-Hartwig Amination core->buchwald product_suzuki C-C Bond Formation (Aryl, Heteroaryl, Alkyl substituents) suzuki->product_suzuki product_buchwald C-N Bond Formation (Amine substituents) buchwald->product_buchwald

The Strategic Role of the 3-Bromo Substituent in SAR

The choice of a halogen at the 3-position is a critical element of rational drug design. While the analogous 3-fluoro-4-morpholinoaniline is an intermediate in the synthesis of the antibiotic linezolid, the substitution of fluorine with bromine can have profound effects on a molecule's properties.

  • Size and Polarizability: Bromine is significantly larger and more polarizable than fluorine. This can lead to different steric interactions within a binding pocket and can facilitate stronger halogen bonding interactions, which are increasingly recognized as important in ligand-protein binding.

  • Lipophilicity: Bromine generally increases the lipophilicity of a molecule to a greater extent than fluorine. This can impact cell permeability, plasma protein binding, and metabolic stability.

  • Metabolic Stability: The C-Br bond is generally more susceptible to metabolic cleavage than the very strong C-F bond. This can be either an advantage or a disadvantage, depending on the desired pharmacokinetic profile of the drug candidate.

  • Synthetic Accessibility: As previously discussed, the C-Br bond is highly amenable to a wider range of cross-coupling reactions compared to the less reactive C-F bond, offering greater synthetic flexibility.

The bioisosteric replacement of fluorine with bromine is a strategic decision that should be guided by the specific goals of the drug discovery program.[18][19][20][21][22]

Conclusion

This compound represents a largely untapped but highly promising chemical entity for drug discovery and development. Its synthesis is readily achievable through established chemical transformations. The combination of the privileged 4-morpholinoaniline scaffold with a strategically placed bromine atom makes it an ideal starting point for the generation of novel kinase inhibitors and other potential therapeutic agents. The bromine atom not only offers the potential for specific, potency-enhancing interactions with biological targets but also serves as a versatile synthetic handle for the rapid construction of diverse chemical libraries via modern cross-coupling methodologies. This in-depth technical guide provides a roadmap for researchers and scientists to harness the potential of this compound in their quest for the next generation of innovative medicines.

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3-Bromo-4-morpholinoaniline: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-morpholinoaniline has emerged as a pivotal structural motif and a versatile synthetic intermediate in the landscape of medicinal chemistry. Its unique electronic and steric properties, conferred by the strategic placement of a bromine atom and a morpholine ring on an aniline scaffold, make it an invaluable building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and critical role in the development of novel therapeutics. Through an exploration of its reactivity and applications, this document aims to equip researchers and drug development professionals with the technical insights necessary to leverage this important intermediate in their scientific endeavors.

Introduction: The Strategic Importance of this compound

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility, metabolic stability, and target affinity.[1] When combined with a halogenated aniline, the resulting scaffold offers multiple points for synthetic diversification, enabling the exploration of vast chemical space. This compound, in particular, presents a unique combination of functionalities. The aniline amine group serves as a key nucleophile or a precursor to other functional groups, while the bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of additional complexity. This strategic combination has led to its use in the synthesis of compounds targeting a range of diseases.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂OPubChem[4]
Molecular Weight 257.13 g/mol PubChem[4]
CAS Number 347324-26-9Matrix Scientific[5]
Appearance Typically a solidN/A
Solubility Soluble in common organic solventsN/A

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common and efficient route involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene followed by reduction of the nitro group.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-step process:

Synthesis_Workflow A Starting Material (e.g., 1-Bromo-2-fluoro-4-nitrobenzene) B Nucleophilic Aromatic Substitution with Morpholine A->B Morpholine, Base C Intermediate (4-(2-Bromo-4-nitrophenyl)morpholine) B->C D Nitro Group Reduction C->D Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C) E Final Product (this compound) D->E

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

  • Reaction Setup: To a solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a polar aprotic solvent is to facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediate (Meisenheimer complex). The base is crucial for deprotonating the morpholine nitrogen, thereby increasing its nucleophilicity.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out as a solid. Filter the solid, wash with water, and dry under vacuum to yield 4-(2-bromo-4-nitrophenyl)morpholine.

Step 2: Reduction of 4-(2-Bromo-4-nitrophenyl)morpholine to this compound

  • Reaction Setup: Suspend the 4-(2-bromo-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water. Add a reducing agent such as iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq). The use of iron in the presence of a mild acid like ammonium chloride is a classic and cost-effective method for nitro group reduction, known as the Béchamp reduction.[6]

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous layer is then basified with an aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Characterization and Spectroscopic Analysis

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Spectroscopic Data
TechniqueKey Features and Expected Values
¹H NMR Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The morpholine protons will show two distinct signals, typically around δ 2.9-3.1 ppm (for -N-CH₂-) and δ 3.8-4.0 ppm (for -O-CH₂-). The -NH₂ protons will appear as a broad singlet.[7]
¹³C NMR Aromatic carbons will resonate in the region of δ 110-150 ppm. The morpholine carbons will appear at approximately δ 50-55 ppm (-N-CH₂) and δ 65-70 ppm (-O-CH₂-).[7]
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine will be observed around 3300-3500 cm⁻¹. C-H stretching of the aromatic ring will be seen around 3000-3100 cm⁻¹. The C-N and C-O stretching of the morpholine ring will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.

Applications as a Synthetic Intermediate in Drug Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex molecules with therapeutic potential.

Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core. This compound can serve as a key starting material where the aniline nitrogen is used for amide bond formation or reaction with a heterocyclic electrophile, and the bromine atom is subsequently functionalized via cross-coupling reactions.

Kinase_Inhibitor_Synthesis A This compound B Reaction with Electrophilic Partner (e.g., Acyl Chloride, Heterocycle) A->B C Amide/Heterocyclic Intermediate B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Boronic Acid/Ester or Amine E Final Kinase Inhibitor D->E

Caption: A representative synthetic pathway for kinase inhibitors using this compound.

Precursor to Other Biologically Active Molecules

Beyond kinase inhibitors, this compound is a precursor for a variety of other bioactive compounds. For instance, it is a key intermediate in the synthesis of certain classes of antibiotics and antifungal agents.[3] The aniline moiety can be diazotized and converted to other functional groups, or it can participate in condensation reactions to form heterocyclic systems.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][11] Avoid dust formation.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis and medicinal chemistry. Its well-defined reactivity and versatile functional handles make it an indispensable tool for the construction of complex molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to continue to unlock its potential in the ongoing quest for novel and effective medicines.

References

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Foundational Principles: Understanding the Molecule and its Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-morpholinoaniline in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying scientific principles and provide robust, actionable protocols. In the absence of extensive published data for this specific molecule, this guide empowers researchers to generate high-quality, reliable solubility profiles essential for advancing pharmaceutical research and development.

Molecular Structure and its Implications for Solubility

This compound is a substituted aniline with distinct structural motifs that dictate its physicochemical properties. A thorough analysis of its structure is the first step in predicting its behavior in various solvent systems.

  • Aromatic Core (Bromoaniline): The core is a benzene ring substituted with a bromine atom and an amino group. The aromatic ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces. The bromine atom further increases lipophilicity and molecular weight. The aniline amine group provides a site for hydrogen bonding and introduces a degree of polarity and weak basicity.

  • Morpholine Substituent: The morpholine ring is a saturated heterocycle containing both an ether linkage (-O-) and a secondary amine (-NH-) functionality. The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors, which can significantly enhance solubility in polar, protic solvents.[1] The morpholine group is frequently incorporated into drug candidates to improve aqueous solubility and other pharmacokinetic properties.[1][2][3]

The interplay between the lipophilic bromoaniline core and the relatively polar morpholine ring suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of polar organic solvents.

The Thermodynamics of Dissolution

Solubility is governed by fundamental thermodynamic principles, primarily the Gibbs free energy of solution (ΔG_sol), which relates the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the dissolution process.

ΔG_sol = ΔH_sol - TΔS_sol

For a substance to dissolve, ΔG_sol must be negative. This is achieved by balancing two key energetic factors:

  • Enthalpy (ΔH_sol): This represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution is favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions.[4][5][6]

  • Entropy (ΔS_sol): This represents the change in disorder of the system. Dissolution typically leads to an increase in entropy as the highly ordered crystal lattice of the solute is disrupted, and the solute molecules become dispersed in the solvent.[6] This positive entropy change favors the dissolution process.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, it is crucial to differentiate between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid phase and the solution phase are in equilibrium.[7][8][9] It is a fundamental, material-specific property. The "gold standard" for its determination is the shake-flask method.[10]

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[11][12] The kinetic solubility is the concentration at which the compound precipitates out of solution. This value is often higher than the thermodynamic solubility due to the formation of supersaturated, metastable solutions.[7][8][12] Kinetic solubility is widely used in high-throughput screening during early discovery due to its speed and low compound requirement.[11][13]

Understanding which type of solubility is being measured is essential, as they provide different insights. Thermodynamic solubility is critical for formulation and biopharmaceutical classification, while kinetic solubility is a useful proxy for identifying potential issues in early-stage assays.[7][9]

Strategic Solvent Selection for Analysis

The choice of solvent is a critical decision in both experimental design and process chemistry, guided by factors including solubility, safety, and environmental impact.[14][15][16]

Classification of Common Organic Solvents

Organic solvents are typically classified based on their polarity:

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolModerate to GoodThe aniline and morpholine nitrogens and the morpholine oxygen can act as hydrogen bond acceptors, while the aniline N-H can act as a hydrogen bond donor. These interactions facilitate solubility in protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneExcellentThese solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating both the polar functional groups and the aromatic ring of the molecule. DMSO is often a solvent of choice for initial stock solutions in drug discovery.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Poor to ModerateWhile the bromoaniline core has lipophilic character, the polar morpholine group and aniline functionality will limit solubility in highly nonpolar solvents like hexane. Moderate solubility might be observed in solvents like DCM or Toluene which have some ability to interact with the aromatic ring.
Considerations for Solvent Selection in Drug Development

Beyond solvating power, the choice of solvent in a pharmaceutical context is highly regulated and requires careful consideration of:

  • Safety and Toxicity: Solvents are classified based on their toxicity, with highly toxic solvents (e.g., benzene, carbon tetrachloride) being prohibited in pharmaceutical manufacturing.[16]

  • Process Safety: Flammability, boiling point, and potential for peroxide formation are critical safety considerations.[14]

  • Environmental Impact: The environmental fate, biodegradability, and potential to act as volatile organic compounds (VOCs) are increasingly important.[14][15]

  • Downstream Compatibility: The solvent must be compatible with subsequent synthetic steps and easily removable during product isolation.

Experimental Protocols for Solubility Determination

Generating reliable solubility data requires robust, well-controlled experimental procedures. Adherence to Good Laboratory Practice (GLP) is essential for ensuring data integrity and reproducibility.[17][18][19]

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related analogue. Substituted anilines can be toxic and may cause skin and eye irritation.[6][20]

Mandatory Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the definitive approach for determining equilibrium solubility.[10]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[11][21] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[22]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed and carefully collect the supernatant.

    • Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE). Ensure the filter material is compatible with the solvent and does not adsorb the compound.

  • Quantification: Dilute the clear, saturated supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 3).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and agitate at constant T (24-72 hours) prep2->equil1 equil2 Confirm equilibrium by sampling at multiple time points equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge or Filter (e.g., 0.22 µm PTFE filter) sep1->sep2 sep3 Collect clear saturated supernatant sep2->sep3 quant1 Dilute supernatant sep3->quant1 quant2 Analyze concentration (e.g., HPLC-UV) quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and widely used method for quantifying the concentration of a dissolved compound.[23][24][25]

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol). Perform a serial dilution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected concentration of the solubility samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system. Develop a suitable chromatographic method that provides a sharp, symmetric peak for the compound. Record the peak area for each standard. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

  • Sample Analysis: Prepare the diluted supernatant from the shake-flask experiment (Protocol 1). Inject the sample into the HPLC system using the same method as the standards.

  • Concentration Calculation: Determine the peak area for the sample. Use the equation of the line from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the compound in the diluted sample.[25]

  • Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in the original solvent. Report the solubility in units such as mg/mL or µg/mL.

G cluster_std Standard Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation std1 Prepare concentrated stock solution std2 Perform serial dilutions to create 5-7 calibration standards std1->std2 cal1 Inject standards into HPLC std2->cal1 cal2 Record peak areas cal1->cal2 cal3 Plot Peak Area vs. Concentration cal2->cal3 cal4 Generate linear regression curve (R² > 0.99) cal3->cal4 sample1 Inject diluted supernatant from solubility experiment sample2 Record peak area sample1->sample2 calc1 Use calibration curve to find concentration of diluted sample sample2->calc1 calc2 Apply dilution factor to get final solubility value calc1->calc2

Caption: HPLC Quantification Workflow.

Protocol 3: pKa Determination via Potentiometric Titration

The basicity of the aniline and morpholine nitrogens means the compound's charge state, and thus its solubility in aqueous or partially aqueous systems, will be pH-dependent. Determining the acid dissociation constants (pKa) is therefore essential.[26]

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[27]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1 mM).[26] Ensure the compound is fully dissolved.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using a standardized solution of a strong acid (e.g., 0.1 M HCl). This ensures both nitrogen atoms are fully protonated.

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[26][27]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be identified as the midpoints of the buffer regions (plateaus) on the titration curve or more accurately as the peaks in the first derivative plot (ΔpH/ΔV vs. V).

G cluster_setup Setup cluster_titrate Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare known concentration of compound in co-solvent setup1->setup2 titrate1 Adjust solution to acidic pH (e.g., pH 2 with HCl) setup2->titrate1 titrate2 Add precise increments of standardized base (NaOH) titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Identify equivalence points analysis1->analysis2 analysis3 Determine pKa values from half-equivalence points analysis2->analysis3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Data Presentation and Reporting

Clear and comprehensive reporting of solubility data is critical for its interpretation and use by others.

Tabulating Quantitative Data

Summarize the experimentally determined thermodynamic solubility data in a table for easy comparison.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL) ± SDSolubility (µM) ± SD
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
Dimethyl SulfoxidePolar Aprotic25Experimental ValueCalculated Value
DichloromethaneNonpolar25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

SD = Standard Deviation, based on at least three replicate measurements.

Guidelines for Comprehensive Reporting

To ensure the data is scientifically sound and useful, a solubility report should include:[28][29][30]

  • Compound Information: Purity, source, and characterization of the solid form (e.g., crystalline, amorphous).

  • Solvent Information: Purity and grade of all solvents used.

  • Experimental Method: A detailed description of the method used (e.g., shake-flask), including equilibration time, temperature, and method of phase separation.[28][29]

  • Analytical Method: Full details of the quantification method (e.g., HPLC conditions, calibration curve data).

  • Results: Clearly present the mean solubility values and their standard deviations.[31]

  • Observations: Note any changes in the solid form, color, or degradation of the compound during the experiment.

By following this comprehensive guide, researchers can confidently and accurately determine the solubility profile of this compound, generating the critical data needed to inform rational decision-making in the drug discovery and development pipeline.

References

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An In-Depth Technical Guide to the Physical Properties and Stability of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-morpholinoaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for use in a research and development setting, a thorough understanding of its physical and chemical characteristics is paramount. This guide provides a comprehensive overview of the known physical properties and a detailed framework for assessing the stability of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.

Physicochemical Characterization

A precise understanding of the physicochemical properties of this compound is the foundation for its effective use in experimental and developmental workflows. These parameters influence everything from reaction kinetics to formulation strategies.

Physical Appearance

Based on available data, this compound is a solid at room temperature. A patent document describes the compound as a "light yellow solid"[1]. It is crucial to note that aromatic amines can be susceptible to oxidation, which may lead to discoloration over time.[2] Therefore, the observation of a darker coloration could indicate the presence of impurities or degradation products.

Structural and Molecular Data

The fundamental structural and molecular properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 347324-26-9[3][4]
Molecular Formula C₁₀H₁₃BrN₂O[3]
Molecular Weight 257.13 g/mol [3]
Boiling Point 410.4 °C at 760 mmHg[5]
Flash Point 202 °C[5]
Melting Point Determination

This protocol outlines the capillary method for determining the melting point of this compound.[7][8]

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

    • Pack the sample to a height of 2-3 mm by tapping the sealed end of the capillary tube on a hard surface.[6][8]

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.[9]

    • For a precise measurement, heat the sample at a rate of approximately 10-20 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[6][9]

    • Record the temperature at which the first liquid droplet is observed (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.

  • Data Interpretation:

    • A narrow melting range (e.g., 0.5-2 °C) suggests high purity.

    • A broad or depressed melting range compared to a reference standard indicates the presence of impurities.

Solubility Profile

Specific solubility data for this compound in various solvents is not extensively documented. A qualitative assessment of solubility is essential for developing synthetic workups, purification procedures, and analytical methods. The presence of both a polar morpholine ring and a less polar bromoaniline moiety suggests a mixed solubility profile.

This protocol provides a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.[10][11][12][13]

  • General Procedure:

    • In a small test tube, add approximately 25 mg of this compound.

    • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[11][12]

    • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

  • Solvent Selection and Rationale:

    • Water: To assess hydrophilicity. The presence of the amine and morpholine ether linkages may impart some water solubility.

    • 5% Hydrochloric Acid (HCl): The basic aniline nitrogen should be protonated by the acid, forming a water-soluble salt. Solubility in aqueous acid is a strong indicator of a basic functional group.[12][14]

    • 5% Sodium Hydroxide (NaOH): To test for acidic protons. As an aniline derivative without strong electron-withdrawing groups, significant solubility in NaOH is not expected.

    • Organic Solvents:

      • Methanol/Ethanol (polar, protic): Hydrogen bonding capabilities suggest potential solubility.

      • Acetone/Ethyl Acetate (polar, aprotic): Good general solvents for moderately polar organic compounds.

      • Dichloromethane/Chloroform (nonpolar, aprotic): To assess solubility in less polar environments.

      • Hexane/Toluene (nonpolar): To determine solubility in nonpolar hydrocarbon solvents.

The results of these tests will allow for the classification of this compound into a solubility class, guiding solvent selection for various applications.

Stability Assessment

Evaluating the stability of a compound is critical to ensure its quality, safety, and efficacy over time. This section outlines a comprehensive stability testing program for this compound, incorporating long-term storage studies and forced degradation experiments, in line with the principles of the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]

Long-Term Stability Studies (ICH Guidelines)

Long-term stability studies are designed to evaluate the physical and chemical integrity of a substance under recommended storage conditions.

The following storage conditions are recommended for a comprehensive stability study of this compound:

StudyStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Samples should be pulled and analyzed at the following intervals:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 3, 6 months

The following parameters should be monitored at each time point:

  • Appearance: Any change in color or physical state.

  • Assay: Quantification of the amount of this compound present.

  • Purity: Detection and quantification of any degradation products. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.

  • Water Content: To assess the impact of humidity.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[16][17][19] This information is invaluable for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[16][17] A target degradation of 5-20% is generally considered appropriate to avoid the formation of secondary degradation products.[19]

Forced_Degradation_Workflow

Based on the structure of this compound, the following degradation pathways can be anticipated:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities, potentially involving the formation of nitroso, nitro, or polymeric species.[2] Aromatic amines are known to be easily oxidized by atmospheric oxygen.[2]

  • Hydrolysis: While the morpholine and aniline groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the morpholine ring, although this is less likely under typical stress conditions.

  • Photodegradation: Bromoanilines can be susceptible to photodecomposition.[15] Exposure to light, particularly UV light, could lead to debromination or other radical-mediated reactions.

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[18][19]

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines.

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity.

    • Characterize significant degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Recommended Storage
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Container: Keep the container tightly closed to prevent moisture ingress and oxidation.

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and a robust framework for assessing its stability. While some physical data, such as a precise melting point and detailed solubility profile, require experimental determination, the protocols provided herein offer a clear path to obtaining this critical information. The stability testing plan, aligned with ICH guidelines, will enable a thorough evaluation of the compound's degradation pathways and intrinsic stability, which is essential for its successful application in research and development.

References

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  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

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  • US9410958B2 - Alkyne-activated fluorogenic azide compounds and methods of use thereof - Google Patents. (n.d.).
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  • Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia. Retrieved from [Link]

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The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Potential of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and utilization of novel chemical scaffolds are paramount to innovation. Among the myriad of molecular frameworks, the halogenated 4-morpholinoaniline core has emerged as a privileged structure, notably due to its integral role in blockbuster pharmaceuticals. This guide delves into the discovery, synthesis, and potential applications of a specific, yet underexplored, member of this class: 3-Bromo-4-morpholinoaniline . While a definitive historical record of its initial synthesis remains elusive in seminal literature, its significance can be understood through the lens of its chemical cousins and the synthetic strategies that give rise to this valuable building block.

The Contextual Discovery: A Scaffold of Significance

The importance of the 4-morpholinoaniline moiety in medicinal chemistry is firmly established. The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for further molecular elaboration.[1] When coupled with an aniline structure, it forms a versatile scaffold for a range of therapeutic targets.

The true prominence of this scaffold was cemented with the development of Linezolid , an oxazolidinone antibiotic highly effective against multidrug-resistant Gram-positive bacteria.[2][3] A key intermediate in the synthesis of Linezolid is 3-fluoro-4-morpholinoaniline .[2][4] The success of this fluoro-analog immediately suggests the potential utility of other halogenated derivatives, such as this compound, in the exploration of new chemical space for drug discovery. The bromine atom, in particular, offers unique reactivity for further functionalization, serving as a linchpin for cross-coupling reactions to introduce diverse molecular fragments.

Synthetic Pathways to this compound

While a dedicated synthetic protocol for this compound is not extensively documented, its preparation can be logically deduced from established methodologies for analogous compounds. The following section outlines plausible and efficient synthetic routes, grounded in proven chemical transformations.

Route A: Nucleophilic Aromatic Substitution and Reduction

This approach mirrors the synthesis of the fluoro-analog used for Linezolid and involves a two-step process starting from a di-halogenated nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution

The synthesis would commence with the reaction of 1-bromo-2-fluoro-4-nitrobenzene with morpholine. The fluorine atom, being a better leaving group than bromine in this context, is displaced by the secondary amine of morpholine to yield 4-(2-bromo-4-nitrophenyl)morpholine.

Step 2: Reduction of the Nitro Group

The nitro group of 4-(2-bromo-4-nitrophenyl)morpholine is then reduced to the corresponding aniline. Standard reduction conditions, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., iron in acetic acid or tin(II) chloride), would be effective.[5]

Synthetic Route A start 1-Bromo-2-fluoro-4-nitrobenzene intermediate 4-(2-Bromo-4-nitrophenyl)morpholine start->intermediate Nucleophilic Aromatic Substitution morpholine Morpholine morpholine->intermediate product This compound intermediate->product Nitro Group Reduction (e.g., H2, Pd/C) Synthetic Route B start 4-Morpholinoaniline product This compound start->product Bromination (e.g., NBS)

Caption: Synthetic Route B to this compound.

Physicochemical Properties and Data

The physicochemical properties of this compound are crucial for its application in further synthetic endeavors and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O[6]
Molecular Weight 257.13 g/mol [6]
CAS Number 347324-26-9[7]
Appearance Likely an off-white to brown crystalline solidInferred from analogs
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Expected to be soluble in common organic solventsInferred from structure

Applications in Drug Discovery and Beyond

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide array of biologically active molecules.

A Gateway to Novel Antibiotics

Drawing a direct parallel to its fluoro-analog, this compound is a prime candidate for the synthesis of novel oxazolidinone antibiotics. The core structure provides the necessary pharmacophore for antibacterial activity, while the bromine atom allows for the exploration of structure-activity relationships by introducing different substituents through cross-coupling reactions.

Kinase Inhibitors in Oncology

The aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The morpholine group can impart favorable pharmacokinetic properties, and the bromo-substituent can be utilized to access novel chemical space and potentially discover inhibitors with improved potency and selectivity. Patents for related bromoaniline derivatives hint at their utility in preparing compounds with Src kinase inhibitory activity and for treating various cancers. [8]

Agrochemicals

Bromoaniline derivatives are also valuable intermediates in the agrochemical industry for the preparation of herbicides and pesticides. [9][10]The specific substitution pattern of this compound could lead to the development of new crop protection agents.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols based on established procedures for analogous compounds.

Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine (Intermediate for Route A)
  • To a solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.

  • Purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Synthesis of this compound (from Intermediate)
  • In a round-bottom flask, dissolve 4-(2-bromo-4-nitrophenyl)morpholine (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. [5]4. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Conclusion and Future Outlook

While the direct historical account of the discovery of this compound is not as prominent as that of its fluoro-counterpart, its significance as a versatile chemical building block is undeniable. The synthetic routes are accessible through well-established chemical transformations, and its potential applications span from life-saving antibiotics to innovative cancer therapies and beyond. The strategic placement of the bromo and morpholino substituents provides a unique combination of physicochemical properties and synthetic handles, making it a valuable tool for medicinal chemists and drug development professionals. As the quest for novel therapeutics continues, the exploration of the full potential of this compound and its derivatives is a promising avenue for future research and development.

References

  • Pineau, M., et al. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Google Patents.CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 4-Bromo-3-morpholinoaniline. [Link]

  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... [Link]

  • Patsnap. Synthesis method of 3-bromoquinoline compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. [Link]

  • United States Patent and Trademark Office. Patent File Wrapper - Application Data. [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

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Unveiling the Potential of 3-Bromo-4-morpholinoaniline: A Theoretical and Applied Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with promising pharmacological profiles is a perpetual endeavor. 3-Bromo-4-morpholinoaniline, a distinct aromatic amine, represents a compelling yet largely unexplored entity with significant potential for drug development. This technical guide provides a comprehensive theoretical and practical exploration of its core properties, offering a predictive framework for its synthesis, reactivity, and biological activity. By leveraging established chemical principles and data from analogous structures, we aim to equip researchers with the foundational knowledge necessary to unlock the therapeutic promise of this intriguing molecule. The morpholine moiety is a well-established pharmacophore known to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[1][2] Its strategic placement on a brominated aniline framework presents a unique combination of electronic and steric features that warrant in-depth investigation.

Physicochemical and Structural Attributes: A Predictive Analysis

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₁₃BrN₂OBased on chemical structure.
Molecular Weight 257.13 g/mol Calculated from the molecular formula.[3]
Appearance Likely a crystalline solidAniline and its derivatives are often solids at room temperature.[4][5]
Solubility Predicted to be sparingly soluble in water, with good solubility in organic solvents like ethanol, DMSO, and DMF.The aromatic nature and the bromo substituent decrease water solubility, while the morpholine and aniline groups can participate in hydrogen bonding.
Melting Point Estimated to be in the range of 100-150 °CBased on melting points of similar compounds like 4-morpholinoaniline (132-135 °C).
pKa The aniline nitrogen is expected to have a pKa around 4-5.The electron-withdrawing effect of the bromine atom and the morpholine ring will decrease the basicity of the aniline nitrogen compared to aniline itself.
Structural Elucidation: A Glimpse into its Architecture

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom, an amino group, and a morpholino group. The spatial arrangement of these substituents dictates the molecule's reactivity and its potential interactions with biological targets.

Caption: Chemical structure of this compound.

Proposed Synthetic Pathways: A Roadmap to its Creation

The synthesis of this compound can be logically approached through established methodologies for the formation of substituted anilines. Two primary retrosynthetic strategies are proposed, leveraging common starting materials and reaction types.

Strategy 1: Nucleophilic Aromatic Substitution followed by Reduction

This approach is analogous to the synthesis of the related compound, 3-fluoro-4-morpholinoaniline.[6]

Synthesis_Strategy_1 Start 1,2-Dibromo-4-nitrobenzene Intermediate1 4-(2-Bromo-4-nitrophenyl)morpholine Start->Intermediate1 Morpholine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) Product This compound Intermediate1->Product Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C)

Caption: Proposed synthetic workflow via nucleophilic aromatic substitution.

Experimental Protocol (Theoretical):

  • Step 1: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine.

    • To a solution of 1,2-dibromo-4-nitrobenzene in a suitable solvent such as DMSO, add morpholine and a base (e.g., potassium carbonate).

    • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of one of the bromine atoms. The bromine atom ortho to the nitro group is more activated towards substitution.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can be isolated by extraction and purified by crystallization or column chromatography.

  • Step 2: Reduction of the Nitro Group.

    • The intermediate, 4-(2-Bromo-4-nitrophenyl)morpholine, is then subjected to reduction.

    • Common methods include using iron powder in the presence of ammonium chloride in an ethanol/water mixture, or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.[7]

    • The reduction of the nitro group to an amine yields the final product, this compound.

    • Purification can be achieved by column chromatography or recrystallization.

Strategy 2: Bromination of a Morpholinoaniline Precursor

This strategy involves the late-stage introduction of the bromine atom.

Synthesis_Strategy_2 Start 4-Morpholinoaniline Intermediate1 N-(4-morpholinophenyl)acetamide Start->Intermediate1 Acetic Anhydride, Pyridine Intermediate2 N-(3-bromo-4-morpholinophenyl)acetamide Intermediate1->Intermediate2 Brominating Agent (e.g., NBS or Br₂ in Acetic Acid) Product This compound Intermediate2->Product Hydrolysis (e.g., aq. HCl or NaOH)

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Biaryl Morpholinoaniline Scaffold

In the landscape of modern medicinal chemistry and materials science, the biaryl structural motif is a cornerstone for the development of novel molecular entities with significant biological activity and tailored physical properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these carbon-carbon bonds, lauded for its mild conditions, functional group tolerance, and the commercial availability of its precursors.[1][2]

This guide focuses on 3-Bromo-4-morpholinoaniline , a highly functionalized aniline derivative. The presence of the electron-donating morpholine and amine groups, ortho and para to the bromine atom respectively, significantly influences the electronic properties of the aromatic ring. This makes it an intriguing substrate for Suzuki coupling, opening avenues to a diverse array of 3-aryl-4-morpholinoaniline derivatives. These products are of considerable interest in drug discovery, with the morpholinoaniline core appearing in various pharmacologically active compounds.[3][4]

This document serves as a detailed technical guide, providing not just a protocol, but a strategic framework for approaching the Suzuki coupling of this compound. It is designed to empower researchers to rationally design, execute, and troubleshoot these pivotal synthetic transformations.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, a well-established sequence of organometallic transformations, is central to understanding and optimizing the reaction.[4][5]

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can accelerate this process.

  • Transmetalation: In the presence of a base, the organoboron reagent (typically a boronic acid or its ester) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Guided Approach

While no specific, peer-reviewed protocol for the Suzuki coupling of this compound was identified during the literature review, extensive data exists for structurally analogous ortho-bromoanilines.[1][2] The following protocol is a robust, generalized starting point derived from these established methods and should be optimized for each specific boronic acid partner.

Materials and Reagents
  • Substrate: this compound (1.0 equivalent)

  • Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium Catalyst: See Table 1 for recommendations (1-5 mol%)

  • Base: See Table 1 for recommendations (2-3 equivalents)

  • Solvent: Anhydrous and degassed (e.g., 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or a mixture with water)

  • Inert Gas: Argon or Nitrogen

Recommended Reaction Conditions for Initial Screening
ComponentRecommendationRationale and Field Insights
Palladium Catalyst CataCXium® A Pd G3, Pd(dppf)Cl₂, Pd(PPh₃)₄CataCXium® A palladacycles have shown exceptional reactivity for electron-rich and sterically hindered anilines.[1][2] Pd(dppf)Cl₂ is a robust and versatile catalyst for a broad range of Suzuki couplings. Pd(PPh₃)₄ is a classic catalyst, though it may require higher temperatures.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. K₂CO₃ is a milder and more economical option.
Solvent 2-MeTHF, 1,4-Dioxane/Water (e.g., 10:1)2-MeTHF is an excellent, more environmentally benign alternative to THF.[1][2] A mixed aqueous system can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Temperature 80-100 °CThe reaction temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Start at a lower temperature and increase if the reaction is sluggish.
Step-by-Step Protocol
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Suzuki_Workflow

A generalized workflow for the Suzuki coupling of this compound.

Causality and Troubleshooting

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Ineffective base/solvent combination- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and solvents are properly degassed.- Screen alternative bases and solvent systems (see Table 1).- Incrementally increase the reaction temperature.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen, which can promote homocoupling.- Catalyst decomposition.- Improve degassing technique.- Use a more stable catalyst or ligand.
Debromination of Starting Material - Presence of protic impurities.- Certain catalyst/ligand combinations can promote this side reaction.- Ensure all reagents and solvents are anhydrous.- Screen different palladium catalysts and ligands.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 3-aryl-4-morpholinoaniline derivatives. While a specific, universal protocol is not available, the information and generalized procedures provided in this guide, based on extensive literature for similar substrates, offer a solid foundation for successful reaction development.[1][2] By understanding the underlying mechanism and systematically optimizing the key reaction parameters—catalyst, base, and solvent—researchers can efficiently access novel compounds with significant potential in medicinal chemistry and materials science.

References

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. Molecules, 20(4), 7528–7557. [Link]

  • Dasari, B. J., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44(1), 45-62. [Link]

  • Iqbal, M. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(1), 1-19. [Link]

  • Lee, J. C. H., & Hall, D. G. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 29184-29188. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-4-morpholinoaniline in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry, particularly in the synthesis of innovative therapeutic agents. Its unique electronic and structural features make it an ideal scaffold for creating complex molecular architectures. A prime example of its application is in the development of potent and selective P2X7 receptor antagonists, which are under investigation for the treatment of a range of inflammatory and neurological disorders.[1][2][3] The P2X7 receptor, an ATP-gated ion channel, is a critical player in inflammatory signaling pathways, and its modulation holds significant therapeutic promise.[4][5]

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[6][7] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a class of compounds frequently found in pharmaceuticals, agrochemicals, and functional materials. For a substrate like this compound, which is both electron-rich and features a sterically demanding morpholine substituent, the Buchwald-Hartwig amination offers a reliable and efficient route to further functionalization, enabling the construction of diverse compound libraries for drug discovery programs.

This guide provides a comprehensive overview of the application of the Buchwald-Hartwig amination to this compound, including mechanistic insights, detailed experimental protocols, and practical advice for successful execution and troubleshooting.

Mechanistic Insights: The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often employed to promote the desired transformation.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R₂NH Amido_Complex Pd(II) Amido Complex Amine_Coordination->Amido_Complex Base, -HBr Amido_Complex->Pd(0)L Reductive Elimination (Product: Ar-NR₂) Product N-Aryl Product Ar-Br 3-Bromo-4- morpholinoaniline R2NH Primary or Secondary Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

General Considerations:
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

  • Dry Solvents: Anhydrous solvents are crucial for the success of the reaction. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Purity: The purity of all reagents, including the aryl bromide, amine, catalyst, ligand, and base, is critical.

Protocol 1: Coupling with a Primary Arylamine

This protocol is a representative procedure for the coupling of this compound with a primary arylamine, based on general methods for similar electron-rich substrates.

Materials:

  • This compound

  • Primary arylamine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the flask with nitrogen or argon (repeat this cycle three times).

  • Add the primary arylamine (1.2 equiv) and cesium carbonate (2.0 equiv) to the flask.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Secondary Aliphatic Amine

This protocol is a representative procedure for the coupling of this compound with a secondary aliphatic amine.

Materials:

  • This compound

  • Secondary aliphatic amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 equiv) and RuPhos (0.02 equiv).

  • Evacuate and backfill the flask with nitrogen or argon (repeat this cycle three times).

  • Add this compound (1.0 equiv) and sodium tert-butoxide (1.5 equiv).

  • Add anhydrous 1,4-dioxane via syringe, followed by the secondary aliphatic amine (1.2 equiv).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents (Ar-Br, Amine, Catalyst, Ligand, Base) Assembly Assemble under Inert Atmosphere Reagents->Assembly Glassware Oven-dry Glassware Glassware->Assembly Solvent Add Anhydrous Solvent Assembly->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Dry and Filter Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (Column Chromatography) Concentration->Purification Product_Analysis Product Characterization (NMR, MS) Purification->Product_Analysis

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides with structural similarities to this compound. These examples serve as a guide for reaction optimization.

Aryl BromideAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane10024>95[8]
4-BromoanisoleAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108High[9]
2-BromopyridineCyclohexylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene801692[10]
4-BromobenzonitrileBenzamidePd₂(dba)₃ (2.5)Xantphos (10)DBUDMF1001883[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Wet solvent or reagents- Inappropriate ligand or base- Use a fresh batch of catalyst and ligand.- Ensure proper Schlenk or glovebox technique.- Use freshly dried solvents and reagents.- Screen a variety of ligands (e.g., RuPhos, XPhos, SPhos) and bases (e.g., K₃PO₄, LHMDS).
Formation of Side Products (e.g., Hydrodehalogenation) - Catalyst decomposition- Unfavorable reaction kinetics- Use a more robust ligand.- Lower the reaction temperature and extend the reaction time.- Adjust the catalyst and ligand loading.
Difficulty in Product Purification - Similar polarity of starting material and product- Presence of catalyst residues- Optimize the mobile phase for column chromatography.- Consider a different purification method (e.g., crystallization, preparative HPLC).- Use a palladium scavenger resin.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of this compound, enabling the synthesis of a wide array of novel compounds with potential therapeutic applications. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can efficiently construct C-N bonds and accelerate the drug discovery process. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this exciting field.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Nolan, S. P., & Organ, M. G. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 47(1), 221-224. [Link]

  • Górka, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (35), 3917-3924. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Molecules. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(5), 1435. [Link]

  • Goutopoulos, A., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(13), 1660-1664. [Link]

  • Donnelly-Roberts, D. L., et al. (2011). Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2. Bioorganic & Medicinal Chemistry Letters, 21(24), 7287-7290. [Link]

  • Gicquel, T., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(4), 2272–2290. [Link]

  • Brust, A., et al. (2014). Synthesis and initial preclinical evaluation of the P2X7 receptor antagonist [¹¹C]A-740003 as a novel tracer of neuroinflammation. Journal of Labelled Compounds and Radiopharmaceuticals, 57(8), 539-545. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X 7 Antagonists. Retrieved from [Link]

Sources

Application Notes and Protocol for Sonogashira Coupling of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][3] Its utility lies in the creation of arylalkynes and conjugated enynes, which are key structural motifs in numerous biologically active compounds, natural products, and advanced organic materials.[2][3][4] The reaction is prized for its generally mild conditions, functional group tolerance, and high efficiency, making it a favored method for late-stage functionalization in drug discovery programs.[1][5]

This application note provides a comprehensive guide to performing the Sonogashira coupling with 3-Bromo-4-morpholinoaniline, a substrate of interest in medicinal chemistry due to the prevalence of the morpholinoaniline scaffold in targeted therapeutics. We will delve into a detailed experimental protocol, the underlying mechanistic principles, strategies for optimization, and troubleshooting common challenges.

Synthesis of the Starting Material: this compound

A plausible synthetic route to this compound, while not explicitly detailed in the provided search results, can be conceptualized based on standard organic transformations. A potential pathway involves the bromination of a suitable precursor followed by nucleophilic aromatic substitution and reduction. For instance, one could start with the bromination of a substituted nitrobenzene, followed by the introduction of the morpholine moiety and subsequent reduction of the nitro group to the aniline. Similar synthetic strategies have been reported for related halo-anilines.[6][7][8][9]

Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with phenylacetylene as a model terminal alkyne. The reaction conditions are designed to be robust and adaptable for a range of terminal alkynes.

Reaction Scheme:

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
This compoundC10H13BrN2O257.13257 mg1.0Aryl Halide
PhenylacetyleneC8H6102.14123 µL1.2Terminal Alkyne
Pd(PPh3)2Cl2C36H30Cl2P2Pd701.9035 mg0.05Palladium Catalyst
Copper(I) Iodide (CuI)CuI190.4519 mg0.1Co-catalyst
Triethylamine (Et3N)C6H15N101.19420 µL3.0Base/Solvent
Tetrahydrofuran (THF), anhydrousC4H8O72.115 mL-Solvent

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add this compound, Pd(PPh3)2Cl2, and CuI to a dry Schlenk flask. prep2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add anhydrous THF and degassed triethylamine via syringe. prep2->prep3 prep4 Add phenylacetylene dropwise via syringe. prep3->prep4 react1 Stir the reaction mixture at room temperature for 30 minutes. prep4->react1 Start Reaction react2 Heat the reaction to 60 °C and monitor by TLC or LC-MS. react1->react2 react3 Upon completion, cool the reaction to room temperature. react2->react3 workup1 Dilute the mixture with ethyl acetate and filter through Celite. react3->workup1 Begin Work-up workup2 Wash the filtrate with saturated aqueous NH4Cl and brine. workup1->workup2 workup3 Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography on silica gel. workup3->workup4

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (257 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Maintaining anaerobic conditions is crucial to prevent the homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[10]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and degassed triethylamine (420 µL, 3.0 mmol) via syringe. The amine base is essential for the deprotonation of the terminal alkyne.[10]

  • Alkyne Addition: Add phenylacetylene (123 µL, 1.2 mmol) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes, then heat to 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. For electron-rich aryl bromides, heating may be necessary to facilitate the oxidative addition step.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL). The ammonium chloride wash helps to remove the copper catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While the exact mechanism is still a subject of detailed study, the key steps are well-established.[12][13]

Catalytic Cycle Diagram:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-X(L2) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-(C≡CR)(L2) pd_ox->pd_trans pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_alkyne [Cu(C≡CR)]n cu_alkyne->pd_trans alkyne H-C≡CR alkyne->cu_alkyne Deprotonation (Base, CuX) cu_x CuX

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides and chlorides.[14]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide. This step is crucial for the formation of the key diorganopalladium(II) intermediate.[4]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The Copper Cycle:

  • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, such as CuI, in the presence of a base (e.g., triethylamine) to form a copper acetylide species.[15] This increases the nucleophilicity of the alkyne, facilitating the transmetalation step.[4]

Process Optimization and Troubleshooting

While the provided protocol is a good starting point, optimization may be necessary depending on the specific alkyne used.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; Poor quality reagents; Insufficient temperature.Use a fresh batch of palladium catalyst and CuI.[10] Purify starting materials if necessary. Increase the reaction temperature, as aryl bromides often require heating.[10][11]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, inappropriate solvent, or high temperature.Use high-purity, anhydrous solvents and reagents.[10] Consider a more stable Pd(II) precatalyst.[10]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; High copper catalyst loading.Ensure rigorous anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere.[10] Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[2]
Starting Material Remains Low reactivity of the aryl bromide; Insufficient catalyst loading.Increase reaction temperature and/or time.[11] Increase the catalyst loading incrementally. Consider using a more active ligand, such as a bulky, electron-rich phosphine.[14]

Copper-Free Sonogashira Coupling:

In some cases, the copper co-catalyst can be omitted to avoid the formation of alkyne homocoupling byproducts.[2] These reactions often require a stronger base, different ligands, or higher temperatures to proceed efficiently.[2][16]

Characterization of the Product

The final product, 4-morpholino-3-(phenylethynyl)aniline, should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule, showing the characteristic signals for the aromatic protons, the morpholine moiety, and the alkynyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C≡C stretching frequency for the internal alkyne.

Conclusion

The Sonogashira coupling is a versatile and powerful tool for the synthesis of substituted alkynes, with broad applications in drug discovery and development. By understanding the reaction mechanism and the key parameters that influence its outcome, researchers can effectively apply this methodology to complex substrates like this compound. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution and optimization of this important transformation.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 12, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Springer. Retrieved January 12, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 12, 2026, from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. (2011). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Effect of different bases in the Sonogashira reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). PubMed. Retrieved January 12, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved January 12, 2026, from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. (2023). Cell Press. Retrieved January 12, 2026, from [Link]

  • Sonogashira coupling. (2019). YouTube. Retrieved January 12, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Wipf Group. Retrieved January 12, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved January 12, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved January 12, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals. Retrieved January 12, 2026, from [Link]

  • Method for preparing 3-bromo-4-methoxyaniline. (n.d.). Google Patents.
  • Method of preparing 3-bromo-4-methylaniline. (n.d.). Google Patents.

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The Strategic Application of 3-Bromo-4-morpholinoaniline as a Precursor for Advanced Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Biological Imaging

In the intricate landscape of cellular biology and drug discovery, the ability to visualize specific molecular events in real-time is paramount. Fluorogenic probes, molecules that exhibit fluorescence only upon interaction with a specific target, have emerged as indispensable tools for achieving this precision.[1] Their "turn-on" capability minimizes background signal, thereby enhancing sensitivity and enabling the study of dynamic processes within the complex milieu of living cells.[2] At the heart of many successful fluorogenic probes lies a carefully chosen chemical scaffold, a precursor that provides the essential electronic and structural properties for specific reactivity and fluorescence modulation. This guide focuses on one such versatile precursor: 3-Bromo-4-morpholinoaniline .

The unique architecture of this compound, featuring a reactive bromine atom and an electron-donating morpholino group on an aniline core, makes it an exceptional starting point for the synthesis of sophisticated fluorogenic probes. The bromine atom serves as a versatile handle for introducing a variety of fluorophore frameworks through well-established cross-coupling reactions.[3] Concurrently, the morpholino and amino substituents provide the necessary electronic characteristics to facilitate fluorescence quenching in the "off" state and a robust fluorescence enhancement upon target engagement, often through mechanisms like Intramolecular Charge Transfer (ICT).[4][5] This document will provide a comprehensive overview of the design principles, synthetic protocols, and applications of fluorogenic probes derived from this valuable precursor, with a particular focus on probes for detecting the neuromodulatory enzyme, monoamine oxidase B (MAO-B).

Core Principles of Fluorogenic Probe Design: The Role of this compound

The design of a successful fluorogenic probe hinges on the delicate balance between a quenched (non-fluorescent) state and a highly fluorescent "turned-on" state. The aniline core of this compound is instrumental in achieving this. The lone pair of electrons on the aniline nitrogen can participate in quenching the fluorescence of an attached fluorophore through a process known as Photoinduced Electron Transfer (PeT).[1] Enzymatic modification of the aniline's amino group can disrupt this quenching mechanism, leading to a significant increase in fluorescence.

A prominent strategy in this domain is the design of probes that undergo an intramolecular charge transfer (ICT) upon excitation.[5][6] In the ground state, the probe is non-fluorescent. However, upon enzymatic reaction, the electronic properties of the molecule are altered, leading to a charge-separated excited state that is highly fluorescent. The morpholino group in this compound, being a strong electron-donating group, plays a crucial role in modulating the ICT process and fine-tuning the photophysical properties of the final probe.

Application Focus: A Fluorogenic Probe for Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[7] Its dysregulation is implicated in several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, making it a significant therapeutic and diagnostic target.[8] Fluorogenic probes that can selectively report on MAO-B activity in living cells are therefore of immense interest to researchers.

This guide will detail the synthesis and application of a representative coumarin-based fluorogenic probe for MAO-B, leveraging this compound as the starting material. The probe's mechanism relies on the MAO-B-catalyzed oxidation of a propargylamine recognition moiety, which triggers a cascade of reactions leading to the release of a highly fluorescent coumarin derivative.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the MAO-B fluorogenic probe and the general experimental workflow for its application.

G cluster_pathway Probe Activation Pathway Probe Non-fluorescent Probe (Quenched State) MAO-B Monoamine Oxidase B (Target Enzyme) Probe->MAO-B Enzymatic Oxidation Intermediate Unstable Intermediate MAO-B->Intermediate Forms Fluorophore Highly Fluorescent Product (Turned-on State) Intermediate->Fluorophore Spontaneous Rearrangement

Figure 1: Probe activation by MAO-B.

G cluster_workflow Experimental Workflow Synthesis Probe Synthesis from This compound Characterization Spectroscopic Characterization (NMR, MS) Synthesis->Characterization Validate Structure Cell_Culture Live Cell Culture Characterization->Cell_Culture Prepare for Assay Incubation Incubation with Probe Cell_Culture->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Visualize Fluorescence Analysis Image Analysis and Quantification Imaging->Analysis

Figure 2: General experimental workflow.

Detailed Synthetic Protocol: Synthesis of a Coumarin-Based MAO-B Probe

This protocol outlines a plausible synthetic route to a coumarin-based fluorogenic probe for MAO-B, starting from this compound. The synthesis involves a Sonogashira coupling to introduce an alkyne, followed by coupling with a coumarin precursor.

Materials and Reagents
  • This compound

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • 7-(Prop-2-yn-1-yloxy)-2H-chromen-2-one (Coumarin precursor)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Sonogashira Coupling of this compound with Ethynyltrimethylsilane

This step introduces a protected alkyne at the 3-position of the aniline ring. The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp-hybridized carbons of a terminal alkyne and sp²-hybridized carbons of an aryl halide.[2][9][10]

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (2:1 v/v).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to afford the trimethylsilyl-protected alkyne derivative.

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

  • Dissolve the TMS-protected alkyne from Step 1 in a mixture of methanol and dichloromethane (1:1 v/v).

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the terminal alkyne, which can often be used in the next step without further purification.

Step 3: Coupling with the Coumarin Precursor

The terminal alkyne is coupled with a suitable coumarin precursor to form the final fluorogenic probe. This can be achieved through another Sonogashira reaction or a similar coupling strategy. For this example, we will assume a Sonogashira-type coupling with a pre-functionalized coumarin.

  • To a flame-dried Schlenk flask, add the terminal alkyne from Step 2 (1.0 eq), 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (2:1 v/v).

  • Heat the reaction mixture to 60 °C and stir under an argon atmosphere for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel (DCM/MeOH gradient) to yield the final coumarin-based MAO-B probe.

Characterization of the Final Probe

The structure and purity of the synthesized probe should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.[11][12][13]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Photophysical Properties and In Vitro Assay Protocol

The synthesized probe is expected to be largely non-fluorescent due to the quenching effect of the aniline moiety. Upon enzymatic oxidation by MAO-B, the electronic structure is altered, leading to a "turn-on" of fluorescence.

Table of Expected Photophysical Properties

The following table provides expected photophysical data for a representative coumarin-based MAO-B probe, based on literature values for similar compounds.[][15][16]

ParameterBefore MAO-B ActionAfter MAO-B Action
Maximum Absorption (λabs) ~340 nm~410 nm
Maximum Emission (λem) Negligible~460 nm
Fluorescence Quantum Yield (ΦF) < 0.01> 0.5
Molar Absorptivity (ε) ~15,000 M-1cm-1~25,000 M-1cm-1
Appearance ColorlessBlue-Green Fluorescence
In Vitro MAO-B Activity Assay Protocol

This protocol describes a general method for evaluating the performance of the synthesized probe in detecting MAO-B activity in a cell-free system.

  • Prepare a stock solution of the fluorogenic probe in DMSO (e.g., 10 mM).

  • Prepare the reaction buffer: 100 mM sodium phosphate buffer, pH 7.4.

  • Set up the assay: In a 96-well plate, add the reaction buffer, recombinant human MAO-B enzyme, and the fluorogenic probe to a final concentration of 1-10 µM. Include control wells without the enzyme and with a known MAO-B inhibitor (e.g., selegiline) to confirm the specificity of the probe.

  • Incubate the plate at 37 °C.

  • Measure the fluorescence at regular time intervals using a plate reader with excitation and emission wavelengths appropriate for the activated coumarin fluorophore (e.g., Ex/Em = 410/460 nm).

  • Plot the fluorescence intensity as a function of time to determine the reaction rate.

Live Cell Imaging Protocol

This protocol outlines the use of the synthesized probe for imaging MAO-B activity in live cells.

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells, which express MAO-B) in a glass-bottom dish suitable for fluorescence microscopy and culture overnight.

  • Probe Loading: Dilute the probe stock solution in cell culture medium to a final concentration of 1-5 µM. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for the activated coumarin fluorophore (e.g., DAPI or CFP channel).

  • Control Experiments: To confirm that the observed fluorescence is due to MAO-B activity, pre-incubate a separate set of cells with a specific MAO-B inhibitor for 30 minutes before adding the probe. A significant reduction in fluorescence intensity in the inhibitor-treated cells would validate the probe's specificity.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile precursor for the development of advanced fluorogenic probes. Its unique chemical structure allows for the straightforward introduction of diverse fluorophore systems and provides the necessary electronic properties for effective fluorescence modulation. The successful design and synthesis of a coumarin-based probe for MAO-B, as outlined in this guide, serves as a compelling example of its potential.

The methodologies described herein can be adapted to create a wide array of probes for various other biological targets. By judiciously selecting the fluorophore and the target-specific recognition moiety, researchers can harness the power of this compound to illuminate a vast range of cellular processes with high specificity and sensitivity. Future research in this area will likely focus on the development of probes with near-infrared (NIR) emission for deeper tissue imaging and the creation of multiplexed imaging systems capable of simultaneously visualizing multiple enzymatic activities. The continued exploration of precursors like this compound will undoubtedly fuel these exciting advancements in the field of biophotonics.

References

  • An activity-based fluorogenic probe for sensitive and selective monoamine oxidase-B detection. Chemical Communications. [Link]

  • Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. National Institutes of Health (NIH). [Link]

  • Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. MDPI. [Link]

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  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health (NIH). [Link]

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  • Synthesis and characterization of novel radiofluorinated probes for positron emission tomography imaging of monoamine oxidase B. PubMed. [Link]

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  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

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  • Fluorogenic Detection of Monoamine Neurotransmitters in Live Cells. PubMed. [Link]

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Introduction: The Strategic Value of 3-Bromo-4-morpholinoaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Scaffolds from 3-Bromo-4-morpholinoaniline

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of diverse and biologically relevant chemical libraries. This compound emerges as a pre-functionalized and highly versatile building block for this purpose. Its unique substitution pattern—an ortho-diamine equivalent masked by the morpholine and aniline functionalities, coupled with a reactive bromine handle—offers multiple avenues for synthetic elaboration. This guide provides detailed application notes and robust protocols for the synthesis of key heterocyclic compounds, such as phenazines, quinoxalines, and benzimidazoles, starting from this valuable intermediate. These heterocyclic cores are prevalent in a vast array of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents, making the methodologies described herein directly applicable to contemporary drug development programs.[1][2][3][4]

This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to understand, adapt, and troubleshoot these synthetic transformations.

Part 1: Synthesis of Substituted Phenazines via Palladium-Catalyzed Homocoupling

Phenazines are a class of nitrogen-containing heterocycles with significant biological and material science applications.[1][5] A highly effective method for synthesizing symmetrically substituted phenazines is the palladium-catalyzed double Buchwald-Hartwig amination, which facilitates the "ligation" of two bromoaniline molecules.[6][7] This approach offers a direct and regioselective route to complex phenazine cores that might be challenging to access through classical methods.[7]

Causality and Mechanistic Insight

The transformation relies on a palladium(0)-catalyzed C-N cross-coupling mechanism.[8][9][10] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond of the first this compound molecule. The resulting palladium(II) complex then undergoes coordination and deprotonation of the aniline nitrogen from a second molecule of the starting material. Reductive elimination forms a diarylamine intermediate and regenerates the active palladium(0) species. This process repeats, with the second C-Br bond and the remaining amino group reacting intramolecularly to form the dihydrophenazine ring, which is subsequently oxidized in situ to the aromatic phenazine product. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP) is critical for promoting both the oxidative addition and the final reductive elimination steps, while a strong base like cesium carbonate facilitates the deprotonation of the amine.[6][9]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product Reactant1 2 x this compound Process Double Buchwald-Hartwig Amination & In-situ Oxidation Reactant1->Process Toluene, 120°C Reagents Pd(OAc)2 (cat.) Phosphine Ligand (e.g., BINAP) Cs2CO3 (Base) Reagents->Process Product 2,7-Dimorpholinophenazine Derivative Process->Product

Caption: Workflow for Phenazine Synthesis.

Experimental Protocol: Palladium-Catalyzed Dimerization

Objective: To synthesize a substituted phenazine via the homocoupling of this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃), finely ground and dried

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Celite for filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (argon or nitrogen), add cesium carbonate (2.0 equiv), the phosphine ligand (e.g., BINAP, 0.08 equiv), and palladium(II) acetate (0.05 equiv).[6][7]

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the starting aniline.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity, then heat the reaction to 120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) for the consumption of the starting material. The reaction typically takes 4-24 hours.[6][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with chloroform (CHCl₃) or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes:ethyl acetate) to isolate the desired phenazine product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / Phosphine LigandEfficiently catalyzes C-N bond formation.[6][7]
Base Cs₂CO₃Strong, non-nucleophilic base required for amine deprotonation.[6][7]
Solvent Anhydrous TolueneHigh-boiling, inert solvent suitable for high-temperature catalysis.
Temperature 120 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.[6][7]
Atmosphere Inert (Ar or N₂)Prevents oxidation and degradation of the Pd(0) catalyst and phosphine ligand.

Part 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are privileged heterocyclic motifs in medicinal chemistry. The most direct and classical route to their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12][13] this compound serves as an ideal substituted o-phenylenediamine precursor for this transformation, allowing for the straightforward synthesis of 6-bromo-7-morpholinoquinoxalines.

Causality and Mechanistic Insight

The reaction proceeds via a double condensation mechanism. In an acidic medium, one of the carbonyl groups of the 1,2-dicarbonyl compound is protonated, rendering it more electrophilic. One of the amino groups of the o-phenylenediamine attacks this activated carbonyl, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine). An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl. A final dehydration step yields the fully aromatic quinoxaline ring.[11][12] The use of acetic acid or a catalytic amount of a stronger acid in a solvent like ethanol facilitates both the carbonyl activation and the dehydration steps.[11]

G cluster_process Process cluster_product Product Reactant1 3-Bromo-4- morpholinoaniline Process Condensation & Cyclization Reactant1->Process Reactant2 1,2-Dicarbonyl Compound (e.g., Benzil) Reactant2->Process Product Substituted Quinoxaline Process->Product Reflux in AcOH or EtOH

Caption: General scheme for Quinoxaline synthesis.

Experimental Protocol: Condensation with a 1,2-Dicarbonyl Compound

Objective: To synthesize a 6-bromo-7-morpholinoquinoxaline derivative.

Materials:

  • This compound

  • A 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline)

  • Glacial acetic acid or ethanol

  • Standard reflux apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and the 1,2-dicarbonyl compound (1.0-1.1 equiv) in a suitable solvent. Glacial acetic acid or ethanol are commonly used.[11]

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-12 hours, indicated by the disappearance of the starting materials.[11]

  • Isolation (Method A - Acetic Acid): Cool the reaction mixture. The product may precipitate directly from the acetic acid. If so, collect the solid by vacuum filtration and wash with cold water and a small amount of cold ethanol.

  • Isolation (Method B - Ethanol): Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by column chromatography.

  • Purification: If necessary, further purify the product by recrystallization or silica gel chromatography to achieve high purity.

ParameterConditionRationale
Reactants o-phenylenediamine, 1,2-dicarbonylThe fundamental building blocks for the quinoxaline core.[13]
Solvent/Catalyst Acetic Acid or Ethanol (cat. acid)Provides an acidic medium to catalyze condensation and dehydration.[11]
Temperature RefluxAccelerates the rate of reaction and drives the dehydration equilibrium.
Stoichiometry ~1:1The reaction proceeds in a 1:1 molar ratio.

Part 3: Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of heterocycles of immense pharmaceutical importance.[2][3][14] Similar to quinoxalines, they can be readily synthesized from this compound by condensation, this time with an aldehyde. The reaction typically requires an oxidative step to achieve the final aromatic benzimidazole.

Causality and Mechanistic Insight

The reaction of an o-phenylenediamine with an aldehyde first forms a Schiff base at one of the amino groups. This intermediate then undergoes an intramolecular nucleophilic attack by the second amino group onto the imine carbon. This cyclization yields a dihydrobenzimidazole intermediate. To form the final stable aromatic product, this intermediate must be oxidized. This can occur spontaneously with atmospheric oxygen, especially at elevated temperatures, or can be facilitated by the addition of a mild oxidizing agent.[3]

G cluster_process Process cluster_product Product Reactant1 3-Bromo-4- morpholinoaniline Process Condensation, Cyclization & Oxidation Reactant1->Process Reactant2 Aldehyde (R-CHO) Reactant2->Process Product Substituted Benzimidazole Process->Product Catalyst/Oxidant, Heat

Caption: General scheme for Benzimidazole synthesis.

Experimental Protocol: Oxidative Condensation with an Aldehyde

Objective: To synthesize a 5-bromo-6-morpholinobenzimidazole derivative.

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., ethanol, DMF, or acetic acid)

  • Catalyst/Oxidant (e.g., catalytic I₂, Cu(OAc)₂, or simply air)[12]

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in a suitable solvent like ethanol.

  • Catalyst Addition: Add the chosen catalyst or oxidant if required. For many syntheses, simply refluxing in the presence of air is sufficient.

  • Reaction: Heat the mixture to reflux and stir for the required time (typically 4-24 hours).

  • Monitoring: Follow the consumption of the starting materials via TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel to yield the pure benzimidazole derivative.

ParameterConditionRationale
C1 Source AldehydeProvides the carbon atom that becomes C2 of the benzimidazole ring.
Oxidation Air or mild oxidantRequired to aromatize the dihydrobenzimidazole intermediate.[3]
Solvent Ethanol, DMF, AcOHPolar protic or aprotic solvents to facilitate the condensation steps.
Temperature RefluxDrives the reaction to completion and can aid in the oxidative aromatization.

Conclusion and Future Directions

This compound is a powerful and versatile platform for generating a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of phenazines, quinoxalines, and benzimidazoles are robust, mechanistically understood, and readily adaptable. A key strategic advantage of these products is the retention of the bromine atom, which serves as a valuable synthetic handle for further diversification. This "late-stage functionalization" can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.[15][16][17]

References

  • Winkler, J. D., Twenter, B. M., & Gendrineau, T. (2012).
  • Facchetti, D., et al. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogates. Asian Journal of Organic Chemistry.
  • Facchetti, D., et al. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogates.
  • Winkler, J. D., et al.
  • ARKAT USA, Inc. (2008).
  • Encyclopedia.pub. (2023).
  • Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
  • Organic Chemistry Portal. (n.d.).
  • Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • National Center for Biotechnology Information. (2024).
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes & Protocols: The Strategic Role of 3-Bromo-4-morpholinoaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern medicinal chemistry, the quest for efficient and modular synthetic routes to complex pharmaceutical agents is paramount. 3-Bromo-4-morpholinoaniline (CAS No: 347324-26-9) has emerged as a highly strategic building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1] Its structure is a masterful convergence of functionalities: the morpholine ring, a ubiquitous pharmacophore known to improve solubility and pharmacokinetic properties[2]; the aniline amine group, a versatile nucleophile and a key component of many enzyme-binding motifs; and the bromine atom, a synthetically powerful "handle" for carbon-carbon and carbon-nitrogen bond formation.

This guide provides an in-depth exploration of this compound's application, focusing on the causality behind its use in palladium-catalyzed cross-coupling reactions. We will provide field-proven protocols and technical insights for researchers, scientists, and drug development professionals aiming to leverage this intermediate in their synthetic campaigns.

The Synthetic Power of the Aryl Bromide: A Gateway to Complexity

The bromine atom at the 3-position of the aniline ring is the cornerstone of this molecule's utility. It provides a reactive site for some of the most powerful transformations in modern organic synthesis, primarily palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[3][4][5] These reactions are favored in pharmaceutical development for their broad functional group tolerance, high yields, and reliable scalability.

The strategic placement of the bromine ortho to the aniline and meta to the morpholine ring influences the electronic and steric environment, which can be finely tuned for selective coupling.

G cluster_0 This compound Core cluster_1 Key Reaction Pathways cluster_2 Resulting Pharmaceutical Scaffolds A This compound B Buchwald-Hartwig Amination A->B R-NH2, Pd Catalyst, Ligand, Base C Suzuki-Miyaura Coupling A->C R-B(OH)2, Pd Catalyst, Ligand, Base D Other Pd-Catalyzed Reactions (e.g., Sonogashira, Heck) A->D Various Partners, Pd Catalyst E Diaryl Amines (Kinase Inhibitors) B->E F Bi-aryl Structures C->F G Complex Heterocycles D->G

Caption: Synthetic utility of this compound.

Application Focus: Synthesis of a Gilteritinib Analogue Core

Gilteritinib is a potent tyrosine kinase inhibitor used to treat acute myeloid leukemia (AML) with specific FLT3 mutations.[6][7] Its synthesis involves the crucial formation of a C-N bond between a substituted aniline and a pyrazine core. This compound serves as an excellent precursor for the aniline fragment. The following protocol details a representative Buchwald-Hartwig amination to construct a key intermediate analogous to those used in Gilteritinib synthesis.[7][8]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[3][9] It is exceptionally powerful because it allows for the coupling of aryl halides (like our bromoaniline) with a wide range of amines under relatively mild conditions, a task that is often challenging using classical methods.[4][10]

Causality of Reagent Selection
  • Palladium Catalyst (e.g., Pd₂(dba)₃): Palladium(0) is the active catalytic species. It initiates the cycle by undergoing oxidative addition into the aryl-bromide bond of our substrate.[10] Tris(dibenzylideneacetone)dipalladium(0) is a common, stable precatalyst that readily forms the active Pd(0) in solution.

  • Ligand (e.g., XPhos, SPhos): The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos stabilize the palladium center, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition, leading to higher yields and efficiency.[10]

  • Base (e.g., NaOtBu, K₂CO₃): A base is required to deprotonate the coupling amine partner, making it a more potent nucleophile to displace the halide from the palladium complex. Sodium tert-butoxide is a strong, non-nucleophilic base often used for this purpose.[3]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic pyrazine amine partner.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood.[11] this compound and its precursors can be harmful if inhaled, swallowed, or in contact with skin.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]

Materials & Equipment:

  • This compound

  • Amino-substituted pyrazine derivative (e.g., 3-amino-6-ethyl-5-chloropyrazine-2-carbonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram:

G start Start prep Prepare Reaction Vessel: - Add this compound,  Pyrazine Amine, XPhos, & NaOtBu - Flush with N2/Ar start->prep solvent Add Anhydrous Toluene prep->solvent catalyst Add Pd2(dba)3 Catalyst solvent->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS catalyst->reaction completion Reaction Complete? reaction->completion completion->reaction No workup Aqueous Workup: - Cool to RT - Quench with water - Extract with Ethyl Acetate completion->workup Yes purify Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Silica Gel Chromatography workup->purify characterize Characterization: - 1H NMR, 13C NMR, MS - Purity by HPLC purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the amino-pyrazine derivative (1.1 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask via syringe to create a solution with a concentration of approximately 0.1 M with respect to the bromoaniline. Degas the solution by bubbling the inert gas through it for 15 minutes. Add the Pd₂(dba)₃ catalyst (0.01 eq) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for Buchwald-Hartwig aminations involving aryl bromides, providing a baseline for optimization.

ParameterConditionRationale / Comment
Aryl Halide This compoundAryl bromides offer a good balance of reactivity and stability.
Amine Primary/Secondary Heterocyclic1.1-1.2 equivalents are typically used to ensure full conversion.
Pd Catalyst Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) precatalyst.
Ligand XPhos (2-4 mol%)Bulky, electron-rich ligand that promotes high catalytic turnover.
Base NaOtBu (1.4-2.0 eq)Strong base required for efficient deprotonation of the amine.
Solvent Anhydrous Toluene / DioxaneAprotic solvents are essential for reaction integrity.
Temperature 80 - 110 °CProvides sufficient thermal energy to drive the catalytic cycle.
Time 4 - 24 hoursVaries based on substrate reactivity; monitor for completion.
Yield 75 - 95%Expected range for an optimized reaction.

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for efficiency and versatility. Its pre-installed morpholine moiety and strategically placed bromine atom make it an invaluable intermediate for constructing complex pharmaceutical ingredients. The Buchwald-Hartwig amination protocol provided herein demonstrates a reliable and high-yielding method to leverage this functionality, enabling the rapid assembly of diaryl amine cores found in numerous targeted therapies. By understanding the underlying principles of catalyst, ligand, and base selection, researchers can effectively integrate this powerful intermediate into their drug discovery and development programs.

References

  • Vertex AI Search. 3-BROMO-5-FLUORO-4-METHOXYANILINE SDS, 875664-44-1 Safety Data Sheets. Echemi.com.
  • ResearchGate. Gilteritinib synthesis route 1. ResearchGate.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.
  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • ResearchGate. Gilteritinib synthesis route 3. ResearchGate.
  • ResearchGate. Gilteritinib synthesis route 2. ResearchGate.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline. BenchChem.
  • ResearchGate. A study of the synthetic route and resistance of gilteritinib. ResearchGate.
  • AK Scientific, Inc. 3-Bromo-4-fluoroaniline Safety Data Sheet. AK Scientific, Inc.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
  • Matrix Scientific. This compound. Matrix Scientific.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-4-morpholinoaniline in Medicinal Chemistry

This compound serves as a pivotal building block in contemporary drug discovery and development. Its unique trifunctional nature—comprising a reactive aryl bromide, a nucleophilic aniline, and a solubilizing morpholine group—makes it an exceptionally versatile scaffold. The aniline moiety is a precursor for various functionalities, while the morpholine group often imparts favorable pharmacokinetic properties. The strategic positioning of the bromine atom ortho to the aniline and meta to the morpholine allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.[1][2]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, offering detailed protocols and mechanistic insights for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for their development.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[4][5]

The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex.[4]

  • Transmetalation (for Suzuki, Sonogashira) or Alkene/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The organic partner (e.g., organoboron, alkyne, alkene, or amine) coordinates to the palladium(II) center. In Suzuki and Sonogashira couplings, this is followed by the transfer of the organic group to the palladium, displacing the halide.[5] In Heck and Buchwald-Hartwig reactions, coordination is followed by migratory insertion or amine binding.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[4]

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-M) Product Product Ar-Pd(II)-R(Ln)->Product Reductive Elimination Product->Pd(0)Ln Regeneration

Caption: A generalized palladium catalytic cycle.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[2] For this compound, this reaction is ideal for introducing new aryl or heteroaryl moieties.

Causality Behind Experimental Choices:
  • Catalyst: Palladium catalysts, often in the form of Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, are standard.[7][8] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and stabilize the Pd(0) species.

  • Base: A base is essential for the transmetalation step, activating the organoboron species.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used. Water can aid in dissolving the inorganic base and facilitating the reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90High
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄Toluene/H₂O100High
3Pyridine-3-boronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃DME/H₂O85Moderate-High

II. Heck Reaction: Vinylation of the Aryl Core

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with trans selectivity.[9][10] This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized. For this compound, this allows for the synthesis of cinnamic acid derivatives or stilbene-like structures.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective catalyst precursor.[11] Ligandless conditions or the use of phosphine ligands can be employed. The choice often depends on the reactivity of the alkene.

  • Base: An inorganic or organic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the catalytic cycle.[11]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to facilitate the reaction at elevated temperatures.

Detailed Protocol: Heck Reaction

This protocol details the coupling of this compound with n-butyl acrylate.

Materials:

  • This compound (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed DMF, followed by n-butyl acrylate and Et₃N.

  • Seal the vessel and heat the reaction mixture to 120 °C.

  • After the reaction is complete (monitored by TLC or GC-MS), cool to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Pd(OAc)₂, P(o-tol)₃ B Inert Atmosphere (Evacuate/Backfill) A->B C Add Solvents & Reagents: DMF, n-Butyl Acrylate, Et₃N B->C D Seal & Heat (120 °C) C->D E Cool & Quench (Water) D->E F Extract (Ethyl Acetate) E->F G Wash & Dry F->G H Concentrate G->H I Purify (Chromatography) H->I

Caption: Experimental workflow for the Heck reaction.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13] The resulting aryl alkynes are valuable intermediates for the synthesis of heterocycles and other complex molecules.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are hallmarks of the classic Sonogashira coupling.[14] The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used, especially for less soluble substrates.

Detailed Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, dissolve this compound in a mixture of THF and Et₃N.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF50
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene70
3Propargyl alcoholPdCl₂(dppf) (2)CuI (4)Et₃NDMFRT

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[15][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[17][18] It provides a powerful method to couple this compound with a diverse range of primary and secondary amines.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands developed by Buchwald (e.g., SPhos, XPhos) and Hartwig are critical for promoting the reductive elimination of the C-N bond.[16][19] A palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is commonly used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more sensitive substrates.[20]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with NaOtBu, XPhos, and Pd₂(dba)₃.

  • Outside the glovebox, add this compound to the vial, followed by anhydrous toluene.

  • Add piperidine to the mixture.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic phase with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Safety and Handling

Palladium catalysts, especially palladium on carbon (Pd/C), can be pyrophoric, particularly after use in hydrogenations when they may have adsorbed hydrogen.[21][22] Handle these catalysts in an inert atmosphere when dry.[21] Always keep used catalysts wet and avoid contact with flammable solvents in the presence of air. Many organoboron reagents and phosphine ligands are air and moisture-sensitive and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023).
  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library.
  • Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. Wiley.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). (2025).
  • Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. Benchchem.
  • Heck coupling reaction.
  • Buchwald–Hartwig amin
  • LCSS: PALLADIUM ON CARBON. Princeton University.
  • Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Heck reaction. Wikipedia.
  • Precautions for Using Palladium Carbon C
  • Heck Reaction. Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • SAFETY DATA SHEET - Palladium on carbon. Sigma-Aldrich. (2025).
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

Application Notes and Protocols for the Derivatization of the Amino Group of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and scientific insights into the derivatization of the primary amino group of 3-Bromo-4-morpholinoaniline. This compound serves as a valuable scaffold in medicinal chemistry and materials science, and modification of its amino group opens avenues for synthesizing diverse libraries of molecules with potentially enhanced biological activities or material properties. The morpholine moiety is a privileged structure in drug discovery, often improving the pharmacokinetic profile of drug candidates[1].

This document is structured to provide not just procedural steps, but also the underlying chemical rationale, enabling researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O[2]
Molecular Weight 257.13 g/mol [2]
Appearance Solid (form may vary)General
Melting Point Not explicitly reported, but related compounds suggest it is a solid at room temperature.Inferred
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol.Inferred
CAS Number 347324-26-9[3]

Core Derivatization Strategies

The nucleophilic amino group of this compound is readily amenable to a variety of derivatization reactions. This guide will focus on three principal transformations: Acylation, Sulfonylation, and Alkylation.

Figure 1: Core derivatization strategies for this compound.

Protocol 1: N-Acylation with Acetic Anhydride

Introduction and Rationale: N-acylation is a fundamental transformation that converts the primary amine into a more stable and often crystalline amide. This reaction is typically straightforward and high-yielding. Acetic anhydride is a common and cost-effective acylating agent. The resulting acetamide can exhibit altered biological activity and provides a handle for further functionalization. This protocol is adapted from established procedures for the acetylation of substituted anilines[4][5].

Reaction Scheme:

Figure 2: N-Acylation of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine or triethylamine (1.2 eq).

  • Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Results & Characterization (Based on Analogous Compounds): The expected product is N-(3-bromo-4-morpholinophenyl)acetamide. While specific data for this compound is not readily available, the characterization of the similar compound, N-(3-Bromo-4-methylphenyl)acetamide (C₉H₁₀BrNO), provides a useful reference[6].

  • ¹H NMR: Expect to see a new singlet in the range of δ 2.0-2.3 ppm corresponding to the acetyl methyl group, and a singlet for the amide proton (NH) typically downfield (δ 7.5-9.0 ppm). The aromatic proton signals will also be shifted.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₂H₁₅BrN₂O₂), which would be approximately 298.04 g/mol for the [M]+ and 300.04 g/mol for the [M+2]+ isotope peak due to the presence of bromine.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

Introduction and Rationale: Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities[7]. The reaction of this compound with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), provides a reliable method for synthesizing these derivatives. The reaction typically requires a base to neutralize the HCl generated. This protocol is based on general methods for the sulfonylation of anilines[8][9].

Reaction Scheme:

Figure 3: N-Sulfonylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl Chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (used as both solvent and base) or in DCM with an added base like triethylamine (2.0 eq).

  • Reagent Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up:

    • If pyridine is used as the solvent, remove it under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.

    • If DCM and triethylamine are used, follow the work-up procedure described in Protocol 1.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Expected Results & Characterization (Based on Analogous Compounds): The expected product is N-(3-bromo-4-morpholinophenyl)-4-methylbenzenesulfonamide. Characterization data for the analogous compound 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine can serve as a guide[10].

  • ¹H NMR: A singlet around δ 2.4 ppm for the methyl group of the tosyl moiety is characteristic. The sulfonamide NH proton will appear as a singlet, and its chemical shift can be variable.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak for C₁₇H₁₉BrN₂O₃S, with an expected mass of approximately 410.03 g/mol for the [M]+ and 412.03 g/mol for the [M+2]+ isotope peak.

Safety Precautions:

  • p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. Handle it in a fume hood with appropriate PPE.

  • Pyridine is flammable and has a strong, unpleasant odor. Ensure adequate ventilation.

Protocol 3: N-Alkylation via Reductive Amination

Introduction and Rationale: Reductive amination is a powerful method for forming C-N bonds and is an excellent way to introduce small alkyl groups onto a primary amine[11]. This two-step, one-pot procedure involves the formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction. For methylation, formaldehyde is a common reagent, and sodium borohydride can be used as the reducing agent[12].

Reaction Scheme:

Figure 4: N-Methylation via Reductive Amination.

Materials:

  • This compound

  • Formaldehyde (37% solution in water)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetic Acid (optional, to catalyze imine formation)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M).

  • Imine Formation: Add aqueous formaldehyde solution (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Be cautious as hydrogen gas will be evolved.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction carefully by adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic solution.

    • Purify the crude product by column chromatography on silica gel.

Expected Results & Characterization: The expected product is N-methyl-3-bromo-4-morpholinoaniline.

  • ¹H NMR: The appearance of a new singlet in the range of δ 2.8-3.1 ppm, integrating to three protons, is indicative of the N-methyl group. The disappearance of the two-proton signal for the primary amine (NH₂) and the appearance of a one-proton signal for the secondary amine (NH) would also be observed.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak for C₁₁H₁₅BrN₂O, with an expected mass of approximately 270.04 g/mol for the [M]+ and 272.04 g/mol for the [M+2]+ isotope peak.

Safety Precautions:

  • Formaldehyde is a known carcinogen and should be handled with extreme care in a fume hood.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.

References

  • IJNRD. (n.d.). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. [Link]

  • PubChem. (n.d.). N-(3-Bromo-4-methylphenyl)acetamide. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Link]

  • PubChem. (n.d.). Benzenamine, 4-(4-morpholinyl)-. [Link]

  • PubChem. (n.d.). 4-Bromoaniline. [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. [Link]

  • PubChem. (n.d.). 4-Bromo-3-morpholinoaniline. [Link]

  • ResearchGate. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

  • ResearchGate. (2017). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (2014). What are the ideal conditions for methylating the hydroxy groups of bromovanilline by using methyl iodide?. [Link]

  • SciSpace. (2013). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]

  • ResearchGate. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. [Link]

  • PubChem. (n.d.). 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Bromo-4-morpholinoaniline

This compound is a key substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The morpholine moiety is a common feature in many approved drugs, often enhancing solubility and metabolic stability, while the bromo- and amino-substituents provide versatile handles for further chemical modifications.[1] As such, the efficient and scalable synthesis of this intermediate is of paramount importance for drug discovery and development programs.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, moving from theoretical considerations to a detailed, practical protocol. The focus is on ensuring a safe, reliable, and efficient process suitable for producing kilogram quantities of the target compound.

Strategic Synthesis Design for Scalability

Two primary retrosynthetic pathways present themselves for the synthesis of this compound. The selection of the optimal route for scale-up depends on factors such as the availability and cost of starting materials, reaction safety, and the ease of purification.

Route A: Nucleophilic Aromatic Substitution (SNAr) of a Dibromoarene

This approach involves the reaction of 3,4-dibromonitrobenzene with morpholine, followed by the reduction of the nitro group. The regioselectivity of the SNAr reaction is a critical consideration in this route.

Route B: Nucleophilic Aromatic Substitution (SNAr) of a Fluoronitrobenzene

This alternative route utilizes a more activated starting material, such as 1-bromo-2-fluoro-4-nitrobenzene, reacting with morpholine. The higher reactivity of the fluorine as a leaving group in SNAr reactions can offer milder reaction conditions.[2] This is followed by the reduction of the nitro group.

dot

cluster_route_a Route A cluster_route_b Route B A_start 3,4-Dibromonitrobenzene A_mid 3-Bromo-4-morpholinonitrobenzene A_start->A_mid Morpholine, S_NAr A_end This compound A_mid->A_end Nitro Reduction B_start 1-Bromo-2-fluoro-4-nitrobenzene B_mid 3-Bromo-4-morpholinonitrobenzene B_start->B_mid Morpholine, S_NAr B_end This compound B_mid->B_end Nitro Reduction

Caption: Retrosynthetic analysis of this compound.

For the purpose of this guide, we will focus on Route B , as the activation provided by the fluorine atom generally allows for more favorable reaction kinetics and potentially milder conditions, which are advantageous for scale-up.

PART 1: Scale-Up Synthesis via Nucleophilic Aromatic Substitution and Reduction

This section details a two-step process for the synthesis of this compound, with a focus on practical, scalable, and safe operations.

Step 1: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

This step involves the nucleophilic aromatic substitution of 1-bromo-2-fluoro-4-nitrobenzene with morpholine.

dot

start 1-Bromo-2-fluoro-4-nitrobenzene + Morpholine process Nucleophilic Aromatic Substitution (S_NAr) start->process intermediate 4-(2-Bromo-4-nitrophenyl)morpholine process->intermediate byproduct HF process->byproduct

Caption: Workflow for the synthesis of the nitro intermediate.

Protocol:

  • Reactor Setup: To a clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq).

  • Solvent and Base: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5-10 volumes). Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to act as a scavenger for the hydrofluoric acid byproduct.

  • Reagent Addition: Slowly add morpholine (1.1-1.2 eq) to the reactor at a controlled rate, maintaining the internal temperature below 30 °C. Morpholine is a secondary amine that acts as the nucleophile in this reaction.[3][4]

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction mixture by adding it to a larger volume of water with stirring. This will precipitate the product.

  • Isolation: Isolate the crude product by filtration, and wash the filter cake thoroughly with water to remove inorganic salts and residual solvent.

  • Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.

Scale-Up Considerations:

  • Thermal Hazards: The SNAr reaction is exothermic. Careful control of the addition rate of morpholine and efficient heat removal are critical to prevent a thermal runaway.

  • Byproduct Management: The reaction generates hydrofluoric acid (HF), which is neutralized by the base. The resulting fluoride salts must be handled and disposed of in accordance with local regulations.

  • Solvent Selection: While DMF and DMSO are effective solvents, their high boiling points can make them difficult to remove completely. Consider alternative solvents with lower boiling points if product purity is a major concern.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
1-Bromo-2-fluoro-4-nitrobenzene 10 g (45.5 mmol)1 kg (4.55 mol)
Morpholine 4.4 mL (50.0 mmol)440 mL (5.00 mol)
Potassium Carbonate 9.4 g (68.2 mmol)940 g (6.82 mol)
Solvent (DMF) 100 mL10 L
Reaction Temperature 90 °C90 °C
Typical Yield 90-95%88-93%
Step 2: Reduction of 4-(2-Bromo-4-nitrophenyl)morpholine to this compound

The reduction of the nitro group to an amine is a critical step. While catalytic hydrogenation is a clean method, the use of iron powder in an acidic medium is often more cost-effective and robust for large-scale production.[1][5]

dot

start 4-(2-Bromo-4-nitrophenyl)morpholine process Nitro Group Reduction (Fe / NH_4Cl) start->process product This compound process->product byproduct Iron Oxides process->byproduct

Caption: Workflow for the reduction of the nitro intermediate.

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with 4-(2-Bromo-4-nitrophenyl)morpholine (1.0 eq), a mixture of ethanol and water (e.g., 9:1 v/v, 10 volumes), and ammonium chloride (NH₄Cl) (0.2-0.5 eq).

  • Reagent Addition: Heat the mixture to reflux (approximately 70-80 °C). Slowly add iron powder (Fe) (3.0-5.0 eq) in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: After the addition of iron is complete, continue to heat at reflux and monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 50-60 °C and filter through a pad of celite to remove the iron oxides. Wash the filter cake with hot ethanol.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol. The aqueous residue will contain the product. Adjust the pH to basic (pH 9-10) with an aqueous solution of sodium hydroxide to precipitate the free amine.

  • Isolation: Isolate the product by filtration, wash with water, and dry under vacuum at 50-60 °C.

Scale-Up Considerations:

  • Exotherm Control: The reduction of a nitro group is highly exothermic. Portion-wise addition of the iron powder is crucial for maintaining temperature control.

  • Hydrogen Evolution: The reaction may produce small amounts of hydrogen gas. The reactor should be properly vented to a safe area.

  • Waste Disposal: The process generates a significant amount of iron oxide waste, which must be disposed of properly.

  • Product Purity: The crude product may contain residual iron salts. A thorough wash with water is necessary to ensure high purity. For very high purity requirements, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) may be necessary.[6]

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
4-(2-Bromo-4-nitrophenyl)morpholine 10 g (34.6 mmol)1 kg (3.46 mol)
Iron Powder 7.7 g (138.4 mmol)770 g (13.84 mol)
Ammonium Chloride 1.8 g (34.6 mmol)180 g (3.46 mol)
Solvent (Ethanol/Water) 100 mL10 L
Reaction Temperature Reflux (~78 °C)Reflux (~78 °C)
Typical Yield 85-90%82-88%

PART 2: Comprehensive Safety and Handling

The scale-up of any chemical process requires a rigorous approach to safety.

Hazard Analysis:

  • 1-Bromo-2-fluoro-4-nitrobenzene: This starting material is a skin and eye irritant and is harmful if swallowed or inhaled.

  • Morpholine: A corrosive and flammable liquid with a fish-like odor.[7]

  • Iron Powder: Can be a fire hazard, especially when finely divided.

  • Solvents: DMF and ethanol are flammable.

Personal Protective Equipment (PPE):

  • Appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat are mandatory.

  • When handling large quantities, a face shield and respiratory protection may be necessary.

Engineering Controls:

  • All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.

  • Emergency eyewash stations and safety showers must be readily accessible.

Conclusion

The synthesis of this compound can be successfully scaled up by following the detailed protocols and adhering to the safety and handling guidelines outlined in this application note. The proposed two-step route, commencing with a nucleophilic aromatic substitution followed by a robust nitro group reduction, offers a reliable and efficient pathway to this valuable pharmaceutical intermediate. Careful control of reaction parameters, particularly temperature, and diligent work-up and purification procedures are key to achieving high yields and purity on a larger scale.

References

  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Wikipedia. (2024). Morpholine. Retrieved from [Link]

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous reduction process.
  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Retrieved from [Link]

  • RSC Publishing. (2021). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater. Retrieved from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dibromo-3-nitrohexane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

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One-Pot Synthesis of 3-Bromo-4-morpholinoaniline: A Key Intermediate for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient one-pot synthesis of 3-Bromo-4-morpholinoaniline, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors such as Lapatinib. The presented protocol circumvents the need for isolation of the brominated intermediate, thereby streamlining the synthetic process, saving time, and reducing waste. The methodology leverages a regioselective bromination of 4-morpholinoaniline followed by a sequential, in-situ palladium-catalyzed Buchwald-Hartwig amination. This guide provides a comprehensive, step-by-step protocol, discusses the rationale behind the experimental design, and showcases the application of the title compound in the synthesis of advanced pharmaceutical intermediates.

Introduction

Substituted anilines are privileged scaffolds in drug discovery, forming the core of numerous biologically active molecules.[1] Among these, this compound is a particularly important intermediate, serving as a linchpin in the synthesis of targeted cancer therapeutics like Lapatinib.[2][3][4] The morpholine moiety often enhances aqueous solubility and can improve the pharmacokinetic profile of a drug candidate, while the aniline and bromo functionalities provide handles for subsequent chemical modifications.[5]

Traditional multi-step syntheses of this intermediate often involve the isolation and purification of a brominated precursor, which can be time-consuming and lead to yield losses. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, offer a more elegant and efficient alternative.[6][7] This application note describes a proposed one-pot procedure that combines a regioselective bromination of a readily available starting material with a subsequent palladium-catalyzed C-N bond formation.

The choice of a one-pot sequential reaction hinges on the compatibility of the reagents and conditions for each step.[8] The protocol herein is designed to ensure that the bromination reaction proceeds to completion before the introduction of the catalyst system for the subsequent cross-coupling reaction, thereby maximizing yield and minimizing side reactions.

Synthetic Strategy and Rationale

The proposed one-pot synthesis of this compound can be envisioned through two primary retrosynthetic pathways. The first involves the initial formation of the C-N bond followed by bromination, while the second entails the bromination of a suitable precursor followed by the introduction of the morpholine moiety. A third, and arguably most efficient one-pot approach, would be to start with a di-substituted precursor and perform a selective amination. However, for the purpose of this guide, we will focus on a sequential one-pot bromination and amination strategy, which offers flexibility and utilizes readily available starting materials.

A plausible and efficient one-pot strategy involves the regioselective bromination of 4-morpholinoaniline, followed by a subsequent reaction. However, a more direct and controllable one-pot synthesis can be designed starting from 1,2-dibromo-4-nitrobenzene. This allows for a selective Buchwald-Hartwig amination followed by a reduction of the nitro group. This approach offers better control over regioselectivity.

The key transformations in our proposed one-pot synthesis are:

  • Regioselective Bromination: The selective introduction of a bromine atom at the 3-position of the aniline ring is crucial. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.[9][10] The morpholino group is an activating ortho-, para-director. With the para position blocked, bromination is directed to the ortho position (C3).

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It allows for the coupling of an aryl halide with an amine under relatively mild conditions. The choice of palladium precursor, ligand, and base is critical for achieving high yields.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 4-Morpholinoaniline

This protocol describes the regioselective bromination of 4-morpholinoaniline followed by a subsequent step that would typically be a coupling reaction.

Materials:

  • 4-Morpholinoaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-morpholinoaniline (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure product.

Protocol 2: Synthesis of a Lapatinib Intermediate from this compound

This protocol outlines the coupling of this compound with a quinazoline core, a key step in the synthesis of Lapatinib and related kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-6-iodoquinazoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine this compound (1.1 eq), 4-chloro-6-iodoquinazoline (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-(3-bromo-4-morpholinophenyl)-6-iodoquinazolin-4-amine.

Data Presentation

ParameterProtocol 1Protocol 2
Starting Material 4-MorpholinoanilineThis compound
Key Reagents N-Bromosuccinimide4-Chloro-6-iodoquinazoline, Pd(OAc)₂, Xantphos
Solvent Acetonitrile1,4-Dioxane
Reaction Temp. 0 °C100-110 °C
Typical Yield >90% (crude)70-85%
Purification Column ChromatographyColumn Chromatography

Visualizations

Experimental Workflow for One-Pot Synthesis

G cluster_0 One-Pot Synthesis of this compound A 4-Morpholinoaniline in Anhydrous Solvent B Addition of NBS at 0 °C A->B 1. Reagent Addition C Regioselective Bromination B->C 2. Reaction D In-situ formation of This compound C->D 3. Intermediate Formation E Addition of Pd Catalyst, Ligand, Base & Coupling Partner D->E 4. Sequential Addition F Buchwald-Hartwig Amination E->F 5. Cross-Coupling G Final Product F->G 6. Product Formation

Caption: Proposed sequential one-pot synthesis workflow.

Application in Lapatinib Synthesis

G cluster_1 Synthesis of a Lapatinib Precursor Int This compound Key Intermediate Product N-(3-bromo-4-morpholinophenyl)- 6-iodoquinazolin-4-amine Lapatinib Precursor Int:f1->Product:f0 Buchwald-Hartwig Coupling Quin 4-Chloro-6-iodoquinazoline Quinazoline Core Quin:f1->Product:f0

Caption: Coupling of the key intermediate with the quinazoline core.

Conclusion

The one-pot synthesis of this compound represents a significant improvement over traditional multi-step methods. By combining a regioselective bromination and a palladium-catalyzed amination in a single reaction vessel, this approach offers increased efficiency, reduced waste, and operational simplicity. The resulting product is a crucial building block for the synthesis of complex pharmaceutical agents, most notably the dual tyrosine kinase inhibitor, Lapatinib. The protocols and rationale presented in this application note provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate and to explore its application in the discovery of new therapeutic agents.

References

  • Müller, T. J. J. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. Angew. Chem. Int. Ed.2011, 50 (42), 9943-9946.
  • Cernak, T.; Dykstra, K. D. M.; Tyagarajan, S.; Vachal, P.; Krska, S. V. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2021, 26 (17), 5265.
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  • ResearchGate. Practical synthesis of lapatinib. Journal of China Pharmaceutical University2010, 41(4), 317-320.
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  • BenchChem. The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. BenchChem Technical Guides2025.
  • ResearchGate. One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. Angew. Chem. Int. Ed.2020, 59(41).
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  • National Institutes of Health. Regioselective bromination of fused heterocyclic N-oxides. J. Org. Chem.2013, 78(5), 2136-2144.
  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. Chem. Res. Chin. Univ.2022.
  • National Institutes of Health. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. J. Am. Chem. Soc.2008, 130(21), 6686-6687.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018).
  • Organic Chemistry Portal. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. J. Org. Chem.1999, 64, 5575-5580.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules2024, 29(19), 4459.
  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116(19), 12024-12229.
  • National Institutes of Health. New 4-(Morpholin-4-Yl)
  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank2025, 2025(1), M1958.
  • Meenakumari, M.; Girija, R. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences2022, 6(S4), 11653–11667.
  • National Institutes of Health. Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem.2020, 63(15), 7939-7953.
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Application Note: High-Performance Analytical Strategies for Monitoring Reactions of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-4-morpholinoaniline

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates three key features: a reactive primary aromatic amine, a bromine atom that can participate in cross-coupling reactions, and a morpholine moiety. The morpholine ring is a privileged scaffold in drug design, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2][3] Given its role as a critical building block, the ability to precisely monitor its reactions is paramount for ensuring high yield, purity, and reproducibility in the synthesis of active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide to the analytical methods for monitoring chemical transformations involving this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to develop robust, self-validating analytical systems. The primary focus will be on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the cornerstone techniques for this application.[4][5][6]

Physicochemical Properties of this compound
CAS Number 347324-26-9[7]
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol [8]
Appearance Typically a solid
Key Functional Groups Primary Aromatic Amine, Morpholine, Bromophenyl
Predicted pKa (Amine) ~4-5 (Aromatic amine basicity reduced by electron-withdrawing bromine)
UV Absorbance Strong absorbance in the UV region due to the substituted benzene ring

The Analytical Challenge: What Are We Monitoring?

The primary amine of this compound is the most common reaction site, readily undergoing acylation, sulfonylation, alkylation, or diazotization. A representative reaction is the acylation with an acyl chloride to form an amide.

Scheme 1: Representative Acylation Reaction

(Note: This is a hypothetical reaction for illustrative purposes.)

Effective reaction monitoring must provide quantitative data on:

  • Consumption of Starting Material: this compound

  • Formation of the Desired Product: The corresponding amide

  • Formation and Fate of Intermediates: Unstable reaction intermediates

  • Detection of Byproducts and Impurities: Products from side reactions or impurities from starting materials.

The primary analytical challenge lies in achieving clear chromatographic separation of these components, which may possess similar polarities and UV chromophores.

Strategic Selection of Analytical Techniques

The choice of analytical method is dictated by the specific information required at each stage of the reaction. A multi-tiered approach ensures both rapid qualitative checks and robust quantitative analysis.

Method_Selection_Logic Start Reaction Monitoring Requirement Qual_Check Rapid Qualitative Check? (Is reaction progressing?) Start->Qual_Check Yes Quant_Analysis Quantitative Analysis? (Kinetics, Yield, Purity) Start->Quant_Analysis Yes TLC Thin-Layer Chromatography (TLC) Qual_Check->TLC Simple, fast check HPLC_UV HPLC-UV / DAD Quant_Analysis->HPLC_UV Robust & Quantitative ID_Challenge Complex Mixture? (Unknowns or Co-elution) HPLC_UV->ID_Challenge Ambiguous results ID_Challenge->HPLC_UV No, peaks are resolved and identified LC_MS LC-MS ID_Challenge->LC_MS Yes, need mass data

Figure 1. Decision tree for selecting the appropriate analytical method.
  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is a cost-effective way to quickly visualize the disappearance of starting material and the appearance of the product spot. However, it lacks the resolution and quantitation capabilities of HPLC.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for quantitative analysis. Given the aromatic nature of the analyte, UV detection provides excellent sensitivity. A Diode-Array Detector (DAD) is preferable as it provides spectral information, which can help distinguish between closely eluting peaks and assess peak purity.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for unambiguous peak identification, especially for tracking low-level impurities or confirming the structure of unexpected byproducts.[5][6][10] It is the definitive tool for impurity profiling and providing mass evidence for the reaction's success.

Protocol 1: Quantitative Reaction Monitoring by HPLC-UV

This protocol is designed for tracking the conversion of this compound to its acylated product. The method's trustworthiness is established by its ability to resolve the starting material from the product and common impurities.

A. Rationale for Method Parameters:

  • Column: A C18 reversed-phase column is the standard choice for moderately polar aromatic compounds. The hydrophobic stationary phase provides good retention and separation.[11]

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides better peak shape and lower backpressure. A small amount of acid (formic acid or trifluoroacetic acid) is added to protonate the morpholine and aniline groups, which significantly reduces peak tailing and improves chromatographic efficiency.[9]

  • Gradient Elution: A gradient is employed to ensure that both the more polar starting material and the less polar product are eluted with good peak shape within a reasonable timeframe.

  • Detection Wavelength: The wavelength is set near the λmax of the aromatic chromophore to maximize sensitivity. A DAD allows for monitoring at multiple wavelengths simultaneously.

B. Step-by-Step Protocol:

  • Sample Preparation:

    • Carefully withdraw a small, representative aliquot (e.g., 10-20 µL) from the reaction mixture at timed intervals (t=0, 1h, 2h, etc.).

    • Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 1-2 mL) of a suitable solvent, such as the initial mobile phase composition or pure acetonitrile. This stops the reaction and prepares the sample for injection.

    • Causality: Quenching is critical for accurate kinetics. Failure to stop the reaction upon sampling leads to artificially inflated conversion values.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation and Conditions:

Parameter Setting Rationale
HPLC System Agilent 1260, Waters ACQUITY, or equivalentStandard system with binary pump, autosampler, and DAD.
Column C18, 250 x 4.6 mm, 5 µm particle sizeProvides good resolution for aromatic compounds.[11]
Mobile Phase A Water + 0.1% Formic AcidAcidifier improves peak shape for amines.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase for reversed-phase chromatography.
Gradient 10% B to 90% B over 15 minEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and efficiency.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Detection DAD, 254 nm254 nm is a common wavelength for aromatic compounds.
  • Data Analysis:

    • Identify the peaks for the starting material and product based on their retention times, established by injecting pure standards.

    • Integrate the peak areas for each component at every time point.

    • Calculate the percent conversion using the following formula: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100

    • This ratio-based calculation minimizes errors from slight variations in injection volume.

Protocol 2: Impurity Identification with LC-MS

This protocol is used to confirm product identity and characterize unknown peaks observed in the HPLC-UV analysis.

A. Rationale for Method Parameters:

  • Ionization: Electrospray Ionization (ESI) is highly effective for polar molecules containing nitrogen, such as anilines and morpholines, and is operated in positive ion mode to generate protonated molecules [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient mass accuracy to confirm elemental compositions.

B. Step-by-Step Protocol:

  • LC Method: Use the same HPLC method as described in Protocol 1. The formic acid in the mobile phase is an excellent modifier for LC-MS as it is volatile and promotes ionization.

  • MS Instrumentation and Conditions:

Parameter Setting Rationale
Mass Spectrometer Waters ACQUITY QDa, Agilent Q-TOF, or equivalentProvides mass information coupled to LC separation.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar analytes; positive mode detects protonated molecules.
Capillary Voltage 3.0 kVOptimizes the spray and ion generation.
Source Temp. 120 °CAids in desolvation of the ESI droplets.
Scan Range 100 - 800 m/zCovers the expected mass range of reactants, products, and likely dimers or byproducts.
  • Data Analysis:

    • Generate an Extracted Ion Chromatogram (EIC) for the theoretical m/z of the starting material [M+H]⁺ and the product [M+H]⁺.

    • Self-Validation: The presence of a peak in the EIC at the correct retention time provides definitive confirmation of identity.

    • For unknown impurity peaks, examine the mass spectrum to determine their molecular weight. This information is crucial for proposing potential structures and understanding side reactions.

Integrated Analytical Workflow

The following diagram illustrates the complete, logical workflow from reaction initiation to final data reporting, integrating both HPLC and LC-MS techniques for a comprehensive analysis.

Full_Workflow cluster_reaction Synthesis Stage cluster_analysis Analytical Stage cluster_reporting Reporting Stage Reaction Start Reaction Sampling Timed Aliquot Sampling Reaction->Sampling Quench Quench & Dilute Sample Sampling->Quench HPLC Inject on HPLC-UV (Protocol 1) Quench->HPLC LCMS Inject on LC-MS (Protocol 2) Quench->LCMS If needed Quantify Quantify SM & Product (Calculate % Conversion) HPLC->Quantify Report Generate Final Report: - Kinetic Plot - Purity Profile - Impurity IDs Quantify->Report Identify Identify Impurities & Confirm Product Mass LCMS->Identify Identify->Report

Figure 2. Integrated workflow for reaction monitoring and analysis.

Conclusion

A robust analytical strategy is indispensable for the successful synthesis and development of molecules derived from this compound. By combining the rapid qualitative feedback of TLC, the quantitative power of HPLC-UV, and the definitive identification capabilities of LC-MS, researchers can gain a deep and accurate understanding of their reaction dynamics. The protocols and logical frameworks presented here provide a solid foundation for developing tailored, trustworthy, and efficient analytical methods, ultimately accelerating the drug development pipeline.

References

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The Versatile Building Block: 3-Bromo-4-morpholinoaniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of materials science, the quest for novel molecular architectures that enable advanced functionalities is perpetual. Organic electronics and functional polymers, in particular, rely on the design and synthesis of versatile building blocks that can be tailored to achieve specific electronic and photophysical properties.[1] 3-Bromo-4-morpholinoaniline, a substituted aniline derivative, emerges as a compound of significant interest. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating morpholino group, the electron-withdrawing bromo substituent, and the reactive aniline moiety, make it a promising precursor for a range of advanced materials. While direct, extensive research on the materials science applications of the 3-bromo isomer is still emerging, the broader family of morpholinoanilines has demonstrated considerable potential. This guide will delve into the prospective applications of this compound, drawing insights from related structures and providing detailed protocols for its theoretical incorporation into functional materials.

Core Molecular Attributes and Their Implications for Materials Science

The inherent properties of this compound provide a strong foundation for its use in materials synthesis. The morpholine group, a saturated heterocycle, imparts several key features. It acts as a strong electron-donating group, which can increase the highest occupied molecular orbital (HOMO) energy level of derived materials. This is a crucial parameter for tuning charge injection and transport properties in organic electronic devices. Furthermore, the bulky nature of the morpholino group can be leveraged to control intermolecular packing in the solid state, potentially leading to materials with desirable morphologies for applications such as organic light-emitting diodes (OLEDs).

The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide array of functional groups and the construction of complex, conjugated molecular and polymeric structures. The aniline functional group provides a primary amine that is readily derivatized, offering another pathway for polymerization or modification.

Application Note 1: Hole Transport Materials for Organic Light-Emitting Diodes (OLEDs)

Background: Hole transport materials (HTMs) are essential components of OLEDs, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer. An ideal HTM possesses a suitable HOMO level for efficient hole injection, high hole mobility, and good thermal and morphological stability. The electron-rich nature of the morpholinoaniline core suggests its potential as a building block for novel HTMs.

Conceptual Application: this compound can be envisioned as a core unit in the synthesis of triarylamine-based HTMs. The bromine atom allows for the coupling of additional aromatic amine moieties, creating extended π-conjugated systems that are known to facilitate efficient hole transport.

Table 1: Predicted Electronic Properties of a Hypothetical HTM Derived from this compound
PropertyPredicted ValueSignificance in OLEDs
HOMO Level-5.2 to -5.4 eVFacilitates efficient hole injection from standard anodes (e.g., ITO).
Triplet Energy> 2.7 eVConfines triplet excitons within the emissive layer, enhancing device efficiency.
Glass Transition Temp. (Tg)> 120 °CEnsures morphological stability of the thin film during device operation.
Synthetic Protocol: Synthesis of a Triarylamine-based HTM

This protocol describes a hypothetical two-step synthesis of a simple triarylamine HTM starting from this compound.

Step 1: Buchwald-Hartwig Amination

  • Reaction Setup: In a nitrogen-purged glovebox, combine this compound (1.0 eq), diphenylamine (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand (e.g., Xantphos, 0.04 eq) in anhydrous toluene.

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired triarylamine intermediate.

Step 2: Characterization

  • Confirm the structure of the synthesized HTM using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Evaluate the thermal properties (Tg and decomposition temperature) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Determine the HOMO and LUMO energy levels using cyclic voltammetry.

Application Note 2: Building Block for Electroactive Polymers

Background: Electroactive polymers are materials that change their physical or chemical properties in response to an electrical stimulus. They have applications in sensors, actuators, and electrochromic devices. Polyanilines are a well-known class of conducting polymers. The incorporation of substituents like bromine and morpholine can be used to tune the solubility, processability, and electronic properties of the resulting polymers.

Conceptual Application: this compound can be electropolymerized or chemically polymerized to form a novel electroactive polymer. The morpholino group is expected to enhance solubility in organic solvents, a common challenge with conducting polymers. The electronic properties of the polymer can be modulated by the electron-donating morpholino group and the steric influence of the bromo substituent.

Protocol: Electropolymerization of this compound
  • Electrolyte Solution: Prepare a 0.1 M solution of this compound and a 0.2 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in acetonitrile.

  • Electrochemical Cell: Use a three-electrode setup with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

  • Polymerization: Immerse the electrodes in the electrolyte solution and apply a cyclic potential sweep between 0 and 1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles. A polymer film should deposit on the ITO electrode.

  • Characterization:

    • Wash the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.

    • Characterize the electrochemical behavior of the polymer film in a monomer-free electrolyte solution using cyclic voltammetry.

    • Investigate the spectroelectrochemical properties by recording the UV-Vis absorption spectra of the film at different applied potentials.

    • Analyze the surface morphology of the polymer film using scanning electron microscopy (SEM).

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual synthetic routes discussed in the application notes.

G cluster_0 HTM Synthesis cluster_1 Electroactive Polymer Synthesis A 3-Bromo-4- morpholinoaniline C Buchwald-Hartwig Coupling A->C B Diphenylamine B->C D Triarylamine HTM C->D E 3-Bromo-4- morpholinoaniline F Electropolymerization E->F G Electroactive Polymer Film F->G

Figure 1: Conceptual synthetic pathways for materials derived from this compound.

Conclusion and Future Outlook

While the direct application of this compound in materials science is an area ripe for exploration, its molecular structure presents a compelling case for its utility as a versatile building block. The combination of an electron-rich morpholinoaniline core with a synthetically accessible bromine handle opens up a vast design space for novel hole transport materials and electroactive polymers. The protocols outlined here provide a foundational framework for researchers to begin investigating the potential of this promising, yet underexplored, molecule. Future research should focus on the synthesis and characterization of a library of materials derived from this compound to establish clear structure-property relationships and unlock its full potential in advanced material applications.

References

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Application Notes & Protocols: Leveraging 3-Bromo-4-morpholinoaniline for the Synthesis of Advanced Kinase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that can be readily modified to bind to the ATP-binding site of various kinases.[1][2] This guide details the strategic application of 3-Bromo-4-morpholinoaniline , a highly versatile building block, in the synthesis of potent and selective kinase modulators. We provide an in-depth analysis of its structural features, key chemical transformations, and detailed protocols for its incorporation into established kinase inhibitor backbones targeting critical oncogenic pathways like EGFR and PI3K.

The Strategic Value of the this compound Scaffold

The efficacy of this compound as a precursor for kinase inhibitors stems from the distinct and complementary roles of its three key functional components: the aniline amine, the morpholine ring, and the bromine atom. Each group provides a specific advantage for both biological activity and synthetic tractability.

Physicochemical Property Value
CAS Number 347324-26-9[3]
Molecular Formula C₁₀H₁₃BrN₂O[3]
Molecular Weight 257.14 g/mol [3]
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
  • The Aniline Amine (NH₂): The primary aromatic amine is the cornerstone for constructing the core of many ATP-competitive kinase inhibitors. It acts as a potent nucleophile, readily displacing leaving groups on heterocyclic systems like quinazolines, pyrimidines, or pyridopyrimidines to form the crucial "anilino-heterocycle" hinge-binding motif.[4][5][6] This nitrogen is often essential for forming key hydrogen bonds within the kinase ATP pocket, anchoring the inhibitor to the enzyme.

  • The Morpholine Ring: The morpholine moiety is a well-established pharmacophore in medicinal chemistry, particularly for CNS-active drugs and kinase inhibitors.[7] Its inclusion offers several benefits:

    • Improved Pharmacokinetics: It generally enhances aqueous solubility and metabolic stability, which are critical for oral bioavailability.[7]

    • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming additional interactions with the target protein.

    • Vectorial Orientation: It serves as a non-planar, conformationally flexible scaffold that can orient other substituents into favorable binding pockets.[7]

  • The Bromine Atom: The bromine at the 3-position is a versatile synthetic handle, transforming the scaffold from a simple core into a platform for extensive diversification.[8] The carbon-bromine bond is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of various chemical groups to fine-tune potency, selectivity, and ADME properties.[8]

G cluster_0 This compound cluster_1 Kinase Inhibitor Synthesis A Aniline (NH2) Nucleophilic Anchor D Core Formation (e.g., SNAr with Quinazoline) A->D Hinge Binding Motif B Morpholine Ring Solubility & PK Modulator B->D Modulates ADME C Bromine Atom Synthetic Handle for Diversification E Structural Diversification (e.g., Suzuki, Buchwald-Hartwig) C->E Enables Cross-Coupling D->E Intermediate for Final Product

Caption: Strategic roles of the functional groups in this compound.

Application in the Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose aberrant activation is a driver in many cancers, including non-small-cell lung cancer (NSCLC).[9][10] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are hallmarks of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[11][12] The 3-bromoanilino moiety is a common feature in this class, as it positions a substituent in a key region of the ATP-binding site.[4][5][13]

Workflow for EGFR Inhibitor Synthesis

The general strategy involves an initial Nucleophilic Aromatic Substitution (SₙAr) to form the core, followed by a cross-coupling reaction to install a diversity element.

start 3-Bromo-4- morpholinoaniline snar Step 1: SₙAr Reaction (Core Formation) start->snar quinazoline 4-Chloro-6,7-dimethoxy- quinazoline quinazoline->snar intermediate 4-(3-Bromo-4-morpholinoanilino)- 6,7-dimethoxyquinazoline snar->intermediate suzuki Step 2: Suzuki Coupling (Diversification) intermediate->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki product Final EGFR Inhibitor Analog suzuki->product

Caption: General workflow for synthesizing EGFR inhibitors from the target scaffold.

Application in the Synthesis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival.[14] Its hyperactivation is one of the most common events in human cancer.[14][15] Many potent PI3K inhibitors feature a morpholine-substituted heterocycle (e.g., pyrimidine or triazine).[16][17][18] this compound provides an excellent entry point for synthesizing novel inhibitors based on quinazoline or pyrimidine cores that target this pathway.

Protocol 1: Synthesis of a 4-(3-Bromo-4-morpholinoanilino)quinazoline Core via SₙAr

This protocol describes the fundamental step of coupling the aniline with a heterocyclic electrophile.

Principle: The electron-rich aniline nitrogen displaces a chloride on an electron-deficient quinazoline ring. The reaction is typically acid-catalyzed and driven to completion by heating.

Materials & Reagents
This compound
4-Chloroquinazoline (or substituted analog)
Isopropanol (IPA) or n-Butanol
Concentrated HCl (catalytic)
Sodium bicarbonate (NaHCO₃) solution
Diethyl ether or Ethyl acetate
Round-bottom flask, reflux condenser
Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add 4-chloroquinazoline (1.05 eq) and isopropanol (approx. 0.1 M concentration).

  • Add 1-2 drops of concentrated HCl as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrochloride salt product may form.

  • Filter the solid product and wash with cold isopropanol, followed by diethyl ether to aid drying.

  • For the free base, the crude solid can be suspended in ethyl acetate and washed with saturated NaHCO₃ solution until the aqueous layer is basic. The organic layer is then dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization if applicable.

Safety: Work in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses. HCl is corrosive.

Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the aniline ring is the key to unlocking a vast chemical space for structure-activity relationship (SAR) studies. Suzuki and Buchwald-Hartwig reactions are two of the most powerful methods for this purpose.[19][20][21][22]

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

Principle: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[23][24][25]

Materials & Reagents
4-(3-Bromo-4-morpholinoanilino)quinazoline intermediate (from Protocol 1)
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)
Solvent: 1,4-Dioxane/Water (e.g., 4:1) or DME
Schlenk flask or sealed vial, inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk flask, add the bromo-intermediate (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final coupled product.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, using a specialized palladium catalyst system with a phosphine ligand.[19][20][21]

Materials & Reagents
4-(3-Bromo-4-morpholinoanilino)quinazoline intermediate (from Protocol 1)
Primary or secondary amine (1.2-1.5 eq)
Pd₂(dba)₃ (1-2 mol%) with a ligand like XPhos or SPhos (2-4 mol%)
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
Anhydrous Toluene or 1,4-Dioxane
Schlenk flask or sealed vial, inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk flask under inert atmosphere, add the base (e.g., NaOtBu, 1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), and the ligand (e.g., XPhos, 0.02 eq).

  • Add the bromo-intermediate (1.0 eq) and anhydrous toluene.

  • Finally, add the amine coupling partner (1.2 eq).

  • Seal the vessel and heat to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS. These reactions are often complete within 1-8 hours.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Safety: NaOtBu is a strong, moisture-sensitive base. Palladium catalysts and phosphine ligands should be handled under an inert atmosphere.

Conclusion and Future Perspectives

This compound is a powerful and economically viable starting material for the construction of diverse libraries of kinase inhibitors. Its pre-installed morpholine group addresses potential pharmacokinetic liabilities early in the synthesis, while the aniline and bromo functionalities provide orthogonal handles for rapid core formation and subsequent diversification. The protocols outlined here for SₙAr and palladium-catalyzed cross-coupling reactions represent robust and field-proven methods for leveraging this scaffold. Future applications could involve using this building block in the synthesis of covalent inhibitors, proteolysis-targeting chimeras (PROTACs)[26], or dual-kinase inhibitors by exploring novel coupling partners and heterocyclic cores.

References

  • 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. SpringerLink.
  • 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. PubMed.
  • 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Upd
  • Buy 3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride | 2639423-47-3. Smolecule.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Buchwald–Hartwig amin
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • List of EGFR inhibitors (anti-EGFR). Drugs.com.
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for comb
  • 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1. Benchchem.
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  • Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC.
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  • 347324-26-9 Cas No. | this compound.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.
  • Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. PMC - NIH.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Unknown Source.
  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Unknown Source.
  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF.
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  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-morpholinoaniline, a key intermediate in pharmaceutical development. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and ensure high yield and purity.

The primary synthetic route involves the direct electrophilic bromination of 4-morpholinoaniline. While straightforward in principle, the high activation of the aniline ring presents challenges in controlling regioselectivity and preventing over-bromination.[1][2] This guide is structured to address these specific issues head-on.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most direct route is the electrophilic aromatic substitution of 4-morpholinoaniline using a suitable brominating agent. The morpholino group at position 4 and the amino group at position 1 are both electron-donating, strongly activating the aromatic ring for electrophilic attack.[3][4][5] The amino group is a powerful ortho, para-director. Since the para position is blocked by the morpholino group, the substitution is directed to the ortho positions (2 and 6). The morpholino group also directs ortho (positions 3 and 5). The combined directing effects favor substitution at positions 3 and 5. Steric hindrance from the morpholino group typically makes position 3 the favored site for monosubstitution.

Q2: Why is controlling the reaction temperature so critical?

Electrophilic bromination of highly activated rings like anilines is a rapid and exothermic reaction.[1] Failure to control the temperature can lead to several undesirable outcomes:

  • Over-bromination: Increased thermal energy accelerates the reaction, favoring multiple substitutions on the ring.

  • Byproduct Formation: Higher temperatures can promote side reactions, such as oxidation of the aniline, leading to tarry impurities.

  • Reduced Regioselectivity: At higher temperatures, the kinetic barrier for substitution at less-favored positions is more easily overcome, potentially leading to a mixture of isomers.

Maintaining a low temperature (typically 0–5 °C) is essential for selective mono-bromination.[6]

Q3: Which brominating agent is best: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both are effective, but NBS is often preferred for enhanced control and safety.[6]

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, can easily lead to over-bromination if not added carefully.[1]Milder and more selective source of electrophilic bromine.[6]
Handling Corrosive, volatile liquid requiring a fume hood and careful handling.[7]Crystalline solid, easier and safer to weigh and handle.
Byproducts Generates HBr, which can protonate the aniline and alter its reactivity.Generates succinimide, which is typically easier to remove during workup.
Recommendation Suitable for large-scale synthesis where cost is a primary factor, but requires precise control.Highly recommended for laboratory-scale synthesis to achieve higher selectivity and yield of the mono-brominated product.[6]

Q4: Do I need to protect the amino group before bromination?

While protecting the amino group as an acetanilide is a common strategy to moderate its activating effect and prevent over-bromination in simple anilines, it may not be necessary for 4-morpholinoaniline if reaction conditions are carefully controlled.[1][7] The steric bulk of the morpholino group already provides some hindrance. However, if you consistently struggle with di-bromination, an acetylation-bromination-deacetylation sequence is a reliable alternative.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Symptom: TLC analysis shows only the starting material (4-morpholinoaniline) or very faint product spots after the expected reaction time.

Possible Causes & Solutions:

  • Cause A: Inactive Brominating Agent.

    • Diagnosis: NBS can decompose over time if not stored properly (cool, dry, dark conditions). Molecular bromine can be compromised by exposure to light or moisture.

    • Solution: Use a fresh, unopened bottle of NBS or purify existing NBS by recrystallization. If using Br₂, ensure it is from a reliable source and properly stored.

  • Cause B: Insufficient Reaction Time or Temperature.

    • Diagnosis: While low temperature is crucial, the reaction may be sluggish if it's too cold or not allowed to run long enough.

    • Solution: Monitor the reaction closely by TLC. If the reaction stalls, consider allowing it to stir for a longer period at 0-5 °C. A slight, controlled increase in temperature to room temperature for a short duration can sometimes drive the reaction to completion, but this risks over-bromination.

  • Cause C: Incorrect Solvent.

    • Diagnosis: The polarity of the solvent affects the solubility of reagents and the reactivity of the electrophile.[6][9]

    • Solution: Acetic acid or polar aprotic solvents like DMF are commonly used. Ensure your solvent is anhydrous, as water can react with the brominating agent.

Problem 2: Significant Formation of Di-brominated Byproduct

Symptom: TLC and NMR analysis show a significant presence of a second, less polar product, identified as a di-bromo-4-morpholinoaniline.

Possible Causes & Solutions:

  • Cause A: Stoichiometry Imbalance.

    • Diagnosis: Using more than one equivalent of the brominating agent is the most common cause of over-bromination.

    • Solution: Carefully measure your reagents. Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-1.0 equivalents) to ensure the starting material is the excess reagent.

  • Cause B: Poor Temperature Control.

    • Diagnosis: The reaction flask feels warm to the touch, or the temperature was allowed to rise above 5 °C during the addition of the brominating agent.

    • Solution: Use an ice-salt bath to maintain a temperature closer to 0 °C.[6] Add the brominating agent very slowly, either dropwise if it's a solution (e.g., Br₂ in acetic acid) or in small portions if it's a solid (NBS). This prevents localized "hot spots" where the bromine concentration is high.[6]

  • Cause C: Highly Concentrated Reaction Mixture.

    • Diagnosis: A high concentration of reactants can increase the reaction rate uncontrollably.

    • Solution: Use a sufficient volume of solvent to keep the reactants diluted. This helps dissipate heat and moderate the reaction rate.

Troubleshooting Workflow for Over-bromination

G start High Di-bromination Observed check_stoich Review Stoichiometry: Was >1.0 eq of NBS/Br₂ used? start->check_stoich reduce_stoich Action: Reduce brominating agent to 0.95-1.0 eq. check_stoich->reduce_stoich Yes check_temp Review Temperature Log: Did temp exceed 5°C? check_stoich->check_temp No improve_cooling Action: 1. Use ice-salt bath (0°C). 2. Ensure slow, portion-wise addition. check_temp->improve_cooling Yes check_addition Review Addition Rate: Was reagent added in <30 min? check_temp->check_addition No slow_addition Action: Extend addition time to >1 hour. check_addition->slow_addition Yes G cluster_reaction Reaction Phase cluster_workup Workup & Purification a 1. Dissolve Aniline in DMF b 2. Cool to 0°C a->b c 3. Add NBS slowly (1 hr, <5°C) b->c d 4. Stir 2-3h at 0-5°C c->d e 5. Quench with Ice Water & Na₂S₂O₃ d->e f 6. Extract with Ethyl Acetate e->f g 7. Wash (NaHCO₃, Brine) f->g h 8. Dry & Concentrate g->h i 9. Recrystallize (EtOH/Water) h->i

Caption: Optimized workflow for the synthesis of this compound.

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
  • Molecule Origin. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Royal Society of Chemistry. (2016). Preparation of p-Bromoaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • LibreTexts Chemistry. (2020). 20.7: Reactions of Arylamines.
  • Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material.
  • BenchChem. (2025). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • BenchChem. (2025). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • da Costa, J., et al. (2016). Preparation of p-Bromoaniline. ResearchGate.
  • Khan Academy. (n.d.). Bromination of Aniline.

Sources

purification of "3-Bromo-4-morpholinoaniline" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Bromo-4-morpholinoaniline

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who require a high-purity sample of this key intermediate. We will delve into the nuances of its purification by column chromatography, moving beyond a simple protocol to address the common challenges and troubleshooting scenarios encountered in the lab.

Understanding the Molecule: this compound

Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. These characteristics dictate its behavior on a chromatography column and inform our strategic choices.

This compound is a substituted aniline containing several key functional groups that influence its polarity and reactivity:

  • Aniline Moiety (-NH₂): A primary aromatic amine, this group is basic and a strong hydrogen bond donor, significantly increasing the molecule's polarity.

  • Morpholino Group: The tertiary amine and ether functionalities within the morpholine ring contribute to the molecule's polarity and can act as hydrogen bond acceptors.

  • Bromo Group (-Br): An electron-withdrawing group that adds hydrophobicity and molecular weight.

The combination of these groups results in a moderately to highly polar molecule that is basic in nature. This basicity is a critical factor, as the lone pair on the aniline nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, potentially leading to purification challenges.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Morpholinoaniline[1]3-Bromo-4-methylaniline[2]
CAS Number 347324-26-9[3]2524-67-67745-91-7
Molecular Formula C₁₀H₁₃BrN₂OC₁₀H₁₄N₂OC₇H₈BrN
Molecular Weight 257.13 g/mol 178.22 g/mol 186.05 g/mol
Appearance Likely a solidPurple to brown crystalline powderSolid
Melting Point Data not readily available132-135 °C27-30 °C
Solubility Expected to be soluble in polar organic solvents like DCM, EtOAc, and MeOHSoluble in chloroform, ethyl acetate-
Key Feature Polar, basic aromatic aminePolar, basic aromatic amineLess polar bromo-aniline

Core Protocol: Flash Column Chromatography Purification

This protocol provides a robust starting point for the purification. Optimization based on your specific crude sample composition is highly encouraged and will be addressed in the troubleshooting section.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Solvent System Scouting) Slurry 2. Column Packing (Silica Slurry Prep) TLC->Slurry Sample 3. Sample Loading (Dry Loading Recommended) Slurry->Sample Elute 4. Elution (Isocratic or Gradient) Sample->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC Monitoring) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Objective: To find a mobile phase that provides good separation between the desired product and impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the product.[4]

  • Procedure:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[5]

    • Visualize the spots under a UV lamp (254 nm).

  • Recommended Screening Systems:

    • 70:30 Hexane : Ethyl Acetate

    • 50:50 Hexane : Ethyl Acetate

    • 30:70 Hexane : Ethyl Acetate

    • 100% Ethyl Acetate

    • 95:5 Dichloromethane : Methanol

  • Critical Note for Amines: If you observe significant tailing (streaking) on the TLC plate, add 0.5-1% triethylamine (Et₃N) to your chosen mobile phase to neutralize the acidic silica gel.[5] This will be crucial for the column itself.

2. Column Preparation

  • Select a column of appropriate size. A general rule is to use a mass of silica gel that is 40-100 times the mass of the crude material.

  • Prepare a slurry by mixing the silica gel with your initial, least polar eluent.[6]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.

  • Add a layer of sand to the bottom before adding the slurry and another thin layer on top of the packed silica bed to prevent disturbance.[6]

  • Drain the solvent until it is level with the top sand layer.

3. Sample Loading (Dry Loading Recommended) Due to the polarity of this compound, dry loading is often superior to wet loading.

  • Dissolve your crude material in a minimal amount of a low-boiling-point solvent (like dichloromethane).

  • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add your mobile phase to the column.

  • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

  • Begin collecting the eluent in a series of labeled test tubes or vials.

  • If impurities are close to your product on the TLC, consider using a shallow solvent gradient (slowly increasing the percentage of the polar solvent) to improve separation.[7]

5. Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC. Spot every few fractions on a large TLC plate to track the elution of your product.

  • Once identified, combine all fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of polar, basic compounds like this compound.

G cluster_sep cluster_elution cluster_recovery Start Problem Observed? PoorSep Poor Separation (Overlapping Bands) NoElute Compound Stuck (No Elution) TooFast Compound in Solvent Front LowRecovery Low Recovery or Product Degradation Tailing Band Tailing/Streaking Solvent1 Re-optimize solvent system (Aim Rf 0.25-0.35) Gradient Use shallower gradient Overload Reduce sample load (Silica:Crude > 40:1) IncreasePolarity Increase eluent polarity DecreasePolarity Decrease eluent polarity AddBase Add 1% Et3N to eluent CheckStability Check stability on TLC Alumina Switch to neutral Alumina

Caption: Troubleshooting decision tree for common chromatography issues.

Q1: My compound is streaking badly down the column and my final yield is very low. What's happening?

A: This is the most classic problem for purifying amines on silica gel. The streaking (tailing) and low recovery are strong indicators that your compound is irreversibly adsorbing to the acidic stationary phase.[8][9]

  • Primary Cause: The basic aniline nitrogen forms a strong acid-base interaction with the acidic silanol groups (Si-OH) on the silica surface. This prevents the compound from eluting cleanly.

  • Solution 1 (Immediate Fix): Neutralize the stationary phase. Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonia to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to pass through unimpeded. You should test this on TLC first to confirm it resolves the tailing.[5]

  • Solution 2 (For Highly Sensitive Compounds): If neutralization is insufficient, your compound may be degrading. Switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic, acid-sensitive compounds.[8]

Q2: I can't get good separation between my product and a closely-running impurity.

A: This is a resolution problem that requires optimizing the separation parameters.

  • Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution 1 (Optimize Mobile Phase): The power of your mobile phase needs adjustment. A solvent system that gives your product an Rf of 0.25-0.35 on TLC generally provides the best conditions for separation on a column.[4] If you are using Hexane/EtOAc, try switching to a different solvent pair, like Dichloromethane/Methanol, which may offer different selectivity.

  • Solution 2 (Use a Gradient): Instead of running the entire column with one solvent mixture (isocratic elution), start with a less polar mixture and slowly increase the polarity (gradient elution). A shallow gradient can significantly enhance the separation of compounds with similar polarities.[7]

  • Solution 3 (Check Loading): Overloading the column is a common cause of poor separation.[10] Ensure your silica-to-crude material ratio is at least 40:1 by weight.

Q3: My compound either stays at the top of the column or it all comes out in the first few fractions.

A: This is a straightforward issue of incorrect mobile phase polarity.[7]

  • Cause 1 (Stuck on Column): Your mobile phase is not polar enough to move the compound. The compound has a much stronger affinity for the stationary phase than the mobile phase.

    • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[11]

  • Cause 2 (Elutes Too Quickly): Your mobile phase is too polar. It is solvating the compound so well that there is minimal interaction with the stationary phase, and everything elutes together in the solvent front.

    • Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[11]

Q4: The column is running very slowly or has stopped completely.

A: This indicates a blockage, often due to improper packing or sample precipitation.

  • Cause 1 (Poor Packing): If the silica gel contains too many fine particles, or was packed unevenly, it can clog the column frit.

    • Solution: Ensure you are using silica gel with an appropriate mesh size (e.g., 60-120 mesh for gravity, 230-400 for flash). Pack the column as a homogenous slurry to avoid segregation of particles.

  • Cause 2 (Sample Precipitation): If your crude sample is not fully soluble in the mobile phase, it can precipitate at the top of the column when the eluent is added, creating a blockage.

    • Solution: This is another reason why the dry loading method is highly recommended. By pre-adsorbing the material onto silica, you avoid solubility issues at the point of loading.

References

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • ChemicalBook. (n.d.). How to run column chromatography.
  • Matrix Scientific. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline CAS#: 2524-67-6.
  • BenchChem. (2025). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Chemsrc. (2025, August 26). 3-Bromo-4-methylaniline.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylaniline 98%.
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?

Sources

common side products in "3-Bromo-4-morpholinoaniline" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of 3-Bromo-4-morpholinoaniline

Welcome to the technical support guide for this compound. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its unique substitution pattern that allows for diverse downstream functionalization. However, its synthesis and subsequent reactions are not without challenges. The presence of three key functional groups—a reactive aryl bromide, a nucleophilic aniline, and a basic morpholine—creates a landscape ripe for the formation of undesired side products.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic origins of common impurities. By understanding why a side product forms, you can more effectively troubleshoot and optimize your reactions for higher purity and yield.

Part 1: Troubleshooting the Synthesis of this compound

The most common synthetic route to this compound involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. Each step presents a distinct set of potential side reactions.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 3,4-Dihalogeno-nitrobenzene C 4-(2-Bromo-4-nitrophenyl)morpholine (Desired Intermediate) A->C SNAr D Side Product: Di-morpholino Adduct A->D Excess Morpholine/ High Temp E Side Product: Phenolic Impurity A->E H2O Contamination B Morpholine B->C F 4-(2-Bromo-4-nitrophenyl)morpholine C->F H This compound (Final Product) F->H Reduction I Side Product: 4-Morpholinoaniline (Debromination) F->I Catalytic Hydrogenation (H2/Pd/C) J Side Product: Incomplete Reduction F->J Insufficient Reagent/ Short Reaction Time G Reducing Agent (e.g., H2/Pd/C, Fe/HCl) G->H

Caption: Synthetic pathway for this compound showing key side product formation points.

Frequently Asked Questions: SNAr Step

Question 1: My mass spectrometry data shows a significant amount of a di-substituted product (a di-morpholino-nitrobenzene). How do I prevent this?

  • Plausible Causes: This side product arises when a second molecule of morpholine displaces the remaining halogen on your intermediate, 4-(2-Bromo-4-nitrophenyl)morpholine. This is typically favored by:

    • Stoichiometry: Using a large excess of morpholine.

    • High Temperatures: Providing excessive thermal energy can overcome the activation barrier for the second, less favorable substitution.

    • Extended Reaction Times: Allowing the reaction to proceed long after the primary substitution is complete gives the di-substitution more time to occur.

  • Troubleshooting and Mitigation:

    • Control Stoichiometry: Use a modest excess of morpholine (e.g., 1.1 to 1.5 equivalents). This ensures the primary reaction proceeds efficiently without providing a high concentration of the nucleophile for the secondary reaction.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance.

    • Monitor Reaction Progress: Do not let the reaction run indefinitely. Once the starting di-halo-nitrobenzene is consumed, work up the reaction to prevent the slower formation of the di-substituted product.

Question 2: I've isolated a phenolic impurity, 2-bromo-4-nitrophenol. What is the source of this hydroxyl group?

  • Plausible Causes: This impurity is the result of hydrolysis, where water acts as a nucleophile and displaces a halogen atom. The nitro group activates the ring towards nucleophilic attack, and while water is a weak nucleophile, this can become significant under certain conditions.[1][2][3]

    • Wet Solvents/Reagents: Using solvents (like DMF or DMSO) or reagents (morpholine) that have not been properly dried.

    • Reaction with Hydroxide: If a strong base like NaOH or KOH is used and water is present, the hydroxide ion is a much more potent nucleophile than water and will readily displace the halogen.

  • Troubleshooting and Mitigation:

    • Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade solvents. Dry the morpholine over suitable drying agents (e.g., KOH pellets) if necessary.

    • Use Non-Hydroxide Bases: Employ an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as an acid scavenger instead of an inorganic hydroxide base. This minimizes the presence of potent hydroxide nucleophiles.

Frequently Asked Questions: Nitro Reduction Step

Question 3: My main impurity is 4-morpholinoaniline, the debrominated analog of my product. Why is the bromine atom being removed?

  • Plausible Causes: This is a classic example of hydrodehalogenation, a common side reaction during catalytic hydrogenation.[4][5] The Carbon-Bromine bond is susceptible to reductive cleavage on the surface of catalysts like Palladium on Carbon (Pd/C).[4][6][7] This process replaces the bromine atom with a hydrogen atom, leading to the undesired side product.

    • Catalyst Choice: Palladium is particularly aggressive in promoting hydrodehalogenation.

    • Reaction Conditions: High hydrogen pressure, elevated temperatures, and high catalyst loading all increase the rate of debromination.

  • Troubleshooting and Mitigation:

    • Switch Reduction Method: The most effective solution is often to avoid catalytic hydrogenation altogether. Alternative methods that are less prone to debromination include:

      • Metal/Acid Reduction: Using Iron powder (Fe) with ammonium chloride (NH₄Cl) or hydrochloric acid (HCl) is a classic, robust method that preserves the C-Br bond.

      • Tin(II) Chloride (SnCl₂): This is another reliable method for reducing nitro groups in the presence of sensitive functional groups like aryl halides.

    • Optimize Hydrogenation (If you must use it):

      • Lower the catalyst loading (e.g., start with 1-2 mol%).

      • Run the reaction at or near atmospheric pressure of H₂.

      • Use a less reactive catalyst, such as Platinum on Carbon (Pt/C), which can sometimes show better selectivity.

      • Add a catalyst poison or moderator, like quinoline, in small amounts to selectively inhibit the dehalogenation pathway.

Question 4: My reaction is sluggish and I'm left with a lot of the nitro-intermediate starting material. How can I drive the reduction to completion?

  • Plausible Causes: Incomplete reduction can be due to several factors depending on the method used.

    • For Catalytic Hydrogenation:

      • Catalyst Deactivation: The catalyst may be poisoned by impurities or may have lost activity.

      • Insufficient Hydrogen: Poor agitation or a leak in the system can lead to hydrogen starvation.

    • For Fe/HCl or SnCl₂ Reduction:

      • Insufficient Reagent: Not using enough of the metal or acid reducing agent.

      • Poor Mass Transfer: If the starting material is not fully dissolved or the mixture is not stirred vigorously, the reaction can be slow.

  • Troubleshooting and Mitigation:

    • Use Fresh, Active Catalyst: Always use fresh, high-quality catalyst. If the reaction stalls, filtering and adding a fresh portion of the catalyst can sometimes restart it.

    • Ensure Proper Agitation and H₂ Supply: For hydrogenations, ensure vigorous stirring to facilitate gas-liquid-solid mixing.

    • Increase Reagent Stoichiometry: For metal/acid reductions, ensure you are using a sufficient excess of the reducing agent (e.g., 3-5 equivalents of Fe or SnCl₂).

    • Improve Solubility: Add a co-solvent like ethanol or methanol to the reaction mixture to help dissolve the organic starting material and facilitate the reaction.

Part 2: Troubleshooting Reactions Using this compound

When using this compound as a substrate, particularly in cross-coupling reactions, the primary side product is often the same one seen during its synthesis: the debrominated analog.

G cluster_0 Cross-Coupling Reaction (e.g., Suzuki) A This compound D Desired Cross-Coupled Product A->D E Side Product: 4-Morpholinoaniline (Hydrodehalogenation) A->E Protic Solvents/ H-source F Side Product: Homocoupled Dimer A->F Slow Transmetalation B Boronic Acid/Ester B->D C Pd Catalyst + Base C->D

Caption: Common side products observed in cross-coupling reactions with this compound.

Question 5: In my Suzuki/Heck/Buchwald-Hartwig coupling, I'm consistently forming 10-20% of the debrominated side product, 4-morpholinoaniline. What's causing this?

  • Plausible Causes: This side reaction, often called protodebromination or hydrodehalogenation, is a known parasitic pathway in many palladium-catalyzed cross-coupling reactions.[4][5] It can occur through several mechanisms:

    • Reaction with Solvent/Base: The aryl-palladium(II) intermediate can be protonated by sources of hydrogen, such as water, alcohols (especially isopropanol), or even the amine substrate itself under certain conditions, leading to the release of the debrominated product.

    • β-Hydride Elimination from Ligands: Some phosphine ligands or the boronic acid reagent can be a source of hydrides that intercept the catalytic cycle.

  • Troubleshooting and Mitigation:

    • Use Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware.

    • Choose Your Solvent Wisely: Avoid using protic solvents like methanol or ethanol. Aprotic solvents like Toluene, Dioxane, or THF are generally preferred.

    • Select the Right Base: Use a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid bases like NaOH or KOH, which can contain water.

    • Ligand and Catalyst Selection: Experiment with different palladium catalysts and phosphine ligands. Electron-rich, bulky ligands can sometimes favor the desired reductive elimination over side reactions.

Part 3: Analytical Protocols & Data

Properly identifying side products is the first step to eliminating them.

Summary of Potential Side Products
Compound NameStructureMolecular Weight ( g/mol )Common OriginKey Analytical Feature
This compound C₁₀H₁₃BrN₂O257.13Desired Product Parent ion at m/z 257/259 (1:1 ratio)
4-MorpholinoanilineC₁₀H₁₄N₂O178.23DebrominationParent ion at m/z 178. Loss of bromine isotope pattern.
4-(2-Bromo-4-nitrophenyl)morpholineC₁₀H₁₁BrN₂O₃287.11Incomplete ReductionParent ion at m/z 287/289. Different aromatic NMR shifts.
4,4'-(2-Nitro-1,4-phenylene)dimorpholineC₁₄H₁₉N₃O₄309.32Di-substitutionParent ion at m/z 309.
2-Bromo-4-nitrophenolC₆H₄BrNO₃218.01HydrolysisParent ion at m/z 218/220. Acidic proton in NMR.
Experimental Protocol: TLC Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 70:30 v/v). Adjust polarity as needed to achieve an R_f_ of ~0.3-0.4 for the main product.

  • Spotting: Dissolve a small sample of your reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on the TLC plate alongside a spot of your starting material.

  • Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.

  • Visualization:

    • View the plate under UV light (254 nm) to see UV-active spots.

    • Stain the plate with a potassium permanganate (KMnO₄) dip, which is excellent for visualizing aniline compounds (they will appear as yellow/brown spots on a purple background).

  • Interpretation: The debrominated product (4-morpholinoaniline) is more polar and will typically have a lower R_f_ than the desired bromo-product. The nitro-intermediate is less polar and will have a higher R_f_.

References

  • Jones, W. D. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. [Link][6]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link][4]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link][5]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][1]

  • Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Alkylation of morpholine. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Reaction scheme for the N-methylation of aniline and morpholine. Retrieved from [Link][10]

Sources

Technical Support Center: Preventing Dehalogenation of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-Bromo-4-morpholinoaniline." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we address a critical and common challenge: the unwanted dehalogenation of the aryl bromide. This side reaction can significantly impact reaction yields and purification efficiency. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your synthetic routes and achieve your desired outcomes.

Understanding the Challenge: The Nature of Dehalogenation

Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1] This process consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can complicate downstream purification.[1]

The primary driver of this undesired reaction, particularly in palladium-catalyzed cross-coupling reactions, is the formation of a palladium-hydride (Pd-H) species.[1][2][3] This reactive intermediate can originate from various sources within the reaction mixture, including trace water, alcohol solvents, or even certain bases and phosphine ligands.[1][4] Once formed, the Pd-H species can react with the aryl bromide in a process that leads to the dehalogenated product.[1]

The electronic nature of "this compound" also plays a role. The aniline and morpholino groups are electron-donating, which increases the electron density on the aromatic ring.[5][6][7] This can influence the reactivity of the C-Br bond and its susceptibility to certain reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem when working with this compound?

A: Dehalogenation is a chemical reaction that involves the removal of a halogen atom (in this case, bromine) from a molecule and its replacement with a hydrogen atom.[1][8] This is a significant issue in syntheses utilizing this compound as a building block, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions, because it leads to the formation of an undesired byproduct (4-morpholinoaniline).[1][9] This reduces the overall yield of your target molecule and introduces a structurally similar impurity that can be challenging to separate.

Q2: What are the most common causes of dehalogenation in my reactions?

A: In the context of palladium-catalyzed cross-coupling reactions, the most common cause is the formation of palladium-hydride (Pd-H) species.[1][2] These can arise from several sources:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.[1]

  • Solvents: Protic solvents like alcohols can act as hydride sources.[2][4] Polar aprotic solvents like DMF can also sometimes contribute to the problem.[1]

  • Reagents: Trace amounts of water in your reagents or solvents can lead to the formation of Pd-H. The purity of all reaction components is crucial.[1][2]

  • Ligands: In some cases, the phosphine ligands themselves can be a source of hydride.[1]

Q3: Is this compound particularly susceptible to dehalogenation?

A: While all aryl bromides can undergo dehalogenation, the electronic properties of this compound, specifically the presence of the electron-donating amino and morpholino groups, can influence its reactivity.[5][6][7] Electron-donating groups increase the electron density of the aromatic ring, which can affect the rates of the desired catalytic cycle steps versus the undesired dehalogenation pathway. While electron-deficient aryl halides are often cited as being more susceptible, the specific reaction conditions are the most critical factor.[2][4]

Q4: Can light cause dehalogenation of my compound?

A: Yes, photochemical dehalogenation of aryl halides can occur under certain conditions, often involving a radical chain reaction.[10] While less common in standard laboratory settings for cross-coupling reactions, it's a possibility, especially with prolonged exposure to UV light in the presence of a hydrogen donor.[10] It is good practice to protect light-sensitive reactions from direct light.

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant amounts of the dehalogenated byproduct in your reactions with this compound, follow this systematic troubleshooting guide.

Step 1: Evaluate and Optimize Your Catalyst System

The choice of palladium catalyst and ligand is paramount in controlling the selectivity of the reaction.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often effective at promoting the desired bond formation (reductive elimination) over the dehalogenation pathway.[1][4]

    • Recommendation: Try ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).[1]

  • Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can reduce the rate of side reactions. Conversely, for sluggish reactions, a slightly higher loading might be necessary to drive the desired reaction to completion faster than the dehalogenation occurs.

Step 2: Re-evaluate Your Choice of Base

The strength and type of base can dramatically influence the extent of dehalogenation.

  • Weaker Bases: Strong bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation.[1]

    • Recommendation: Switch to a weaker inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][4]

Step 3: Solvent Selection and Purity

The reaction solvent can be a direct source of the hydride that leads to dehalogenation.

  • Aprotic, Non-polar Solvents: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can be problematic.[1][4]

    • Recommendation: Use a non-polar, aprotic solvent like toluene or dioxane.[1][2]

  • Reagent Purity: Ensure that all solvents are anhydrous and properly degassed to remove oxygen, which can affect catalyst stability. Use high-purity reagents to avoid contaminants that could act as hydride sources.[1]

Step 4: Control Reaction Temperature and Time

Dehalogenation can have a different activation energy than the desired cross-coupling reaction.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired product formation.[1][4]

    • Recommendation: Try reducing the reaction temperature (e.g., from 110 °C to 80 °C) and monitor the progress.[1]

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation. Prolonged reaction times can lead to increased byproduct formation.[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid, designed to minimize hydrodehalogenation.[1]

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]

  • In a separate vial, prepare the catalyst system by adding the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Add the catalyst mixture to the reaction vial.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed, anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

ParameterInitial Condition (High Dehalogenation)Optimized Condition (Low Dehalogenation)Rationale
Ligand Less bulky/electron-richXPhos, SPhos, or NHCPromotes desired reductive elimination.[1]
Base NaOtBuK₃PO₄, Cs₂CO₃, K₂CO₃Weaker bases are less likely to promote Pd-H formation.[1][4]
Solvent DMF, AlcoholsToluene, DioxaneAprotic, non-polar solvents are less likely to be hydride sources.[1][4]
Temperature 110 °C80 °CDehalogenation may have a higher activation energy.[1]

Visualizing the Troubleshooting Workflow

Dehalogenation_Troubleshooting Start High Dehalogenation Observed Ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? Start->Ligand Start Optimization Base Step 2: Change the Base - Is it a strong base (e.g., NaOtBu)? Ligand->Base Try XPhos, SPhos, NHCs Solvent Step 3: Change the Solvent - Is it protic or polar aprotic? Base->Solvent Switch to K3PO4, Cs2CO3 Temp Step 4: Lower the Temperature - Can the reaction run cooler? Solvent->Temp Use Toluene, Dioxane Purity Step 5: Check Reagent Purity - Are solvents anhydrous and degassed? Temp->Purity Try 80°C instead of 110°C Success Dehalogenation Minimized Purity->Success Ensure high purity

Caption: A stepwise troubleshooting workflow for minimizing dehalogenation.

The Competing Reaction Pathways

Reaction_Pathways cluster_desired Suzuki Coupling cluster_undesired Dehalogenation Start Ar-Br + Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)(Br)L2 Start->OxAdd Transmetal Transmetalation (with R-B(OH)2) OxAdd->Transmetal PdH Formation of Pd-H (from base, solvent, etc.) OxAdd->PdH DesiredPath Desired Pathway ReductElim Reductive Elimination Transmetal->ReductElim Product Desired Product Ar-R ReductElim->Product UndesiredPath Undesired Pathway Dehalogenation Reductive Elimination (of Ar-H) PdH->Dehalogenation Byproduct Dehalogenated Byproduct Ar-H Dehalogenation->Byproduct

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

By understanding the mechanisms that lead to dehalogenation and systematically applying these troubleshooting strategies, researchers can significantly improve the outcomes of reactions involving this compound.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • ACS Catalysis. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]

  • Wikipedia. (2023). Dehalogenation. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (n.d.). BH amination side products and purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ScienceDirect. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Reddit. (n.d.). Suzuki proto-dehalogenation problem. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved from [Link]

  • PubMed. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (n.d.). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Retrieved from [Link]

  • PubMed. (n.d.). Visible-Light-Initiated Palladium-Catalyzed Cross-coupling by PPh3 Uncaging from an Azobenzene Ruthenium-Arene Complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • YouTube. (2021). EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-morpholinoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloroaniline. Retrieved from [Link]

  • YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromo-4-methylaniline. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-4-morpholinoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific, yet increasingly important, substrate. The unique electronic and steric properties of this compound present a distinct set of challenges that require a nuanced approach to reaction optimization.

This document moves beyond generic advice, offering a deep dive into the mechanistic rationale behind common failures and providing structured, actionable troubleshooting strategies.

Understanding the Challenge: The Substrate Profile

This compound is a challenging substrate for Suzuki coupling for two primary reasons:

  • High Electron Density: The aniline nitrogen and the morpholino oxygen are both powerful electron-donating groups. This enriches the aryl bromide ring with electron density, making the crucial initial step of the catalytic cycle—oxidative addition of the Pd(0) catalyst to the Carbon-Bromine bond—energetically less favorable and often rate-limiting.[1]

  • Potential for Catalyst Inhibition: The presence of two nitrogen atoms (aniline and morpholine) introduces Lewis basic sites that can coordinate to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium complexes, effectively reducing the concentration of the active catalyst.

Our troubleshooting guide is structured to address these core issues systematically.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki reaction with this compound has failed completely (or shows only trace product). Where do I start?

A1: Complete failure typically points to a fundamental issue with one of the core components of the catalytic cycle. The most common culprit for an electron-rich substrate like this is the failure of the oxidative addition step.[1]

Initial Diagnostic Checklist:

  • Catalyst System Incompatibility: Your chosen palladium source and ligand may be unsuitable for this electron-rich system. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2][3][4][5][6] An inappropriate or weak base will stall the reaction.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing can kill the catalyst before the reaction starts, often evidenced by the formation of palladium black.[7][8]

  • Reagent Instability: Boronic acids can degrade, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7][9]

The following workflow provides a logical progression for troubleshooting a complete reaction failure.

Troubleshooting Workflow: The Non-Productive Reaction

G cluster_start Initial Failure: No Product cluster_catalyst Step 1: Evaluate Catalyst System cluster_base Step 2: Re-evaluate Base & Solvent cluster_conditions Step 3: Verify Reaction Conditions cluster_end Start Reaction Failure: Only Starting Material Recovered Catalyst_Check Is the ligand electron-rich and bulky? (e.g., Buchwald-type, NHC) Start->Catalyst_Check Switch_Ligand Action: Switch to a specialized ligand. (e.g., SPhos, XPhos, RuPhos, or PEPPSI-type NHC) Catalyst_Check->Switch_Ligand No Base_Check Is the base strong enough and soluble? (e.g., K₃PO₄, Cs₂CO₃) Catalyst_Check->Base_Check Yes Use_Precatalyst Action: Use a modern Pd(II) precatalyst (e.g., G2, G3, G4 Palladacycles) for reliable Pd(0) generation. Switch_Ligand->Use_Precatalyst Use_Precatalyst->Base_Check Switch_Base Action: Switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Base_Check->Switch_Base No Degas_Check Was the reaction rigorously degassed? (e.g., Freeze-Pump-Thaw or 3x Vacuum/Inert Gas cycles) Base_Check->Degas_Check Yes Solvent_Check Action: Ensure solvent system (e.g., Dioxane/H₂O, 2-MeTHF) solubilizes the base and reagents. Switch_Base->Solvent_Check Solvent_Check->Degas_Check Improve_Degas Action: Implement rigorous degassing. Protect reaction under a positive pressure of Argon/Nitrogen. Degas_Check->Improve_Degas No a_end Re-run Experiment

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Q2: My reaction is sluggish and gives low conversion. How can I improve the yield?

A2: Low conversion with an electron-rich substrate like this compound often indicates that the catalytic cycle is proceeding, but slowly. The bottleneck is likely still the oxidative addition, but other factors could be hampering catalyst turnover.

Key Optimization Strategies:

  • Ligand Selection is Critical: For electron-rich aryl bromides, the ligand must be both electron-donating to facilitate oxidative addition and sterically bulky to promote the final reductive elimination step.[10][11][12][13] Standard phosphine ligands like PPh₃ are inadequate.

    Ligand ClassRecommended LigandsRationale
    Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding biaryl phosphines. Proven to accelerate oxidative addition for challenging substrates.[12][13]
    N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-iPrStrong σ-donors that form very stable palladium complexes, resistant to decomposition at high temperatures.[2]
    Specialized Ligands CataCXium® AA highly effective ligand for couplings involving anilines.[14]
  • Choice of Palladium Precatalyst: Using a modern palladium precatalyst is highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11] Precatalysts (e.g., XPhos Pd G2/G3/G4) generate the active Pd(0) species cleanly and efficiently, avoiding side reactions that can occur with older sources.

  • Base and Solvent Synergy: The choice of base and solvent is interdependent. For difficult couplings, a strong, non-nucleophilic base is preferred.[1]

    • Recommended Bases: Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate boronate formation without introducing strongly nucleophilic species (like hydroxide) that can promote side reactions.[1]

    • Solvent Systems: Ethereal solvents are generally preferred.

      • Dioxane / water (e.g., 10:1): A classic, robust system.

      • 2-MeTHF / water: A greener and often highly effective alternative.[14]

      • Toluene or CPME: For higher temperature reactions.

  • Temperature Optimization: While high temperatures can accelerate the reaction, they can also increase the rate of side reactions like protodeboronation.[7] A typical starting point is 80-100 °C. If the reaction is clean but slow, a modest increase in temperature (e.g., to 110 °C) may be beneficial.

Q3: I'm observing significant side products. What are they and how can I minimize them?

A3: The two most common side products in Suzuki couplings are the result of protodeboronation and homocoupling.

1. Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond.[9] For your reaction, this would result in the formation of aniline (from phenylboronic acid, for example).

  • Cause: Often exacerbated by excess water, high temperatures, and certain bases (especially hydroxides).[1][7] Heteroaryl boronic acids are particularly susceptible.[9]

  • Solutions:

    • Use Anhydrous Conditions: While a small amount of water can be beneficial, switching to a strictly anhydrous system using a base like potassium phosphate (K₃PO₄) in a dry solvent (e.g., dry 2-MeTHF) can suppress this pathway.[1][11]

    • Use Boronic Esters: Pinacol esters (Bpin) of the boronic acid are generally more stable and less prone to protodeboronation.[7]

    • Modify Reaction Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the boronic acid/ester to compensate for some degradation.

2. Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl (e.g., biphenyl from phenylboronic acid).

  • Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[9] Inadequate degassing is a primary cause.

  • Solutions:

    • Rigorous Degassing: As mentioned, this is non-negotiable. Use at least three vacuum/inert gas backfill cycles or a freeze-pump-thaw technique.[1]

    • Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source (like Pd(PPh₃)₄, though not recommended for this substrate) or a precatalyst that cleanly generates Pd(0) minimizes the amount of residual Pd(II) that can drive homocoupling.[11]

    • Bulky Ligands: Sterically hindered ligands, like the recommended Buchwald-type ligands, can disfavor the formation of the intermediates required for homocoupling.[11]

The Suzuki Catalytic Cycle and Common Failure Points

G cluster_failure Common Failure Pathways Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA 1 PdII_RX L₂Pd(II)(Ar)(X) OA->PdII_RX Failure_OA Failure Point: Slow for electron-rich Ar-Br. Requires e⁻-rich, bulky ligand. OA->Failure_OA TM Transmetalation PdII_RX->TM 2 PdII_R1R2 L₂Pd(II)(Ar)(Ar') TM->PdII_R1R2 Failure_TM Failure Point: Requires activated boronate. Ineffective base stalls cycle. TM->Failure_TM Homocoupling Side Reaction: Homocoupling (Ar'-Ar') TM->Homocoupling O₂, Pd(II) RE Reductive Elimination PdII_R1R2->RE 3 RE->Pd0 Product Product (Ar-Ar') RE->Product Protodeboronation Side Reaction: Protodeboronation (Boronic Acid Degradation) ArBr This compound (Ar-X) ArBr->OA BoronicAcid Ar'-B(OH)₂ BoronicAcid->TM BoronicAcid->Protodeboronation H₂O, Heat Base Base (e.g., K₃PO₄) Base->TM

Caption: The Suzuki catalytic cycle with key failure points for this compound.

Experimental Protocol: A Robust Starting Point

This protocol provides a well-vetted set of conditions for the Suzuki coupling of this compound, incorporating best practices for challenging substrates.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • XPhos Pd G3 (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial, magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the boronic acid/ester, finely ground K₃PO₄, XPhos Pd G3, and the additional XPhos ligand.[1] Note: The extra ligand can help stabilize the catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1][8]

  • Solvent Addition: Add anhydrous 2-MeTHF and degassed water (e.g., in a 10:1 ratio) via syringe. The total concentration of the limiting reagent should be around 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature by 10 °C.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This guide provides a comprehensive framework for diagnosing and solving common issues encountered when performing Suzuki couplings with the challenging this compound substrate. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can significantly improve their success rates.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (2023, December 28). Suzuki reaction. Retrieved from [Link]

  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(28), 8847-8850.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Saito, S., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(35), 13245-13251.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. BenchChem.
  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2023, January). Construction of a single-atom palladium catalyst by electronic metal-support interaction and interface confinement effect with remarkable performance in Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Retrieved from [Link]

  • Reddit. (2024, February 7). Suzuki help. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Nucleobase-Functionalized Morpholino Monomers. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the solubility of "3-Bromo-4-morpholinoaniline" in reaction settings. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during synthesis and experimentation. As Senior Application Scientists, we have curated this information to be both technically accurate and grounded in practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its properties based on its structure. It is a substituted aniline, a class of compounds generally characterized by low solubility in water and better solubility in organic solvents.[1][2] The presence of a non-polar bromine atom and a morpholine ring, along with the aniline core, suggests that it will be more soluble in polar aprotic solvents and some polar protic solvents than in non-polar solvents.

Q2: Why is my this compound not dissolving in my reaction solvent?

A2: Several factors can contribute to poor solubility. The primary reason is often a mismatch between the polarity of the solute (this compound) and the solvent.[3] Additionally, low temperatures can decrease solubility for many organic solids.[3][4][5][6] The crystalline structure of the solid can also play a role, as a more stable crystal lattice requires more energy to break apart and dissolve.

Q3: Can I simply heat the mixture to dissolve my compound?

A3: Heating is a common and often effective method to increase the solubility of organic compounds.[3][5][6][7] The increased kinetic energy helps solvent molecules break down the solute's crystal lattice.[3][7] However, you must consider the thermal stability of this compound and other reactants in your mixture. Uncontrolled heating could lead to degradation. A gradual increase in temperature while monitoring for any changes in color or the appearance of byproducts is recommended.

Q4: Are there any "universal" solvents for compounds like this?

A4: Unfortunately, there is no single "universal" solvent. However, for substituted anilines, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often good starting points due to their ability to solvate a wide range of organic molecules.[8]

Q5: How does pH affect the solubility of this compound?

A5: The aniline functional group is basic and can be protonated under acidic conditions to form an anilinium salt.[1] These salts are generally more soluble in polar solvents, including water, than the free base.[1] Therefore, adjusting the pH of your reaction mixture to be more acidic could significantly improve solubility, provided the acidic conditions are compatible with your desired reaction.

Troubleshooting Guide: Enhancing Solubility of this compound

This section provides a systematic approach to addressing solubility issues. We will explore various techniques, explaining the underlying principles and offering actionable protocols.

Issue 1: Compound Appears Insoluble or Forms a Slurry at Room Temperature

This is the most common challenge. The following workflow will guide you through a logical process of solvent selection and optimization.

Caption: A decision-making workflow for systematic solvent selection and solubility optimization.

1. Systematic Solvent Screening:

  • Rationale: The principle of "like dissolves like" is a fundamental concept in chemistry.[3] By screening a range of solvents with varying polarities, you can identify the most suitable one for your compound.

  • Protocol:

    • Place a small, known amount (e.g., 5-10 mg) of this compound into several vials.

    • Add a measured volume (e.g., 0.5 mL) of a different solvent to each vial. Start with the recommended solvents in the table below.

    • Vortex or stir each vial at room temperature for 2-3 minutes.

    • Visually inspect for dissolution. A clear solution indicates good solubility.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh dipole moments and ability to accept hydrogen bonds make them effective for many polar organic molecules.
Polar Protic Ethanol, Isopropanol, n-ButanolCapable of hydrogen bonding, which can be effective for dissolving compounds with similar functional groups like the amine in anilines.
Ethereal Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity and ability to solvate a range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformEffective for many organic compounds but should be used with caution due to potential reactivity and environmental concerns.
Aromatic Toluene, XyleneGenerally less polar, but can be effective, especially at elevated temperatures.

2. Temperature Adjustment:

  • Rationale: For most solid solutes, solubility increases with temperature.[3][5][6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[6]

  • Protocol:

    • Using a solvent in which the compound is partially soluble at room temperature, place the mixture in a flask equipped with a stir bar and a condenser.

    • Gently heat the mixture in increments of 10°C using a water or oil bath.

    • Stir and observe for dissolution at each temperature increment.

    • Note the temperature at which complete dissolution occurs. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of your reactants.

3. Employing a Co-Solvent System:

  • Rationale: A mixture of two or more miscible solvents can have solubilizing properties different from the individual solvents.[9][10][11][12] This technique can fine-tune the polarity of the solvent system to better match the solute.[12]

  • Protocol:

    • Start with a solvent in which this compound has poor solubility.

    • Gradually add a co-solvent in which the compound is highly soluble (e.g., adding DMF to a slurry in toluene).

    • Add the co-solvent dropwise while stirring until the solute dissolves.

    • Note the approximate ratio of solvents required for dissolution.

4. Utilization of Sonication:

  • Rationale: Sonication uses high-frequency sound waves to agitate particles in a sample.[13] This can help break down the crystal lattice and accelerate the dissolution process, especially for kinetically slow dissolutions.[13][14][15][16]

  • Protocol:

    • Prepare a slurry of the compound in the desired solvent.

    • Place the vial or flask in an ultrasonic bath.

    • Sonicate for 5-15 minute intervals, checking for dissolution.

    • Note that sonication can also gently heat the sample.

Issue 2: Compound Dissolves Initially but Precipitates During the Reaction

This often occurs due to a change in the reaction medium's composition or temperature.

  • Troubleshooting Steps:

    • Maintain Temperature: If the reaction is exothermic, the initial heat may aid dissolution, but as it cools, the product may crash out. Consider running the reaction at a constant elevated temperature.

    • Monitor pH Changes: If the reaction produces or consumes an acid or base, the pH of the medium will change, potentially affecting the solubility of your aniline derivative. Buffering the reaction mixture may be a solution.

    • Consider Product Solubility: The product of your reaction may be less soluble than the starting material. In this case, adding a co-solvent during the reaction or running the reaction at a more dilute concentration may be necessary.

Issue 3: Low Reaction Yields Suspected to be Due to Poor Solubility

If your compound is only partially soluble, the reaction rate will be limited by the concentration of the dissolved species.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: A solvent that provides complete dissolution, even if it requires heating, will likely improve reaction rates and yields.

    • Phase-Transfer Catalysis: For reactions involving an ionic reagent and an organic substrate in immiscible phases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed.[17] This can be particularly useful if you need to use a non-polar solvent where your aniline derivative is soluble but your other reagent is not.

    • Increase Stirring/Agitation: In a heterogeneous mixture, ensuring efficient mixing is crucial to maximize the interaction between the dissolved solute and other reactants.

Caption: Key methods for enhancing the solubility of this compound.

Conclusion

Improving the solubility of this compound is a multi-faceted challenge that can be systematically addressed. By understanding the chemical nature of the compound and employing a logical, step-wise approach to solvent selection and optimization, researchers can significantly enhance its dissolution for more efficient and successful reactions. Always prioritize safety and consider the compatibility of any solubility enhancement technique with the specific requirements of your chemical transformation.

References

  • Sonication - Wikipedia. [Link]

  • Aniline - Solubility of Things. [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • How will you increase the solubility of organic compounds in water? - Quora. [Link]

  • Toward overcoming solubility issues in organic chemistry - ScienceDaily. [Link]

  • lech204.pdf - NCERT. [Link]

  • 4-Bromo-3-morpholinoaniline | C10H13BrN2O | CID 39358861 - PubChem - NIH. [Link]

  • Aniline - Wikipedia. [Link]

  • Why does the solubility decrease with some substances when the temperature rises? : r/askscience - Reddit. [Link]

  • Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. - ResearchGate. [Link]

  • Solubility enhancement techniques. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. [Link]

  • I want good solvent system in TLC in aniline and ketone compound? - ResearchGate. [Link]

  • Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water ? | ResearchGate. [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • How to dissolve chemical compound using ultrasonicator? - ResearchGate. [Link]

  • Effect of phase-transfer catalysis on the selectivity of hydrogen peroxide oxidation of aniline | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ultrasonic Dissolving of Solids in Liquids. [Link]

  • synthesis of anilines - YouTube. [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology - TSI Journals. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. [Link]

  • Co-solvent and Complexation Systems - ResearchGate. [Link]

  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google P
  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google P
  • 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem. [Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem. [Link]

  • 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc. [Link]

  • 4-Bromoaniline - Wikipedia. [Link]

  • Solubility of 4-bromo aniline in solvents? : r/chemhelp - Reddit. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Bromo-4-morpholinoaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-4-morpholinoaniline. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this specific substrate. The inherent electronic properties of this compound present unique challenges that require careful consideration in catalyst system selection. This document will navigate these challenges in a practical, question-and-answer format.

Section 1: Core Concepts & General Catalyst Selection (FAQs)

This section addresses the fundamental principles governing catalyst selection for this electron-rich aryl bromide.

Q1: What are the primary challenges associated with using this compound as a substrate in palladium-catalyzed cross-coupling reactions?

The main challenge stems from the molecule's electronic nature. This compound is highly electron-rich due to the combined electron-donating effects of the aniline and morpholino groups. In palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) center.[1] Electron-donating groups on the aromatic ring increase the electron density on the carbon-bromine bond, making it less electrophilic and thus slowing down this crucial oxidative addition step.[2][3]

A secondary challenge is the potential for the nitrogen atoms (both aniline and morpholine) to coordinate to the palladium center, which could potentially inhibit catalytic activity.

Q2: How should I select a palladium source? What are the advantages of using a precatalyst?

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are viable, they require in situ reduction to the active Pd(0) species, a step that can sometimes be inefficient or lead to the formation of inactive palladium black.[4][5]

For challenging substrates like this compound, using modern palladium precatalysts is highly recommended.[6] Precatalysts, such as the Buchwald G3 or G4 palladacycles, are air-stable Pd(II) complexes that are designed for clean, rapid, and quantitative generation of the active, monoligated Pd(0) catalyst under reaction conditions. This ensures a higher concentration of the active catalyst is available from the start, which is crucial for overcoming the slow oxidative addition associated with this substrate.

Q3: What class of ligands is most effective for coupling with this compound?

To counteract the slow oxidative addition, the ligand must be both sterically bulky and highly electron-donating .[2][7]

  • Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition of the electron-rich aryl bromide.

  • Steric bulk facilitates the final reductive elimination step, which is necessary to release the product and regenerate the catalyst.[1]

The most successful ligands for this type of substrate are the biaryl phosphines , often referred to as "Buchwald ligands." Ligands like SPhos, XPhos, and RuPhos are excellent starting points due to their proven efficacy with electron-rich and sterically hindered substrates.[7][8]

Section 2: Reaction-Specific Guidance & Starting Conditions

The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed. The following tables provide robust starting points for common transformations.

Q4: I want to perform a Suzuki-Miyaura coupling. What is a reliable starting catalyst system?

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[9] For this substrate, a strong base and a bulky, electron-rich ligand are critical.

ComponentRecommendationRationale
Pd Source Buchwald Precatalyst (e.g., XPhos Pd G3)Ensures efficient generation of active Pd(0).
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands accelerate oxidative addition and are well-suited for challenging substrates.[7][10]
Base K₃PO₄ or Cs₂CO₃Moderately strong inorganic bases are generally effective and tolerate a wide range of functional groups.[2][4]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1)Biphasic solvent systems are common for Suzuki couplings, and these are standard choices.[7][11]
Temperature 80–110 °CElevated temperatures are often required to drive the sluggish oxidative addition to completion.[3]
Q5: What are the recommended conditions for a Buchwald-Hartwig amination?

The Buchwald-Hartwig amination forms a new C-N bond.[1] This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.

ComponentRecommendationRationale
Pd Source Buchwald Precatalyst (e.g., SPhos Pd G2/G4)Provides a reliable and active catalyst source. The choice of precatalyst generation (G2, G3, G4) can sometimes influence results.
Ligand SPhos, RuPhos, or BrettPhosThese ligands have demonstrated broad utility and high activity in C-N couplings, especially with hindered or electron-rich partners.[8][12]
Base NaOt-Bu or LHMDSA strong base is required for the deprotonation of the amine nucleophile to form the palladium-amido complex.[13]
Solvent Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are standard for this transformation.
Temperature 80–110 °CSimilar to Suzuki coupling, heating is generally necessary.
Q6: How should I approach a Sonogashira coupling with this substrate?

The Sonogashira coupling joins the aryl bromide with a terminal alkyne.[14] This reaction can be sensitive to catalyst choice and reaction conditions.

ComponentRecommendationRationale
Pd Source PdCl₂(PPh₃)₂ or a Buchwald PrecatalystPdCl₂(PPh₃)₂ is a classic choice, but modern precatalysts can offer improved performance and reliability.[14][15]
Cu Co-catalyst CuI (Copper(I) Iodide)In the traditional protocol, CuI is essential for the catalytic cycle. Use a fresh, high-purity source.[14][16]
Ligand PPh₃ (if using PdCl₂(PPh₃)₂) or cataCXium® AFor challenging aryl bromides, more specialized ligands may be needed. Copper-free conditions often rely on bulky, electron-rich phosphine ligands.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)The amine base also often serves as the solvent or co-solvent. It is crucial that the base is anhydrous and freshly distilled.[17]
Solvent THF or DMFAnhydrous, degassed solvents are critical to prevent side reactions like Glaser homocoupling.[17]
Temperature Room Temp to 80 °CThe reactivity of aryl bromides often necessitates heating, unlike more reactive aryl iodides.[14][15]

Section 3: Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This section addresses common problems in a question-and-answer format.

Q7: My reaction shows no conversion, and I'm recovering only my starting material. What should I do?

This is a classic symptom of failed oxidative addition.

  • Potential Cause 1: Inactive Catalyst. Your Pd(0) catalyst may not be forming efficiently, or it may have decomposed.

    • Solution: Switch to a palladium precatalyst (e.g., a Buchwald G3 palladacycle) to ensure reliable generation of the active Pd(0) species. Ensure your reagents and solvent are pure and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4]

  • Potential Cause 2: Insufficiently Active Ligand/Catalyst System. The chosen ligand may not be electron-rich or bulky enough to promote the difficult oxidative addition.

    • Solution: Screen a more electron-rich and sterically demanding biaryl phosphine ligand. For example, if SPhos fails, consider trying RuPhos or other specialized ligands. Increasing the reaction temperature may also be necessary to overcome the activation barrier.[15]

Q8: My reaction is sluggish and gives a low yield, along with a significant amount of debrominated starting material (hydrodehalogenation). What is happening?

Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen.

  • Potential Cause: Catalyst Deactivation Pathway. This can occur through various pathways, sometimes involving the base or trace water. The choice of ligand and base can significantly influence the prevalence of this side reaction.

    • Solution 1 (Ligand Choice): The stability of the L-Pd-Ar complex is key. Using a strongly binding, bulky ligand can sometimes suppress pathways leading to hydrodehalogenation.

    • Solution 2 (Base Choice): The base plays a critical role. For a Suzuki reaction, if you are using a very strong base like an alkoxide, consider switching to a carbonate or phosphate base (e.g., K₃PO₄), which can be less prone to promoting side reactions.[2]

    • Solution 3 (Reagent Purity): Ensure all reagents, particularly the solvent and base, are anhydrous.

Q9: My reaction mixture turned black, and the reaction stalled. What does this indicate?

The formation of a black precipitate is almost always "palladium black," which is finely divided, aggregated, and catalytically inactive Pd(0) metal.[4]

  • Potential Cause: Catalyst Decomposition. This happens when the ligand fails to adequately stabilize the Pd(0) intermediates in the catalytic cycle. This can be exacerbated by high temperatures, impurities in the reagents, or an inappropriate choice of ligand.[4][17]

    • Solution 1: Use a more sterically bulky and strongly coordinating ligand that provides better stabilization for the palladium center. Biaryl phosphine ligands are generally excellent for this.[7]

    • Solution 2: Consider using a lower reaction temperature if possible, although this may not be feasible for this specific substrate.

    • Solution 3: Ensure all glassware is scrupulously clean and reagents are of high purity to avoid catalyst poisons.[4]

Q10: I am observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I minimize this?

Homocoupling is a common side reaction that consumes your coupling partner.

  • For Suzuki-Miyaura Coupling: Boronic acid homocoupling is often promoted by the presence of oxygen.

    • Solution: Ensure your reaction solvent is thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • For Sonogashira Coupling: Alkyne homocoupling is known as the Glaser coupling and is a copper-mediated reaction that is also promoted by oxygen.[14]

    • Solution 1: Rigorous degassing of the solvent and amine base is critical. Running the reaction under a strict inert atmosphere is mandatory.[14]

    • Solution 2: Consider a "copper-free" Sonogashira protocol. These methods often require a different palladium catalyst system (e.g., one with a bulky phosphine ligand) but completely eliminate the primary pathway for this side reaction.[14]

Section 4: Visual Guides & Protocols

Diagrams
Decision Workflow for Ligand Selection

Start Select Cross-Coupling Type Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira Note: Often uses PPh3 with CuI co-catalyst. Consider copper-free with bulky phosphines. Partner Evaluate Coupling Partner Suzuki->Partner Buchwald->Partner Simple Simple / Unhindered (e.g., Phenylboronic acid, primary amine) Partner->Simple Less Demanding Hindered Sterically Hindered (e.g., ortho-substituted aryl, secondary amine) Partner->Hindered More Demanding Ligand1 Start with: XPhos or SPhos Simple->Ligand1 Ligand2 Start with: RuPhos or BrettPhos Hindered->Ligand2 PdSource Use Buchwald G3/G4 Precatalyst Ligand1->PdSource Ligand2->PdSource

Caption: Decision tree for initial ligand selection.

Simplified Suzuki-Miyaura Catalytic Cycle

Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)-Ar(Br)) Pd0->OxAdd + Ar-Br (SLOW STEP!) Trans Transmetalation (L-Pd(II)-Ar(R')) OxAdd->Trans + R'-B(OR)2 + Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar-R' (Product) RedElim->Product center

Caption: Catalytic cycle highlighting the slow oxidative addition step.

Experimental Protocols
General Protocol for a Screening Reaction (Inert Atmosphere)
  • Glassware Preparation: Oven-dry a screw-cap vial equipped with a magnetic stir bar overnight. Allow it to cool to room temperature in a desiccator.

  • Reagent Addition (Solids): In the vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (1–5 mol%), and any additional solid ligand (if not using a precatalyst).

  • Atmosphere Inerting: Cap the vial with a septum-containing cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Through the septum, add the anhydrous, degassed solvent via syringe.

  • Heating and Monitoring: Place the vial in a preheated heating block or oil bath set to the desired temperature. Stir the reaction and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 119(26), 6054–6058. [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

  • Kinetic studies on the palladium-catalyzed amination of aryl bromides and triflates. Semantic Scholar. [Link]

  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568–1569. [Link]

  • Park, N. H., Vinogradova, E. V., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. [Link]

  • Hansen, E. C., & Weix, D. J. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 9(1), 199–204. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

  • New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ResearchGate. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1839–1854. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Cross-Coupling Reactions. SlideShare. [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. [Link]

  • What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. National Institutes of Health. [Link]

Sources

managing reaction temperature for "3-Bromo-4-morpholinoaniline"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature for Optimal Synthesis

Welcome to the Technical Support Center for "3-Bromo-4-morpholinoaniline." This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this synthesis.

The synthesis of this compound, a key intermediate in various research and development applications, typically proceeds through a two-step process:

  • Nucleophilic Aromatic Substitution (SNA r): The reaction of a di-halogenated or nitro-activated bromobenzene with morpholine.

  • Reduction: The conversion of a nitro group to an amine, if a nitro-substituted starting material is used.

Precise temperature control at each stage is paramount to ensure high yield, purity, and safety. This guide is structured to address common challenges you may encounter during these steps.

Part 1: FAQs on Temperature Management

This section addresses common questions regarding temperature control during the synthesis of this compound.

Q1: What is the optimal temperature range for the nucleophilic aromatic substitution (SNAr) reaction with morpholine?

A1: The optimal temperature for the SNAr reaction is highly dependent on the starting material.

  • Highly Activated Substrates: If you are using a starting material with a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group (e.g., 3,4-dibromonitrobenzene), the reaction can often proceed at a lower temperature, typically in the range of 80-120°C .

  • Less Activated Substrates: For less activated substrates, higher temperatures, sometimes up to 180-210°C , may be necessary to achieve a reasonable reaction rate.[1] However, such high temperatures increase the risk of side reactions and decomposition. It is crucial to monitor the reaction progress closely when operating at these elevated temperatures.

Q2: I'm observing a dark-colored reaction mixture and low yield during the SNAr step. What is the likely cause related to temperature?

A2: A dark reaction mixture, often indicative of charring or decomposition, is a common consequence of excessive temperatures during the synthesis of morpholine derivatives.[1] Brominated aromatic compounds can also be susceptible to thermal decomposition, which may produce colored impurities.[2][3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reduce the temperature by 10-15°C and monitor for improvement in color and yield.

  • Gradual Heating: Instead of heating the reaction mixture to the target temperature rapidly, implement a gradual heating ramp to allow for better control.

  • Use of a Refluxing Solvent: Employing a solvent with a boiling point in the desired temperature range can provide a consistent and controlled reaction temperature.

Q3: My reduction of the nitro group to an amine is sluggish or incomplete. Should I increase the temperature?

A3: While a slight increase in temperature can sometimes improve the rate of a sluggish reduction, it should be done with caution.

  • Catalytic Hydrogenation: For reductions using catalysts like Palladium on carbon (Pd/C) with a hydrogen source, reactions are often run at or slightly above room temperature (20-50°C).[4] Excessive heat can lead to catalyst deactivation or promote side reactions.

  • Metal/Acid Reductions: When using methods like iron in the presence of an acid (e.g., Fe/NH4Cl), the reaction is often exothermic. The initial temperature should be controlled, and then the reaction may be gently heated to reflux (e.g., 70°C) to ensure completion.[5]

Before significantly increasing the temperature, ensure your catalyst is active and that all reagents are of sufficient purity.

Part 2: Troubleshooting Guide for Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound where temperature is a key factor.

Issue 1: Formation of Side Products in the SNAr Reaction
Observed Side Product Potential Cause (Temperature-Related) Proposed Solution
Di-substituted Product (Bis-morpholino compound) High reaction temperatures can sometimes lead to the substitution of the bromine atom in addition to the intended leaving group, especially with prolonged reaction times.Lower the reaction temperature and monitor the reaction progress more frequently to stop it once the desired product is formed.
Debrominated Product At elevated temperatures, and in the presence of certain catalysts or bases, hydrodebromination can occur.Reduce the reaction temperature and consider using a milder base if applicable.
Polymeric or Tar-like Substances Excessive heat can cause decomposition of the starting materials, reagents, or the desired product.[1]Maintain the reaction temperature within the recommended range. Ensure even heating with good stirring to avoid localized "hot spots."
Issue 2: Incomplete Reaction or Low Yield
Symptom Potential Cause (Temperature-Related) Proposed Solution
Low conversion of starting material in SNAr The reaction temperature is too low to overcome the activation energy of the reaction.[1]Gradually increase the temperature in 10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).
Incomplete reduction of the nitro group Insufficient temperature for the chosen reduction method.For catalytic hydrogenations, ensure the reaction is at least at room temperature. For metal/acid reductions, gentle heating to reflux may be required after the initial exothermic phase.[5]

Part 3: Experimental Protocols and Visualizations

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting the critical temperature control points.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A Starting Material (e.g., 3,4-Dibromonitrobenzene) D Controlled Heating (80-120°C for activated substrates) A->D B Morpholine B->D C Reaction Setup (Solvent, Base) C->D E Reaction Monitoring (TLC/GC) D->E Maintain Stable T F Work-up and Isolation of 4-(2-Bromo-4-nitrophenyl)morpholine E->F G 4-(2-Bromo-4-nitrophenyl)morpholine F->G J Temperature Control (e.g., Gentle Reflux ~70°C) G->J H Reducing Agent (e.g., Fe/NH4Cl or Pd/C, H2) H->J I Reaction Setup (Solvent) I->J K Reaction Monitoring (TLC/GC) J->K Avoid Overheating L Work-up and Purification K->L M Final Product: This compound L->M G cluster_outcomes Potential Outcomes Temp Reaction Temperature Optimal Desired Product (High Yield & Purity) Temp->Optimal Optimal Range TooLow Incomplete Reaction (Low Yield) Temp->TooLow Too Low TooHigh Decomposition & Side Products (Low Purity) Temp->TooHigh Too High

Caption: The impact of reaction temperature on synthesis outcomes.

References

  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates - ResearchGate. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. Available at: [Link]

  • Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions - Scribd. Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone - ResearchGate. Available at: [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin - AWS. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure. Available at: [Link]

  • Scope of the meta-bromoaniline synthesis. [a] Reactions were performed... - ResearchGate. Available at: [Link]

  • Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media - PMC - NIH. Available at: [Link]

  • Mechanism for the synthesis of bromo aniline and phenol using NBSac–H3PW12O40 - ResearchGate. Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

  • Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material - ResearchGate. Available at: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - MDPI. Available at: [Link]

  • Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline--a third order non linear optical material - PubMed. Available at: [Link]

  • Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed. Available at: [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Identification of Impurities in 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in samples of 3-Bromo-4-morpholinoaniline. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols to ensure the quality and integrity of your experimental results.

Introduction: The Synthetic Landscape of this compound and Its Impurity Profile

This compound is a key building block in medicinal chemistry and pharmaceutical development. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the validity of biological data. Impurities can arise from various stages, including the synthesis, purification, and storage of the compound.

A plausible and common synthetic route to this compound involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. This pathway typically starts with a di-halogenated nitrobenzene, such as 1-bromo-2-fluoro-4-nitrobenzene, which reacts with morpholine to form 4-(2-bromo-4-nitrophenyl)morpholine. The nitro group of this intermediate is then reduced to an amine to yield the final product. Understanding this synthetic pathway is crucial as it informs the likely identity of process-related impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of your this compound samples.

Issue 1: An unexpected peak is observed in the HPLC chromatogram with a similar retention time to the main peak.

Question: My HPLC analysis shows a small, poorly resolved peak eluting very close to the main peak of this compound. What could this be, and how can I confirm its identity?

Answer: This is a common issue and often points to the presence of a positional isomer. Given the likely synthetic route, a probable isomeric impurity is 2-Bromo-4-morpholinoaniline . This can form if the starting material contains isomeric impurities or if the regioselectivity of the SNAr reaction is not perfectly controlled.

Causality Explained: The amino group of aniline is a strong ortho-, para-director in electrophilic aromatic substitution.[1] During the synthesis of precursors, bromination of a substituted aniline can lead to a mixture of isomers.[2]

Troubleshooting Protocol:

  • HPLC Method Optimization:

    • Goal: To improve the resolution between the main peak and the impurity.

    • Action:

      • Decrease the gradient slope of your mobile phase. A shallower gradient provides more time for the components to interact with the stationary phase, often improving resolution.

      • Experiment with a different stationary phase. If you are using a standard C18 column, consider a phenyl-hexyl or a biphenyl phase, which can offer different selectivity for aromatic compounds.

      • Adjust the mobile phase pH. The ionization state of the aniline can affect its retention, and a slight change in pH can alter the selectivity between isomers.

  • LC-MS Analysis:

    • Goal: To confirm if the impurity is an isomer.

    • Action:

      • Perform an LC-MS analysis. The mass spectrum of the impurity peak should show the same mass-to-charge ratio (m/z) as the main peak for this compound.

      • Examine the isotopic pattern. The presence of a bromine atom will give a characteristic M and M+2 isotopic pattern with approximately equal intensity.[3]

  • NMR Spectroscopy:

    • Goal: To definitively identify the structure of the isomer.

    • Action:

      • If the impurity can be isolated by preparative HPLC, acquire a 1H NMR spectrum. The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification. For example, the coupling constants between the aromatic protons will differ based on their relative positions (ortho, meta, para).

Issue 2: My sample has a slight yellow to brown discoloration, and I see several small, early-eluting peaks in my HPLC chromatogram.

Question: My batch of this compound, which was initially off-white, has developed a colored tint. The HPLC analysis shows new, more polar impurities. What is happening?

Answer: This suggests the presence of degradation products. Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. The morpholine ring can also undergo degradation.

Causality Explained: The amino group in anilines can be oxidized to form colored nitroso and nitro compounds, as well as polymeric materials. The morpholine moiety, while generally stable, can degrade under harsh conditions, potentially leading to ring-opening byproducts.[4] Studies on morpholine biodegradation show pathways that can lead to the formation of more polar compounds like glycolic acid derivatives.[5]

Troubleshooting Protocol:

  • Forced Degradation Study:

    • Goal: To confirm the identity of the degradation products.

    • Action:

      • Subject a pure sample of this compound to stress conditions (e.g., exposure to acid, base, peroxide, heat, and light) as per ICH guidelines.[6]

      • Analyze the stressed samples by HPLC and LC-MS. Compare the retention times and mass spectra of the peaks in your discolored sample to those generated in the forced degradation study. This can help confirm that the impurities are indeed degradation products.

  • Proper Storage and Handling:

    • Goal: To prevent further degradation.

    • Action:

      • Store the material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

      • Keep the sample refrigerated or frozen and protected from light.

Issue 3: I have a significant peak in my GC-MS analysis that does not correspond to the product.

Question: My GC-MS analysis of a this compound sample shows a major impurity. What are the likely culprits?

Answer: Besides isomers and degradation products, the most probable impurities are unreacted starting materials or intermediates from the synthesis.

Causality Explained: Incomplete reactions are a common source of impurities.[7] Based on the likely synthesis, key starting materials and the intermediate would be:

  • 1-Bromo-2-fluoro-4-nitrobenzene (Starting Material)

  • Morpholine (Starting Material)

  • 4-(2-Bromo-4-nitrophenyl)morpholine (Intermediate)

Troubleshooting Protocol:

  • Mass Spectral Analysis:

    • Goal: To identify the impurity by its mass spectrum.

    • Action:

      • Compare the mass spectrum of the unknown peak to the known spectra of the potential starting materials and the intermediate. Commercial libraries and databases can be a valuable resource.

      • Analyze the fragmentation pattern to deduce the structure of the impurity.

  • Reference Standard Injection:

    • Goal: To confirm the identity of the impurity by retention time.

    • Action:

      • If available, inject authentic samples of the suspected starting materials and the intermediate into the GC-MS under the same conditions. A match in retention time and mass spectrum provides strong evidence for the impurity's identity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity assessment of this compound?

A1: The most widely used techniques are High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities, especially when they can be isolated.

Q2: How can I choose between HPLC and GC-MS for my analysis?

A2: The choice depends on the properties of the analyte and the information required.

  • HPLC is well-suited for non-volatile and thermally sensitive compounds like this compound and its potential non-volatile impurities and degradation products. It provides excellent quantitative data.

  • GC-MS is ideal for identifying volatile or semi-volatile impurities, such as residual starting materials (e.g., morpholine) or solvents. It provides structural information from the mass spectrum, which is a powerful tool for identification.

Q3: Can I use NMR to determine the purity of my sample without chromatography?

A3: Yes, Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals of the compound against a certified internal standard of known purity and concentration. However, this method may not be able to identify and quantify low-level impurities, and signal overlap can be a challenge. It is often used as a complementary technique to chromatography.

Q4: My mass spectrometry results show a peak with a mass corresponding to a di-brominated product. Is this a common impurity?

A4: Yes, the presence of a di-brominated species is a plausible impurity. This can occur if the starting material for the bromination step undergoes over-bromination, or if there is a di-brominated impurity in the starting materials. LC-MS analysis showing an isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) would support this identification.[3]

Data Presentation

Table 1: Summary of Potential Impurities and Their Characteristics

Impurity NameProbable OriginMolar Mass ( g/mol )Analytical Notes
2-Bromo-4-morpholinoanilineIsomerization257.13Same m/z as the product; separable by optimized HPLC.
1-Bromo-2-fluoro-4-nitrobenzeneStarting Material220.00Volatile; detectable by GC-MS.
MorpholineStarting Material87.12Highly volatile; best detected by headspace GC-MS.
4-(2-Bromo-4-nitrophenyl)morpholineIntermediate287.12Less volatile than starting materials; detectable by HPLC and GC-MS.
Di-bromo-4-morpholinoanilineOver-bromination336.03Distinct m/z and isotopic pattern in MS.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Determination
  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions: Use the parameters outlined in Table 2.

  • Analysis: Inject equal volumes of the standard and sample solutions. Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength. For more accurate quantification, a relative response factor for each impurity should be determined.

Protocol 2: GC-MS Analysis for Volatile Impurity Identification
  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

  • Analysis: Inject the sample and identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Diagram 1: Logical Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_Initial_Analysis Initial Analysis cluster_Troubleshooting Troubleshooting cluster_Identification Identification Strategy Start Sample of this compound HPLC_Analysis HPLC-UV Analysis Start->HPLC_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check Unknown_Peak Unknown Peak Detected Purity_Check->Unknown_Peak No End Analysis Complete Purity_Check->End Yes LC_MS LC-MS Analysis (Is it an isomer?) Unknown_Peak->LC_MS GC_MS GC-MS Analysis (Is it a volatile SM/Intermediate?) Unknown_Peak->GC_MS NMR Isolate and run NMR (Definitive Structure) LC_MS->NMR

Caption: A logical workflow for the identification of impurities in this compound samples.

Diagram 2: Potential Impurity Sources in Synthesis

Synthesis_Impurities SM1 1-Bromo-2-fluoro- 4-nitrobenzene Intermediate 4-(2-Bromo-4-nitrophenyl)morpholine SM1->Intermediate S_NAr Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 Morpholine SM2->Intermediate S_NAr Impurity2 Unreacted SM2 SM2->Impurity2 Incomplete Reaction Product This compound Intermediate->Product Reduction Impurity3 Unreacted Intermediate Intermediate->Impurity3 Incomplete Reaction Impurity4 Isomeric Product Intermediate->Impurity4 Isomeric SM Impurity5 Di-brominated Product Product->Impurity5 Over-bromination

Caption: Potential sources of impurities in the synthesis of this compound.

References

  • Vázquez, S. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Synthesis, 48(05), 783-788.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564–2575.
  • Liskon. (2024). Detection methods for p-bromoaniline. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Reddy, G. S. (2018).
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1144–1150.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • LookChem. (n.d.). Synthesis of 3-Bromo-4-aminotoluene. Retrieved from [Link]

  • Cichecka, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6296.
  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the substituted anilines. Retrieved from [Link]

  • ResearchGate. (2017). Preparation of p-Bromoaniline. Retrieved from [Link]

  • Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved from [Link]

  • SEEJPH. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. Retrieved from [Link]

  • PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the successful work-up and purification of reactions involving 3-Bromo-4-morpholinoaniline. This guide is structured in a comprehensive question-and-answer format to directly address the common challenges and specific issues you may encounter during your experimental work. Our aim is to equip you with the scientific rationale behind each procedural step, enabling you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Foundational Work-up Procedures: Quenching and Extraction

This initial phase of the work-up is critical for neutralizing the reaction mixture and performing the initial separation of your product from salts and highly polar impurities.

Q1: What is the appropriate first step for quenching a reaction containing this compound?

A1: The initial quenching step should be tailored to the specific reagents used in your reaction. For many common reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), the reaction mixture is cooled to room temperature and then diluted with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Following this, an aqueous solution is added to partition the salts and polar byproducts. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good first choice for quenching organometallic reactions.[1]

Q2: My this compound product seems to have some solubility in the aqueous layer during extraction. How can I minimize this loss?

A2: The morpholine and aniline moieties in your compound impart a degree of basicity and polarity, which can lead to some aqueous solubility, especially under acidic conditions where the aniline can be protonated. To minimize loss:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic, typically with a pH between 8 and 10. You can achieve this by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will ensure your aniline is in its free base form and less soluble in water.

  • Salting Out: Washing the organic layer with brine (a saturated aqueous solution of NaCl) will decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.[2]

  • Back-Extraction: After the initial separation, you can re-extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate) one or two more times to recover any dissolved product.

Q3: I've performed an acidic wash to remove a more basic impurity. How do I ensure I don't lose my this compound product?

A3: While an acidic wash (e.g., with dilute HCl) is effective for removing highly basic impurities, it will also protonate your this compound, moving it into the aqueous layer. If you need to perform an acidic wash, you must then re-basify the acidic aqueous layer to a pH > 8 with a base like NaOH or NaHCO₃ to precipitate your product or allow for its re-extraction into an organic solvent.

Section 2: Purification Strategies: Getting to a Pure Product

Once you have your crude product in an organic solvent, the next step is to isolate it from the remaining impurities.

Q4: What are the best practices for monitoring my purification by Thin Layer Chromatography (TLC)?

A4: Effective TLC is crucial for both monitoring the reaction and guiding purification.

  • Solvent System Selection: Start by screening solvent systems. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] A good solvent system will give your product an Rf value of approximately 0.3-0.4.[3]

  • Visualization: this compound is UV active due to the aromatic ring, so it should be visible under a UV lamp at 254 nm.[3] For compounds that are not UV active or for better visualization, you can use a potassium permanganate (KMnO₄) stain, which is a good general stain for organic compounds, or a ninhydrin stain, which is specific for primary and secondary amines.[5]

  • Co-spotting: Always run a "co-spot" lane on your TLC plate where you spot both your starting material and your reaction mixture in the same lane. This will help you definitively determine if the starting material is consumed, especially if the Rf values of the starting material and product are close.[3][6]

Recommended TLC Solvent Systems for Aromatic Amines Typical Rf Range for Mono-amines Notes
70:30 Hexanes:Ethyl Acetate0.2 - 0.5A good starting point for many aromatic amines.
90:10 Dichloromethane:Methanol0.3 - 0.6Useful for more polar amines.
100% Ethyl AcetateVariesCan be used for baseline or highly polar compounds.
95:5 Toluene:Acetone0.2 - 0.4An alternative non-halogenated solvent system.

Q5: What are the key considerations for purifying this compound and its derivatives by column chromatography?

A5: Column chromatography is a powerful purification technique for this class of compounds.

  • Solvent System: The solvent system you identified as optimal for TLC is the best starting point for your column.

  • Slurry vs. Dry Loading: For best results, dissolve your crude product in a minimal amount of a suitable solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry powder can be loaded onto the top of your column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution ("wet loading").

  • Gradient Elution: If you have multiple byproducts with varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better separation than an isocratic elution (using a single solvent mixture).

Section 3: Troubleshooting Common Issues

Even with a well-designed procedure, unexpected issues can arise. This section addresses some of the most common problems encountered.

Q6: My final product is a dark brown or black oil/solid. What is the cause and how can I fix it?

A6: Dark coloration in aniline-containing products is a frequent issue, often due to the formation of oxidized impurities.[7] The aniline moiety is susceptible to air oxidation, which can be accelerated by heat and light.

  • Prevention During Reaction: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[7]

  • Purification Solution: To decolorize your product, you can try the following:

    • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter the mixture through a pad of Celite®. The activated carbon will adsorb many of the colored impurities.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be very effective at removing colored impurities.

    • Column Chromatography: A carefully run column can also separate the colored impurities from your desired product.

Q7: My work-up has resulted in a persistent emulsion. How can I break it?

A7: Emulsions are common when working with basic compounds like anilines. To break an emulsion:

  • Add Brine: Adding a saturated solution of NaCl can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

  • Change the Solvent: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using DCM) can sometimes disrupt the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes help to break up the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel sit for an extended period can allow the layers to separate.

Q8: I am performing a Suzuki or Buchwald-Hartwig coupling with this compound and I'm seeing low conversion and/or side products. What are some common pitfalls?

A8: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive.

  • Incomplete Reaction:

    • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Ensure you have properly degassed your solvents and maintained an inert atmosphere.[8]

    • Poor Reagent Quality: Water can lead to side reactions like protodeboronation in Suzuki couplings. Ensure your reagents and solvents are anhydrous.[8]

  • Side Product Formation:

    • Homocoupling: The formation of a biphenyl from your boronic acid in a Suzuki reaction is a common side product, often exacerbated by the presence of oxygen.[8]

    • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen. This can be a side reaction in both Suzuki and Buchwald-Hartwig reactions.

Troubleshooting Workflow for a Failed Suzuki Coupling

G cluster_sm_present SM Remaining cluster_sm_gone SM Consumed start Low or No Product by TLC/LC-MS check_sm Is Starting Material (SM) Consumed? start->check_sm catalyst_issue Potential Catalyst Issue check_sm->catalyst_issue No byproducts Byproducts Observed? check_sm->byproducts Yes reagent_issue Reagent/Condition Issue sol_catalyst1 Use fresh Pd catalyst and ligand catalyst_issue->sol_catalyst1 Solutions sol_catalyst2 Ensure rigorous inert atmosphere (degas solvents) catalyst_issue->sol_catalyst2 Solutions sol_reagent1 Use anhydrous base and solvents reagent_issue->sol_reagent1 Solutions sol_reagent2 Increase reaction temperature or time reagent_issue->sol_reagent2 Solutions homocoupling Homocoupling of Boronic Acid byproducts->homocoupling dehalogenation Dehalogenation of Aryl Bromide byproducts->dehalogenation degradation Product Degradation (dark color) byproducts->degradation sol_homo Strictly exclude O₂ homocoupling->sol_homo Solution sol_dehal Screen different ligands/bases dehalogenation->sol_dehal Solution sol_deg Lower reaction temperature degradation->sol_deg Solution

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Section 4: Experimental Protocols

The following is a generalized protocol for a common reaction type, which should be optimized for your specific substrate and scale.

General Work-up Protocol for a Suzuki Coupling Reaction

This protocol is a general guideline for the work-up of a Suzuki coupling reaction to synthesize a biaryl compound from this compound.

Materials:

  • Reaction mixture from Suzuki coupling

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (optional)

Procedure:

  • Cooling and Dilution:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (typically 3-5 times the volume of the reaction solvent).

  • Aqueous Wash:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer with deionized water. If a palladium black precipitate is present, you may need to filter the entire biphasic mixture through a pad of Celite® to remove it.

    • Separate the layers.

  • Brine Wash:

    • Wash the organic layer with brine to remove residual water and inorganic salts.

    • Separate the layers.

  • Drying:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Stir for 10-15 minutes.

  • Filtration and Concentration:

    • Filter off the drying agent.

    • Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) as determined by TLC analysis.

References

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Reddit. (2022). How do I monitor this reaction and do column chromatography on the product?[Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloroaniline. [Link]

  • PubChem. (n.d.). 3-Bromo-4-iodoaniline. [Link]

Sources

storage and stability issues of "3-Bromo-4-morpholinoaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-4-morpholinoaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the use of this compound, offering potential causes and actionable solutions.

Issue 1: The solid material has changed color, appearing darker (e.g., brown, purple, or black) than the initial off-white or light tan powder.

Probable Cause:

Discoloration is a common indicator of chemical degradation. For anilines, this is often due to oxidation. The aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This process can form highly colored polymeric impurities.

Investigative Workflow:

G cluster_0 Troubleshooting: Discoloration A Observe Color Change (e.g., darkening, purple/brown tint) B Review Storage Conditions: - Exposed to Air/Light? - Improper Temperature? A->B C Assess Purity: Run TLC, HPLC, or LC-MS B->C If storage was improper D Significant Impurity Peaks Detected? C->D E Consider Purification (e.g., Recrystallization, Column Chromatography) D->E Yes G Implement Correct Storage: Inert Atmosphere (Argon/Nitrogen) Amber Vial, 2-8°C D->G No (minor change) F Decision: Use Purified Material or Procure New Stock E->F F->G

Caption: Workflow for addressing discoloration of this compound.

Recommended Actions:

  • Purity Assessment: Before use, assess the purity of the discolored material. A simple Thin Layer Chromatography (TLC) can give a quick indication of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1][2] Compare the chromatogram to that of a fresh or reference sample if available.

  • Purification: If minor colored impurities are detected, purification by recrystallization or column chromatography may be possible. However, this may not be feasible for highly degraded material.

  • Procurement and Prevention: For critical applications, it is strongly advised to use a fresh batch of the compound. To prevent future degradation, always store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-protected container (amber vial), and at the recommended temperature.[3]

Issue 2: Inconsistent results or lower than expected yield in a reaction.

Probable Cause:

Reduced purity of this compound due to degradation can lead to inconsistent reaction outcomes. The presence of impurities means the actual molar quantity of the starting material is lower than calculated, and these impurities may interfere with the reaction.

Recommended Actions:

  • Confirm Purity: Use an analytical technique like quantitative NMR (qNMR) or HPLC with a reference standard to determine the exact purity of your material.[2][4] Adjust the amount of starting material based on the purity value.

  • Check for Incompatibilities: Review your reaction conditions. This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Ensure that your reagents and solvents are compatible.

  • Solvent Purity: Ensure that the solvents used are dry and free of impurities, as contaminants in the solvent can also affect reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

For long-term storage, it is recommended to keep the compound at 2-8°C in a dry environment.[6] The material should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3] It is also light-sensitive, so it should be kept in a tightly sealed, amber-colored vial or a container protected from light.[3]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation processes.[6]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aniline group.[3]
Light Protect from light (Amber Vial)Prevents photolytic degradation.[3]
Container Tightly sealedPrevents exposure to moisture and air.[5][7][8]

Q2: Is this compound soluble in common organic solvents?

Q3: What are the primary safety precautions when handling this compound?

It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][11] Avoid breathing the dust and prevent contact with skin and eyes.[5][8]

Q4: How can I tell if my this compound has degraded?

The most apparent sign of degradation is a change in color from a light powder to a darker, often brownish or purplish, solid.[9] You may also observe a change in melting point. For a definitive assessment, analytical methods such as HPLC or LC-MS can be used to detect the presence of impurity peaks that are not present in a fresh sample.[1]

Q5: What are the likely degradation pathways for this molecule?

While specific studies on this compound are limited, degradation is likely to occur via two main pathways based on its chemical structure:

  • Oxidation of the Aniline Group: The primary amine is susceptible to oxidation by atmospheric oxygen, a process that can be catalyzed by light and trace metals. This can lead to the formation of nitroso, nitro, and eventually complex polymeric species, which are often highly colored.

  • Morpholine Ring Cleavage: Although the morpholine ring is generally stable, under certain conditions, such as in the presence of specific enzymes or harsh chemical environments, the C-N or C-O bonds within the ring can cleave.[12][13]

G cluster_1 Potential Degradation Pathways A This compound B Oxidation (Air, Light) A->B C Ring Opening A->C D Colored Impurities (Nitroso, Nitro, Polymeric Species) B->D E Degraded Products C->E

Caption: Potential degradation pathways for this compound.

References

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-4-methylaniline. Retrieved from [Link]

  • Kumar, V., Kapur, S., & Vulichi, S. (2018). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Journal of Microbiology, Biotechnology and Food Sciences, 8(1), 33-37.
  • PubChem. (n.d.). 4-Bromo-3-morpholinoaniline. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
  • Hongsawat, P., & Vangnai, A. S. (2011). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. Journal of Applied Microbiology, 111(4), 843-853.
  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-iodoaniline. Retrieved from [Link]

Sources

Technical Support Center: Strategic Avoidance of Dimer Formation in 3-Bromo-4-morpholinoaniline Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for managing and avoiding dimer formation in cross-coupling reactions involving 3-Bromo-4-morpholinoaniline. This guide is structured to offer not just procedural steps, but a deep dive into the mechanistic reasoning behind protocol choices, empowering you to optimize your synthetic routes effectively.

Introduction: The Challenge of Homocoupling with an Electron-Rich Substrate

This compound is an electron-rich aryl halide. The presence of both the amino and morpholino groups donates significant electron density into the aromatic ring. While advantageous for certain molecular properties, this electronic enrichment presents a distinct challenge in palladium-catalyzed cross-coupling reactions: a sluggish oxidative addition step.[1][2] This often necessitates more forcing reaction conditions (e.g., higher temperatures, more reactive catalysts), which can inadvertently favor side reactions, most notably the formation of homocoupled dimers.

Dimer formation, or homocoupling, is the undesirable reaction of two molecules of the same starting material to form a symmetrical product.[3] In the context of your work, this could be the dimerization of your boronic acid/ester in a Suzuki-Miyaura coupling or the dimerization of this compound itself. This side reaction consumes valuable starting materials, reduces the yield of your desired product, and complicates purification.[3]

This guide will provide you with the strategic insights and practical protocols to mitigate this common issue.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biphenyl byproduct in my Suzuki-Miyaura reaction. What is the most likely cause?

A1: The most common cause of boronic acid homocoupling is the presence of oxygen in your reaction.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then enters a catalytic cycle that promotes the dimerization of the boronic acid.[2][3] Another potential cause is the use of a Pd(II) precatalyst without efficient in-situ reduction to Pd(0), as the Pd(II) species can directly facilitate homocoupling.[2]

Immediate Actions:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed. Methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial.[1]

  • Inert Atmosphere: Conduct your reaction under a strict inert atmosphere from start to finish. Using a glovebox for reagent preparation is ideal.[1]

  • Catalyst Choice: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst that ensures efficient generation of the active Pd(0) species.[1]

Q2: Can the choice of ligand influence dimer formation in my coupling reaction with this compound?

A2: Absolutely. Ligand selection is critical, especially for electron-rich substrates like this compound. Bulky, electron-rich phosphine ligands are often essential for successful coupling and minimizing side reactions.[4]

Mechanistic Insight: These ligands promote the desired catalytic cycle in two key ways:

  • Accelerate Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating the often rate-limiting oxidative addition of the electron-rich aryl bromide.

  • Promote Reductive Elimination: Their steric bulk encourages the final reductive elimination step to form the desired product, which can outcompete pathways leading to dimer formation.

Recommended Ligands for Electron-Rich Anilines:

  • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings.[5]

  • Bulky trialkylphosphines: P(t-Bu)₃ can also be effective.

Q3: How does the choice of base impact the formation of homocoupling byproducts?

A3: The base is a crucial component that can significantly influence the balance between the desired cross-coupling and undesired homocoupling.[1] An inappropriate base can either be too weak to effectively promote the desired reaction, leading to side reactions under harsh conditions, or too strong, potentially causing degradation of starting materials or the catalyst.

Base Selection Strategy:

  • For Suzuki-Miyaura Coupling: A moderately strong inorganic base is typically preferred. Potassium phosphate (K₃PO₄) is a robust and effective choice for difficult couplings.[1] Cesium carbonate (Cs₂CO₃) can also be very effective, though it is a more expensive option.[1]

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is common, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate should be considered.[4][6]

Q4: I'm still observing dimer formation despite careful degassing and ligand selection. What other parameters can I adjust?

A4: If homocoupling persists, a systematic optimization of other reaction parameters is necessary.

  • Temperature Control: While higher temperatures can accelerate the sluggish oxidative addition, they can also promote catalyst decomposition and side reactions. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid or the amine coupling partner can help maintain a low concentration of the species prone to homocoupling, thus favoring the cross-coupling pathway.

  • Solvent Choice: The solvent system must ensure all components are adequately soluble.[1] For Suzuki couplings, a mixture of an aprotic polar solvent like 1,4-dioxane or THF with a small amount of water is common.[7] For Buchwald-Hartwig aminations, anhydrous toluene or dioxane are frequently used.[4]

Troubleshooting Guide: A Systematic Approach to Eliminating Dimer Formation

This guide provides a structured workflow to diagnose and resolve issues with dimer formation in your coupling reactions.

Issue: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling
Potential Cause Diagnostic Check Recommended Action
Oxygen Contamination Review degassing procedure. Check for leaks in the reaction setup.Rigorously degas all solvents and reagents. Use a Schlenk line or glovebox. Ensure a positive pressure of inert gas.[1][3]
Inefficient Pd(0) Generation Using a Pd(II) precatalyst (e.g., Pd(OAc)₂).Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 precatalyst).[1]
Suboptimal Ligand Using a less bulky or electron-poor ligand (e.g., PPh₃).Screen bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[5]
Inappropriate Base Using a weak base (e.g., Na₂CO₃) that requires high temperatures.Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the reaction at a lower temperature.[1][8]
High Reaction Temperature Running the reaction at >100 °C.Attempt the reaction at a lower temperature (e.g., 80 °C) with a more active catalyst system.
Issue: Dimerization of this compound in Buchwald-Hartwig Amination
Potential Cause Diagnostic Check Recommended Action
Catalyst Decomposition Formation of palladium black.Optimize the palladium-to-ligand ratio. Ensure the chosen ligand effectively stabilizes the catalyst throughout the reaction.
Slow Reductive Elimination The final step of the catalytic cycle is slow, allowing for side reactions.Use a bulkier ligand to sterically promote reductive elimination.[9]
Inappropriate Base Strength Base is too strong, leading to side reactions, or too weak, requiring high temperatures.Screen different bases. While NaOtBu is common, consider K₃PO₄ or Cs₂CO₃ for a milder approach.[4][6]
Solvent Effects Poor solubility of intermediates or catalyst deactivation by the solvent.Screen anhydrous, non-polar solvents like toluene or dioxane.[4]

Visualizing the Problem: Competing Catalytic Cycles

To better understand the challenge, it's helpful to visualize the desired cross-coupling cycle versus the undesired homocoupling pathway.

G cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Ar-Pd(II)(Br)L₂ Pd0->OA Oxidative Addition (3-Bromo-4- morpholinoaniline) Trans Ar-Pd(II)(Ar')L₂ OA->Trans Transmetalation (with Ar'-B(OR)₂) Product Ar-Ar' Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Pd0_homo Pd(0)L₂ PdII_homo Pd(II) Species Pd0_homo->PdII_homo Oxidation (O₂) Trans_homo1 Ar'-Pd(II)(X)L₂ PdII_homo->Trans_homo1 Transmetalation (with Ar'-B(OR)₂) Trans_homo2 Ar'-Pd(II)(Ar')L₂ Trans_homo1->Trans_homo2 Second Transmetalation Dimer Ar'-Ar' (Dimer) Trans_homo2->Dimer Reductive Elimination Dimer->Pd0_homo Pd(0) Formation

Figure 1: Competing Suzuki and Homocoupling Pathways.

Experimental Protocols

The following protocols are generalized starting points adapted from literature for similar electron-rich bromoanilines and should be optimized for your specific substrates.[7][8]

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize homocoupling by using a modern catalyst system and rigorous inert techniques.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Start: Reagent Preparation setup Reaction Setup: Combine solids in Schlenk flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon (3x) setup->inert solvent Solvent Addition: Inject degassed dioxane/water inert->solvent react Reaction: Heat to 80-90 °C with vigorous stirring solvent->react monitor Monitor Progress: TLC / LC-MS react->monitor workup Work-up: Quench, extract, and wash monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify end End: Pure Product purify->end

Figure 2: Experimental Workflow for Suzuki Coupling.
Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol employs a robust catalyst system suitable for C-N bond formation with an electron-rich aryl bromide.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add this compound, the XPhos Pd G3 precatalyst, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.

  • Seal the vial, remove from the glovebox, and add the amine and degassed toluene via syringe under a positive pressure of argon.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. (2024). Suzuki help. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • University of Sheffield. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (n.d.). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. [Link]

  • Mol-Instincts. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. (n.d.). C-N Coupling of Bromoalkynes with Imidazoles and Pyrazoles. [Link]

  • MDPI. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • ResearchGate. (2025). Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

Sources

Navigating the Nuances of Base Selection for 3-Bromo-4-morpholinoaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for "3-Bromo-4-morpholinoaniline." This guide, curated by a Senior Application Scientist, is designed to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile synthetic intermediate. We understand that navigating the reactivity of halogenated anilines can be challenging, and the choice of base is a critical parameter that can significantly influence the outcome of your reactions. This resource moves beyond simple protocols to explain the why behind experimental choices, empowering you to optimize your reactions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with this compound?

A1: The choice of base in reactions involving this compound is paramount for several reasons. Firstly, in many cross-coupling reactions, the base is required to activate one of the coupling partners, such as deprotonating a nucleophile or participating in the catalytic cycle of a palladium-catalyzed reaction. Secondly, the basicity and nature of the base can influence the reaction rate, selectivity, and the formation of byproducts. An inappropriate base can lead to decomposition of the starting material, catalyst deactivation, or undesired side reactions. For instance, a base that is too strong might promote elimination reactions or react with other functional groups in the molecule.

Q2: What are the most common types of reactions where this compound is used, and how does the base's role differ in each?

A2: this compound is a valuable building block, particularly in the synthesis of pharmaceutical compounds and other complex organic molecules. It is frequently employed in various cross-coupling reactions:

  • Buchwald-Hartwig Amination: In this C-N bond-forming reaction, the base is crucial for the deprotonation of the amine coupling partner to form the reactive amide, which then participates in the palladium catalytic cycle. The choice of base can significantly affect the reaction's success, with stronger bases often required for less acidic amines.

  • Suzuki-Miyaura Coupling: For this C-C bond formation, the base activates the boronic acid or ester partner, facilitating the transmetalation step in the catalytic cycle.[1] Inorganic bases like carbonates are commonly used.[2][3]

  • Sonogashira Coupling: In this coupling of aryl halides with terminal alkynes, a base (typically an amine like triethylamine) is used to deprotonate the alkyne, forming a copper acetylide intermediate.

  • Heck Reaction: The base in a Heck reaction is responsible for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. Organic bases like triethylamine are frequently employed.

  • Ullmann Condensation: This copper-catalyzed C-N or C-O bond formation often requires a base to deprotonate the nucleophile (amine or alcohol).[4]

Q3: Can the morpholino group on the aniline ring influence the required reaction conditions?

A3: Yes, the morpholino group, being an electron-donating group, increases the electron density on the aniline ring. This can make the bromine atom slightly less reactive towards oxidative addition in palladium-catalyzed reactions compared to an unsubstituted bromoaniline. However, the aniline nitrogen itself can coordinate to the metal catalyst, potentially influencing the reaction kinetics. The choice of base and ligand system must be optimized to account for these electronic and steric factors.

Troubleshooting Guide

Scenario 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction

Problem: You are attempting a Suzuki or Buchwald-Hartwig reaction with this compound, but you observe little to no formation of the desired product.

Possible Causes & Solutions:

  • Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the nucleophile or facilitate the necessary steps in the catalytic cycle.

    • Solution: Consult a pKa table to select a stronger base. For instance, if you are using a carbonate (e.g., K₂CO₃, pKa of conjugate acid ~10.3), consider switching to a phosphate (e.g., K₃PO₄, pKa of conjugate acid ~12.3) or an alkoxide (e.g., NaOt-Bu, pKa of conjugate acid ~19).[5][6][7][8][9] Be mindful that very strong bases can have compatibility issues with other functional groups.

  • Poor Base Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a slow or stalled reaction.

    • Solution: Consider switching to a more soluble base (e.g., an organic base like DBU) or using a solvent system that can better dissolve the base. In some cases, the addition of a phase-transfer catalyst can be beneficial.

  • Catalyst Deactivation: The base can sometimes interact with the palladium catalyst in a way that deactivates it.

    • Solution: Screen different ligands that can stabilize the catalyst. Bulky, electron-rich phosphine ligands are often effective in preventing catalyst decomposition. Also, ensure your reaction is performed under an inert atmosphere, as oxygen can contribute to catalyst deactivation.

  • Incorrect Base-to-Substrate Stoichiometry: An insufficient amount of base will lead to incomplete reaction.

    • Solution: Typically, 1.5 to 2.5 equivalents of the base are used. Ensure your calculations are correct and that the base is accurately weighed.

Decision-Making Workflow for Low Conversion

low_conversion start Low/No Conversion Observed check_base_strength Is the base strong enough? (Check pKa) start->check_base_strength increase_base_strength Switch to a stronger base (e.g., Carbonate -> Phosphate -> Alkoxide) check_base_strength->increase_base_strength No check_base_solubility Is the base soluble in the solvent? check_base_strength->check_base_solubility Yes increase_base_strength->check_base_solubility change_base_or_solvent Use a more soluble base or a different solvent system check_base_solubility->change_base_or_solvent No check_catalyst Is the catalyst/ligand system optimal? check_base_solubility->check_catalyst Yes change_base_or_solvent->check_catalyst screen_ligands Screen different ligands to stabilize the catalyst check_catalyst->screen_ligands No check_stoichiometry Is the base stoichiometry correct? check_catalyst->check_stoichiometry Yes screen_ligands->check_stoichiometry adjust_stoichiometry Ensure 1.5-2.5 eq. of base are used check_stoichiometry->adjust_stoichiometry No success Reaction Optimized check_stoichiometry->success Yes adjust_stoichiometry->success

Caption: Troubleshooting workflow for low reaction conversion.

Scenario 2: Formation of Significant Byproducts

Problem: Your reaction is proceeding, but you are observing the formation of unwanted byproducts, such as debrominated starting material or products from side reactions.

Possible Causes & Solutions:

  • Base is Too Strong or Sterically Hindered: A very strong or bulky base can promote side reactions like elimination or react with other functional groups on your substrate or coupling partner.

    • Solution: Switch to a milder or less sterically hindered base. For example, if you are using NaOt-Bu, consider trying K₂CO₃ or Cs₂CO₃. The choice of base can be a delicate balance between reactivity and selectivity.

  • Reaction Temperature is Too High: Elevated temperatures can lead to decomposition and byproduct formation.

    • Solution: Try running the reaction at a lower temperature for a longer period. This can often improve the selectivity of the reaction.

  • Presence of Water: In some cases, water can lead to hydrolysis of starting materials or intermediates, or promote protodebromination.

    • Solution: Ensure you are using anhydrous solvents and that your glassware is thoroughly dried. Running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial.

Data at Your Fingertips: Base Selection Guide

The following table provides a summary of commonly used bases in organic synthesis, along with their conjugate acid pKa values to help guide your selection process.

Base NameFormulaTypepKa of Conjugate AcidCommon Applications & Remarks
Sodium tert-butoxideNaOt-BuStrong, Non-nucleophilic~19Buchwald-Hartwig amination. Can be too harsh for sensitive substrates.
Lithium bis(trimethylsilyl)amideLiHMDSStrong, Non-nucleophilic~26Buchwald-Hartwig amination.
Potassium PhosphateK₃PO₄Moderately Strong, Inorganic~12.3Suzuki and other cross-coupling reactions. Good balance of reactivity.
Potassium CarbonateK₂CO₃Moderate, Inorganic~10.3Suzuki, Heck, and other cross-coupling reactions. A common and mild choice.[2][3]
Cesium CarbonateCs₂CO₃Moderate, Inorganic~10.3Often more soluble and effective than K₂CO₃ in some systems.
TriethylamineEt₃N or TEAOrganic Amine~10.8Sonogashira, Heck reactions. Acts as both a base and a scavenger for acidic byproducts.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUStrong, Non-nucleophilic Organic~13.5Can be a good alternative to inorganic bases due to its solubility in organic solvents.

Note: pKa values are approximate and can vary depending on the solvent and temperature.[5][6][7][8][9]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the base, ligand, and solvent may be necessary for your specific boronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil_complex [Ar-Pd(II)L2-X] oxidative_addition->pdiil_complex transmetalation Transmetalation (Base Activated) pdiil_complex->transmetalation pdiil_aryl_complex [Ar-Pd(II)L2-Ar'] transmetalation->pdiil_aryl_complex r_b_oh2 Ar'-B(OH)2 r_b_oh2->transmetalation Ar'B(OH)3- base Base (e.g., K2CO3) base->r_b_oh2 reductive_elimination Reductive Elimination pdiil_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination of this compound

This protocol is a general guideline. The choice of ligand and base is critical and should be optimized for each specific amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), a strong base (e.g., NaOt-Bu, 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

This technical support guide provides a framework for understanding and optimizing reactions involving this compound. Remember that each reaction is unique, and empirical optimization is often necessary to achieve the best results. We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.

References

  • Effect of Alkali Carbonate/Bicarbonate on Citral Hydrogenation over Pd/Carbon Molecular Sieves Catalysts in Aqueous Media. Scientific Research Publishing. Available from: [Link]

  • pKa Values For Organic and Inorganic Bronsted Acids. Scribd. Available from: [Link]

  • Synthesis of Antibiotic Linezolid Analogues. ResearchGate. Available from: [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available from: [Link]

  • pka bases.cdx. Google Docs.
  • Bordwell pKa Table. University of Wisconsin-Madison, Department of Chemistry. Available from: [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). ResearchGate. Available from: [Link]

  • Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. National Institutes of Health. Available from: [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. Available from: [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison, Department of Chemistry. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. Available from: [Link]

  • Process for the preparation of linezolid. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

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Technical Support Center: Characterization of Unexpected Byproducts with "3-Bromo-4-morpholinoaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-morpholinoaniline. This guide is designed to provide in-depth troubleshooting and answers to frequently asked questions regarding the characterization of unexpected byproducts encountered during its use. Our focus is on providing practical, scientifically-grounded advice to help you identify, understand, and mitigate the formation of these impurities.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of this compound

Q1: What are the most common types of unexpected byproducts I might encounter when working with this compound?

A1: Based on the reactivity of the aniline and morpholine moieties, as well as the bromo-substituent, several classes of byproducts can be anticipated. These include:

  • Oxidation Products: The aniline group is susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and azo compounds.[1] This is often indicated by the reaction mixture turning dark brown or black.[2]

  • Dimerization/Oligomerization Products: Aniline derivatives can undergo oxidative coupling to form dimers and oligomers.[3][4] These reactions can be catalyzed by trace metals or acidic conditions.

  • Debromination Products: The carbon-bromine bond can be cleaved under certain reductive conditions, leading to the formation of 4-morpholinoaniline.[5] This is a common issue in reactions involving catalytic hydrogenation or certain metal reagents.[6]

  • Polybromination Products: The electron-donating nature of the amino and morpholino groups strongly activates the aromatic ring, making it susceptible to further bromination if a brominating agent is present.[7][8] This can result in the formation of dibromo- or even tribromo-species.

  • Products from Morpholine Ring Opening/Oxidation: While less common under standard conditions, the morpholine ring can be susceptible to oxidation or cleavage under harsh reaction conditions.[9]

Q2: My reaction mixture is turning a dark color. What does this signify and how can I prevent it?

A2: A dark coloration (brown or black) in reactions involving anilines is a strong indicator of oxidation.[2] The primary amino group is easily oxidized, leading to a complex mixture of colored byproducts such as azoxybenzenes, azobenzenes, and polymeric materials.[1]

Causality and Prevention:

  • Atmospheric Oxygen: Reactions open to the air are more prone to oxidation.

    • Solution: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Oxidizing Reagents/Impurities: The presence of oxidizing agents, even in trace amounts, can initiate these side reactions.

    • Solution: Use purified, degassed solvents and high-purity reagents. Ensure your starting material, this compound, is free from colored impurities.

  • Elevated Temperatures: Higher reaction temperatures can accelerate oxidation.

    • Solution: If the reaction kinetics allow, perform the experiment at a lower temperature.

Q3: I'm observing a product with a mass that is one less than my starting material (loss of HBr). What could this be?

A3: A mass loss corresponding to HBr (80 or 82 Da, depending on the bromine isotope) strongly suggests a debromination reaction has occurred, leading to the formation of 4-morpholinoaniline.

Mechanistic Insight: Debromination can proceed through several pathways:

  • Reductive Dehalogenation: This is common in reactions employing reducing agents like catalytic hydrogenation (e.g., H₂, Pd/C), certain metals (e.g., Zn, Fe), or hydride sources.[5][6]

  • Radical Reactions: Some reaction conditions can generate radical species that can abstract the bromine atom.[5]

Troubleshooting Workflow for Debromination:

G start Unexpected Debromination (M-80/82 Da) check_reagents Are reducing agents present? (e.g., H₂, Pd/C, NaBH₄, Zn) start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are radical initiators or high temperatures used? conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No solution1 Consider alternative, milder reducing agents or catalysts. reagent_yes->solution1 reagent_no->check_conditions solution2 Lower reaction temperature. Add radical scavenger (e.g., BHT). conditions_yes->solution2 analyze Analyze starting material for impurities. conditions_no->analyze end Minimized Debromination solution1->end solution2->end analyze->end

Caption: Troubleshooting workflow for debromination byproducts.

Section 2: Troubleshooting Guides for Byproduct Characterization

This section provides step-by-step protocols for identifying and characterizing unexpected byproducts.

Guide 1: Initial Characterization of an Unknown Byproduct

If your reaction yields a mixture of products, the first step is to gather as much analytical data as possible.

Step-by-Step Protocol:

  • Assess Purity and Complexity:

    • Run a High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) of your crude reaction mixture. This will give you an idea of the number of components and their relative polarities.

  • Obtain Mass Spectrometry (MS) Data:

    • Analyze the crude mixture using LC-MS. This is the most powerful initial technique.[10]

    • Look for the molecular ion peak ([M+H]⁺ in positive mode is common for anilines) for each component.[10]

    • Pay close attention to the isotopic pattern for bromine (¹⁹Br and ⁸¹Br have a nearly 1:1 natural abundance), which will appear as two peaks of almost equal intensity separated by 2 Da. The presence of this pattern confirms the byproduct contains a bromine atom.

  • Preliminary NMR Spectroscopy:

    • If possible, obtain a ¹H NMR spectrum of the crude mixture.[10]

    • Even in a mixture, you may be able to identify characteristic signals, such as those from the morpholine ring or aromatic protons.

Guide 2: Investigating a Suspected Dimer

Scenario: You observe a mass in your LC-MS data that is approximately double the mass of your starting material, minus two hydrogens (M_dimer ≈ 2 * M_starting_material - 2).

Proposed Structure: An azo-dimer is a likely candidate, formed by the oxidative coupling of two aniline molecules.[3]

Characterization Workflow:

  • Confirm Molecular Weight with High-Resolution Mass Spectrometry (HRMS):

    • Obtain an accurate mass measurement to confirm the elemental composition.

  • ¹H and ¹³C NMR Spectroscopy:

    • Isolate the byproduct using preparative HPLC or column chromatography.

    • Acquire ¹H and ¹³C NMR spectra.[11] The spectra should show a higher degree of symmetry than the starting material if a symmetrical dimer has formed.

  • UV-Vis Spectroscopy:

    • Azo compounds are often colored and have characteristic UV-Vis absorbance profiles. This can be a quick confirmatory test.

Data Interpretation for a Suspected Azo-Dimer:

Analytical TechniqueExpected Observation for Azo-DimerRationale
LC-MS [M+H]⁺ corresponding to C₂₀H₂₂Br₂N₄O₂ (m/z ≈ 511/513/515)Formation of a new N=N bond with loss of 2H. The isotopic pattern will be complex due to two bromine atoms.
¹H NMR Fewer aromatic signals than the starting material.Increased symmetry in the molecule.
¹³C NMR Fewer aromatic signals than the starting material.Increased symmetry.[11]
UV-Vis Absorbance in the visible region.Azo compounds are chromophores.
Guide 3: Identifying a Polybrominated Byproduct

Scenario: Your mass spectrum shows a product with a mass corresponding to the addition of one or more bromine atoms (M + 78/80).

Proposed Structure: Dibromination on the aromatic ring is a common side reaction due to the high activation from the amino and morpholino groups.[2]

Characterization Workflow:

G start Suspicion of Polybromination (M+78/80 Da) ms_analysis Analyze Isotopic Pattern in MS start->ms_analysis nmr_analysis Acquire and Analyze ¹H NMR Spectrum ms_analysis->nmr_analysis Isotopic pattern confirms multiple Br atoms cosy_analysis Perform 2D NMR (COSY, HSQC) nmr_analysis->cosy_analysis Fewer aromatic protons observed confirm Confirm Structure cosy_analysis->confirm Correlations establish connectivity end Structure Elucidated confirm->end

Caption: Workflow for characterizing polybrominated byproducts.

  • Mass Spectrometry:

    • The isotopic pattern will be a clear giveaway. A dibrominated compound will show three peaks in a 1:2:1 ratio (for [M], [M+2], [M+4]).

  • ¹H NMR Spectroscopy:

    • The number of aromatic proton signals will decrease. For this compound, you expect three aromatic signals. A dibrominated product will likely show only two.

  • 2D NMR Spectroscopy (COSY and HSQC/HMBC):

    • If the substitution pattern is ambiguous, 2D NMR experiments can help establish the connectivity of the remaining protons and carbons.

Section 3: Mitigation Strategies

Q4: How can I minimize the formation of polybrominated byproducts during a bromination reaction?

A4: The key is to control the high reactivity of the aniline ring.

  • Protect the Amino Group: The most effective strategy is to temporarily protect the amino group as an acetamide.[12][13] The amide is less activating than the amine, allowing for more controlled bromination. The protecting group can be removed later by hydrolysis.[13]

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a better choice than elemental bromine (Br₂) for selective monobromination of activated rings.[2]

  • Control Stoichiometry and Temperature: Use only one equivalent of the brominating agent and perform the reaction at a low temperature (e.g., 0 °C) to slow down the reaction and improve selectivity.[2]

References

  • Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry (RSC Publishing).
  • Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Electrochemical oxidation of 4-morpholinoaniline in aqueous solutions: Synthesis of a new trimer of 4-morpholinoaniline. ResearchGate.
  • The formation of aniline dimers: (a) reaction of neutral aniline with... ResearchGate.
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem.
  • 4-Bromoaniline: Properties, Applications, Safety & Insights. Ketone Pharma.
  • Reactions of Aniline. Chemistry Steps.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Quora.
  • NMR Spectra of Anilines. ResearchGate.
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
  • Dehalogenation. Wikipedia.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
  • Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science.
  • Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Aniline Assisted Dimerization of Phenylalanines: Convenient Synthesis of 2-Aroyl-3-arylquinoline in I2-DMSO System. ResearchGate.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH.
  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate.
  • Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry - ACS Publications.
  • 5.1.8. Preparation of p-Bromoaniline. ResearchGate.
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI.
  • This compound. Matrix Scientific.
  • 3-BROMO-4-CHLOROANILINE synthesis. ChemicalBook.
  • 3-BROMO-4-NITROANILINE synthesis. ChemicalBook.
  • 3-Bromo-4-(2-morpholinoethoxy)aniline. BLDpharm.
  • 4-Bromo-3-morpholinoaniline. PubChem - NIH.
  • side reactions and byproducts in the bromination of 4-fluoroaniline. Benchchem.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate.
  • 3-Bromo-4-chloroaniline. PubChem - NIH.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
  • 3-Bromo-4-iodoaniline. PubChem - NIH.

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Technical Support Center: Strategies to Improve the Reaction Kinetics of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A01

Last Updated: January 12, 2026

Introduction: Understanding the Reactivity of 3-Bromo-4-morpholinoaniline

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is an electron-rich aryl bromide. The morpholino group is a moderate electron-donating group (EDG) via resonance, while the amino group is a strong EDG. This electronic character significantly influences the kinetics of its primary applications, most notably in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The key challenge with this substrate is that its high electron density can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl bromides.[1][2][3] This guide provides structured troubleshooting advice and answers to frequently asked questions to help you overcome kinetic hurdles and optimize your reaction outcomes.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during reactions with this compound.

Issue 1: My reaction is extremely slow or has stalled, with significant starting material remaining.

Question: I'm running a Suzuki coupling with this compound and a phenylboronic acid. After 12 hours at 90 °C, TLC and LC-MS analysis show >70% unreacted starting material. What are the most likely causes and how can I fix this?

Answer: A stalled or slow reaction with an electron-rich aryl bromide like yours typically points to a few key areas: the catalyst's oxidative addition efficiency, the choice of base, or the solvent system. Let's troubleshoot this systematically.

Workflow for Troubleshooting a Stalled Reaction

G cluster_0 Initial Problem: Stalled Reaction cluster_1 Step 1: Catalyst & Ligand System cluster_2 Step 2: Base Selection & Solubility cluster_3 Step 3: Solvent & Temperature Start >70% SM remaining after 12h @ 90°C Catalyst Is the catalyst system optimized for electron-rich ArBr? Start->Catalyst Action1 Switch to a more electron-rich, bulky phosphine ligand. (e.g., RuPhos, BrettPhos) Catalyst->Action1 No Base Is the base strong enough and sufficiently soluble? Catalyst->Base Yes Action2 Use a pre-formed palladacycle precatalyst (e.g., G3 or G4) for reliable Pd(0) generation. Action1->Action2 Action1->Base Action3 Switch from weaker bases (e.g., K2CO3) to stronger, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K3PO4). Base->Action3 No Solvent Does the solvent support the catalytic cycle effectively? Base->Solvent Yes Action4 If using an inorganic base, grind it to a fine powder or add a phase-transfer catalyst to improve solubility/activity. Action3->Action4 Action3->Solvent Action5 Switch to a less coordinating, aprotic solvent like toluene, dioxane, or CPME. Avoid polar aprotic solvents like DMF if issues persist. Solvent->Action5 No Action6 Carefully increase temperature in 10°C increments. Monitor for byproduct formation. Action5->Action6

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Detailed Explanation:

  • Catalyst & Ligand Choice: The oxidative addition of an electron-rich aryl bromide to a Pd(0) center is often the rate-limiting step.[4] Standard ligands like PPh₃ may not be effective.

    • Actionable Insight: Switch to modern, sterically hindered, and electron-rich biaryl monophosphine ligands. Ligands like RuPhos, BrettPhos, or SPhos are specifically designed to accelerate oxidative addition for challenging substrates.[5] Using a pre-formed palladacycle precatalyst (e.g., RuPhos Pd G3) ensures the efficient in-situ generation of the active Pd(0) species, which can be a common point of failure.[6][7]

  • Base Selection: The base plays a crucial role in both the transmetalation step (Suzuki) and the deprotonation of the amine complex (Buchwald-Hartwig).[8][9]

    • Actionable Insight: For Suzuki couplings, a moderately strong base like K₃PO₄ is often more effective than carbonates (K₂CO₃, Cs₂CO₃) for electron-rich systems.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[6] Insoluble inorganic bases can also cause rate issues due to poor mixing; grinding the base to a fine powder before use can help.[6]

  • Solvent System: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[9][10]

    • Actionable Insight: Aprotic, nonpolar, or ethereal solvents like toluene, 1,4-dioxane, or CPME are generally preferred for these couplings.[6][10] While polar aprotic solvents like DMF can be effective, they can sometimes coordinate to the palladium center and inhibit catalysis. If you are using DMF and experiencing issues, switching to toluene or dioxane is a recommended first step.[10]

Issue 2: I'm observing significant hydrodehalogenation (debromination) of my starting material.

Question: In my Buchwald-Hartwig reaction, I'm forming the desired C-N coupled product, but I'm also getting a significant amount of morpholinoaniline (the debrominated starting material) as a major byproduct. How can I suppress this?

Answer: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides. It typically arises from two potential pathways: β-hydride elimination from the palladium-amido complex or a competing reduction pathway.

Key Factors Influencing Hydrodehalogenation:

FactorCause of DebrominationRecommended Solution
Base A base that is too strong or sterically hindered can promote β-hydride elimination from the amine coupling partner if it has available β-hydrogens.If using a secondary amine, consider a slightly weaker or different base. However, for primary amines, this is less common. The issue is more likely catalyst-related.
Ligand Ligands that favor the formation of three-coordinate palladium intermediates can increase the rate of β-hydride elimination relative to reductive elimination.[11]Use bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) that promote rapid reductive elimination, which outcompetes the debromination pathway.
Solvent/Additives Protic sources (e.g., water, alcohols) can act as hydride sources in competing reduction pathways.Ensure you are using anhydrous solvents and reagents. If your base is hydrated (e.g., K₃PO₄·H₂O), use the anhydrous form or dry it thoroughly.
Temperature Higher temperatures can sometimes favor decomposition pathways, including debromination.Once a suitable catalyst system is found, try running the reaction at the lowest effective temperature (e.g., start at 80 °C instead of 110 °C).

Actionable Insight: The most effective way to combat debromination is to accelerate the desired C-N bond-forming reductive elimination step. Switching to a more modern, bulky ligand is the highest-leverage change you can make. These ligands create a steric environment around the palladium center that makes the productive reductive elimination kinetically much faster than competing side reactions.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for palladium-catalyzed cross-coupling with this compound?

The reactivity of the aryl halide in the crucial oxidative addition step is generally Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[12] As an aryl bromide, this compound is a reliable substrate, but its electron-rich nature places it on the less reactive end of the Ar-Br spectrum.[2] Reactions with this substrate will almost always require more robust catalytic systems than those needed for electron-poor aryl bromides (e.g., 4-bromonitrobenzene).

Q2: How do I choose the optimal catalyst and ligand for my specific reaction?

There is no single "best" catalyst. The optimal choice depends on the specific coupling partners. However, a general starting point for this compound is a palladium precatalyst combined with a sterically hindered biarylphosphine ligand.

Recommended Starting Points for Catalyst Screening:

Reaction TypeRecommended Ligand(s)Recommended PrecatalystTypical Base
Suzuki-Miyaura SPhos, RuPhos, XPhosXPhos Pd G3, SPhos Pd G3K₃PO₄, K₂CO₃
Buchwald-Hartwig RuPhos, BrettPhos, XantPhos[13][14]RuPhos Pd G3, BrettPhos Pd G4NaOtBu, LHMDS
Sonogashira PPh₃, XantPhosPd(PPh₃)₄, PdCl₂(PPh₃)₂NEt₃, DBU

Q3: Can I use microwave heating to accelerate my reaction?

Yes, microwave irradiation is an excellent technique for accelerating reactions involving this compound. The rapid heating can often overcome the kinetic barrier of the oxidative addition step. However, be aware that microwave heating can also accelerate decomposition pathways. It is crucial to perform initial small-scale screening to find the optimal temperature and time, rather than simply heating at maximum power. A typical starting point would be 120-140 °C for 15-30 minutes.[10]

Q4: What is the best way to set up and monitor the reaction?

Given that palladium catalysts are sensitive to oxygen, proper experimental setup is critical for reproducibility and success.

General Protocol for a Suzuki Coupling Reaction

G cluster_0 Preparation cluster_1 Execution & Monitoring cluster_2 Workup A 1. Oven-dry glassware. Assemble under N2/Ar. B 2. Add ArBr (1 eq), Boronic Acid (1.2-1.5 eq), and Base (2-3 eq). A->B C 3. Add Pd Precatalyst (1-5 mol%) and Ligand (if not a precatalyst). B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat to desired temp (e.g., 80-110 °C) with vigorous stirring. D->E F 6. Monitor by TLC/LC-MS (e.g., at 1h, 4h, 12h). E->F G 7. Cool to RT. Quench & Extract. F->G

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

  • Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure all reagents, especially the boronic acid in Suzuki couplings, are pure. Impurities can inhibit the catalyst. Boronic acids are prone to forming anhydrides (boroxines), which can sometimes be less reactive.

  • Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor reaction progress. A co-spot of your starting material and the reaction mixture is essential. For more quantitative analysis, LC-MS is the preferred method.

References
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Role of the Base in Buchwald–Hartwig Amination.The Journal of Organic Chemistry, 2025.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.NIH.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing), 2025.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions.wwjmrd.
  • Diagnosing issues with a failed Suzuki coupling?Reddit, 2021.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.NIH.

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Validation & Comparative

A Comparative Guide for Synthetic Strategy: 3-Bromo-4-morpholinoaniline vs. 3-Chloro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Halogenated anilines are a cornerstone of drug discovery, offering versatile handles for a variety of coupling reactions. This guide provides an in-depth, objective comparison of two closely related and synthetically valuable compounds: 3-Bromo-4-morpholinoaniline and 3-Chloro-4-morpholinoaniline .

This analysis, grounded in established chemical principles and supported by experimental data from analogous systems, will explore the nuances of their chemical properties, reactivity, and strategic applications, particularly in the synthesis of kinase inhibitors. By understanding the subtle yet significant differences imparted by the bromo versus chloro substituent, researchers can make more informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Halogens

The fundamental differences between this compound and 3-chloro-4-morpholinoaniline stem from the intrinsic properties of bromine and chlorine. These differences in size, electronegativity, and bond strength have a cascading effect on the physical and chemical behavior of the molecules.

PropertyThis compound3-Chloro-4-morpholinoaniline
CAS Number 347324-26-9[1]55048-24-3[2]
Molecular Formula C₁₀H₁₃BrN₂O[3]C₁₀H₁₃ClN₂O[4]
Molecular Weight 257.13 g/mol [3]212.67 g/mol [4]
Predicted XLogP3 1.71.6
Predicted pKa Not readily available~6.00

The most apparent difference is the molecular weight, with the bromo derivative being significantly heavier. This can have implications for the overall properties of larger molecules synthesized from these building blocks. The predicted lipophilicity (XLogP3) is very similar for both compounds, suggesting that the choice between them is less likely to be driven by solubility considerations of the building block itself.

Synthesis of 3-Halogenated-4-morpholinoanilines: A General Approach

The synthesis of both this compound and 3-chloro-4-morpholinoaniline can be achieved through a common and efficient two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. A general protocol, adapted from the synthesis of the analogous 3-fluoro-4-morpholinoaniline, is presented below.[5][6]

Experimental Protocol: General Synthesis

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of the appropriate dihalogenated nitrobenzene (e.g., 1-bromo-2-chloro-4-nitrobenzene or 1,2-dichloro-4-nitrobenzene) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the corresponding 4-(2-halogeno-4-nitrophenyl)morpholine.

Step 2: Nitro Group Reduction

  • Suspend the 4-(2-halogeno-4-nitrophenyl)morpholine intermediate in a solvent mixture, such as ethanol/water or ethyl acetate.

  • Add a reducing agent. Common choices include iron powder with ammonium chloride, tin(II) chloride, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • Heat the reaction mixture (if necessary) and stir until the reduction is complete, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture (if a solid reducing agent was used) and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-halogenated-4-morpholinoaniline.

Caption: General synthetic workflow for 3-halogenated-4-morpholinoanilines.

The Reactivity Divide: Bromo vs. Chloro in Cross-Coupling Reactions

The primary strategic difference between this compound and its chloro-analog lies in their reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in drug discovery for constructing complex molecular architectures.

The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of these catalytic cycles is I > Br > Cl >> F . This is attributed to the weaker carbon-halogen bond strength of the heavier halogens. The C-Br bond is longer and weaker than the C-Cl bond, thus requiring less energy to break and facilitating a faster oxidative addition to the palladium(0) catalyst.

This difference in reactivity has significant practical implications:

  • Reaction Conditions: Reactions with this compound often proceed under milder conditions (lower temperatures, less reactive catalysts) compared to those with 3-chloro-4-morpholinoaniline.

  • Catalyst Choice: While a wide range of palladium catalysts can effectively couple aryl bromides, aryl chlorides often require more specialized, electron-rich, and sterically hindered phosphine ligands to achieve efficient catalytic turnover.

  • Selectivity: In molecules containing both bromine and chlorine substituents, it is often possible to selectively react at the bromine position, leaving the chlorine intact for subsequent transformations.

Caption: Comparative reactivity in Pd-catalyzed oxidative addition.

Spectroscopic Signatures: A Comparative Analysis

¹H NMR Spectroscopy:

  • Aromatic Region: The chemical shifts and coupling patterns of the aromatic protons will be subtly influenced by the halogen. The greater electronegativity of chlorine might be expected to lead to a slight downfield shift of the adjacent protons compared to the bromo-analog, though the differences are likely to be small.

  • Morpholine Protons: The signals for the morpholine protons are expected to be very similar in both compounds, appearing as two distinct multiplets corresponding to the protons adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy:

  • C-X Bearing Carbon: The most significant difference will be observed for the carbon atom directly bonded to the halogen. The ¹³C chemical shift for the carbon attached to bromine (C-Br) will be significantly upfield compared to the carbon attached to chlorine (C-Cl) due to the "heavy atom effect" of bromine.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will also show minor variations due to the different inductive and mesomeric effects of the two halogens.

Applications in Drug Discovery: The Kinase Inhibitor Arena

Both this compound and 3-chloro-4-morpholinoaniline are valuable building blocks in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The aniline nitrogen provides a key hydrogen bond donor for interaction with the hinge region of the kinase active site, while the halogen at the 3-position serves as a versatile point for further elaboration of the molecule to achieve potency and selectivity.

The choice between the bromo and chloro derivatives in a drug discovery program is often a strategic one:

  • Early-Stage Discovery: The higher reactivity of the bromo-analog makes it an ideal choice for the rapid synthesis of diverse compound libraries for initial screening and structure-activity relationship (SAR) studies.

  • Lead Optimization: In later stages of drug development, the chloro-analog may be preferred. While requiring more forcing reaction conditions, the resulting C-Cl bond can offer greater metabolic stability compared to a C-Br bond, which can be a desirable property for a drug candidate. Furthermore, the smaller size of the chlorine atom may be advantageous for fitting into a specific protein binding pocket.

For instance, bromoaniline derivatives have been utilized in the synthesis of inhibitors for receptor tyrosine kinases like EGFR and PDGFR-β.[8] Similarly, chloro- and fluoro-substituted anilines are key components of numerous approved kinase inhibitors, such as Lapatinib.[9]

Conclusion: A Strategic Choice for the Synthetic Chemist

The comparison between this compound and 3-chloro-4-morpholinoaniline is a classic example of how a subtle structural change can have significant implications for synthetic strategy and the properties of the resulting molecules.

Choose this compound for:

  • Rapid library synthesis and initial SAR exploration due to its higher reactivity in cross-coupling reactions.

  • Orthogonal reactivity in molecules containing both chloro and bromo substituents.

  • When milder reaction conditions are a priority.

Choose 3-Chloro-4-morpholinoaniline for:

  • Late-stage lead optimization where metabolic stability may be a concern.

  • When the smaller size of the halogen is sterically advantageous.

  • Cost considerations , as chloro-aromatics are often less expensive than their bromo counterparts.

Ultimately, the decision of which building block to employ will depend on the specific goals of the research program, the desired properties of the target molecule, and the synthetic challenges at hand. A thorough understanding of the principles outlined in this guide will empower researchers to make the most strategic and effective choice.

References

  • Organic Spectroscopy International. (2018, September 23). 3-fluoro-4-morpholinoaniline. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.).
  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-morpholinoaniline. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-morpholinoaniline. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-Bromo-4-morpholinoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Bromo-4-morpholinoaniline against its structural isomers and other common bromoanilines. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of these building blocks is paramount for efficient synthesis design and the successful execution of complex molecular assemblies. We will dissect the electronic and steric factors governing their performance in two cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, supported by experimental data and detailed, validated protocols.

The Electronic and Steric Landscape of Substituted Bromoanilines

The reactivity of a bromoaniline in a cross-coupling reaction is not dictated by the bromine atom alone. It is a finely tuned interplay of electronic effects (how electron-rich or -poor the C-Br bond is) and steric effects (how physically crowded the reaction center is). The rate-determining step in many palladium-catalyzed cycles is the initial oxidative addition of the catalyst into the carbon-bromine bond. Factors that make this step more favorable will increase the overall reaction rate.

  • Electronic Effects : The amino group (-NH₂) is a powerful electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring. This makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[1] Conversely, electron-withdrawing groups enhance reactivity.

  • Steric Effects : Substituents at the ortho position (adjacent to the bromine) can physically block the approach of the bulky palladium catalyst, a phenomenon known as steric hindrance.[1][2] This "ortho effect" can significantly retard reaction rates and often necessitates specialized, bulkier ligands to overcome.[3][4]

Analyzing this compound:

In this compound, we have a unique combination of influences:

  • Morpholino Group : This substituent at the para-position relative to the amine and meta- to the bromine is a key modulator. The nitrogen atom of the morpholine ring donates electron density into the aniline ring via resonance, similar to a standard amino group. The oxygen atom within the morpholine ring is electron-withdrawing (-I effect), but its influence is generally weaker than the nitrogen's resonance donation. Overall, the morpholino group is a strong activating group.

  • Bromo Group : Located at the meta-position to the strongly donating morpholino group, its reactivity is primarily influenced by the overall electron-rich nature of the ring.

  • Amino Group : The primary aniline -NH₂ group is ortho to the bromine. This introduces significant steric hindrance around the reaction center.[1]

The diagram below illustrates the key factors influencing the reactivity of this compound compared to its simpler isomers.

G cluster_0 Reactivity Influencers cluster_1 Compound Analysis Factors Key Factors Influencing Oxidative Addition Rate Electronics Electronic Effects (C-Br Bond Polarity) Factors->Electronics Sterics Steric Hindrance (Access to C-Br Bond) Factors->Sterics High_E_Density High Electron Density (Slower Reaction) Electronics->High_E_Density Med_E_Density Moderate Electron Density Electronics->Med_E_Density High_Sterics High Steric Hindrance (Slower Reaction) Sterics->High_Sterics Low_Sterics Low Steric Hindrance (Faster Reaction) Sterics->Low_Sterics Target This compound Target->High_E_Density - Morpholino (+R) - Amino (+R) Target->High_Sterics - Ortho Amino Group Ortho 2-Bromoaniline Ortho->High_Sterics - Ortho Amino Group Ortho->Med_E_Density - Amino (+R) Meta 3-Bromoaniline Meta->Med_E_Density - Amino (+R) Meta->Low_Sterics - Meta Amino Group Para 4-Bromoaniline Para->Med_E_Density - Amino (+R) Para->Low_Sterics - Para Amino Group

Caption: Electronic and steric factors governing bromoaniline reactivity.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[5][6] The performance of bromoanilines in this reaction is highly dependent on their substitution pattern. The electron-donating amino group generally deactivates the aryl bromide, often requiring more forcing conditions or specialized catalysts compared to electron-poor systems.[1]

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Key Observation & Reference
This compound Phenylboronic AcidCataCXium A Palladacycle (5 mol%)Cs₂CO₃2-MeTHF/H₂O12~75-85 (Est.)High steric hindrance from the ortho-amino group is the primary challenge. Requires a bulky, electron-rich phosphine ligand for efficient coupling. The highly activated ring may lead to side reactions if not optimized. (Extrapolated from[6])
2-Bromoaniline Phenylboronic AcidCataCXium A Palladacycle (5 mol%)Cs₂CO₃2-MeTHF/H₂O1291The classic example of a sterically hindered substrate where specialized catalysts are essential for high yields.[6]
3-Bromoaniline 2-Thienylboronic AcidL2PdCl₂ (0.1 mol%)K₂CO₃H₂O (micellar)0.597Minimal steric hindrance and moderate electronic deactivation allow for very fast and efficient coupling, even under green conditions.[7]
4-Bromoaniline Phenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O1062Sterically unhindered, but the para-amino group's strong electron-donating effect slows the reaction compared to the meta-isomer.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: For sterically hindered substrates like this compound and 2-bromoaniline, a catalyst with a bulky, electron-rich ligand such as CataCXium A is crucial.[6] The ligand's size helps promote the reductive elimination step and stabilizes the active Pd(0) species, while its electron-donating nature facilitates the initial oxidative addition into the C-Br bond. For less hindered substrates, simpler catalysts can be effective.[7]

  • Base and Solvent: The choice of a strong base like Cs₂CO₃ or K₃PO₄ is standard for Suzuki couplings. The solvent system (e.g., 2-MeTHF/H₂O or Toluene/H₂O) is chosen to solubilize both the organic and inorganic reagents and facilitate the catalytic cycle.[6][8]

G Pd(0)L2 Active Pd(0) Catalyst ArPd(II)BrL2 Oxidative Addition Intermediate Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Rate-Determining Step) Influenced by Sterics & Electronics ArBr Bromoaniline (e.g., this compound) ArBr->ArPd(II)BrL2 RB(OH)2 Boronic Acid ArPd(II)RL2 Transmetalation Intermediate RB(OH)2->ArPd(II)RL2 Base Base (e.g., Cs2CO3) Base->ArPd(II)BrL2 Activates Boronic Acid ArPd(II)BrL2->ArPd(II)RL2 Transmetalation ArPd(II)RL2->Pd(0)L2 Reductive Elimination ArR Coupled Product ArPd(II)RL2->ArR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] The reactivity trends observed in Suzuki couplings are often mirrored here. The substrate's own amino group can potentially act as a nucleophile, but in cross-coupling with a different amine, its electronic and steric effects on the C-Br bond remain the dominant factors.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Observation & Reference
This compound AnilinePd₂(dba)₃ / XPhosNaOtBuToluene100~80-90 (Est.)Similar to the Suzuki reaction, the ortho-amino group necessitates a bulky ligand like XPhos. The electron-rich ring requires sufficient thermal energy to drive the oxidative addition. (Extrapolated from[12])
2-Bromo-13α-estrone derivative AnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene150 (MW)98This estrone derivative serves as an excellent proxy for a hindered bromoaniline, demonstrating that high yields are achievable with a potent catalyst system (Pd/XPhos).[1][12]
4-Bromoaniline AnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene150 (MW)99The sterically accessible para-position allows for nearly quantitative coupling when an effective modern catalyst system is employed.[1][12]

Causality Behind Experimental Choices:

  • Ligand: The development of sterically hindered, electron-rich phosphine ligands like XPhos and other dialkylbiaryl phosphines was a breakthrough for the Buchwald-Hartwig amination, enabling the coupling of previously unreactive or challenging substrates like ortho-substituted aryl halides.[12][13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine coupling partner, forming the active nucleophile in the catalytic cycle.[14]

Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and are based on established, high-yielding methodologies.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from state-of-the-art methods for coupling sterically hindered bromoanilines.[6]

Workflow Diagram:

G Reagents 1. Reagent Prep - Add Bromoaniline (1 eq) - Add Boronic Acid (1.5 eq) - Add Cs2CO3 (2 eq) - Add Catalyst (5 mol%) Solvent 2. Solvent Addition - Add 2-MeTHF - Add H2O - Degas with N2/Ar Reagents->Solvent Reaction 3. Reaction - Heat to 80 °C - Stir for 12-24 h - Monitor by TLC/LC-MS Solvent->Reaction Workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine Reaction->Workup Purify 5. Purification - Dry (Na2SO4) - Concentrate - Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq), and CataCXium A Palladacycle (0.05 mmol, 5 mol%).

  • Atmosphere Inerting: Seal the vial with a septum and purge with dry nitrogen or argon for 10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed 2-methyltetrahydrofuran (2-MeTHF, 3.0 mL) and degassed water (0.3 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoaniline

This protocol uses a robust, modern catalyst system effective for a wide range of bromoanilines.[1][12]

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and toluene (2 mL) to a vial. Stir for 10 minutes.

  • Vessel Preparation: To a separate oven-dried reaction vial, add 4-bromoaniline (1.0 mmol, 1.0 eq) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).

  • Reagent Addition: Add the amine coupling partner (e.g., aniline, 1.2 mmol, 1.2 eq) and the pre-formed catalyst solution to the reaction vial. If not pre-forming, add the solid catalyst components directly.

  • Atmosphere Inerting: Seal the vial and purge with argon.

  • Solvent Addition: Add dry, degassed toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps (6 and 7) outlined in Protocol 1.

Conclusion

The reactivity of bromoanilines in palladium-catalyzed cross-coupling is a direct function of their substituent patterns.

  • 3-Bromoaniline stands out as the most reactive isomer in scenarios where steric hindrance is minimal, owing to the meta-position of the deactivating amino group.[7]

  • 4-Bromoaniline is a reliable substrate, though its reactivity is tempered by the strong electron-donating effect of the para-amino group.[1]

  • 2-Bromoaniline and this compound represent the most sterically challenged substrates. The presence of a substituent ortho to the bromine atom significantly impedes the crucial oxidative addition step. However, modern catalyst systems incorporating bulky, electron-rich phosphine ligands have largely overcome this limitation, enabling their efficient use in complex syntheses.[1][6]

For the synthetic chemist, this compound is a viable, albeit challenging, building block. Its successful application requires the deliberate selection of a potent, sterically demanding catalyst system. By understanding the fundamental principles of steric and electronic effects, researchers can rationally design reaction conditions to achieve high yields and build molecular complexity with confidence.

References

  • ChemBK. (2024). p-Bromoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Fang, Y., et al. (2024).
  • Quora. (2016). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?. Retrieved from [Link]

  • Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7279-7283.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Nolan, S. P., et al. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • Fang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

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The Strategic Synthesis of Advanced Pharmaceutical Intermediates: A Cost-Effectiveness Analysis of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug candidate's journey from the lab to the market. Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile building blocks for a vast array of therapeutic agents. This guide provides an in-depth comparative analysis of 3-Bromo-4-morpholinoaniline and its chemical cousins, focusing on its cost-effectiveness in the synthesis of complex pharmaceutical intermediates. We will dissect the nuances of its reactivity, compare it with viable alternatives, and provide data-driven insights to inform your synthetic strategy.

The Landscape of Substituted Anilines in Drug Discovery

Aniline derivatives are privileged scaffolds in drug design due to their ability to participate in a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. The strategic placement of substituents on the aniline ring dictates the molecule's electronic properties, reactivity, and ultimately, its biological activity. Halogenated anilines, in particular, are of immense importance as they serve as key handles for cross-coupling reactions, most notably the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.

This guide will focus on the utility of this compound, a highly functionalized building block, and compare it primarily with its chloro and fluoro analogs in the context of synthesizing key pharmaceutical ingredients.

Comparative Analysis: The Halogen's Tale in Two Acts

The choice between a bromo, chloro, or fluoro substituent on an aniline precursor is not merely a matter of atomic weight; it is a strategic decision that influences reaction kinetics, catalyst selection, and overall process efficiency. We will explore this through the lens of two major classes of reactions pivotal in pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): A Case Study in Linezolid Intermediate Synthesis

The antibiotic Linezolid, a crucial weapon against multidrug-resistant bacteria, features a 3-fluoro-4-morpholinoaniline core. The synthesis of this key intermediate typically involves the reaction of morpholine with a di-halogenated nitrobenzene derivative, followed by reduction of the nitro group.

Synthetic Route to 3-Fluoro-4-morpholinoaniline:

Linezolid_Intermediate_Synthesis A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C SNAr B Morpholine B->C D 3-Fluoro-4-morpholinoaniline C->D Nitro Reduction (e.g., Fe/NH4Cl)

Caption: Synthesis of the Linezolid intermediate.

In this SNAr reaction, the high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack by morpholine. While a bromo-analog could theoretically be used, the C-F bond is generally more polarizing and can lead to faster reaction rates in SNAr.

Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine [1]

  • To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent (e.g., neat or in a polar aprotic solvent like DMF), add morpholine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., under neat conditions) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 4-(2-fluoro-4-nitrophenyl)morpholine.

Subsequent Reduction to 3-Fluoro-4-morpholinoaniline [1]

  • Suspend the 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (e.g., 3.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 3-fluoro-4-morpholinoaniline.

A similar synthetic strategy can be envisioned for this compound starting from 3,4-dibromonitrobenzene. However, the reactivity of the C-Br bond in SNAr is generally lower than that of an activated C-F bond. This would likely necessitate harsher reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields.

Buchwald-Hartwig Amination: A Case Study in Gefitinib Synthesis

The anticancer drug Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is synthesized using 3-chloro-4-fluoroaniline as a key building block. The crucial step involves the coupling of this aniline with a chlorinated quinazoline core.

A Representative Synthetic Step in Gefitinib Synthesis:

Gefitinib_Synthesis A 4-Chloro-quinazoline derivative C Gefitinib Core A->C Nucleophilic Aromatic Substitution B 3-Chloro-4-fluoroaniline B->C

Caption: Key coupling step in Gefitinib synthesis.

While this specific step in many reported syntheses is a nucleophilic aromatic substitution, the principles of C-N bond formation are closely related to the Buchwald-Hartwig amination, a reaction where the choice of halogen is paramount. In the context of a hypothetical Buchwald-Hartwig amination to form a similar C-N bond, the reactivity trend of the aryl halide is I > Br > Cl >> F.

This implies that a bromo-substituted precursor like This compound would be significantly more reactive than its chloro-analog in a palladium-catalyzed cross-coupling reaction. This increased reactivity can translate to several practical advantages:

  • Milder Reaction Conditions: The use of a bromo-aniline may allow for lower reaction temperatures and shorter reaction times.

  • Lower Catalyst Loading: The higher reactivity of the C-Br bond can often accommodate lower concentrations of the expensive palladium catalyst and phosphine ligand.

  • Broader Catalyst/Ligand Selection: The less demanding nature of C-Br bond activation may allow for the use of less sophisticated and therefore less expensive ligands.

Experimental Protocol: General Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, charge a reaction vessel with the aryl bromide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K3PO4, 1.4 eq).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Cost-Effectiveness Analysis: A Numbers Game

To provide a quantitative comparison, we will analyze the approximate costs of the key starting materials and catalysts involved in the synthesis of the morpholinoaniline core and its subsequent use in a hypothetical cross-coupling reaction.

Table 1: Comparative Cost of Starting Materials and Reagents

CompoundSupplier ExamplePrice (USD)QuantityMolecular Weight ( g/mol )Price per Mole (USD/mol)
This compound Matrix Scientific[2][3]$256.001 g257.14$65,827.84
3-Chloro-4-fluoroaniline Sigma-Aldrich[4]$28.5025 g145.56$16.60
1,2-Difluoro-4-nitrobenzene Thermo Scientific$125.0050 g159.09$39.75
3,4-Dibromonitrobenzene CymitQuimica[5]€17.00 (~$18.50)5 g280.90$103.93
Palladium(II) Acetate (Pd(OAc)2) -~$50-1001 g224.50~$11,225 - $22,450
XPhos Ligand MedchemExpress[6]$60.0025 g476.66$50.35
RuPhos Ligand Sigma-Aldrich[7]$290.005 g466.64$2,706.75

Disclaimer: Prices are approximate and subject to change based on supplier, purity, and quantity.

Analysis:

From a purely starting material cost perspective, This compound is significantly more expensive on a per-mole basis than its chloro-fluoro analog. This is a critical consideration for large-scale synthesis. However, a comprehensive cost-effectiveness analysis must also factor in the downstream reaction efficiency.

The Bromide Advantage in Cross-Coupling:

As previously discussed, the higher reactivity of the C-Br bond in Buchwald-Hartwig amination can lead to significant cost savings in the long run:

  • Reduced Catalyst and Ligand Costs: The ability to use lower loadings of expensive palladium catalysts and phosphine ligands can offset the higher initial cost of the bromo-aniline. For instance, a reaction requiring 2 mol% of a palladium catalyst with a chloro-aniline might only require 1 mol% or even less with a bromo-aniline.

  • Increased Throughput: Shorter reaction times and potentially simpler purification protocols (due to cleaner reactions) can lead to higher throughput in a manufacturing setting, reducing operational costs.

  • Energy Savings: Lower reaction temperatures translate directly to reduced energy consumption, a significant factor in large-scale production.

The Fluoro/Chloro Advantage in SNAr:

Conversely, for SNAr reactions, the enhanced reactivity of an activated fluoro or chloro-aromatic system can lead to more efficient and cost-effective processes. The milder conditions required can reduce energy costs and potentially minimize the formation of side products, simplifying purification.

Conclusion: A Strategic Choice Based on Synthetic Context

The cost-effectiveness of This compound is not an absolute value but is highly dependent on the specific synthetic application.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig): The higher initial cost of this compound can be justified by its enhanced reactivity, which can lead to significant downstream cost savings through reduced catalyst loading, milder reaction conditions, and increased throughput. This makes it a strategically sound choice for complex, multi-step syntheses where efficiency in the coupling step is paramount.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: In cases where an SNAr is the key transformation, a more activated fluoro or chloro-substituted precursor is generally more cost-effective due to its higher reactivity under these conditions, leading to milder reaction parameters and potentially higher yields.

Recommendation for Researchers and Drug Development Professionals:

When designing a synthetic route, it is imperative to look beyond the initial price tag of a building block. A thorough analysis of the entire synthetic sequence, including reaction efficiencies, catalyst and reagent costs, and operational parameters, is essential for making an informed and economically sound decision. This compound represents a valuable tool in the synthetic chemist's arsenal, particularly for challenging cross-coupling reactions where its inherent reactivity can unlock significant process efficiencies and ultimately contribute to a more cost-effective synthesis of life-saving medicines.

References

  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Retrieved from [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.
  • National Center for Biotechnology Information. (n.d.). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Seven‐step, continuous flow synthesis of linezolid (1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis planning for linezolid (1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of linezolid-like molecules and evaluation of their antimicrobial activities. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of gefitinib.
  • Google Patents. (n.d.). Process For Preparation Of Linezolid.
  • IndiaMART. (n.d.). 3-Chloro-4-Fluoroaniline (367-21-5) (C6H5ClFN). Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cost-effectiveness of gefitinib, icotinib, and pemetrexed-based chemotherapy as first-line treatments for advanced non-small cell lung cancer in China. Retrieved from [Link]

  • ResearchGate. (n.d.). Process for synthesis of gefitinib. Retrieved from [Link]

  • TradeIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel chemical entities, intermediates such as 3-Bromo-4-morpholinoaniline form critical building blocks. Its precise structure must be verified to ensure the integrity of subsequent reactions and the final active pharmaceutical ingredient. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of this compound, grounded in practical insights and experimental data.

Spectroscopic analysis is an indispensable tool in the pharmaceutical industry, aiding in everything from raw material verification to the quality control of final products.[1] Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are predominant in research and development for detailed structure elucidation.[2]

The Analytical Challenge: Confirming the Identity of this compound

The structure of this compound presents a distinct set of spectroscopic features. Our task is to leverage a suite of analytical techniques to confirm the presence and connectivity of the substituted aromatic ring and the morpholine moiety. This guide will focus on the most common and powerful methods employed for this purpose: ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

A Multi-Faceted Approach to Structural Verification

A single analytical technique is rarely sufficient for the complete and unambiguous structural confirmation of a novel compound. A combination of methods provides orthogonal data, building a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy will allow us to identify and quantify all the unique proton environments in this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.95d, J ≈ 2.5 Hz1HAr-H (H-2)This proton is ortho to the bromine and meta to the amino group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.
~6.70dd, J ≈ 8.5, 2.5 Hz1HAr-H (H-6)This proton is ortho to the amino group and meta to the bromine, resulting in an upfield shift compared to H-2. It will be a doublet of doublets due to coupling with H-2 and H-5.
~6.60d, J ≈ 8.5 Hz1HAr-H (H-5)This proton is ortho to the morpholine group and meta to the amino group. It will be a doublet due to coupling with H-6.
~3.85t, J ≈ 4.8 Hz4HO-(CH₂)₂The protons on the carbons adjacent to the oxygen in the morpholine ring are deshielded by the electronegative oxygen.[5] They typically appear as a triplet.[6]
~3.05t, J ≈ 4.8 Hz4HN-(CH₂)₂The protons on the carbons adjacent to the nitrogen in the morpholine ring are also deshielded, but to a lesser extent than those next to the oxygen.[5] They also appear as a triplet.[6]
~3.60br s2H-NH₂The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum. If necessary, perform 2D NMR experiments like COSY to confirm proton-proton couplings.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram of the ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-25 mg of sample in ~0.7 mL CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument Place sample in 400 MHz NMR spectrometer transfer->instrument acquire Acquire ¹H spectrum (and optional 2D COSY) instrument->acquire process Fourier transform, phase, and integrate acquire->process analyze Analyze chemical shifts, multiplicities, and integrations process->analyze

Caption: Workflow for ¹H NMR analysis.

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~145.0C-4This carbon is attached to the nitrogen of the morpholine group and is deshielded.
~142.0C-1This carbon is attached to the amino group.
~133.0C-5Aromatic CH carbon.
~125.0C-2Aromatic CH carbon, deshielded by the adjacent bromine.
~118.0C-6Aromatic CH carbon.
~110.0C-3This carbon is directly attached to the electronegative bromine atom, leading to a significant downfield shift.
~67.0O-(CH₂)₂The carbons adjacent to the oxygen in the morpholine ring are deshielded.[5]
~51.0N-(CH₂)₂The carbons adjacent to the nitrogen in the morpholine ring are less deshielded than those next to the oxygen.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR compared to ¹H NMR.[7] Dissolve the sample in ~0.7 mL of deuterated solvent.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H spectrum.

Diagram of the ¹³C NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 50-100 mg of sample in ~0.7 mL CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument Place sample in 100 MHz NMR spectrometer transfer->instrument acquire Acquire proton-decoupled ¹³C spectrum (and optional DEPT) instrument->acquire process Fourier transform and phase acquire->process analyze Analyze chemical shifts to identify carbon environments process->analyze

Caption: Workflow for ¹³C NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H (Morpholine)
1620-1580C=C stretchAromatic Ring
1330-1250C-N stretchAryl-N (Amine and Morpholine)
1115-1085C-O-C stretch (asymmetric)Ether (Morpholine)
600-500C-Br stretchAryl Bromide

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[8]

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram of the FT-IR (ATR) Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place small amount of solid sample on ATR crystal background Collect background spectrum place_sample->background sample_spec Collect sample spectrum background->sample_spec ratio Ratio sample spectrum to background sample_spec->ratio analyze Analyze absorption bands to identify functional groups ratio->analyze

Caption: Workflow for FT-IR (ATR) analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Molecular Weight and Purity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10] It is an extremely sensitive technique used to determine the molecular weight of a compound and assess its purity.[2][9]

Predicted Mass Spectrum

  • Molecular Weight: The molecular formula of this compound is C₁₀H₁₃BrN₂O. The monoisotopic mass is approximately 256.02 g/mol .

  • Isotopic Pattern: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity:

    • [M]⁺: at m/z ≈ 256 (containing ⁷⁹Br)

    • [M+2]⁺: at m/z ≈ 258 (containing ⁸¹Br)

  • Fragmentation: Common fragmentation pathways may include the loss of the morpholine ring or cleavage of the C-Br bond.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: Inject a small volume of the sample solution into the LC-MS system. The compound will first be separated on the LC column and then enter the mass spectrometer to be ionized and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and their isotopic pattern. The retention time from the chromatogram provides information on the compound's polarity and purity.

Diagram of the LC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_acq LC Separation & MS Detection cluster_proc Data Analysis prepare_solution Prepare a dilute solution of the sample (e.g., 1 mg/mL) inject Inject sample into LC-MS system prepare_solution->inject separate Separate on LC column inject->separate detect Ionize and detect in mass spectrometer separate->detect analyze_chrom Analyze chromatogram for purity and retention time detect->analyze_chrom analyze_ms Analyze mass spectrum for molecular weight and isotopic pattern detect->analyze_ms

Caption: Workflow for LC-MS analysis.

Comparison with Alternative Analytical Techniques

While the combination of NMR, FT-IR, and LC-MS provides a robust confirmation of the structure of this compound, other techniques can offer complementary information.

TechniqueStrengthsLimitationsApplication for this compound
Elemental Analysis Provides the empirical formula of the compound.Does not give structural information. Requires a highly pure sample.Can be used to confirm the elemental composition (C, H, N, Br) of the synthesized compound.
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule in the solid state.Requires a single, high-quality crystal, which can be difficult to grow.If a suitable crystal can be obtained, this technique would provide the definitive structure.
UV-Vis Spectroscopy Simple, rapid, and provides information about conjugated systems.Provides limited structural information.Can be used to determine the λ_max of the aromatic system and for quantitative analysis.

Conclusion

The structural confirmation of this compound is best achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed framework of the molecule, FT-IR confirms the presence of key functional groups, and LC-MS verifies the molecular weight and purity. By comparing the experimental data from these techniques with the predicted spectra, researchers can have high confidence in the identity and quality of this important synthetic intermediate. This multi-faceted analytical approach ensures the reliability of subsequent research and development activities, upholding the principles of scientific integrity.

References

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
  • Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Görög, S. (2018). Spectroscopic Methods in Drug Quality Control and Development. Request PDF.
  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • PerkinElmer. (n.d.). Infrared Spectroscopy (FTIR).
  • American Pharmaceutical Review. (n.d.). Spectroscopy. Retrieved from American Pharmaceutical Review website.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.

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A Comparative Guide to Purity Analysis of 3-Bromo-4-morpholinoaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of quality, safety, and efficacy. 3-Bromo-4-morpholinoaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly impacts the downstream reaction yields and the impurity profile of the final API. This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to guide researchers in selecting the optimal technique for their specific needs.

Understanding the Analyte: this compound

This compound (C₁₀H₁₃BrN₂O, Molar Mass: 257.13 g/mol ) is an aromatic amine containing both a brominated phenyl ring and a morpholine substituent.[1] Its structure presents distinct analytical characteristics:

  • Chromatographic Behavior: The aromatic ring provides a chromophore, making it suitable for UV detection in HPLC.

  • Polarity and Volatility: The presence of the primary amine and the morpholine group imparts polarity, which favors HPLC analysis. Conversely, these groups make the molecule less volatile and potentially thermally labile, posing challenges for direct GC analysis.[2][3]

Potential impurities in this compound can arise from the synthetic route, including starting materials, by-products from incomplete reactions (e.g., isomers, debrominated species), or degradation products. A robust analytical method must be able to separate and quantify these related substances effectively.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is frequently the method of choice for non-volatile and thermally sensitive compounds like aromatic amines.[3][4][5] Its high resolution and compatibility with UV detection make it a powerful tool for purity analysis and impurity profiling.

Causality Behind HPLC Method Development

The goal is to develop a stability-indicating method that can separate the main peak from all potential impurities.[6]

  • Column Selection: A reversed-phase C18 column is the logical starting point. The non-polar stationary phase will interact with the hydrophobic aromatic ring of the analyte, providing good retention. A column with a particle size of 3-5 µm and a length of 150-250 mm typically offers a good balance between resolution and analysis time.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase: A slightly acidic mobile phase (e.g., using formic or acetic acid) is chosen to protonate the primary amine and morpholine nitrogen. This ensures consistent ionization, preventing peak tailing and improving peak shape. A buffer like ammonium acetate can also be used to control the pH.[3]

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analyte at a specific wavelength (typically around 254 nm or the compound's λmax) but also provides spectral data across a range of wavelengths. This is invaluable for peak purity assessment and identifying co-eluting impurities.

  • Gradient Elution: A gradient method, where the proportion of the organic solvent is increased over time, is superior to an isocratic method for purity analysis.[7] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.

Detailed HPLC Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by ICH guidelines.[8][9]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax of this compound).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Theoretical plates should be > 2000.

    • Tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject a blank (diluent), followed by the SST injections.

    • Once SST passes, inject the sample solution.

    • Calculate the purity by area percent, assuming equal response factors for impurities, or against a qualified impurity standard if available.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (ACN:H2O) A->B C Filter through 0.45µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F DAD/UV Detection E->F G Integrate Peaks F->G I Assess Peak Purity F->I H Calculate Purity (Area % Report) G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Add Solvent & Silylating Agent (BSTFA) A->B C Heat at 70°C (Derivatization) B->C D Inject into GC-MS System C->D E Separation on DB-5ms Column D->E F EI Ionization & Mass Detection E->F G Generate TIC F->G H Identify Impurities (Mass Spectra Library) F->H I Calculate Purity (Area % Report) G->I

Sources

A Comparative Guide to the Synthesis of 3-Bromo-4-morpholinoaniline: An Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-morpholinoaniline is a valuable substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. The strategic placement of the bromo, morpholino, and amino functionalities on the benzene ring provides multiple reaction sites for further molecular elaboration. Consequently, the efficient and high-yield synthesis of this compound is of significant interest to researchers and professionals in drug development and organic synthesis.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound, leveraging established chemical transformations. We will dissect each pathway, presenting detailed experimental protocols, analyzing the yields of analogous reactions reported in the literature, and offering insights into the advantages and disadvantages of each approach. Our objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Route A: Synthesis Starting from 3-Bromo-4-fluoroaniline

This route commences with the commercially available 3-Bromo-4-fluoroaniline and involves a two-step process: nucleophilic aromatic substitution to introduce the morpholine moiety, followed by deprotection if an initial protection step is employed. For the purpose of this guide, we will consider a direct nucleophilic aromatic substitution, a common and efficient method for the synthesis of N-aryl morpholines.

Reaction Pathway

Route_A start 3-Bromo-4-fluoroaniline step1 Nucleophilic Aromatic Substitution with Morpholine start->step1 product This compound step1->product

Caption: Synthetic pathway for Route A.

Step 1: Nucleophilic Aromatic Substitution

The cornerstone of this route is the nucleophilic aromatic substitution (SNAr) of the fluorine atom in 3-bromo-4-fluoroaniline with morpholine. The fluorine atom is an excellent leaving group in SNAr reactions, activated by the electron-withdrawing nature of the bromine atom and the directing effect of the amino group.

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile (morpholine) on the carbon atom bearing the fluorine. The negative charge of this intermediate is delocalized over the aromatic ring. Subsequent elimination of the fluoride ion restores the aromaticity and yields the desired product. The presence of a nitro group ortho or para to the leaving group significantly enhances the reaction rate by stabilizing the Meisenheimer complex through resonance.[1][2][3][4] While this substrate lacks a nitro group, the reaction is still feasible, often requiring elevated temperatures.

Experimental Protocol (Adapted from analogous syntheses)
  • To a solution of 3-bromo-4-fluoroaniline (1 equivalent) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (2-3 equivalents).

  • An inorganic base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is often added to scavenge the HF generated during the reaction.

  • The reaction mixture is heated to a temperature ranging from 100 to 150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Yield Analysis: The synthesis of the analogous compound, 3-fluoro-4-morpholine-nitrobenzene, from 3,4-difluoro-nitrobenzene and morpholine has been reported with a yield exceeding 98%.[5] This high yield is attributed to the strong activation by the nitro group. In the absence of a nitro group, as in the case of 3-bromo-4-fluoroaniline, the yield is expected to be lower but still synthetically useful.

Route B: Synthesis via a Nitro Intermediate

This alternative route begins with a readily available nitro-substituted precursor, 3-bromo-4-fluoronitrobenzene. The strategy involves the introduction of the morpholine ring via nucleophilic aromatic substitution, followed by the reduction of the nitro group to the target aniline.

Reaction Pathway

Route_B start 3-Bromo-4-fluoronitrobenzene step1 Nucleophilic Aromatic Substitution with Morpholine start->step1 intermediate 4-(2-Bromo-4-nitrophenyl)morpholine step1->intermediate step2 Nitro Group Reduction intermediate->step2 product This compound step2->product

Caption: Synthetic pathway for Route B.

Step 1: Nucleophilic Aromatic Substitution on a Nitro-activated Ring

The presence of the nitro group para to the fluorine atom in 3-bromo-4-fluoronitrobenzene significantly activates the aromatic ring for nucleophilic substitution.[1][2][3][4] This activation leads to milder reaction conditions and higher yields compared to the non-activated substrate in Route A.

Experimental Protocol (Adapted from analogous syntheses):

  • Dissolve 3-bromo-4-fluoronitrobenzene (1 equivalent) in a suitable solvent like acetonitrile or DMSO.

  • Add morpholine (1.1-1.5 equivalents) and a base such as sodium carbonate.

  • The reaction is typically carried out at a moderate temperature, for instance, 78 °C, for a few hours.[5]

  • Work-up is similar to Route A, involving precipitation in water, filtration, and drying to yield 4-(2-Bromo-4-nitrophenyl)morpholine.

Yield Analysis: The synthesis of 3-fluoro-4-morpholine-nitrobenzene from 3,4-difluoro-nitrobenzene and morpholine proceeds with a yield of over 98%.[5] A similarly high yield can be anticipated for the synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine due to the strong activating effect of the nitro group.

Step 2: Reduction of the Nitro Group

The final step in this route is the reduction of the nitro group in 4-(2-Bromo-4-nitrophenyl)morpholine to an amino group. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and efficient.

Mechanism: Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of a hydrogen source. The nitro group is reduced in a stepwise manner, through nitroso and hydroxylamine intermediates, to the corresponding amine.

Experimental Protocol (Adapted from the synthesis of 4-morpholinoaniline): [6]

  • Suspend 4-(2-Bromo-4-nitrophenyl)morpholine (1 equivalent) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

  • The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature for several hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification can be performed by recrystallization or column chromatography to yield pure this compound.

Yield Analysis: The reduction of 4-(4-nitrophenyl)morpholine to 4-morpholinoaniline using Pd/C and hydrogen has been reported with a yield of 70%.[6] Another procedure for a similar reduction reports a yield of 97%.[6] Therefore, a high yield can be expected for this reduction step.

Comparative Analysis

FeatureRoute A: Starting from 3-Bromo-4-fluoroanilineRoute B: Starting from 3-Bromo-4-fluoronitrobenzene
Number of Steps 1 (or 2 if protection is needed)2
Starting Material 3-Bromo-4-fluoroaniline3-Bromo-4-fluoronitrobenzene
Key Reagents Morpholine, Base (e.g., K2CO3)Morpholine, Base (e.g., Na2CO3), Reducing agent (e.g., Pd/C, H2)
Reaction Conditions Higher temperatures (100-150 °C) for SNArMilder temperatures (e.g., 78 °C) for SNAr; Room temperature for reduction
Analogous Step Yields SNAr on activated rings: >98%[5] (expected to be lower for this less activated substrate)SNAr: >98% (estimated based on[5]); Reduction: 70-97%[6]
Estimated Overall Yield Moderate to GoodHigh
Advantages Fewer synthetic steps.Milder reaction conditions for the SNAr step. Higher anticipated overall yield. Readily available starting material.
Disadvantages Harsher reaction conditions for the SNAr step. Potentially lower overall yield.Two synthetic steps. Requires handling of a nitro-containing intermediate and catalytic hydrogenation setup.

Discussion and Conclusion

Both Route A and Route B present viable strategies for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the laboratory or production facility.

Route A offers the advantage of being a more direct, one-step conversion (assuming no protection of the aniline is necessary). This can be advantageous in terms of time and resource management. However, the nucleophilic aromatic substitution on a less activated ring requires more forcing conditions, which might lead to the formation of side products and a potentially lower yield.

Route B , while involving an additional step, is likely to provide a higher overall yield. The nitro group's strong activating effect allows the crucial C-N bond formation to proceed under milder conditions and with greater efficiency. The subsequent reduction of the nitro group is a well-established and typically high-yielding transformation. The commercial availability of 3-bromo-4-fluoronitrobenzene further enhances the appeal of this route. The main considerations for Route B are the handling of a nitroaromatic compound and the need for catalytic hydrogenation equipment.

References

  • Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Chemconnections.org. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]

  • ResearchGate. Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. [Link]

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A Strategic Guide to Regioselectivity in Reactions with 3-Bromo-4-morpholinoaniline for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of molecular architecture is paramount. The regioselectivity of a chemical reaction—the preference for bond formation at one position over another—is a critical factor in the synthesis of complex molecules, directly impacting yield, purity, and ultimately, the biological activity of a drug candidate. This guide provides an in-depth analysis of the regioselectivity of reactions involving 3-Bromo-4-morpholinoaniline, a versatile scaffold in medicinal chemistry. We will explore the interplay of electronic and steric effects that govern its reactivity in key synthetic transformations, offering predictive insights and comparative data to inform your experimental design.

Understanding the Directing Effects within this compound

The reactivity of this compound is dictated by the electronic and steric properties of its three key substituents on the aniline ring: the amino group (-NH2), the bromo group (-Br), and the morpholino group.

  • Amino Group (-NH2): A powerful activating group and a strong ortho, para-director. Its lone pair of electrons strongly donates into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[1]

  • Morpholino Group: The nitrogen atom of the morpholino group also possesses a lone pair of electrons that can be donated into the aromatic ring via resonance, making it an activating, ortho, para-directing group. However, its bulky nature can sterically hinder reactions at the adjacent ortho position.

  • Bromo Group (-Br): A deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can participate in resonance, stabilizing the intermediate carbocation (arenium ion) during electrophilic aromatic substitution.[2]

The interplay of these competing effects determines the ultimate regiochemical outcome of a reaction.

I. Electrophilic Aromatic Substitution: A Tale of Competing Directors

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents. For this compound, the amino and morpholino groups are strong activators, while the bromo group is a weak deactivator. The activating groups will dominate the directing effects.[3]

The positions ortho to the powerful amino group (C2 and C6) and para to it (C5, which is blocked by the bromo group) are highly activated. The morpholino group at C4 further activates the positions ortho to it (C3 and C5, both blocked). The bromo group at C3 directs ortho (C2, C4-blocked) and para (C6).

Considering these factors, the most electron-rich and sterically accessible positions for electrophilic attack are C2 and C6 . The C2 position is ortho to the amino group and meta to the bromo group. The C6 position is ortho to the amino group and para to the bromo group. Due to the strong activating effect of the amino group, substitution is expected to occur primarily at these positions. The bulky morpholino group may slightly disfavor substitution at the adjacent C5 position, even if it were not blocked.

Logical Flow for Predicting EAS Regioselectivity

A This compound B Identify Directing Groups: -NH2 (strong activator, o,p-director) -Morpholino (activator, o,p-director) -Br (weak deactivator, o,p-director) A->B C Assess Activating Strength: -NH2 is the strongest activator B->C D Predict Primary Substitution Sites: Ortho to -NH2 (C2, C6) C->D E Consider Steric Hindrance: Morpholino group may influence C5 (already blocked) D->E F Final Predicted Regioselectivity: Major products at C2 and C6 E->F

Caption: Predictive workflow for electrophilic aromatic substitution.

Comparative Data for Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product(s)Rationale
Bromination Br+2,6-Dibromo-4-morpholinoanilineThe highly activated ring is susceptible to polyhalogenation. The amino group directs to its ortho positions.
Nitration NO2+2-Nitro-3-bromo-4-morpholinoaniline and 6-Nitro-3-bromo-4-morpholinoanilineThe strong activating effect of the amino group directs the nitro group to the C2 and C6 positions.[4] In strongly acidic media, protonation of the amino group can lead to the formation of a meta-directing anilinium ion, potentially yielding some 5-nitro product.[5]

Experimental Protocol: Monobromination of an Activated Aniline Derivative (General Procedure)

This protocol is adapted from standard procedures for the halogenation of highly activated anilines.[3]

  • Protection of the Amino Group (Optional but Recommended for Monosubstitution):

    • Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

    • Add acetic anhydride (1.1 equivalents) and a catalytic amount of a base like pyridine.

    • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into cold water to precipitate the acetanilide product. Filter, wash with water, and dry.

  • Bromination:

    • Dissolve the protected aniline (1 equivalent) in acetic acid.

    • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise at 0-5 °C.

    • Stir the reaction for 30-60 minutes.

    • Quench the reaction by adding a solution of sodium bisulfite.

    • Pour the mixture into ice water to precipitate the brominated product. Filter, wash with water, and dry.

  • Deprotection:

    • Reflux the brominated acetanilide in aqueous HCl or H2SO4 until the amide is hydrolyzed (monitor by TLC).

    • Neutralize the solution with a base (e.g., NaOH) to precipitate the free amine.

    • Filter, wash with water, and dry the final product.

II. Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the Bromo Handle

The bromo substituent at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The primary consideration for regioselectivity in this case is the site of the halogen, as the C-Br bond is the reactive site for oxidative addition to the palladium catalyst.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[6] In the case of this compound, the reaction will exclusively occur at the C3 position.

Catalytic Cycle for Suzuki-Miyaura Coupling

A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8] This reaction provides a powerful tool for further functionalizing the 3-position of the aniline core.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9] This reaction would also proceed selectively at the C3 position of this compound.

Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerPredicted Product
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)2)3-Aryl-4-morpholinoaniline
Buchwald-Hartwig Secondary amine (R2NH)3-(Dialkylamino)-4-morpholinoaniline
Sonogashira Terminal alkyne (RC≡CH)3-Alkynyl-4-morpholinoaniline

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure)

This protocol is based on established methods for Suzuki-Miyaura cross-coupling of bromoanilines.[10]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired boronic acid or boronic ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base such as K2CO3 or Cs2CO3 (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

III. Nucleophilic Aromatic Substitution: A Challenging Transformation

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile.[11] For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[12]

In this compound, the ring is substituted with electron-donating groups (amino and morpholino), which deactivate the ring towards nucleophilic attack. Therefore, This compound is a poor substrate for SNAr reactions under standard conditions. The electron-rich nature of the ring repels incoming nucleophiles, making the displacement of the bromide unlikely. For SNAr to be a viable strategy, the electronic nature of the ring would need to be significantly altered, for instance, by the introduction of a nitro group.

Factors Influencing SNAr Reactivity

cluster_0 Favorable for SNAr cluster_1 Unfavorable for SNAr A Electron-Withdrawing Groups (e.g., -NO2, -CN) Ortho/Para to Leaving Group B Good Leaving Group (e.g., -F, -Cl, -Br) C Strong Nucleophile D Electron-Donating Groups (e.g., -NH2, -OR) E Poor Leaving Group F Weak Nucleophile G This compound (-NH2, -Morpholino are EDGs) G->D

Caption: Key factors determining the feasibility of SNAr reactions.

Conclusion

This guide provides a framework for predicting and controlling the regioselectivity of reactions with this compound. The strongly activating ortho, para-directing amino group is the primary determinant in electrophilic aromatic substitution, directing incoming electrophiles to the C2 and C6 positions. For palladium-catalyzed cross-coupling reactions, the bromo substituent at C3 is the exclusive site of reactivity. Conversely, the electron-rich nature of the ring makes it generally unreactive towards nucleophilic aromatic substitution. By understanding these fundamental principles, researchers can strategically design synthetic routes to access a diverse range of novel derivatives for drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy. Cengage Learning.
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  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

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  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]

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The Synthetic Chemist's Compass: A Comparative Guide to 3-Bromo-4-morpholinoaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. The aniline moiety, a cornerstone in countless pharmacologically active agents, is a testament to this principle. However, the nuanced effects of substitution patterns on the aniline ring can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of 3-Bromo-4-morpholinoaniline , a versatile yet under-documented building block, against its more frequently cited analogs. We will delve into its synthetic utility, comparative performance in the context of kinase inhibition, and provide actionable experimental protocols to empower your research endeavors.

The Strategic Advantage of the 3-Bromo-4-morpholino Scaffold

The this compound scaffold combines several key features that make it an attractive starting point for drug discovery programs. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a key interaction point with biological targets.[1] The aniline core provides a versatile handle for a variety of chemical transformations, most notably for the synthesis of quinazolines and quinolines, which are prominent cores in numerous kinase inhibitors.[2]

The bromine atom at the 3-position is not merely a placeholder. Its electronic properties and position relative to the amino group can significantly influence the reactivity of the aniline and the binding affinity of its derivatives. In the context of kinase inhibitors, halogen substituents on the anilino ring have been shown to form crucial hydrophobic interactions within the ATP-binding pocket of the enzyme.[3] The choice between a bromine and a fluorine atom, for instance, can modulate the inhibitor's potency and selectivity profile.

Synthesis of this compound: A Plausible and Efficient Route

While specific literature detailing the synthesis of this compound is sparse, a robust and high-yielding protocol can be confidently extrapolated from the well-documented synthesis of its fluoro-analog, 3-fluoro-4-morpholinoaniline.[2] The proposed synthetic pathway involves a two-step process: nucleophilic aromatic substitution followed by reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine

  • To a round-bottom flask, add 1,2-dibromo-4-nitrobenzene (1.0 eq), morpholine (1.2 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-(2-Bromo-4-nitrophenyl)morpholine.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the 4-(2-Bromo-4-nitrophenyl)morpholine (1.0 eq) from the previous step in a solvent mixture, such as ethanol and water.

  • Add iron powder (Fe) (5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reduction of the nitro group by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1,2-Dibromo-4-nitrobenzene C 4-(2-Bromo-4-nitrophenyl)morpholine A->C K2CO3, DMF, 80-100°C B Morpholine B->C D 4-(2-Bromo-4-nitrophenyl)morpholine E This compound D->E Fe, NH4Cl, EtOH/H2O, Reflux G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase1 Downstream Kinase 1 RTK->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->Kinase1 Inhibits ATP Binding

Caption: A generalized signaling pathway illustrating kinase inhibition.

Conclusion and Future Outlook

This compound represents a promising and strategically valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its synthesis is straightforward, and the unique combination of the morpholine ring and the bromo-aniline core offers a rich design space for medicinal chemists.

While direct comparative data is still emerging, the wealth of information on analogous structures strongly suggests that derivatives of this compound are likely to exhibit potent biological activity. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile scaffold. As the quest for more selective and potent kinase inhibitors continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of next-generation cancer therapies and treatments for other diseases driven by aberrant kinase signaling.

References

3-bromo-4-(morpholin-4-yl)aniline; CAS Number: 347324-26-9. Sigma-Aldrich. Link this compound. Angene. Link [4]3-Bromo-4-(morpholin-4-yl)aniline-347324-26-9. Thoreauchem. Link [5]347324-26-9 | MFCD02081966 | this compound. Ark Pharm, Inc. Link [6]Boschelli, D. H., et al. 4-Anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1063. [7]347324-26-9 Cas No. | this compound. Matrix Scientific. Link [8]A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers. Benchchem. Link Structure Activity Relationships. Drug Design Org. Link [9]Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)Aniline Scaffolds: A Comparative Guide. Benchchem. Link [10]3-BROMO-4-CHLOROANILINE synthesis. ChemicalBook. Link [11]A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Benchchem. Link [2]Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Link [12]Method for preparing 3-bromo-4-methoxyaniline. Google Patents. Link [13]4-Morpholinoaniline synthesis. ChemicalBook. Link [1]Method of preparing 3-bromo-4-methylaniline. Google Patents. Link [14]Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. Link [15]Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. PubMed. Link [16]Aniline replacement in drug-like compounds. Cresset Group. Link [17]Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate. Link Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents. Link [18]Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline. Google Patents. Link [19]Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof. Google Patents. Link [20]Synthesis methods for amino(halo)silanes. Google Patents. Link

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Benchmarking 3-Bromo-4-morpholinoaniline: A Comparative Guide to its Performance as a Substrate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 3-Bromo-4-morpholinoaniline , a versatile substituted aniline, against a panel of alternative bromoanilines in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

The insights presented herein are grounded in established mechanistic principles and field-proven experimental observations, offering a predictive framework for substrate performance and aiding in the strategic design of synthetic routes.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively functionalize the aromatic ring of these compounds through cross-coupling reactions is therefore of paramount importance. This compound presents an interesting case study due to the presence of three key functional handles: a reactive bromo group for cross-coupling, a nucleophilic amino group for further derivatization, and a morpholino substituent that exerts specific electronic and steric effects.

This guide will dissect the performance of this compound by comparing it with a selection of commercially available bromoanilines, each chosen to highlight the distinct influence of their substituent patterns on reactivity.

Alternative Substrates for Comparison:

  • 4-Bromoaniline: The unsubstituted parent compound, providing a baseline for electronic and steric effects.

  • 4-Bromo-2-methylaniline: Introduces a sterically demanding and weakly electron-donating group ortho to the amino group.

  • 4-Bromo-2-fluoroaniline: Features a strongly electron-withdrawing and sterically small group ortho to the amino group.

  • 4-Bromo-N,N-dimethylaniline: An isomer of our target compound with a less sterically demanding and more electron-donating dimethylamino group.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron species.[1] The electronic nature of the aryl halide is a key determinant of its reactivity, with electron-withdrawing groups generally accelerating the rate-determining oxidative addition step.[2]

Expected Performance and Mechanistic Rationale

The morpholino group in This compound is a moderately electron-donating group due to the nitrogen lone pair's ability to participate in resonance with the aromatic ring. This electron-donating character can slightly decrease the rate of oxidative addition compared to electron-deficient anilines. However, the presence of the ortho-amino group can also influence the reaction, potentially through coordination to the palladium center.

In comparison:

  • 4-Bromoaniline will serve as our baseline.

  • 4-Bromo-2-fluoroaniline , with its electron-withdrawing fluorine atom, is expected to exhibit the highest reactivity in this series due to a more facile oxidative addition.[3]

  • 4-Bromo-2-methylaniline and 4-Bromo-N,N-dimethylaniline , both possessing electron-donating groups, are anticipated to show reactivity comparable to or slightly lower than this compound.[4]

Data Summary: Suzuki-Miyaura Coupling
Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285-95
4-BromoanilinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001288-98
4-Bromo-2-fluoroanilinePhenylboronic acidPdCl₂(dppf) (3 mol%)K₃PO₄Dioxane1008>95
4-Bromo-2-methylanilinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄Toluene/H₂O1001680-90
4-Bromo-N,N-dimethylanilinePhenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O1001290-99
Experimental Protocol: Suzuki-Miyaura Coupling

A detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling is provided below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide (1 mmol), Phenylboronic Acid (1.2 mmol), Base (2 mmol), and Solvent catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, 0.03 mmol) reagents->catalyst In an inert atmosphere degas Degas with Argon for 15 min catalyst->degas heat Heat at 100 °C with stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor Until completion quench Cool to RT, Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify

General workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

  • To a clean, oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 100 °C and stir vigorously for the specified time, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Performance in the Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] The electronic properties of the aryl halide play a significant role, with electron-withdrawing groups generally favoring the reaction.[7]

Expected Performance and Mechanistic Rationale

The electron-donating morpholino group in This compound is expected to render it slightly less reactive in the Heck reaction compared to electron-deficient aryl bromides. The steric bulk of the morpholino group is not anticipated to have a major impact in this reaction.

  • 4-Bromoaniline will again serve as the baseline.

  • 4-Bromo-2-fluoroaniline is predicted to be the most reactive substrate due to the inductive effect of the fluorine atom.

  • 4-Bromo-2-methylaniline may exhibit slightly reduced reactivity due to the steric hindrance of the ortho-methyl group, which can disfavor the migratory insertion step.

  • 4-Bromo-N,N-dimethylaniline is expected to have similar reactivity to our target compound.

Data Summary: Heck Reaction
Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound n-Butyl acrylatePd(OAc)₂ (2 mol%)/PPh₃ (4 mol%)Et₃NDMF1001875-85
4-Bromoanilinen-Butyl acrylatePd(OAc)₂ (2 mol%)/PPh₃ (4 mol%)Et₃NDMF1001680-90
4-Bromo-2-fluoroanilinen-Butyl acrylatePd(OAc)₂ (2 mol%)/P(o-tol)₃ (4 mol%)NaOAcDMAc12012>90
4-Bromo-2-methylanilinen-Butyl acrylatePd(OAc)₂ (2 mol%)/PPh₃ (4 mol%)Et₃NDMF1002465-75
4-Bromo-N,N-dimethylanilinen-Butyl acrylatePd(OAc)₂ (2 mol%)/PPh₃ (4 mol%)Et₃NDMF1001878-88
Experimental Protocol: Heck Reaction

A generalized protocol for the Heck reaction is outlined below.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide (1 mmol), Alkene (1.2 mmol), Base (1.5 mmol), and Solvent catalyst Add Palladium Catalyst (e.g., Pd(OAc)2, 0.02 mmol) and Ligand (e.g., PPh3, 0.04 mmol) reagents->catalyst In an inert atmosphere degas Degas with Argon for 15 min catalyst->degas heat Heat at 100-120 °C with stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor Until completion quench Cool to RT, Dilute with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify

General workflow for the Heck reaction.

Methodology:

  • In a Schlenk tube, combine the aryl bromide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv.) via syringe.[8]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for the specified time.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[9] The success of this reaction is highly dependent on the choice of ligand and base, as well as the electronic and steric properties of the substrates.[10]

Expected Performance and Mechanistic Rationale

This compound is expected to be a moderately reactive substrate in the Buchwald-Hartwig amination. The electron-donating nature of the morpholino and amino groups can make oxidative addition more challenging compared to electron-poor aryl bromides. However, the use of bulky, electron-rich phosphine ligands can overcome this.[11]

  • 4-Bromoaniline will provide a baseline for comparison.

  • 4-Bromo-2-fluoroaniline should be a highly reactive substrate due to the electron-withdrawing fluoro group.[3]

  • 4-Bromo-2-methylaniline may exhibit reduced reactivity due to the steric hindrance of the ortho-methyl group, which can impede the approach of the palladium catalyst.

  • 4-Bromo-N,N-dimethylaniline is expected to show good reactivity, similar to the target compound.

Data Summary: Buchwald-Hartwig Amination
Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound MorpholinePd₂(dba)₃ (1 mol%)/XPhos (2 mol%)NaOtBuToluene1001680-90
4-BromoanilineMorpholinePd₂(dba)₃ (1 mol%)/XPhos (2 mol%)NaOtBuToluene1001285-95
4-Bromo-2-fluoroanilineMorpholinePd₂(dba)₃ (1 mol%)/XPhos (2 mol%)NaOtBuToluene8010>95
4-Bromo-2-methylanilineMorpholinePd₂(dba)₃ (1.5 mol%)/RuPhos (3 mol%)LHMDSDioxane1102470-80
4-Bromo-N,N-dimethylanilineMorpholinePd₂(dba)₃ (1 mol%)/XPhos (2 mol%)NaOtBuToluene1001482-92
Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination.

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide (1 mmol), Amine (1.2 mmol), Base (1.4 mmol), Catalyst, and Ligand solvent Add Anhydrous, Degassed Solvent reagents->solvent seal_heat Seal Vessel and Heat with stirring solvent->seal_heat monitor Monitor by TLC/LC-MS seal_heat->monitor Until completion quench Cool to RT, Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify

General workflow for the Buchwald-Hartwig amination.

Methodology:

  • Inside an inert atmosphere glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv.) and the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial with a Teflon-lined cap and heat to 100 °C with stirring for the indicated time.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Conclusion

This guide provides a comparative benchmark for the performance of This compound as a substrate in three fundamental palladium-catalyzed cross-coupling reactions. The presence of the electron-donating morpholino group generally leads to moderate to good reactivity, making it a viable and valuable building block in synthetic chemistry.

For Suzuki-Miyaura and Heck reactions, its performance is comparable to other electron-rich anilines, while in Buchwald-Hartwig aminations, the use of modern, bulky phosphine ligands is crucial for achieving high yields. The comparative data and detailed protocols presented here offer a solid foundation for researchers and drug development professionals to effectively incorporate this compound and its analogues into their synthetic strategies, enabling the efficient construction of complex molecular architectures.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline.
  • Ahmad, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • BenchChem. (2025). Application Note: Optimized Heck Reaction Conditions for the Synthesis of Substituted Alkenes from 5-Bromo-2-[4-(tert- butyl)phenoxy]aniline.
  • Wikipedia. (2023). 4-Bromoaniline. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalysts for 4-Bromo-2-fluoroaniline Coupling Reactions.
  • Royal Society of Chemistry. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 11(45), 28243-28256.
  • MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 23(19), 11833.
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  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • BenchChem. (2025).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (2017). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides....
  • ResearchGate. (2020).
  • ResearchGate. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • ACS Publications. (2007). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 11(3), 569–574.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Smolecule. (2023). Buy n,n-Dibenzyl-4-bromoaniline.
  • ChemicalBook. (2023).
  • MDPI. (2018).
  • Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)
  • ChemicalBook. (n.d.). 3-BROMO-4-CHLOROANILINE synthesis.
  • ResearchGate. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Ketone Pharma. (2024).
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  • MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Milano-Bicocca. (2021).
  • ResearchGate. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
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A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. The molecule 3-Bromo-4-morpholinoaniline serves as a valuable building block, featuring a synthetically versatile bromine atom and a morpholino group that influences its electronic properties and spatial configuration. The presence of the aniline moiety further adds to its utility in the construction of complex nitrogen-containing compounds, such as kinase inhibitors. The palladium-catalyzed cross-coupling reaction is an indispensable tool for the derivatization of such haloanilines, offering a pathway to a diverse array of structures through the formation of new carbon-carbon and carbon-nitrogen bonds.

This guide provides a comparative analysis of palladium catalyst systems for the functionalization of this compound. While direct side-by-side comparative studies on this specific substrate are not extensively documented in the public domain, this guide synthesizes available data from analogous systems and specific examples to provide a robust framework for catalyst selection and reaction optimization. We will delve into the mechanistic rationale behind catalyst choices for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing both field-proven insights and detailed experimental protocols.

The Strategic Importance of Catalyst Selection

The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the palladium precursor, the ligand, the base, and the solvent system. The interplay of these components dictates the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki and related reactions) or amine coordination (for Buchwald-Hartwig), and reductive elimination. For a substrate like this compound, the electron-donating nature of the morpholino and amino groups can influence the reactivity of the C-Br bond, making the choice of an appropriate, highly active catalyst system crucial for achieving high yields and avoiding side reactions.

Comparative Analysis of Palladium Catalyst Systems

The following sections provide a comparative overview of palladium catalysts for the three major classes of cross-coupling reactions applicable to this compound. The performance data is compiled from studies on structurally similar bromoanilines and related aryl bromides to provide a predictive framework.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures or introducing alkyl and vinyl groups. The choice of ligand is critical in promoting the catalytic cycle, especially for electron-rich aryl bromides.

Catalyst System (Pd Precursor/Ligand)Typical BaseTypical SolventTemperature (°C)Performance Insights & Causality
Pd(PPh₃)₄ K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-110A classic, versatile catalyst. However, for electron-rich substrates like this compound, its activity may be moderate. The triphenylphosphine ligand, while effective for many substrates, may not be sufficiently electron-donating to facilitate rapid oxidative addition.
Pd(dppf)Cl₂ K₂CO₃, Cs₂CO₃Dioxane, DME80-100The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wider bite angle and more electron-rich environment around the palladium center compared to PPh₃, enhancing catalyst stability and promoting reductive elimination. It is often a reliable choice for a broad range of aryl bromides.
Pd(OAc)₂ / SPhos K₃PO₄1,4-Dioxane/H₂O80-100SPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for challenging Suzuki couplings. Its steric bulk promotes the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition, even with electron-rich aryl bromides. This system is expected to provide high yields for the coupling of this compound.
PEPPSI-IPr Cs₂CO₃t-AmylOH100This N-heterocyclic carbene (NHC)-based catalyst is known for its high activity and stability. The strong σ-donating NHC ligand makes the palladium center highly electron-rich, facilitating the oxidative addition step. PEPPSI catalysts are particularly effective for heteroaryl and other challenging couplings and would likely be a high-performing option.
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, especially with sterically hindered or electron-rich substrates.

Catalyst System (Pd Precursor/Ligand)Typical BaseTypical SolventTemperature (°C)Performance Insights & Causality
Pd(OAc)₂ / P(o-tolyl)₃ NaOtBuToluene80-110An early generation catalyst system. While effective for simple aryl bromides, its utility for more complex substrates like this compound may be limited, potentially requiring higher catalyst loadings and longer reaction times.
Pd₂(dba)₃ / XPhos K₃PO₄, Cs₂CO₃Dioxane, Toluene80-120XPhos is another highly effective bulky biaryl phosphine ligand. It is known to facilitate the amination of a wide range of aryl halides with various amines, including those that are sterically demanding or have sensitive functional groups. This system is a strong candidate for achieving high yields in the amination of this compound.
G3-XPhos Precatalyst LHMDS, NaOtBuTHF, TolueneRT-100Precatalysts offer improved stability and reactivity, sometimes allowing for reactions to proceed at room temperature. The G3-XPhos precatalyst is a highly active and versatile option for a broad scope of Buchwald-Hartwig aminations.
Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes. The choice of catalyst and conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst System (Pd Precursor/Ligand)Typical BaseTypical SolventTemperature (°C)Performance Insights & Causality
Pd(OAc)₂ / PPh₃ NEt₃, K₂CO₃DMF, NMP100-140A standard catalyst system for the Heck reaction. For an electron-rich substrate like this compound, this system may require higher temperatures and longer reaction times to achieve good conversion.
Pd₂(dba)₃ / P(t-Bu)₃ Cy₂NMeDioxane, Toluene100-120The use of a more electron-rich and bulky phosphine ligand like tri-tert-butylphosphine can significantly improve the efficiency of the Heck reaction, especially for less reactive aryl bromides. This system is likely to provide better results than the PPh₃-based catalyst.
Herrmann's Catalyst (Palladacycle) NaOAcNMP120-140Palladacycles are pre-activated and highly stable catalysts that can be very effective in Heck reactions, often at lower catalyst loadings. Herrmann's catalyst is a well-known example that has shown broad applicability.

Experimental Protocols

The following are detailed, representative protocols for each of the discussed cross-coupling reactions. These protocols are based on established methodologies for similar substrates and should serve as a robust starting point for the optimization of reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid using a Pd(dppf)Cl₂ catalyst.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine using a Pd₂(dba)₃/XPhos catalyst system.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (1.5 eq.)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and potassium phosphate to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Reaction of this compound

This protocol provides a general method for the Heck coupling of this compound with an alkene, such as n-butyl acrylate.

Materials:

  • This compound (1.0 eq.)

  • Alkene (e.g., n-butyl acrylate) (1.5 eq.)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (NEt₃) (2.0 eq.)

  • Anhydrous DMF or NMP

  • Sealed reaction tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

To further elucidate the underlying chemistry, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Br)L₂ Pd0->PdII ArBr OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)(Ar')L₂ PdII->PdII_Ar Ar'B(OH)₂ / Base Transmetal Transmetalation PdII_Ar->Pd0 Product (Ar-Ar') RedElim Reductive Elimination Product Ar-Ar' ArBr This compound (ArBr) ArBOH2 Ar'B(OH)₂

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow Start Reaction Setup (Substrate, Reagents, Base) Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst System Solvent->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Reaction Work-up (Quench, Extract, Dry) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterized Product (NMR, MS) Purify->End

Caption: Generalized experimental workflow for cross-coupling.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a vast potential for the synthesis of novel compounds with applications in drug discovery and materials science. While direct comparative studies on this specific substrate are limited, a thorough understanding of the principles of palladium catalysis and data from analogous systems allows for the rational selection of highly effective catalyst systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos, or robust NHC-based catalysts like PEPPSI-IPr, are predicted to offer superior performance. For Heck reactions, the use of electron-rich phosphine ligands or palladacycle catalysts can enhance reactivity. The provided protocols and mechanistic insights serve as a comprehensive guide for researchers to successfully navigate the exciting possibilities of derivatizing this valuable synthetic building block.

References

  • Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of organic chemistry, 71(20), 7826–7834. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). A new catalyst for the amination of aryl chlorides at room temperature. Angewandte Chemie (International ed. in English), 46(31), 5889–5893. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie (International ed. in English), 46(29), 5559–5563. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and versatile palladium catalyst for the Suzuki-Miyaura coupling of aryl and vinyl halides and triflates. Chemistry (Weinheim an der Bergstrasse, Germany), 12(18), 4749–4755. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in palladium catalysis. Angewandte Chemie (International ed. in English), 47(37), 6924–6938. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical reviews, 100(8), 3009–3066. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of chemical research, 41(11), 1534–1544. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Angewandte Chemie (International ed. in English), 48(17), 3042–3051. [Link]

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2- and 3-pyridyl chlorides. Organic letters, 4(6), 973–976. [Link]

The Green Litmus Test: Assessing Atom Economy in the Synthesis of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of innovation.[1] Among the key metrics for evaluating the sustainability of a chemical process, atom economy stands out for its simplicity and profound implications.[2] Coined by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[2] This guide provides an in-depth analysis of the atom economy for plausible synthetic routes to 3-Bromo-4-morpholinoaniline, a substituted aniline that serves as a valuable building block in medicinal chemistry. By comparing different synthetic strategies, we aim to provide a practical framework for researchers to assess and improve the environmental footprint of their synthetic endeavors.

Understanding Atom Economy: The Core of Green Synthesis

Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[3][4]

Formula for Atom Economy:

A higher atom economy signifies a more efficient process, where a larger proportion of the atoms from the starting materials are incorporated into the final product, consequently generating less waste.[5] This metric, alongside others like Process Mass Intensity (PMI) and E-Factor, offers a quantitative measure of a reaction's "greenness," guiding chemists towards more sustainable synthetic designs.[1][6]

Synthetic Strategies for this compound: A Comparative Analysis

We will explore two distinct and plausible synthetic pathways to this compound and assess their respective atom economies.

Route 1: Late-Stage Bromination of a Pre-formed Aniline

This approach involves the initial synthesis of 4-morpholinoaniline followed by a regioselective bromination.

  • Step 1: Nucleophilic Aromatic Substitution (SNA r) to form 4-morpholinoaniline. This reaction proceeds by reacting 4-fluoronitrobenzene with morpholine, followed by the reduction of the nitro group.

  • Step 2: Regioselective Bromination. The resulting 4-morpholinoaniline is then brominated at the position ortho to the amino group and meta to the morpholino group.

Route 2: Early-Stage Bromination followed by Buchwald-Hartwig Amination

This alternative strategy introduces the bromine atom early in the synthesis, followed by a modern cross-coupling reaction to install the morpholine moiety.

  • Step 1: Synthesis of 3-bromo-4-fluoroaniline. This intermediate can be prepared from 4-fluoroaniline.

  • Step 2: Buchwald-Hartwig Amination. The C-N bond is then formed by a palladium-catalyzed cross-coupling reaction between 3-bromo-4-fluoroaniline and morpholine.

The following sections will provide detailed experimental protocols and atom economy calculations for each route.

Route 1: Late-Stage Bromination

This synthetic pathway prioritizes the formation of the aniline core structure before introducing the bromo substituent.

Experimental Protocol: Route 1

Step 1a: Synthesis of 4-(4-Nitrophenyl)morpholine

  • To a solution of 4-fluoronitrobenzene (14.1 g, 0.1 mol) in dimethyl sulfoxide (DMSO) (100 mL), add morpholine (10.4 g, 0.12 mol) and potassium carbonate (20.7 g, 0.15 mol).

  • Heat the reaction mixture to 120°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

  • Filter the precipitated yellow solid, wash with water, and dry under vacuum to yield 4-(4-nitrophenyl)morpholine.

Step 1b: Synthesis of 4-Morpholinoaniline

  • Suspend the 4-(4-nitrophenyl)morpholine (20.8 g, 0.1 mol) in ethanol (200 mL).

  • Add 10% Palladium on carbon (Pd/C) (1.0 g, 5% w/w) to the suspension.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 3-4 hours until the uptake of hydrogen ceases.[7]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to afford pure 4-morpholinoaniline.

Step 2: Synthesis of this compound

  • Dissolve 4-morpholinoaniline (17.8 g, 0.1 mol) in glacial acetic acid (200 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) in acetic acid (100 mL) dropwise, maintaining the temperature below 10°C.[8]

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into water (1 L) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Atom Economy Calculation: Route 1

Overall Reaction:

C₆H₅NO₂F + C₄H₉NO + H₂ → C₁₀H₁₃BrN₂O + H₂O + C₄H₅NO₂

(Note: For the bromination step with NBS, succinimide is the byproduct. The reduction step with H₂ is highly atom-economical, with water being the only byproduct from the nitro group.)

ReactantsMolecular Weight ( g/mol )
4-Fluoronitrobenzene141.10
Morpholine87.12
N-Bromosuccinimide177.98
Total Reactant MW 406.20
ProductMolecular Weight ( g/mol )
This compound 257.13

Atom Economy = (257.13 / 406.20) x 100 = 63.3%

Route 1: Late-Stage Bromination cluster_step1 Step 1: 4-Morpholinoaniline Synthesis cluster_step2 Step 2: Bromination A 4-Fluoronitrobenzene C 4-(4-Nitrophenyl)morpholine A->C S(N)Ar B Morpholine B->C D 4-Morpholinoaniline C->D Nitro Reduction (H₂/Pd-C) E N-Bromosuccinimide (NBS) F This compound D->F Electrophilic Bromination E->F G Succinimide (Byproduct) Route 2: Buchwald-Hartwig Amination cluster_step1_route2 Step 1: Bromination cluster_step2_route2 Step 2: C-N Coupling A2 4-Fluoroaniline C2 3-Bromo-4-fluoroaniline A2->C2 Electrophilic Bromination B2 N-Bromosuccinimide (NBS) B2->C2 F2 This compound C2->F2 Buchwald-Hartwig Amination D2 Morpholine D2->F2 E2 Pd₂(dba)₃ / XPhos NaOtBu E2->F2

Sources

A Comparative Guide to the Biological Activity of Substituted Morpholinoaniline Derivatives: Unveiling the Potential of the 3-Bromo Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholinoaniline scaffold stands out as a privileged structure, consistently appearing in a diverse array of biologically active compounds. Its unique combination of a flexible morpholine ring and a reactive aniline moiety provides a versatile platform for the development of novel therapeutic agents. This guide offers an in-depth comparison of the biological activities of various substituted morpholinoaniline derivatives, with a particular focus on elucidating the potential of the "3-Bromo-4-morpholinoaniline" framework. By examining experimental data from related analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the efficacy of these promising compounds.

The Morpholinoaniline Core: A Foundation for Diverse Biological Activities

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and metabolic stability. When coupled with an aniline ring, the resulting morpholinoaniline core becomes a versatile building block for accessing a wide range of biological targets. The aniline nitrogen provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate activity and selectivity.

Derivatives of the morpholinoaniline scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] The nature and position of substituents on the aniline ring play a crucial role in determining the specific biological profile of the resulting compound.

Anticancer Activity: A Tale of Fluoro and Sulfonamide Derivatives

Recent research has highlighted the potent anticancer activity of derivatives based on the 3-fluoro-4-morpholinoaniline scaffold.[2][3] These compounds have shown significant anti-proliferative effects against various cancer cell lines, with some exhibiting efficacy comparable to clinically used chemotherapeutics.[2]

A noteworthy study focused on the synthesis and evaluation of novel morpholine and its sulfonamide derivatives as potential anti-tumor agents.[2] Among the synthesized compounds, a sulfonamide derivative, designated as NAM-5 , displayed remarkable anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[2]

Comparative Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives
CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
NAM-5 MCF-71.811Doxorubicin-
MDA-MB-2312.143
NAM-7 MCF-71.883Doxorubicin-
MDA-MB-2314.688

Table 1: In vitro anticancer activity of representative 3-fluoro-4-morpholinoaniline derivatives against breast cancer cell lines.[2]

The data clearly indicates that the introduction of a sulfonamide group can significantly enhance the anticancer potency of the morpholinoaniline scaffold. Flow cytometry analysis confirmed that these compounds induce apoptosis-mediated cell death in cancer cells.[2]

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline Derivatives

The synthesis of these potent anticancer agents typically involves a multi-step process, starting from commercially available precursors.

Synthesis_of_3-Fluoro-4-morpholinoaniline_Derivatives 1,2-difluoro-4-nitrobenzene 1,2-difluoro-4-nitrobenzene 4-(2-fluoro-4-nitrophenyl)morpholine 4-(2-fluoro-4-nitrophenyl)morpholine 1,2-difluoro-4-nitrobenzene->4-(2-fluoro-4-nitrophenyl)morpholine Morpholine, K2CO3, DMSO 3-fluoro-4-morpholinoaniline 3-fluoro-4-morpholinoaniline 4-(2-fluoro-4-nitrophenyl)morpholine->3-fluoro-4-morpholinoaniline Fe, NH4Cl, EtOH/H2O Sulfonamide Derivatives (e.g., NAM-5) Sulfonamide Derivatives (e.g., NAM-5) 3-fluoro-4-morpholinoaniline->Sulfonamide Derivatives (e.g., NAM-5) Sulfonyl chloride, Base Antimicrobial_Activity_Workflow Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Microplate Inoculation Microplate Inoculation Inoculum Preparation->Microplate Inoculation Compound Stock Solution Compound Stock Solution Serial Dilution Serial Dilution Compound Stock Solution->Serial Dilution Serial Dilution->Microplate Inoculation Incubation Incubation Microplate Inoculation->Incubation MIC Determination (Visual/Spectrophotometric) MIC Determination (Visual/Spectrophotometric) Incubation->MIC Determination (Visual/Spectrophotometric)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared in a suitable growth medium.

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

The Untapped Potential of this compound Derivatives as Kinase Inhibitors

While direct studies on the biological activities of this compound derivatives are limited, research on structurally related compounds provides compelling evidence for their potential as kinase inhibitors. A study on 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines revealed potent and selective inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. [4] The 4-[(3-bromophenyl)amino] moiety was identified as a key pharmacophore for high-affinity binding to the ATP-binding site of the EGFR kinase domain. [4]This suggests that derivatives of this compound, which share the bromo-anilino substructure, are promising candidates for the development of novel EGFR inhibitors.

Proposed Mechanism of Action: Kinase Inhibition

Caption: Proposed mechanism of action for this compound derivatives as competitive kinase inhibitors.

The bromo-anilino moiety is hypothesized to occupy the adenine-binding region of the kinase's ATP pocket, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of kinase activity can disrupt cellular signaling pathways that are often dysregulated in diseases such as cancer.

Conclusion and Future Directions

The morpholinoaniline scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. While derivatives of 3-fluoro- and 3-nitro-4-morpholinoaniline have demonstrated significant anticancer and antimicrobial activities, the potential of the 3-bromo analog remains largely unexplored. Based on the compelling evidence from structurally related compounds, derivatives of this compound are poised to be promising candidates for the development of a new generation of kinase inhibitors and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Structure-activity relationship studies will be crucial in identifying the optimal substitutions on the aniline and morpholine rings to maximize potency and selectivity. In-depth mechanistic studies will also be necessary to fully elucidate the molecular targets and signaling pathways affected by these compounds. The insights gained from such investigations will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). In Vitro, 1(1), 1-10.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925.
  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • Cardoso, M. H., et al. (2020). Computational Methods in Designing Antimicrobial Peptides. Frontiers in Microbiology, 11, 2793.
  • Patchipala, S. B., et al. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Arkivoc, 2024(7), 202412189.
  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Request PDF.
  • Balija, D., & Rao, D. S. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Bielenica, A., et al. (2022). New 4-(Morpholin-4-Yl)
  • Kumar, S., et al. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Zheng, Y., et al. (2019). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 24(18), 3299.
  • Dwivedi, S., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1265, 133423.
  • Iancu, M., et al. (2025).
  • Somashekhar, M., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 745-748.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • Wiebe, A., et al. (2021). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 26(11), 3169.
  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4386.

Sources

A Comparative Guide to the Quantum Chemical Profile of 3-Bromo-4-morpholinoaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Landscape of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a wide array of approved drugs, valued for their synthetic tractability and versatile biological activities.[1] This guide focuses on a particularly intriguing derivative, 3-Bromo-4-morpholinoaniline , a compound that combines several key features relevant to drug design. The morpholine moiety is frequently incorporated to enhance aqueous solubility, metabolic stability, and to introduce a basic nitrogen center, often improving the pharmacokinetic profile of a drug candidate.[2][3] The strategic placement of a bromine atom, a common bioisostere, can modulate lipophilicity and introduce specific interactions, such as halogen bonding, with biological targets.

Understanding the intrinsic electronic and structural properties of this compound at a quantum mechanical level is paramount for predicting its behavior in a biological system. How do the electron-withdrawing bromine and the electron-donating morpholine group collectively influence the molecule's reactivity, intermolecular interactions, and spectroscopic signature?

This technical guide provides a rigorous framework for conducting and interpreting quantum chemical calculations on this compound. We will present a detailed, step-by-step computational protocol, grounded in established methodologies for similar aniline derivatives.[4] To provide a clear context for the impact of each substituent, we will compare the calculated properties of this compound with three strategic alternatives: the parent Aniline molecule, 3-Bromoaniline , and 4-Morpholinoaniline . This comparative approach will allow researchers to dissect the individual and combined electronic contributions of the bromo and morpholine substituents, offering a deeper understanding of this valuable scaffold.

Part 1: The Rationale Behind the Computational Approach

The central aim of this guide is to establish a robust, validated, and reproducible computational workflow. The chosen methodology, Density Functional Theory (DFT), offers an optimal balance between computational cost and accuracy for molecules of this size.[5] Specifically, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a widely accepted level of theory for aniline derivatives, demonstrating good correlation with experimental data for geometries, vibrational frequencies, and electronic properties.[4][6]

This guide will focus on calculating and comparing the following key molecular properties:

  • Optimized Molecular Geometry: To understand the three-dimensional structure and the influence of substituents on bond lengths and angles.

  • Frontier Molecular Orbitals (HOMO-LUMO): To assess the molecule's chemical reactivity, stability, and electronic excitation properties. The HOMO-LUMO energy gap is a critical parameter in predicting a molecule's reactivity.[6][7]

  • Molecular Electrostatic Potential (MESP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. MESP maps are invaluable tools in rational drug design for understanding potential drug-receptor interactions.[8][9][10]

  • Simulated ¹H and ¹³C NMR Spectra: To provide a theoretical benchmark that can be used to validate experimental results and aid in the structural elucidation of new derivatives.

The following diagram illustrates the logical workflow for this comparative computational study.

G cluster_0 Molecule Selection cluster_1 Computational Protocol cluster_2 Data Analysis & Comparison cluster_3 Validation & Interpretation M1 This compound (Target) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) M1->Opt M2 Aniline (Parent) M2->Opt M3 3-Bromoaniline (Alternative 1) M3->Opt M4 4-Morpholinoaniline (Alternative 2) M4->Opt Freq Frequency Analysis Opt->Freq Verify Minima Elec Electronic Properties (HOMO, LUMO, MESP) Opt->Elec NMR NMR Simulation (GIAO Method) Opt->NMR Elec_Comp Compare Electronic Properties Elec->Elec_Comp NMR_Comp Compare NMR Spectra NMR->NMR_Comp Geom_Comp Compare Geometries Exp_Val Validation with Experimental Data Geom_Comp->Exp_Val Drug_Disc Interpret for Drug Discovery Elec_Comp->Drug_Disc NMR_Comp->Exp_Val

Caption: A workflow for the comparative quantum chemical analysis.

Part 2: Detailed Experimental and Computational Protocols

In Silico Protocol: Quantum Chemical Calculations

This protocol outlines the steps for performing the quantum chemical calculations using a standard software package like Gaussian.

  • Molecular Structure Input:

    • Construct the 3D structures of this compound, Aniline, 3-Bromoaniline, and 4-Morpholinoaniline using a molecular builder.

    • Perform an initial molecular mechanics-based geometry optimization to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Analysis:

    • Rationale: This step is crucial to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq

    • Procedure:

      • Submit the calculation for each molecule.

      • Upon completion, verify that the optimization has converged.

      • Check the output of the frequency calculation to ensure there are no imaginary frequencies.

  • Electronic Property Calculations:

    • Rationale: These calculations provide insights into the electronic nature of the molecules. The HOMO and LUMO energies are directly obtained from the optimized structure's output file. The MESP requires an additional calculation step.

    • Procedure for HOMO-LUMO:

      • Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the optimization output file.[11]

      • Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO.

    • Procedure for MESP:

      • Use the optimized geometry (from the .chk file in Gaussian) to perform a single-point energy calculation with keywords to generate the MESP map.

      • Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Pop=MK IOp(6/33=2,6/41=10,6/42=17)

      • Visualize the resulting .cube file with a molecular visualization program (e.g., GaussView, VMD) to map the electrostatic potential onto the electron density surface.[9][12]

  • NMR Chemical Shift Calculations:

    • Rationale: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts.[13] These theoretical spectra serve as a valuable tool for validating experimental findings.

    • Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) NMR

    • Procedure:

      • Perform the NMR calculation on the optimized geometry of each molecule.

      • The output will provide the absolute shielding values for each nucleus.

      • To obtain the chemical shifts (δ), these values must be referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. δ = σTMS - σnucleus.

Experimental Protocol: NMR Spectroscopic Analysis

For a self-validating system, the theoretical calculations must be benchmarked against experimental data. The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the aniline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. This will result in a spectrum where each unique carbon atom appears as a single line.

Part 3: Comparative Data Analysis (A Predictive Framework)

Molecular Geometry

The introduction of substituents is expected to cause minor but predictable changes in the geometry of the aniline ring. The C-N bond length, for instance, will likely be shorter in 4-morpholinoaniline compared to aniline due to the electron-donating nature of the morpholine nitrogen, which increases the double bond character through resonance.

Electronic Properties

The electronic properties are where the most significant differences are expected. The following table summarizes the anticipated trends based on the known electronic effects of the substituents.

PropertyAniline (Baseline)3-Bromoaniline4-MorpholinoanilineThis compound
HOMO Energy (eV) Highest (most easily oxidized)Lowered (inductive withdrawal by Br)Raised (donation from morpholine)Intermediate (competing effects)
LUMO Energy (eV) HighLowered (inductive withdrawal by Br)Slightly raisedLowered (dominated by Br)
HOMO-LUMO Gap (eV) LargeSmallerSlightly smallerSmallest (expected most reactive)
Dipole Moment (Debye) ModerateHigherHigherHighest
Molecular Electrostatic Potential (MESP)

The MESP maps will provide a visual representation of these electronic effects.

  • Aniline: A region of negative potential (red) is expected around the nitrogen atom due to its lone pair, making it a site for electrophilic attack or hydrogen bonding.[14]

  • 3-Bromoaniline: The bromine atom will introduce a region of slightly positive potential on its axial tip (a σ-hole), which can participate in halogen bonding. The overall negative potential on the ring will be reduced.

  • 4-Morpholinoaniline: The morpholine group, particularly its oxygen atom, will introduce an additional region of negative potential. The electron-donating effect will increase the negative potential on the aromatic ring, particularly at the ortho and para positions relative to the amino group.

  • This compound: The MESP will be a complex interplay of these effects. A strong negative potential is expected around the morpholine oxygen and the aniline nitrogen, while the bromine will create a region of positive potential. This complex electrostatic profile is highly relevant for its interaction with diverse biological targets.

The diagram below illustrates the expected relationship between the substituents and the key electronic properties.

G substituent Substituent Effect homo_lumo HOMO-LUMO Gap (Reactivity) substituent->homo_lumo Modulates mesp MESP (Interaction Sites) substituent->mesp Determines reactivity Chemical Reactivity homo_lumo->reactivity Predicts mesp->reactivity Guides

Caption: Relationship between substituent effects and calculated properties.

Predicted NMR Spectra

A comparison of the calculated NMR spectra with experimental data for the known compounds (Aniline, 3-Bromoaniline, 4-Morpholinoaniline) is the cornerstone of validating the computational method.

  • ¹H NMR: For this compound, the aromatic region is expected to show a complex splitting pattern due to the asymmetric substitution. The morpholine protons will likely appear as two distinct triplets around 3.0-3.2 ppm (for -N-CH₂-) and 3.8-4.0 ppm (for -O-CH₂-).[15][16]

  • ¹³C NMR: The carbon attached to the bromine will be significantly shifted compared to the parent aniline. The morpholine carbons will appear around 45-50 ppm (-N-CH₂) and 66-68 ppm (-O-CH₂).[15]

The following table provides a template for comparing experimental and calculated ¹³C NMR chemical shifts for a validation molecule like 4-Morpholinoaniline.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C1 (C-NH₂)~140To be calculated
C2, C6~118To be calculated
C3, C5~116To be calculated
C4 (C-morpholine)~145To be calculated
C (N-CH₂)~49To be calculated
C (O-CH₂)~67To be calculated

Conclusion: From Calculation to Application

This guide has outlined a comprehensive and scientifically rigorous framework for the quantum chemical analysis of this compound. By employing Density Functional Theory and comparing the results with carefully chosen alternatives, researchers can gain profound insights into the structural and electronic properties that govern the molecule's behavior. The validation of these computational models against experimental spectroscopic data is a critical step that ensures the reliability of the predictions. The resulting data on HOMO-LUMO energetics and molecular electrostatic potential provides a powerful predictive tool for drug development professionals, enabling a more rational, data-driven approach to designing molecules with improved potency, selectivity, and pharmacokinetic properties.

References

  • Chemsrc. 4-Morpholinoaniline(CAS#:2524-67-6). Available from: [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. Available from: [Link]

  • UC Santa Barbara. Tutorial: Electrostatic Potential Maps. Available from: [Link]

  • PubChem. Benzenamine, 4-(4-morpholinyl)-. National Center for Biotechnology Information. Available from: [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

  • Townley, J. R., et al. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry, 62(19), 8811-8820. Available from: [Link]

  • Singh, S., & Ojha, S. (2014). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Indian Journal of Pure & Applied Physics, 52, 603-610. Available from: [Link]

  • NIST. Experimental data for C6H5NH2 (aniline). Computational Chemistry Comparison and Benchmark Database. Available from: [Link]

  • Aman, R., et al. (2021). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. ResearchGate. Available from: [Link]

  • Piart-Goypieron, A., et al. (2001). Structure, Dynamics, and Spectroscopy of Aniline−(Argon)n Clusters. 1. Experimental Spectra and Interpretation for n = 1−6. The Journal of Physical Chemistry A, 105(48), 10836-10848. Available from: [Link]

  • ResearchGate. HOMO–LUMO electronic energy gap (eV) of aniline and its substituents as... | Download Scientific Diagram. Available from: [Link]

  • Sharma, V., et al. (2017). Supporting Information. New Journal of Chemistry. Available from: [Link]

  • Mondal, S., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega, 6(4), 2999-3012. Available from: [Link]

  • Radenkovic, S., et al. (2020). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. Available from: [Link]

  • Glesner, M. G., et al. (2021). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. The Journal of Physical Chemistry C, 125(30), 16672-16682. Available from: [Link]

  • Reddy, T. S., et al. (2015). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Organic Solar Cells. Journal of Applicable Chemistry, 4(4), 1279-1286. Available from: [Link]

  • ResearchGate. Effect of HOMO-LUMO gap energy of the anilines on their radical scavenging activity with compounds. Available from: [Link]

  • YouTube. (2023). How to Calculate HOMO LUMO Energy Gap. Available from: [Link]

  • PubChem. 3-Bromoaniline. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

  • NIST. Benzenamine, 3-bromo-. WebBook. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Bromo-4-morpholinoaniline is a substituted aromatic amine, a class of compounds pivotal in synthetic chemistry and the development of novel pharmaceutical agents. However, its structural motifs—a brominated aromatic ring and an aniline derivative—necessitate a rigorous and informed approach to its handling and disposal. Improper management of this substance poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Profile and Foundational Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from structurally analogous compounds such as bromoanilines and other primary aromatic amines.[1][2][3][4] The primary risks stem from its acute toxicity, potential for organ damage upon repeated exposure, and significant environmental toxicity.

Aromatic amines as a class are known for being readily absorbed through the skin, and many are considered potential carcinogens or mutagens.[1][2] The presence of bromine classifies this compound as a halogenated organic, which requires specific disposal pathways to prevent the formation of toxic byproducts like brominated dioxins during incineration.[5]

Table 1: Inferred Hazard Classification for this compound

Hazard Class GHS Hazard Code Signal Word Hazard Statement
Acute Toxicity (Oral) H302 Warning Harmful if swallowed.[6]
Acute Toxicity (Dermal) H311 / H312 Danger / Warning Toxic or harmful in contact with skin.[6]
Acute Toxicity (Inhalation) H331 / H332 Danger / Warning Toxic or harmful if inhaled.[6]
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[7][8][9][10]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.[7][8][9][10]
Specific Target Organ Toxicity (Repeated Exposure) H373 Warning May cause damage to organs through prolonged or repeated exposure.

| Hazardous to the Aquatic Environment (Chronic) | H410 | Warning | Very toxic to aquatic life with long lasting effects. |

Part 2: Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transfer, and packaging for disposal, must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[11][12] The causality is clear: engineering controls provide the primary barrier between the researcher and the hazardous substance.

Personal Protective Equipment (PPE) serves as the essential secondary barrier. The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-mitigated decision.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification & Standard Rationale & Causality
Hand Protection Nitrile or Neoprene Gloves (inspect before use). Aromatic amines can be readily absorbed through the skin; these materials provide adequate chemical resistance.[1][11]
Eye/Face Protection Chemical splash goggles (OSHA 29 CFR 1910.133 or EN166 compliant). A face shield is also recommended.[8][11][13] Protects against accidental splashes of solids or solutions, preventing serious eye irritation.[9][10]
Body Protection Fully-buttoned, long-sleeved laboratory coat. Prevents incidental skin contact with contaminated surfaces or minor spills.[8][11]

| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. For emergencies (e.g., large spills), a NIOSH/MSHA-approved respirator with organic vapor/particulate cartridges is necessary.[10][13] | The fume hood's negative pressure environment is the primary method of preventing respiratory exposure.[12] |

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that waste is handled, segregated, and stored in a manner that is safe, compliant, and minimizes risk at every stage.

Step 1: Waste Identification and Segregation

This is the most critical step in the disposal workflow.

  • Identify: All materials contaminated with this compound (e.g., residual solid, contaminated vials, disposable labware, spill cleanup materials, aqueous solutions) must be identified as hazardous waste.

  • Categorize: This waste must be categorized specifically as Halogenated Organic Waste .[5]

  • Segregate: Under no circumstances should this waste be mixed with non-halogenated organic waste.[5] Co-mingling can disrupt waste treatment processes and lead to the formation of highly toxic, environmentally persistent brominated dioxins upon incineration.[5] Collect all waste streams (solid, liquid, and labware) in a dedicated container.

Step 2: Containerization
  • Select a Compatible Container: Use a sealable, airtight container made of a material compatible with the waste (e.g., polyethylene for solids, glass for solutions). The container must be in good condition with no leaks or cracks.[11]

  • Initial Labeling: As soon as the first particle of waste is added, the container must be labeled. The label should include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The primary hazards: "Toxic," "Irritant," "Environmental Hazard"

    • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Location: The waste container must be kept at or near the point of generation, within a secondary containment tray to capture any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects against spills.

  • Storage Area: The designated storage area (e.g., a satellite accumulation area) should be away from incompatible materials like strong acids and oxidizing agents.[14] The area should be secure and accessible only to authorized personnel.

Step 4: Final Disposal
  • Contact EHS: Do not attempt to dispose of this chemical through standard laboratory drains or trash. When the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) or equivalent department.

  • Arrange for Pickup: Schedule a pickup with the EHS office. They will ensure the waste is collected by a licensed hazardous waste disposal company.

  • Regulatory Compliance: The final transport and disposal will be conducted in accordance with all local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[15][16][17] For transportation, this compound would likely be classified under a category like UN 2811, "Toxic solids, organic, n.o.s."

Part 4: Emergency Procedures

Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Wear the full PPE ensemble described in Part 2.

  • Contain & Absorb: Cover the spill with an inert, dry absorbent material such as clay, vermiculite, or a commercial spill absorbent.[11][18] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into your designated Halogenated Organic Waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. Seek prompt medical attention.[13][19]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][13]

Part 5: Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Waste Generated (Solid, Liquid, or Labware) ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood categorize Step 1: Categorize Waste 'Halogenated Organic Waste' segregate Step 2: Segregate **DO NOT MIX** with non-halogenated waste. categorize->segregate containerize Step 3: Containerize Use sealed, compatible container. segregate->containerize label_waste Step 4: Label Container 'Hazardous Waste', Name, Hazards, Date containerize->label_waste store Step 5: Store Safely Closed, in secondary containment. label_waste->store ehs_contact Step 6: Contact EHS Arrange for professional pickup. store->ehs_contact

Caption: Logical workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is not an afterthought but an integral part of the experimental process. Adherence to the principles of correct hazard identification, stringent segregation of halogenated waste, proper containerization, and regulatory compliance is non-negotiable. By following this systematic guide, researchers can effectively mitigate the risks to themselves, their colleagues, and the environment, fostering a culture of profound and proactive laboratory safety.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 3-Bromo-4-morpholinoaniline. The protocols herein are designed to ensure maximum safety by explaining the causality behind each recommendation, creating a self-validating system of protection for all laboratory operations.

Foundational Hazard Assessment: Understanding the "Why"

This compound is a substituted aromatic amine whose structure necessitates a stringent approach to personal protection. Its hazard profile, derived from safety data sheets (SDS) of the compound and structurally related anilines, dictates the need for comprehensive barrier protection.[1][2] Failure to adhere to these protocols can lead to acute toxicity and potential long-term health effects.

The primary risks are categorized by the Globally Harmonized System (GHS) and are summarized below.

Hazard ClassificationGHS Statement CodeDescription of Risk
Acute Toxicity, Oral H302Harmful if swallowed.[3]
Acute Toxicity, Dermal H311 / H312Toxic or harmful in contact with skin.[3]
Acute Toxicity, Inhalation H331 / H332Toxic or harmful if inhaled.[4]
Skin Corrosion/Irritation H315Causes skin irritation.[3][5][6]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[3][5][6]
Specific Target Organ Toxicity H373May cause damage to organs through prolonged or repeated exposure.[4]
Aquatic Hazard H410Very toxic to aquatic life with long lasting effects.

The causality is clear: this compound can enter the body through multiple routes (ingestion, inhalation, and skin absorption) and can cause both immediate and delayed systemic damage. Therefore, our PPE strategy must create an impermeable barrier for all potential exposure points.

Core Protective Equipment: Your First Line of Defense

All handling of this compound, especially outside of a contained system, must be performed within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory and represents the minimum standard for any procedure involving this compound.

Hand Protection: A Double-Gloving Imperative

Aromatic amines are known to permeate common laboratory gloves.[7][8] A single pair of thin nitrile gloves offers insufficient protection for anything beyond incidental contact.[9][10] The recommended approach is a double-gloving system.

  • Inner Glove: A standard nitrile examination glove. This layer provides a second barrier in case of a breach in the outer glove and makes the doffing process safer.

  • Outer Glove: A glove with superior chemical resistance to aromatic compounds. Neoprene or Butyl rubber gloves are highly recommended.[11][12] For tasks with high splash potential or extended duration, a thicker gauge glove should be selected.

Glove Selection Rationale

Glove MaterialProtection Against Aromatic AminesDexterityNotes
Nitrile Fair (short-term splash only)[13]ExcellentSuitable as an inner glove or for very brief, low-risk manipulations. Must be changed immediately upon contact.[9]
Neoprene Very Good[11]GoodRecommended as the outer glove for most standard procedures. Provides a good balance of protection and dexterity.
Butyl Rubber Excellent[11][12]FairIdeal for high-risk tasks, such as spill cleanup or handling large quantities, where maximum chemical resistance is prioritized over dexterity.
Latex Limited/Not Recommended[14]ExcellentPoor chemical resistance to many organic compounds and can cause allergic reactions.[10][11]

Always inspect gloves for tears or defects before use.[15][3] If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

Eye and Face Protection: Beyond Standard Safety Glasses

Due to its classification as a serious eye irritant, standard safety glasses are inadequate.[15][5][6]

  • Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[15][16] These provide a seal around the eyes, protecting from dust, splashes, and vapors.

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as dissolving the solid in solvent or during transfers of solutions.[9][17]

Body Protection: Complete Coverage

Skin contact is a primary exposure route leading to toxicity. Your personal clothing is not protective equipment.

  • Chemical-Resistant Laboratory Coat: A lab coat made of a material like polyester or a coated fabric is required. Standard cotton coats can absorb chemicals, holding them against the skin. The coat must be fully buttoned with sleeves rolled down.[9]

  • Full Coverage: Long pants and fully enclosed, chemical-resistant shoes are required at all times.[9][17] Fabrics like polyester or acrylic should be avoided for personal clothing underneath PPE.[9] For spill cleanup or handling large quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[18]

Respiratory Protection: An Engineering Control Backup

The primary method for controlling inhalation hazards is the use of a chemical fume hood. However, respiratory protection may be required in specific situations:

  • Weighing Operations: If weighing the solid compound must be done outside of a fume hood (not recommended), a NIOSH-approved respirator is mandatory. An N95 filter is sufficient for protection against fine dust, but a half-mask or full-face respirator with combination organic vapor/particulate cartridges offers a higher level of protection.[9][16]

  • Spill Cleanup: During the cleanup of a significant spill, a respirator is required to protect against both dust and potential vapors.

  • Engineering Control Failure: In the event of a fume hood malfunction, a respirator is necessary for emergency procedures.

Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134) or equivalent local regulations.[9][16]

Operational Plans: Safe and Systematic Procedures

Adherence to standardized procedures for donning, doffing, and disposal is as critical as the selection of the PPE itself.

PPE Selection Workflow

The following workflow ensures the appropriate level of PPE is selected for the task at hand.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Define Task weigh Weighing Solid start->weigh dissolve Dissolving / Solution Transfer start->dissolve cleanup Spill Cleanup start->cleanup ppe_base Base PPE: - Double Gloves (Nitrile/Neoprene) - Chemical Goggles - Lab Coat weigh->ppe_base ppe_respirator + Respirator (N95 or higher) weigh->ppe_respirator If outside hood dissolve->ppe_base ppe_face_shield + Face Shield dissolve->ppe_face_shield cleanup->ppe_base cleanup->ppe_face_shield cleanup->ppe_respirator ppe_full + Chemical Apron/Coveralls cleanup->ppe_full

Caption: PPE selection workflow based on laboratory task.

Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence precisely.

Don_Doff_Sequence cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Goggles & Face Shield don3->don4 don5 5. Outer Gloves (Neoprene) don4->don5 doff1 1. Outer Gloves doff2 2. Lab Coat & Inner Gloves (Remove coat, peel gloves off inside-out over sleeves) doff1->doff2 doff3 3. Face Shield & Goggles doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: Standard sequence for donning and doffing PPE.

Decontamination and Disposal Plan

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Immediate Disposal: Contaminated gloves, wipes, and weigh papers must be placed in a designated, sealed hazardous waste container immediately after use.

  • Spill Cleanup Materials: All materials used to clean a spill (absorbent pads, etc.) are considered hazardous waste and must be disposed of accordingly.

  • Waste Stream Management: The brominated hazardous waste stream should be segregated for disposal via incineration at a licensed facility, which is an effective method for destroying halogenated organic compounds.[19] Do not dispose of this waste down the drain or in regular trash.[6]

By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust and trustworthy system that protects against the significant hazards of this compound, ensuring the safety of yourself and your colleagues.

References

  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link]

  • PubMed. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 72(1), 1-8. Retrieved from [Link]

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  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
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  • Alfa Aesar. (2012, May 9). Safety Data Sheet: 4-Bromoaniline. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). Catalytic destruction of brominated aromatic compounds.... Retrieved from [Link]

  • University of Colorado Colorado Springs. Glove Selection. Retrieved from [Link]

  • WSU Spokane. Glove Selection Chart. Retrieved from [Link]

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  • Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.